Product packaging for 4-Chloropyrido[3,2-d]pyrimidine(Cat. No.:CAS No. 51674-77-2)

4-Chloropyrido[3,2-d]pyrimidine

Cat. No.: B1282233
CAS No.: 51674-77-2
M. Wt: 165.58 g/mol
InChI Key: PVTHTRIHQGKZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloropyrido[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C7H4ClN3 and its molecular weight is 165.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClN3 B1282233 4-Chloropyrido[3,2-d]pyrimidine CAS No. 51674-77-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloropyrido[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-7-6-5(10-4-11-7)2-1-3-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTHTRIHQGKZNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NC=N2)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60518196
Record name 4-Chloropyrido[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60518196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51674-77-2
Record name 4-Chloropyrido[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60518196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloropyrido[3,2-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Chloropyrido[3,2-d]pyrimidine: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4-Chloropyrido[3,2-d]pyrimidine, a pivotal heterocyclic intermediate in contemporary drug discovery and medicinal chemistry. The unique electronic properties conferred by the fusion of the pyridine and pyrimidine ring systems render the C4 position exceptionally reactive, making it a versatile scaffold for the synthesis of a diverse range of functionalized molecules. This document details the core chemical properties, a robust synthetic pathway, and key reaction methodologies, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Authored for researchers, scientists, and drug development professionals, this guide synthesizes theoretical principles with practical, field-proven experimental protocols to empower the strategic application of this valuable chemical building block.

Introduction: The Strategic Importance of the Pyrido[3,2-d]pyrimidine Scaffold

The fusion of pyridine and pyrimidine rings creates the pyridopyrimidine scaffold, a heterocyclic system of significant interest in pharmaceutical development.[1] This combination of two nitrogen-containing aromatic rings results in an electron-deficient system that is both a versatile synthetic handle and a common pharmacophore in biologically active compounds. Specifically, the pyrido[3,2-d]pyrimidine core is featured in molecules targeting a range of therapeutic areas, including the development of novel kinase inhibitors. The introduction of a chlorine atom at the C4 position creates this compound, a highly valuable intermediate where the chloro group acts as an excellent leaving group, enabling extensive functionalization and molecular diversification.

Core Chemical & Physical Properties

This compound is a solid at room temperature, and its core properties are summarized below. Proper handling in a well-ventilated area using personal protective equipment is essential due to its hazardous nature.

PropertyValueSource(s)
CAS Number 51674-77-2[2]
Molecular Formula C₇H₄ClN₃[2]
Molecular Weight 165.58 g/mol [2]
IUPAC Name This compound
Appearance Solid
Melting Point 136-139 °C
Boiling Point 297.3 °C at 760 mmHg
Purity Typically ≥97%
Storage Store at -20°C, sealed, away from moisture
SMILES ClC1=NC=NC2=CC=CN=C12
InChIKey PVTHTRIHQGKZNE-UHFFFAOYSA-N
Spectroscopic Data (Predicted)

While extensive experimental spectra for the title compound are not widely published, its 1H and 13C NMR spectra can be reliably predicted based on the analysis of its constituent parts: a pyridine ring and a 4-chloropyrimidine ring.

  • 1H NMR: The protons on the pyridine ring are expected to be in the aromatic region (7.5-9.5 ppm). The proton at C7, being adjacent to the pyridine nitrogen, will be the most deshielded. The proton at C2 of the pyrimidine ring will also be significantly deshielded due to the two adjacent nitrogen atoms.

  • 13C NMR: The carbon atoms directly bonded to nitrogen will show characteristic deshielding. The C4 carbon, bonded to both a nitrogen and the electronegative chlorine atom, is expected to have a chemical shift in the range of 160-165 ppm. Aromatic carbons of the pyridine moiety are expected in the 120-155 ppm range, with C7 and C8a being the most deshielded.[3]

Synthesis and Purification

The most logical and established route to this compound involves a two-step process: the initial cyclization to form the pyridopyrimidinone core, followed by a deoxychlorination reaction.

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 3-Aminopicolinamide B Pyrido[3,2-d]pyrimidin-4(3H)-one A->B Triethyl Orthoformate, Acetic Anhydride, Heat C Pyrido[3,2-d]pyrimidin-4(3H)-one D This compound C->D POCl₃, Pyridine (cat.), Heat

Figure 1: General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Pyrido[3,2-d]pyrimidin-4(3H)-one

This step involves the condensation and cyclization of 3-aminopicolinamide with an orthoformate, which serves as a one-carbon source to form the pyrimidine ring.

  • Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-aminopicolinamide (1.0 eq), triethyl orthoformate (3.0 eq), and acetic anhydride (5.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. A precipitate will form. Add diethyl ether to the flask to facilitate further precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with diethyl ether to remove residual reagents and byproducts. The resulting solid, Pyrido[3,2-d]pyrimidin-4(3H)-one, is typically of sufficient purity for the next step.

Step 2: Synthesis of this compound

This is a deoxychlorination reaction where the hydroxyl group of the pyrimidinone tautomer is replaced with a chlorine atom using phosphorus oxychloride (POCl₃).

  • Reagents & Setup: In a sealed reaction vessel or a flask fitted with a reflux condenser under an inert atmosphere (N₂ or Argon), suspend Pyrido[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Catalyst: Add a catalytic amount of an organic base such as N,N-dimethylformamide (DMF) or pyridine (0.1-0.2 eq) to facilitate the reaction.[4][5]

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction should become a clear solution as it progresses. Monitor by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood. This is a highly exothermic and hazardous step that releases HCl gas.

  • Neutralization: Once the quench is complete, neutralize the acidic aqueous solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution or aqueous sodium hydroxide.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the C4 carbon. This makes it an ideal substrate for two major classes of reactions crucial for drug development: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most prominent transformation for this molecule. The chloro group is readily displaced by a wide variety of nucleophiles, including amines, thiols, and alcohols.

Causality of Reactivity: The high reactivity of the C4 position is a direct consequence of the powerful electron-withdrawing nature of the fused heterocyclic system.

  • Inductive Effects: The nitrogen atoms in both the pyrimidine and pyridine rings exert a strong inductive pull on the electron density of the ring system.

  • Resonance Stabilization: The key to the SNAr mechanism is the stability of the negatively charged intermediate, known as the Meisenheimer complex. The nitrogen atoms at positions 1, 3, and 8 are perfectly positioned to stabilize this intermediate through resonance, delocalizing the negative charge away from the carbon framework. This stabilization significantly lowers the activation energy for the nucleophilic attack, making the reaction highly favorable.

Figure 2: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Detailed Experimental Protocol: SNAr with Morpholine

  • Reagents & Setup: To a screw-cap vial, add this compound (1.0 eq), morpholine (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

  • Solvent: Add a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).

  • Reaction: Seal the vial and heat the reaction mixture to 80-100 °C for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by silica gel chromatography.[6]

Palladium-Catalyzed Cross-Coupling Reactions

The C4-Cl bond is also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Buchwald-Hartwig, and Sonogashira reactions. These methods are indispensable for forming new carbon-carbon and carbon-nitrogen bonds, enabling the introduction of aryl, heteroaryl, alkyl, and amine moieties.

Causality and Experimental Choices: While aryl chlorides are generally less reactive than the corresponding bromides or iodides in palladium catalysis, the electron-deficient nature of the pyridopyrimidine ring facilitates the initial oxidative addition step, which is often rate-limiting.[7] The choice of catalyst, ligand, and base is critical for achieving high yields. Modern electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often required to promote the efficient coupling of heteroaryl chlorides.

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdCl Ar-Pd(II)-Cl(L₂) Pd0->ArPdCl Oxidative Addition ArPdArB Ar-Pd(II)-Ar'(L₂) ArPdCl->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination Product Product (Ar-Ar') ArPdArB->Product ArCl This compound (Ar-Cl) ArCl->ArPdCl ArBOH Ar'B(OH)₂ ArBOH->ArPdArB Base Base Base->ArPdCl

Figure 3: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

  • Reagents & Setup: In a microwave vial or Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).[8][9]

  • Catalyst System: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) or a more active pre-catalyst/ligand system like Pd₂(dba)₃ (0.025 eq) with XPhos (0.1 eq).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water.

  • Reaction: Seal the vessel and heat the mixture to 90-120 °C (conventional heating) or 120-150 °C (microwave irradiation) for 1-18 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel to afford the 4-phenylpyridopyrimidine product.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Wash hands thoroughly after handling.

Conclusion

This compound stands out as a strategically vital building block for chemical synthesis, particularly in the realm of drug discovery. Its well-defined reactivity, centered on the electrophilic C4 position, provides a reliable and versatile platform for diversification through SNAr and palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge required to effectively harness the synthetic potential of this compound, paving the way for the discovery of novel and impactful therapeutic agents.

References

  • Acid Promoted Amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
  • Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]
  • Various Contributors. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
  • Li, J., et al. (2012). (1)H and (13)C NMR assignments of four series bioactive pyrido[4,3-d]pyrimidine derivatives. Magnetic Resonance in Chemistry, 50(9), 646-50. [Link]
  • Wilson, Z. T., et al. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(43), 5764-5766. [Link]
  • Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]
  • Alizadeh, R., et al. (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 10(38), 22484-22491. [Link]
  • Rost, M., et al. (2008). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules, 13(5), 1046-1054. [Link]
  • Gelin, M., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]
  • Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • Li, J., et al. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(19), 6142-6146. [Link]
  • Khan, I., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6610. [Link]
  • Riadi, Y., et al. (2020). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 23(4), 263-270. [Link]
  • Various Contributors. Some previous examples (13c-nmr). University of Regensburg. [Link]
  • Peterson, L. B., et al. (2015). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Journal of Organic Chemistry, 80(12), 6195-6204. [Link]
  • El-Sayed, M. S., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 29(15), 3505. [Link]
  • Ghorab, M. M., et al. (2015). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 7(1), 189-199. [Link]
  • Amination products of chloropyrazine and 2-chloropyrimidine.
  • Elyashberg, A., et al. (2018). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication.
  • Yurdakul, Ş., et al. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and Theoretical Calculations. Journal of the Turkish Chemical Society Section A: Chemistry, 6(2), 101-112. [Link]
  • Das, S., et al. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 363-373. [Link]
  • An, H., et al. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry, 43(21), 3984-3992. [Link]
  • The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. (2025). Testbook. [Link]
  • This compound. Oakwood Chemical. [Link]

Sources

The Synthetic Keystone: A Technical Guide to 4-Chloropyrido[3,2-d]pyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the identification and utilization of versatile chemical scaffolds are paramount to the successful discovery of novel therapeutics. Among these, the pyridopyrimidine core, a bioisostere of endogenous purines, has emerged as a "privileged scaffold" due to its ability to form the basis for ligands targeting a multitude of enzymes and receptors.[1] This guide provides an in-depth technical exploration of a particularly valuable derivative: 4-Chloropyrido[3,2-d]pyrimidine (CAS Number: 51674-77-2) . We will delve into its synthesis, reactivity, and critical role as a pivotal intermediate in the development of targeted therapies, with a particular focus on kinase inhibitors.

Physicochemical Properties and Structural Significance

This compound is a crystalline solid with the molecular formula C₇H₄ClN₃ and a molecular weight of 165.58 g/mol . Its structure, a fusion of a pyridine and a pyrimidine ring, endows it with a unique electronic landscape that is highly amenable to chemical modification. The chlorine atom at the 4-position is the key to its synthetic utility, acting as a labile leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the strategic introduction of a wide array of functional groups, enabling the exploration of vast chemical space in the pursuit of potent and selective drug candidates.

PropertyValue
CAS Number 51674-77-2
Molecular Formula C₇H₄ClN₃
Molecular Weight 165.58 g/mol
Appearance Solid

Synthesis of the Core Scaffold: A Two-Step Approach

The efficient synthesis of this compound is crucial for its application in drug discovery programs. A reliable and scalable two-step synthesis starting from readily available 2-aminonicotinic acid is commonly employed.

Step 1: Cyclization to Pyrido[3,2-d]pyrimidin-4-one

The initial step involves the construction of the fused pyrimidine ring through a condensation reaction.

Protocol:

  • A mixture of 2-aminonicotinic acid and an excess of formamide is heated.

  • The reaction temperature is typically maintained at reflux for several hours.

  • The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled, and the resulting solid precipitate, pyrido[3,2-d]pyrimidin-4-one, is collected by filtration.

  • The product is washed with a suitable solvent (e.g., water, ethanol) to remove residual formamide and dried under vacuum.

Causality of Experimental Choices: Formamide serves as both a reactant (providing the C2 and N3 atoms of the pyrimidine ring) and a high-boiling solvent. The high temperature is necessary to drive the condensation and cyclization reaction to completion.

Step 2: Chlorination to this compound

The hydroxyl group of the pyrido[3,2-d]pyrimidin-4-one intermediate is then converted to a chlorine atom using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Protocol:

  • Pyrido[3,2-d]pyrimidin-4-one is suspended in an excess of phosphorus oxychloride (POCl₃). POCl₃ can act as both the reagent and the solvent.[2][3]

  • A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction.

  • The mixture is heated to reflux (typically around 110 °C) and maintained for several hours until the reaction is complete, as monitored by TLC or LC-MS.[2]

  • After completion, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. This is a highly exothermic process and must be performed with extreme care in a well-ventilated fume hood.

  • The acidic solution is neutralized with a base, such as a saturated sodium bicarbonate solution, until the product precipitates.

  • The solid this compound is collected by filtration, washed thoroughly with water, and dried under vacuum.

Causality of Experimental Choices: Phosphorus oxychloride is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides. The use of excess POCl₃ ensures the reaction goes to completion. The final aqueous workup is critical for removing inorganic byproducts and isolating the pure product.

Synthesis_Workflow A 2-Aminonicotinic Acid B Pyrido[3,2-d]pyrimidin-4-one A->B  Formamide, Δ   C This compound B->C  POCl₃, Δ  

Caption: Synthetic workflow for this compound.

Reactivity and Application in Medicinal Chemistry

The synthetic value of this compound lies in the reactivity of its C4-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a diverse range of amine, alcohol, and thiol functionalities.[1] This versatility has made it a cornerstone in the synthesis of numerous biologically active molecules, particularly kinase inhibitors.

Nucleophilic Aromatic Substitution (SNAr)

The general SNAr reaction involves the attack of a nucleophile at the electron-deficient C4 position, followed by the displacement of the chloride ion. The reaction is typically carried out in a suitable solvent in the presence of a base to neutralize the HCl generated.

General Protocol for Amination:

  • This compound and the desired primary or secondary amine (typically 1.1-1.5 equivalents) are dissolved in a polar aprotic solvent such as isopropanol, ethanol, or N,N-dimethylformamide (DMF).

  • A base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is added to the mixture.

  • The reaction is stirred at an elevated temperature (e.g., 50-100 °C) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation, extraction, or chromatography.

SNAr_Reaction A This compound C 4-Substituted Pyrido[3,2-d]pyrimidine (e.g., 4-(Alkylamino) derivative) A->C B Nucleophile (e.g., R-NH₂) B->C  Base, Solvent, Δ  

Caption: General scheme for SNAr reactions of this compound.

Application in the Synthesis of PI3K/mTOR Inhibitors

A prominent application of this compound is in the synthesis of inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making it a key therapeutic target.[4]

Case Study: Synthesis of Pyrido[3,2-d]pyrimidine-based PI3Kδ Inhibitors

Several potent and selective PI3Kδ inhibitors have been developed using the this compound scaffold. In a notable study, a series of derivatives were synthesized and evaluated for their biological activity.[5] For instance, compound S5 from this series demonstrated excellent enzymatic activity against PI3Kδ with an IC₅₀ of 2.82 nM and potent anti-proliferative activity against the SU-DHL-6 cell line with an IC₅₀ of 0.035 µM.[5]

CompoundPI3Kδ IC₅₀ (nM)SU-DHL-6 IC₅₀ (µM)
S5 2.820.035
Idelalisib (comparator) --

The synthesis of such inhibitors typically involves the nucleophilic substitution of the chlorine atom on the pyrido[3,2-d]pyrimidine core with a suitably functionalized amine.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively active due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.

Inhibitors based on the pyrido[3,2-d]pyrimidine scaffold, such as the dual PI3K/mTOR inhibitor Gedatolisib (PF-05212384) , function by binding to the ATP-binding pocket of PI3K and/or mTOR, thereby blocking their kinase activity.[4][6] This inhibition prevents the phosphorylation of downstream effectors like Akt and S6K, ultimately leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes Inhibitor Pyrido[3,2-d]pyrimidine Inhibitor (e.g., Gedatolisib) Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Sources

Synthesis of 4-Chloropyrido[3,2-d]pyrimidine: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrido[3,2-d]pyrimidine Scaffold

The pyrido[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in modern drug discovery, recognized for its role as a bioisostere of purines. This structural motif is central to the development of a new generation of targeted therapeutics, particularly kinase inhibitors. The title compound, 4-Chloropyrido[3,2-d]pyrimidine, serves as a high-value, versatile intermediate for accessing a diverse array of pharmacologically active molecules. Its strategic importance lies in the reactivity of the C4-chloro substituent, which acts as an electrophilic handle for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various amine, alcohol, and thiol-containing fragments, enabling extensive structure-activity relationship (SAR) studies.

Derivatives of this scaffold have been investigated as potent inhibitors of critical cellular targets, including Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase and Phosphoinositide 3-kinase (PI3K), which are implicated in DNA damage response and cell signaling pathways fundamental to oncology and immunology.[1] This guide provides a detailed, field-proven, two-step synthetic pathway to this compound, offering both mechanistic insights and comprehensive experimental protocols for researchers in drug development.

Retrosynthetic Analysis & Synthetic Strategy

The synthesis of this compound is most efficiently approached via a two-step sequence starting from the commercially available 3-aminopyridine-2-carboxamide (also known as 3-aminopicolinamide). The strategy hinges on two fundamental transformations in heterocyclic chemistry:

  • Annulation of the Pyrimidine Ring: Construction of the fused pyrimidine ring system by cyclizing 3-aminopicolinamide with a one-carbon electrophile.

  • Deoxychlorination: Conversion of the resulting heterocyclic ketone (a pyridopyrimidinone) into the target chloro-derivative.

This approach is reliable, scalable, and utilizes common laboratory reagents.

Retrosynthesis Target This compound Precursor1 Pyrido[3,2-d]pyrimidin-4(3H)-one Target->Precursor1 Deoxychlorination (POCl₃) Precursor2 3-Aminopicolinamide Precursor1->Precursor2 Cyclization C1_Synthon One-Carbon Synthon (e.g., Formic Acid) Precursor1->C1_Synthon Cyclization

Caption: Reaction scheme for the synthesis of the pyridopyrimidinone core.

Experimental Protocol: Pyrido[3,2-d]pyrimidin-4(3H)-one

This protocol is adapted from the procedure reported by Cairns, H. et al. in the Journal of Medicinal Chemistry.

  • Reagents & Equipment:

    • 3-Aminopicolinamide (1.0 eq)

    • Formic Acid (98-100%, ~20 eq by volume)

    • Round-bottom flask equipped with a reflux condenser and heating mantle

    • Stir bar

    • Ice bath

    • Büchner funnel and filter paper

  • Procedure:

    • To a round-bottom flask, add 3-aminopicolinamide (e.g., 10.0 g, 72.9 mmol).

    • Add formic acid (e.g., 60 mL) to the flask.

    • Heat the resulting mixture to reflux (approximately 100-110 °C) with stirring for 2 hours. The solid will dissolve upon heating.

    • After 2 hours, cool the reaction mixture to room temperature, during which a precipitate will form.

    • Further cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration through a Büchner funnel.

    • Wash the filter cake thoroughly with cold water (2 x 50 mL) and then with a small amount of cold ethanol (1 x 20 mL) to remove residual formic acid and water.

    • Dry the product under vacuum at 60 °C to a constant weight.

  • Expected Outcome: The product is typically obtained as a white to off-white solid with a high degree of purity.

ParameterValueReference
Typical Yield 85-95%Adapted from Cairns, H. et al.
Appearance White to off-white solid
Melting Point >300 °C

Part 2: Chlorination of the Heterocyclic Core

The conversion of the Pyrido[3,2-d]pyrimidin-4(3H)-one to the target 4-chloro derivative is a critical step. This deoxychlorination is most effectively achieved using phosphorus oxychloride (POCl₃), a powerful and standard reagent for this type of transformation on nitrogen-containing heterocycles. The addition of a high-boiling tertiary amine, such as N,N-dimethylaniline, is crucial as it acts as both a catalyst and an acid scavenger.

Mechanism of Chlorination

The mechanism is a well-established pathway for the chlorination of heterocyclic lactams:

  • Activation of the Carbonyl: The lactam oxygen of the pyridopyrimidinone attacks the phosphorus atom of POCl₃, forming a chlorophosphate ester intermediate. This is the key activation step, transforming the hydroxyl group into a good leaving group.

  • Nucleophilic Attack by Chloride: A chloride ion (from POCl₃ or the amine hydrochloride salt) attacks the C4 position of the activated intermediate.

  • Elimination & Aromatization: The C4-O bond cleaves, eliminating a dichlorophosphate species and forming the final, stable aromatic this compound product. The N,N-dimethylaniline neutralizes the HCl generated during the reaction.

Caption: Key steps in the deoxychlorination of the pyridopyrimidinone core.

Experimental Protocol: this compound

This protocol is adapted from the procedure reported by Cairns, H. et al. in the Journal of Medicinal Chemistry.

  • Reagents & Equipment:

    • Pyrido[3,2-d]pyrimidin-4(3H)-one (1.0 eq)

    • Phosphorus oxychloride (POCl₃, ~10 eq by volume)

    • N,N-Dimethylaniline (1.0 eq)

    • Round-bottom flask with reflux condenser and heating mantle (in a fume hood)

    • Stir bar

    • Ice bath

    • Ammonium hydroxide solution (conc.)

    • Dichloromethane (DCM) or Chloroform (CHCl₃) for extraction

    • Separatory funnel

    • Anhydrous sodium sulfate or magnesium sulfate

    • Rotary evaporator

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

    • To a round-bottom flask, add Pyrido[3,2-d]pyrimidin-4(3H)-one (e.g., 5.0 g, 34.0 mmol) and N,N-dimethylaniline (e.g., 4.12 g, 4.3 mL, 34.0 mmol).

    • Carefully add phosphorus oxychloride (e.g., 50 mL) to the flask.

    • Heat the mixture to reflux (approximately 105-110 °C) with stirring for 2 hours. The suspension should become a clear, dark solution.

    • After reflux, cool the reaction mixture to room temperature.

    • Slowly and carefully pour the cooled reaction mixture onto a large amount of crushed ice (e.g., 400 g) in a large beaker with vigorous stirring. This quenching step is highly exothermic.

    • Once the ice has melted, carefully neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is ~8-9. Perform this in an ice bath to control the temperature.

    • A precipitate should form. Extract the aqueous mixture with a chlorinated solvent such as dichloromethane or chloroform (3 x 100 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

  • Expected Outcome: The final product is typically obtained as a crystalline solid.

ParameterValueReference
Typical Yield 70-85%Adapted from Cairns, H. et al.
Appearance Pale yellow to brown solid
Molecular Formula C₇H₄ClN₃
Molecular Weight 165.58 g/mol

Safety and Handling Considerations

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic upon inhalation, and reacts violently with water, releasing HCl gas. All manipulations must be conducted in a certified chemical fume hood. Use of neoprene or nitrile gloves, a lab coat, and chemical splash goggles is mandatory. Have a sodium bicarbonate solution ready for quenching spills.

  • Formic Acid: Corrosive and causes severe skin burns and eye damage. Handle with appropriate gloves and eye protection in a well-ventilated area.

  • N,N-Dimethylaniline: Toxic and readily absorbed through the skin. Avoid contact and inhalation.

  • Quenching Procedures: The quenching of POCl₃ with ice/water is extremely exothermic and generates large volumes of HCl gas. This step must be performed slowly, with efficient stirring, and in a large, open beaker within a fume hood to prevent pressure buildup and splashing.

Conclusion

The synthesis of this compound presented herein is a robust and reproducible two-step sequence that provides reliable access to this key pharmaceutical intermediate. The strategy, involving a formic acid-mediated cyclization followed by a POCl₃-driven deoxychlorination, is a classic and effective approach in heterocyclic chemistry. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can efficiently produce this valuable building block, paving the way for the discovery and development of novel therapeutics targeting a range of human diseases.

References

  • Cairns, H., et al. (1985). 4-Oxo- and 4-Thio-pyrido[3,2-d]pyrimidines as Potential Antiallergy Agents. Journal of Medicinal Chemistry, 28(2), 183-191. [Link]
  • Lv, P-C., et al. (2013). Design, synthesis and biological evaluation of novel pyrido[3,2-d]pyrimidine derivatives as potent and selective inhibitors of phosphoinositide 3-kinase. Bioorganic & Medicinal Chemistry Letters, 23(17), 4943-4947. [Link]
  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]
  • Gelin, M., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]
  • PubChem Compound Summary for CID 13238725, 3-Amino-pyridine-2-carboxylic acid amide.

Sources

4-Chloropyrido[3,2-d]pyrimidine IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloropyrido[3,2-d]pyrimidine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will cover its formal nomenclature and structure, key physicochemical properties, and detailed synthetic methodologies. The core of this guide focuses on the compound's role as a "privileged scaffold" in modern drug discovery, particularly in the development of targeted kinase inhibitors. A detailed, field-proven experimental protocol for its synthesis is provided, designed to be a self-validating system for researchers. This document is intended for chemists, pharmacologists, and professionals in the field of drug development.

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is foundational to all scientific inquiry. The compound of interest is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1][2]

This nomenclature describes a fused bicyclic system where a pyridine ring is fused to a pyrimidine ring at the 3,2-positions of the pyridine and d-face of the pyrimidine, respectively. A chlorine atom is substituted at the 4-position of the pyrimidine ring.

Structural Details:

  • Molecular Formula: C₇H₄ClN₃[1][2]

  • Canonical SMILES: C1=CC2=C(C(=NC=N2)Cl)N=C1[1]

  • InChI Key: PVTHTRIHQGKZNE-UHFFFAOYSA-N[1]

The structure consists of a planar, aromatic system. The nitrogen atoms within the rings act as hydrogen bond acceptors, while the chlorine atom at the C4 position serves as a reactive handle for nucleophilic substitution, a key feature exploited in synthetic chemistry.

Chemical structure of this compound Figure 1: 2D Chemical Structure of this compound.

Physicochemical and Safety Data

Quantitative data provides a clear profile of a compound's physical characteristics and is essential for experimental design.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 51674-77-2 [1][2][3]
Molecular Weight 165.58 g/mol [1][3]
Appearance Solid [3]
Melting Point 136-139 °C [3][4]
Boiling Point 297.3 °C (at 760 mmHg) [3]

| Purity | Typically ≥97% |[2][3] |

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[1][3]

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1][3]

  • Storage: Store at -20°C, sealed away from moisture.[3]

Synthesis and Mechanistic Insights

This compound is not typically synthesized de novo but is prepared from its hydroxylated precursor, pyrido[3,2-d]pyrimidin-4(3H)-one . The key transformation is a chlorination reaction, a cornerstone of heterocyclic chemistry.

The most common and industrially scalable method for this conversion is treatment with phosphorus oxychloride (POCl₃) .[1][5][6] This reaction is a classic example of converting a cyclic amide (a lactam) or its enol tautomer into a reactive chloro-heterocycle.

Mechanism Rationale: The hydroxyl group of the precursor exists in tautomeric equilibrium with its keto form (amide). In the presence of POCl₃, the oxygen atom of the amide acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a reactive intermediate. Subsequent elimination and attack by a chloride ion displace the phosphate group, yielding the desired 4-chloro product. The reaction is typically heated to overcome the activation energy and drive the reaction to completion. The use of a tertiary amine base, such as pyridine, can be employed to scavenge the HCl generated during the reaction.[1]

SynthesisWorkflow Precursor Pyrido[3,2-d]pyrimidin-4(3H)-one (Hydroxy Precursor) Reaction Chlorination Precursor->Reaction Reagent POCl₃ (Phosphorus Oxychloride) Reagent->Reaction Product This compound Reaction->Product

Diagram 1: General synthesis workflow for this compound.

Applications in Medicinal Chemistry

The pyrido[3,2-d]pyrimidine core is a bioisostere of purine, the fundamental scaffold of adenine and guanine in DNA and RNA.[7] This structural mimicry allows derivatives to interact with biological targets that normally bind purines, such as the ATP-binding sites of protein kinases. This makes the scaffold a "privileged" structure in drug discovery.[7]

This compound serves as a high-value intermediate. The chlorine atom at the C4 position is an excellent leaving group, readily displaced by nucleophiles (e.g., amines, thiols, alcohols) in SₙAr (Nucleophilic Aromatic Substitution) reactions. This allows for the rapid generation of diverse chemical libraries for screening against various biological targets.

Key Therapeutic Areas:

  • Oncology (Kinase Inhibitors): The scaffold is a validated core for developing inhibitors of protein kinases, which are often dysregulated in cancer. By attaching different side chains at the C4 position, researchers can tune the selectivity and potency against specific kinases.

    • ATR Inhibitors: Derivatives of pyrido[3,2-d]pyrimidine have been designed and synthesized as potent inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator in the DNA damage response pathway, offering a therapeutic strategy for tumors with specific genetic deficiencies.[8]

    • PI3Kδ Inhibitors: The scaffold has been used to develop selective and potent inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a promising target for treating hematologic malignancies.

  • Inflammatory and Immune Diseases: Kinases also play crucial roles in immune signaling pathways. Inhibitors based on this scaffold can modulate these pathways, offering potential treatments for autoimmune and inflammatory conditions.[7]

DrugDiscovery Core 4-Chloropyrido [3,2-d]pyrimidine Reaction Nucleophilic Aromatic Substitution (SₙAr) Core->Reaction Library Diverse Chemical Library Reaction->Library + Amines, etc. Screening High-Throughput Screening Library->Screening Hit Hit Compound (e.g., Kinase Inhibitor) Screening->Hit

Diagram 2: Role in the drug discovery cascade.

Experimental Protocol: Synthesis of this compound

This protocol describes the chlorination of pyrido[3,2-d]pyrimidin-4(3H)-one. It is adapted from established methodologies for the chlorination of hydroxypyrimidines.[1][5][6]

Trustworthiness: This protocol is a self-validating system. Successful synthesis will yield a product with a melting point and spectroscopic data (¹H NMR, MS) consistent with the target compound.

5.1 Materials and Equipment

  • Pyrido[3,2-d]pyrimidin-4(3H)-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (≥3.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (optional, 1.2 eq)

  • Toluene or Acetonitrile (anhydrous)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

5.2 Step-by-Step Methodology

  • Reaction Setup (Anhydrous Conditions):

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add pyrido[3,2-d]pyrimidin-4(3H)-one (1.0 eq).

    • Add anhydrous toluene to create a slurry (approx. 5-10 mL per gram of starting material).

    • Causality: Anhydrous conditions are critical as POCl₃ reacts violently with water. The inert nitrogen atmosphere prevents side reactions with atmospheric moisture.

  • Addition of Reagents:

    • Slowly add phosphorus oxychloride (POCl₃, ≥3.0 eq) to the slurry at room temperature with vigorous stirring. A significant excess of POCl₃ is often used to act as both the reagent and solvent.

    • (Optional) If a base is used, slowly add DIPEA (1.2 eq). The base neutralizes the HCl generated, which can sometimes improve yields.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (typically 100-110°C) and maintain for 3-6 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Causality: Heating provides the necessary activation energy for the chlorination to proceed at a reasonable rate.

  • Work-up and Quenching:

    • Cool the reaction mixture to room temperature, then carefully cool further in an ice bath.

    • CRITICAL STEP: Slowly and cautiously pour the reaction mixture onto crushed ice. This step is highly exothermic and will release HCl gas. Perform in a highly efficient fume hood.

    • Causality: Quenching with ice/water hydrolyzes the excess POCl₃ to phosphoric acid and HCl. The slow, cold addition is a critical safety measure to control the exotherm.

  • Neutralization and Extraction:

    • Once the quenching is complete, slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be further purified by recrystallization or column chromatography on silica gel if necessary.

  • Characterization:

    • Confirm the identity and purity of the final product by ¹H NMR, Mass Spectrometry, and melting point analysis. The resulting data should match the known values for this compound.

Conclusion

This compound is a fundamentally important heterocyclic building block in medicinal chemistry. Its structural similarity to endogenous purines, combined with the reactive chlorine handle at the C4 position, makes it an exceptionally versatile scaffold for the synthesis of targeted therapeutics, particularly kinase inhibitors. The synthetic route from its hydroxy precursor via chlorination with phosphorus oxychloride is a robust and scalable method, enabling the generation of diverse compound libraries essential for modern drug discovery programs. A thorough understanding of its properties, synthesis, and reactivity is crucial for any researcher working in this domain.

References

  • PubChem. 4-Chloropyrido(3,2-d)pyrimidine | C7H4ClN3 | CID 13101639. [Link]
  • MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
  • ResearchGate. Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. [Link]
  • PubMed Central (PMC).
  • PubMed.
  • PubMed. Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. [Link]

Sources

The Ascendancy of 4-Chloropyrido[3,2-d]pyrimidines: A Technical Guide to a Privileged Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The pyrido[3,2-d]pyrimidine core, a nitrogen-rich heterocyclic system, has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold."[1] Its structural resemblance to endogenous purines allows for potent and selective interactions with a multitude of biological targets, most notably protein kinases.[1] The introduction of a chlorine atom at the C4 position of this scaffold creates a highly versatile intermediate, 4-chloropyrido[3,2-d]pyrimidine, which serves as a linchpin for the synthesis of diverse libraries of bioactive molecules. The chloro-substituent not only modulates the electronic properties of the ring system but also provides a reactive handle for nucleophilic aromatic substitution, enabling the exploration of a vast chemical space. This guide provides an in-depth analysis of the synthesis, mechanism of action, and therapeutic potential of this compound derivatives, with a particular focus on their role as kinase inhibitors in oncology.

The Strategic Importance of the this compound Scaffold

The fusion of a pyridine and a pyrimidine ring to form the pyrido[3,2-d]pyrimidine system creates a unique electronic and structural architecture. This scaffold's privileged nature stems from its ability to mimic the purine bases of DNA and RNA, allowing its derivatives to function as competitive inhibitors for enzymes that interact with nucleotides, such as kinases.[1]

The 4-chloro substituent is a critical feature, acting as a versatile synthetic handle. It is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups at the C4 position.[2][3] This synthetic accessibility is paramount for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Synthetic Strategies: Accessing the Core and its Derivatives

The construction of the this compound core and its subsequent derivatization is a well-established process in heterocyclic chemistry. The following sections provide a detailed overview of the key synthetic transformations.

Synthesis of the this compound Core

The most common and efficient route to this compound begins with the cyclization of a readily available starting material, 2-aminonicotinic acid, to form the pyrido[3,2-d]pyrimidin-4-one intermediate. This intermediate is then subjected to chlorination to yield the target compound.

Synthesis of this compound 2-Aminonicotinic Acid 2-Aminonicotinic Acid Pyrido[3,2-d]pyrimidin-4-one Pyrido[3,2-d]pyrimidin-4-one 2-Aminonicotinic Acid->Pyrido[3,2-d]pyrimidin-4-one Formamide or Urea, Heat This compound This compound Pyrido[3,2-d]pyrimidin-4-one->this compound POCl₃ or SOCl₂, Heat

Caption: General synthetic scheme for this compound.

Experimental Protocol 1: Synthesis of this compound

Step 1: Synthesis of Pyrido[3,2-d]pyrimidin-4-one

  • In a round-bottom flask, a mixture of 2-aminonicotinic acid (1.0 eq) and formamide (10-15 eq) is heated at 180-200 °C for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and then ethanol to afford the crude pyrido[3,2-d]pyrimidin-4-one, which can be used in the next step without further purification.

Step 2: Chlorination of Pyrido[3,2-d]pyrimidin-4-one

  • To a suspension of pyrido[3,2-d]pyrimidin-4-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq), a catalytic amount of N,N-dimethylformamide (DMF) is added.

  • The reaction mixture is heated to reflux (approximately 110 °C) for 2-4 hours, with monitoring by TLC.

  • After completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice with vigorous stirring.

  • The resulting mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound.

Derivatization at the C4-Position via Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the C4 position is highly susceptible to nucleophilic displacement, providing a straightforward method for introducing diverse side chains, which is crucial for tuning the biological activity of the derivatives.

SNAr on this compound This compound This compound 4-Substituted-pyrido[3,2-d]pyrimidine 4-Substituted-pyrido[3,2-d]pyrimidine This compound->4-Substituted-pyrido[3,2-d]pyrimidine Nucleophile (R-NH₂), Base (e.g., DIPEA), Solvent (e.g., DMF)

Caption: General scheme for C4-derivatization via SNAr.

Experimental Protocol 2: General Procedure for Amination of this compound

  • To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or NMP, the desired amine nucleophile (1.0-1.2 eq) is added.

  • A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq), is then added to the reaction mixture.[2]

  • The reaction is stirred at room temperature or heated, depending on the reactivity of the nucleophile, and monitored by TLC.

  • Upon completion, the reaction mixture is diluted with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-pyrido[3,2-d]pyrimidine derivative.

Therapeutic Potential: Targeting Kinases in Cancer

Derivatives of the this compound scaffold have demonstrated significant potential as inhibitors of various protein kinases, many of which are implicated in the development and progression of cancer.

Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common event in many human cancers.[1] Several 4-substituted pyrido[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of PI3K and/or mTOR.[1][4][5]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K S6K mTORC1->S6K Activation 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibition Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation 4E-BP1->Proliferation Inhibition of translation Inhibitor 4-Substituted pyrido[3,2-d]pyrimidine Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by 4-substituted pyrido[3,2-d]pyrimidine derivatives.

Structure-Activity Relationship (SAR) and Quantitative Data

The derivatization of the this compound core has led to the discovery of potent kinase inhibitors. The nature of the substituent at the C4 position, as well as modifications at other positions of the scaffold, significantly influences the potency and selectivity of these compounds.

Compound IDC4-SubstituentTarget KinaseIC50 (nM)Reference
S5 3-fluoro-4-(7-methoxy-2-oxo-1,2-dihydroquinolin-4-yl)anilinePI3Kδ2.82[6]
10e 2-aryl-morpholinePI3Kα~3.5[7]
9d N-(4,6-dimethylthieno[2,3-b]pyridine)-7,9-dimethylVEGFR-2/KDR2600[8]
Compound 4 (from ref[9])PIM-111.4[9]
Compound 10 (from ref[9])PIM-117.2[9]

Note: The table includes data for various pyrido[3,2-d]pyrimidine and related pyridopyrimidine derivatives to illustrate the potential of the scaffold. The specific C4-substituent is highlighted where the core is 4-amino-pyrido[3,2-d]pyrimidine.

The data indicates that careful selection of the C4-substituent can lead to highly potent and selective kinase inhibitors. For instance, compound S5 demonstrates nanomolar potency against PI3Kδ, a key target in hematological malignancies.[6]

Mechanism of Action: The Role of the Chloro Group

While the primary mode of action for many pyrido[3,2-d]pyrimidine derivatives is competitive inhibition at the ATP-binding site of kinases, the presence of the 4-chloro group can also facilitate a covalent mechanism of inhibition. In this scenario, a nucleophilic residue, typically a cysteine, within the kinase active site can attack the electron-deficient C4 position, displacing the chloride and forming a permanent covalent bond with the inhibitor. This irreversible inhibition can lead to a more sustained and potent biological effect.

Conclusion and Future Perspectives

The this compound scaffold is a cornerstone in the development of novel kinase inhibitors. Its synthetic tractability, coupled with the inherent biological activity of the pyridopyrimidine core, makes it an exceptionally valuable platform for medicinal chemists. The ability to readily introduce a diverse range of substituents at the C4 position allows for the fine-tuning of pharmacological properties, leading to the discovery of potent and selective inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR pathway.

Future research in this area will likely focus on:

  • Exploring Novel C4-Substituents: The design and synthesis of new and diverse side chains to probe different regions of the kinase active site.

  • Targeting Drug Resistance: Developing derivatives that are active against mutant forms of kinases that confer resistance to existing therapies.

  • Multi-Targeted Kinase Inhibitors: Designing single molecules that can inhibit multiple kinases involved in cancer progression, potentially leading to more effective and durable therapeutic responses.

  • Covalent Inhibitors: The rational design of this compound derivatives as targeted covalent inhibitors for specific kinases.

The continued exploration of the chemical space around the this compound scaffold holds immense promise for the discovery of the next generation of targeted cancer therapies.

References

  • This work describes the synthesis, enzymatic activities on PI3K and mTOR, in silico docking and cellular activities of various uncommon 2,4,7 trisubstituted pyrido[3,2-d]pyrimidines.
  • Six novel derivatives possess IC50 values on PI3Kα between 3 and 10 nM.
  • Inhibition of the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR)
  • Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors.
  • Technical Support Center: Nucleophilic Substitution on the Pyrimidine Ring.
  • Discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine deriv
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evalu
  • Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiprolifer
  • The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase.
  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine deriv
  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
  • Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors.
  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?
  • Application Notes and Protocols: Synthesis of 6-Chloropyrido[2,3-d]pyrimidine Deriv
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
  • SAR of pyrimidine derivatives asALK inhibitor, chemical structure of...
  • This compound | 51674-77-2.
  • This compound.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.

Sources

A Comprehensive Technical Guide to the Synthesis of Kinase Inhibitor Libraries from 4-Chloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous kinase inhibitors targeting critical signaling pathways implicated in cancer and other diseases. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the strategic synthesis of kinase inhibitor libraries starting from the versatile building block, 4-chloropyrido[3,2-d]pyrimidine. We will explore the rationale behind the selection of this scaffold, detail the synthesis of the core structure, and present validated protocols for library diversification through modern cross-coupling and nucleophilic substitution reactions. Furthermore, this guide will delve into the structure-activity relationships (SAR) of these compounds, particularly as inhibitors of the PI3K/mTOR pathway, and provide insights into their molecular interactions with kinase targets.

Introduction: The Pyrido[3,2-d]pyrimidine Scaffold in Kinase Inhibition

Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets. The pyrido[3,2-d]pyrimidine core is a bioisostere of purine and has proven to be an excellent scaffold for the development of ATP-competitive kinase inhibitors. Its rigid, planar structure allows for favorable interactions within the ATP-binding pocket of various kinases, while the nitrogen atoms can act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP.

The selection of this compound as a starting material for library synthesis is strategic. The chlorine atom at the 4-position is a versatile handle for a variety of chemical transformations, including nucleophilic aromatic substitution (SNA_r) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic introduction of a wide range of chemical functionalities to explore the chemical space around the core scaffold and optimize for potency, selectivity, and pharmacokinetic properties.

The PI3K/mTOR Signaling Pathway: A Key Target

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell proliferation, growth, survival, and metabolism[1]. Hyperactivation of this pathway is a common event in many human cancers, making it a prime target for therapeutic intervention. Several pyrido[3,2-d]pyrimidine-based compounds have shown potent and selective inhibition of PI3K and/or mTOR, validating this scaffold for the development of novel anticancer agents[1][2].

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Pyrido[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: The PI3K/mTOR signaling pathway and points of inhibition by pyrido[3,2-d]pyrimidine-based compounds.

Synthesis of the this compound Core

While this compound is commercially available from several vendors, a robust in-house synthesis ensures a consistent supply for large-scale library production. A common and effective method involves the construction of the corresponding 4-hydroxypyrido[3,2-d]pyrimidine followed by chlorination.

Synthesis of 4-Hydroxypyrido[3,2-d]pyrimidine

A practical approach to the pyrido[3,2-d]pyrimidine ring system starts from 3-aminopyridine-2-carboxamide.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopyridine-2-carboxamide (1.0 eq.) in an excess of triethyl orthoformate.

  • Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product, 4-hydroxypyrido[3,2-d]pyrimidine, will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired product.

Chlorination of 4-Hydroxypyrido[3,2-d]pyrimidine

The conversion of the hydroxyl group to a chlorine atom is a critical step and is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃)[3][4].

Experimental Protocol:

  • Reaction Setup: In a fume hood, carefully add 4-hydroxypyrido[3,2-d]pyrimidine (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser. A catalytic amount of a tertiary amine like N,N-dimethylaniline can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, slowly and carefully quench the reaction mixture by pouring it onto crushed ice. This step is highly exothermic and should be performed with caution.

  • Purification: Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to afford this compound.

Library Diversification Strategies

The chlorine atom at the C4 position of the pyrido[3,2-d]pyrimidine core is the key functional group for library diversification. The electron-deficient nature of the pyrimidine ring activates this position for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Diversification_Workflow Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Amines, Thiols, Alcohols Suzuki Suzuki-Miyaura Coupling Start->Suzuki Aryl/Heteroaryl Boronic Acids Buchwald Buchwald-Hartwig Amination Start->Buchwald Primary/Secondary Amines Library Diverse Kinase Inhibitor Library SNAr->Library Suzuki->Library Buchwald->Library

Caption: Key diversification strategies for generating a kinase inhibitor library from this compound.

Nucleophilic Aromatic Substitution (SNA_r)

The C4-chloro substituent can be readily displaced by a variety of nucleophiles, such as primary and secondary amines, thiols, and alkoxides. This reaction is often carried out in a polar aprotic solvent like DMF or DMSO, sometimes with the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

General Protocol for Amine Substitution:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., n-butanol or DMF), add the desired amine (1.1-1.5 eq.) and a base such as DIPEA (2.0 eq.).

  • Reaction: Heat the reaction mixture at 80-120 °C for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds and is ideal for introducing aryl and heteroaryl moieties at the C4 position. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like sodium carbonate (2.0 eq.).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of toluene, ethanol, and water. Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (around 100-110 °C) for 6-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

For the introduction of a wider range of amine nucleophiles, including less nucleophilic anilines and heterocyclic amines, the Buchwald-Hartwig amination is the reaction of choice. This palladium-catalyzed C-N bond-forming reaction offers excellent functional group tolerance.

General Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 0.04 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaO_t_Bu, 1.4 eq.).

  • Solvent: Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the reaction mixture at 80-110 °C for 8-24 hours under an inert atmosphere. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.

Structure-Activity Relationship (SAR) and Data Presentation

The systematic diversification of the this compound scaffold allows for a thorough investigation of the structure-activity relationship. For PI3K/mTOR inhibitors, substitutions at the C2, C4, and C7 positions have been shown to be critical for potency and selectivity[1].

Table 1: SAR of C7-Substituted Pyrido[3,2-d]pyrimidine Derivatives as PI3Kα Inhibitors

CompoundC7 Substituent (R)IC₅₀ PI3Kα (nM)
1 (Reference) -H19
2 -Cl<19
3 -CH₃<19
4 -CH₂OH~570
5 -CH=CH₂Partially restored activity
6 -CH₂OCH₃Partially restored activity
7 -N₃ (azido)10

Data adapted from reference. The core structure for this series includes a 3-hydroxyphenyl group at C2 and a morpholine group at C4.

The data in Table 1 suggests that small, electron-withdrawing or neutral substituents at the C7 position are well-tolerated and can even enhance potency. In contrast, the introduction of a polar hydroxymethyl group leads to a significant loss of activity, likely due to unfavorable interactions in the binding pocket.

Molecular Interactions with the Kinase Hinge Region

Molecular modeling and X-ray crystallography studies have provided valuable insights into the binding mode of pyrido[3,2-d]pyrimidine inhibitors within the ATP-binding site of kinases. A common binding motif involves the formation of hydrogen bonds between the nitrogen atoms of the pyrimidine ring and the backbone amide and carbonyl groups of the kinase hinge region.

Binding_Mode cluster_inhibitor Pyrido[3,2-d]pyrimidine Inhibitor cluster_kinase PI3Kα Active Site Inhibitor_Core Pyrido[3,2-d]pyrimidine Core Hinge Hinge Region (Val851) Inhibitor_Core->Hinge Hydrogen Bonds (N1, N3) R4_Group C4-Substituent (e.g., Morpholine) Hydrophobic_Pocket Hydrophobic Pocket R4_Group->Hydrophobic_Pocket Hydrophobic Interactions R2_Group C2-Substituent (e.g., 3-Hydroxyphenyl) Gatekeeper Gatekeeper Residue (Tyr836) R2_Group->Gatekeeper π-π Stacking

Caption: A generalized diagram of the key interactions between a pyrido[3,2-d]pyrimidine inhibitor and the PI3Kα active site.

For PI3Kα, the nitrogen at position 1 of the pyrido[3,2-d]pyrimidine core typically forms a crucial hydrogen bond with the backbone NH of Valine 851 in the hinge region[2]. The substituent at the C4 position often occupies a hydrophobic pocket, while the group at the C2 position can engage in interactions with the gatekeeper residue, such as π-π stacking with Tyrosine 836[2].

Conclusion

The this compound scaffold is a highly valuable starting point for the development of kinase inhibitor libraries. Its synthetic accessibility and the versatility of the C4-chloro group allow for the application of modern synthetic methodologies to generate a diverse range of analogues. The insights gained from SAR studies and molecular modeling provide a rational basis for the design of potent and selective inhibitors targeting key kinases such as PI3K and mTOR. This guide provides a comprehensive framework for researchers to embark on the synthesis and optimization of novel pyrido[3,2-d]pyrimidine-based kinase inhibitors.

References

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (URL: [Link])
  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1)
  • Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. (URL: [Link])
  • Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. (URL: [Link])
  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (URL: [Link])
  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. (URL: [Link])
  • 2.4 Å X-ray crystal structure of 34 in PI3Kδ illustrates the triaminopyrimidine establishing hydrogen bonds to the hinge residues, Val828 and Glu826. (URL: [Link])
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (URL: [Link])
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (URL: [Link])
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (URL: [Link])
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (URL: [Link])
  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (URL: [Link])
  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. (URL: [Link])
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (URL: [Link])
  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. (URL: [Link])
  • The most important interactions in the PI3K binding site for selected structures. (URL: [Link])
  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (URL: [Link])
  • General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3. (URL: [Link])
  • EP1042303A1 - Chloropyrimidine process - Google P
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (URL: [Link])
  • Scheme 3. Synthesis of pyrido[3,2-d:6,5-d ]dipyrimidines 12. (C-Ar, C-6... (URL: [Link])
  • Scheme 3. Synthesis of pyrido[3,2-d:6,5-d ]dipyrimidines 12. (URL: [Link])
  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? (URL: [Link])
  • This compound - Oakwood Chemical. (URL: [Link])
  • Efficient Synthesis of Novel Pyrido[3,2-d]pyrimidine-2,4-diones. (URL: [Link])
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (URL: [Link])
  • Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. (URL: [Link])
  • Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened A. (URL: [Link])

Sources

The Pyrido[3,2-d]pyrimidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[3,2-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of this scaffold have shown promise as potent and selective inhibitors of various therapeutic targets, particularly protein kinases, positioning them as valuable leads in the development of novel therapeutics for cancer, inflammatory disorders, and other diseases. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrido[3,2-d]pyrimidine derivatives. We will explore the critical structural modifications and their impact on biological activity, delve into the mechanistic basis for experimental design, and provide detailed protocols for key biological assays. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important chemical scaffold.

Introduction: The Rise of Pyrido[3,2-d]pyrimidines in Medicinal Chemistry

The fusion of a pyridine and a pyrimidine ring to form the pyrido[3,2-d]pyrimidine nucleus creates a unique chemical architecture with a rich potential for diverse biological interactions. This scaffold has emerged as a cornerstone for the design of inhibitors targeting the ATP-binding site of protein kinases, a class of enzymes frequently dysregulated in human diseases. The rigid, planar nature of the bicyclic system, combined with the strategic placement of nitrogen atoms, allows for key hydrogen bonding and other non-covalent interactions within the active sites of these enzymes.

Notably, pyrido[3,2-d]pyrimidine derivatives have been extensively investigated as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is a critical signaling cascade often hyperactivated in various cancers.[1][2] The versatility of this scaffold is further demonstrated by its application in targeting other important kinases such as Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase, Hematopoietic Progenitor Kinase 1 (HPK1), and mTOR.[2][3][4] Beyond kinase inhibition, this scaffold has also been explored for its potential anticancer, anti-inflammatory, and antimicrobial properties.[5]

This guide will systematically dissect the SAR of this potent scaffold, providing a framework for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

The Core Scaffold: Strategic Positions for Chemical Modification

The pyrido[3,2-d]pyrimidine core offers several key positions for chemical modification, allowing for the fine-tuning of its pharmacological properties. The most extensively studied positions are C-2, C-4, and C-7. Understanding the impact of substituents at these positions is crucial for optimizing inhibitor potency and selectivity.

Figure 1: Key positions for substitution on the pyrido[3,2-d]pyrimidine scaffold.

Dissecting the Structure-Activity Relationship (SAR)

The following sections will provide a detailed analysis of the SAR at the C-2, C-4, and C-7 positions, drawing upon published data for various kinase targets.

The C-4 Position: The Hinge-Binding Anchor

In many kinase inhibitors, a specific moiety is responsible for anchoring the molecule to the "hinge" region of the kinase's ATP-binding pocket. For pyrido[3,2-d]pyrimidine-based inhibitors, the C-4 position is frequently occupied by a group capable of forming critical hydrogen bonds with the backbone of this hinge region.

A well-established and highly effective hinge-binding motif at the C-4 position is the morpholine group.[1][2] The oxygen atom of the morpholine ring acts as a hydrogen bond acceptor, while the nitrogen can also participate in interactions. This interaction is a cornerstone of the high-affinity binding observed for many inhibitors of PI3K and other kinases. The choice of a morpholine is not arbitrary; its conformational rigidity and favorable physicochemical properties contribute to improved potency and drug-like characteristics.

The C-2 Position: Probing the Specificity Pocket

The substituent at the C-2 position often extends into a specificity pocket within the kinase active site, and its nature can significantly influence both potency and selectivity. A common and effective substituent at this position is a 3-hydroxyphenyl group .[1][2] The hydroxyl group can form a crucial hydrogen bond with amino acid residues in this pocket, further stabilizing the inhibitor-enzyme complex.

The rationale for selecting the 3-position on the phenyl ring is based on the optimal geometry for this hydrogen bond interaction, as predicted by molecular modeling and confirmed by experimental data. Modifications to this phenyl ring, such as the introduction of other substituents, can be explored to fine-tune interactions and potentially enhance selectivity for a particular kinase isoform.

The C-7 Position: The Gateway to Potency and Selectivity

The C-7 position of the pyrido[3,2-d]pyrimidine scaffold often projects towards the solvent-exposed region of the ATP-binding site. This position is a prime target for introducing chemical diversity to modulate potency, selectivity, and physicochemical properties.[1][2]

Initial explorations at the C-7 position have shown that even small modifications can have a significant impact on inhibitory activity. For instance, in a series of PI3Kα inhibitors, replacing the hydrogen at C-7 with a chloro or methyl group led to a slight increase in activity.[1] This suggests that small, lipophilic groups are well-tolerated and may engage in favorable van der Waals interactions.

Conversely, the introduction of a polar hydroxyl group (as in -CH2OH) at C-7 resulted in a dramatic 30-fold reduction in PI3Kα inhibition.[1] This highlights the sensitivity of this region to polar substituents and suggests that a hydrophobic pocket may be present. However, partially restoring activity was observed with methoxymethyl and cyanomethyl groups, indicating that the negative impact of the hydroxyl group could be mitigated by masking its polarity.[1]

More complex substituents at the C-7 position have also been investigated. An azido (-N3) group was found to be well-tolerated, maintaining potent PI3Kα inhibition.[1] This suggests that this region can accommodate linear, electron-rich functionalities. The introduction of groups like vinyl (-CH=CH2) also showed a partial restoration of activity compared to the hydroxyl-containing analogue, indicating that π-systems can be accommodated.[1]

Quantitative Structure-Activity Relationship (SAR) Data

To provide a clear and comparative overview of the SAR at the C-7 position, the following table summarizes the in vitro inhibitory activity of various C-7 substituted 2-(3-hydroxyphenyl)-4-morpholinopyrido[3,2-d]pyrimidines against the PI3Kα isoform.[1]

CompoundC-7 Substituent (R)IC50 PI3Kα (nM)Fold Change vs. Unsubstituted
1 -H19-
5 -Cl<19Slightly more active
6 -CH3<19Slightly more active
15 -CH2OH~570~30-fold less active
Vinyl Derivative -CH=CH2Partially restored activity-
Methoxymethyl Derivative -CH2OCH3Partially restored activity-
Cyanomethyl Derivative -CH2CNPartially restored activity-
19 -N310~2-fold more active
31 -CH=NOHLess tolerated-

Table 1: In vitro inhibitory activity of C-7 substituted pyrido[3,2-d]pyrimidine derivatives against PI3Kα.

Experimental Protocols: A Guide to Biological Evaluation

The robust evaluation of pyrido[3,2-d]pyrimidine derivatives requires well-defined and reproducible experimental protocols. The following section provides a detailed, step-by-step methodology for a typical in vitro kinase inhibition assay.

In Vitro PI3Kα Kinase Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against the PI3Kα enzyme.[1]

Materials:

  • Recombinant human PI3Kα enzyme

  • Phosphatidylinositol (PI) substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

    • Further dilute the compound dilutions in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant PI3Kα enzyme to the appropriate working concentration in the assay buffer.

    • Prepare the PI substrate solution in the assay buffer.

  • Assay Plate Setup:

    • Add a small volume (e.g., 2.5 µL) of the diluted test compounds to the wells of a 384-well plate.

    • Include control wells:

      • Positive control: DMSO only (no inhibitor).

      • Negative control: No enzyme.

  • Reaction Initiation:

    • Add the diluted enzyme solution to all wells except the negative control wells.

    • Add the PI substrate solution to all wells.

    • Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection:

    • Stop the reaction and detect the amount of ATP remaining using a luminescent kinase assay kit (e.g., Kinase-Glo®). This reagent depletes the remaining ATP and generates a luminescent signal that is inversely proportional to the kinase activity.

    • Add the detection reagent to all wells according to the manufacturer's instructions.

    • Incubate the plate for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data to the positive (100% activity) and negative (0% activity) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Compound Preparation (Serial Dilutions) C Assay Plate Setup (384-well) A->C B Enzyme & Substrate Preparation B->C D Reaction Initiation (Add ATP) C->D E Incubation (Room Temperature) D->E F Detection (Luminescence) E->F G Data Analysis (IC50 Determination) F->G PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylation

Figure 3: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Pyrido[3,2-d]pyrimidine inhibitors that target PI3K effectively block the conversion of PIP2 to PIP3, thereby preventing the downstream activation of Akt and mTOR. This leads to the inhibition of cell growth and proliferation and can induce apoptosis in cancer cells that are dependent on this pathway for survival. Some derivatives have shown dual inhibitory activity against both PI3K and mTOR, which can lead to a more profound and durable anti-cancer effect. [2]

Conclusion and Future Directions

The pyrido[3,2-d]pyrimidine scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The extensive SAR data accumulated to date provides a clear roadmap for the rational design of new derivatives with improved therapeutic properties. The key takeaways for medicinal chemists working with this scaffold are:

  • Preserve the C-4 Morpholine: This hinge-binding moiety is critical for high-affinity binding to many kinases.

  • Utilize the C-2 3-Hydroxyphenyl Group: This group provides a key hydrogen bond interaction that enhances potency.

  • Strategically Modify the C-7 Position: This position is the primary site for modulating potency, selectivity, and physicochemical properties. Careful consideration of the size, polarity, and hydrogen-bonding capacity of substituents at C-7 is essential.

Future research in this area will likely focus on several key areas:

  • Improving Selectivity: Designing inhibitors that can distinguish between different kinase isoforms remains a significant challenge. Structure-based design and computational modeling will be invaluable tools in this endeavor.

  • Overcoming Drug Resistance: As with any targeted therapy, the emergence of drug resistance is a major concern. The development of next-generation inhibitors that can overcome known resistance mutations is a high priority.

  • Exploring New Therapeutic Areas: While the primary focus has been on oncology, the diverse biological activities of pyrido[3,2-d]pyrimidines suggest that they may have applications in other therapeutic areas, such as immunology and infectious diseases.

By building upon the solid foundation of SAR knowledge and embracing new drug discovery technologies, the pyrido[3,2-d]pyrimidine scaffold is poised to deliver a new generation of innovative medicines.

References

  • Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors. PubMed.
  • Design, synthesis and biological evaluation of aryl amino derivatives of pyrido [3,2-d]pyrimidines as anticancer agents. Taylor & Francis Online.
  • Novel Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors for Treating Cancer and Inflammatory and Autoimmune Diseases. ACS Publications.
  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed Central.
  • Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. PubMed.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI.

Sources

Unlocking Kinase Inhibition: A Technical Guide to the Mechanism of Action of Pyrido[3,2-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the core for a new generation of potent and selective kinase inhibitors. Kinases, pivotal regulators of cellular signaling, are frequently dysregulated in diseases like cancer, making them high-value therapeutic targets. This technical guide provides an in-depth exploration of the mechanism of action of pyrido[3,2-d]pyrimidine-based inhibitors. We will dissect the molecular interactions governing their binding to the kinase ATP pocket, analyze their impact on critical downstream signaling pathways using specific examples, and provide detailed, field-proven protocols for experimental validation. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel kinase inhibitors.

The Pyrido[3,2-d]pyrimidine Scaffold: A Foundation for Kinase Selectivity

Protein kinases utilize adenosine triphosphate (ATP) as a phosphate donor to phosphorylate substrate proteins, a fundamental mechanism of signal transduction. The ATP-binding site is a highly conserved pocket, yet subtle differences across the kinome can be exploited to achieve inhibitor selectivity. The pyrido[3,2-d]pyrimidine core is an aromatic bicyclic heterocycle that acts as an "ATP mimic." Its nitrogen atoms are strategically positioned to form hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor in the active site, a mechanism shared by many successful kinase drugs.[1][2]

The true power of the scaffold lies in the chemical diversity that can be introduced at its substitution points. As structure-activity relationship (SAR) studies have shown, modifications at these positions allow for the fine-tuning of inhibitor potency and selectivity by forming additional interactions with specific residues within the ATP pocket, such as those in the ribose-binding pocket or the solvent-exposed region.[3]

Core Mechanism: Competitive ATP Inhibition

Pyrido[3,2-d]pyrimidine derivatives function primarily as ATP-competitive inhibitors . This means they bind reversibly to the ATP-binding pocket of the kinase, directly competing with the endogenous ATP substrate. By occupying this site, the inhibitor prevents the kinase from binding ATP, thereby blocking the phosphotransfer reaction and halting the downstream signaling cascade.

The key molecular interactions that define this mechanism are:

  • Hinge Binding: The nitrogen atoms of the pyrimidine ring form one or more hydrogen bonds with backbone amide and carbonyl groups in the kinase hinge region. This is the foundational interaction that provides the initial affinity.

  • Hydrophobic Interactions: The aromatic rings of the scaffold and its substituents engage in van der Waals and hydrophobic interactions with nonpolar residues lining the ATP pocket.

  • Target-Specific Interactions: Selectivity is achieved when specific side chains on the inhibitor form additional hydrogen bonds or ionic interactions with non-conserved residues unique to the target kinase.

A well-studied analogue, Palbociclib, which contains a related pyrido[2,3-d]pyrimidine core, exemplifies this binding mode within the active site of Cyclin-Dependent Kinase 6 (CDK6).[4][5] The pyridopyrimidine core is anchored to the hinge via hydrogen bonds with Val101, while other parts of the molecule extend into adjacent pockets to confer high potency and selectivity.[4]

cluster_0 Kinase ATP-Binding Pocket cluster_1 Pyrido[3,2-d]pyrimidine Inhibitor hinge Hinge Region (Backbone Amides/Carbonyls) hydrophobic_pocket Hydrophobic Pocket selectivity_pocket Selectivity Pocket (Non-conserved Residues) core Pyridopyrimidine Core core->hinge H-Bonds (Anchoring) r1 R1 Group r1->hydrophobic_pocket Hydrophobic Interactions r2 R2 Group r2->selectivity_pocket Selectivity Interactions atp ATP atp->hinge Competes for Binding

Caption: General binding mode of a pyrido[3,2-d]pyrimidine inhibitor in a kinase ATP pocket.

Case Studies in Pathway Disruption

To illustrate the tangible effects of these inhibitors, we will examine their impact on two distinct and critical signaling pathways.

Case Study 1: Selective Inhibition of the PI3Kδ Pathway

The δ isoform of phosphoinositide 3-kinase (PI3Kδ) is a lipid kinase predominantly expressed in hematopoietic cells and plays a crucial role in B-cell signaling.[6] Its hyperactivation is linked to B-cell malignancies.[7]

A series of novel pyrido[3,2-d]pyrimidine derivatives have been developed as highly potent and selective PI3Kδ inhibitors.[7][8] One such compound, designated S5 , exhibited an IC₅₀ of just 2.82 nM against PI3Kδ.[7][9]

Mechanism of Pathway Disruption: Upon B-cell receptor (BCR) activation, PI3Kδ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[10] PIP3 acts as a docking site for the serine/threonine kinase Akt. By competitively inhibiting PI3Kδ, compound S5 prevents the production of PIP3. This abrogates the recruitment and subsequent phosphorylation (activation) of Akt at Serine 473. The inhibition of p-Akt disrupts the downstream cascade that promotes cell survival and proliferation, ultimately leading to apoptosis in cancer cells.[7][9]

PI3K_Pathway BCR BCR Activation PI3Kd PI3Kδ BCR->PI3Kd PIP2 PIP2 PI3Kd->PIP2 PIP3 PIP3 PIP2->PIP3 P Akt Akt PIP3->Akt pAkt p-Akt (Ser473) (ACTIVE) Akt->pAkt P Downstream Downstream Signaling (Proliferation, Survival) pAkt->Downstream Inhibitor Pyrido[3,2-d]pyrimidine Inhibitor (e.g., S5) Inhibitor->Block CDK46_Pathway Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 Rb_E2F Rb-E2F Complex (Transcription OFF) CyclinD_CDK46->Rb_E2F P pRb p-Rb Rb_E2F->pRb E2F E2F pRb->E2F releases G1_S G1-S Phase Progression E2F->G1_S Inhibitor Pyridopyrimidine Inhibitor (e.g., Palbociclib) Inhibitor->Block

Caption: G1 cell cycle arrest via inhibition of the Cyclin D/CDK4/6/Rb pathway.

Experimental Validation: Protocols & Data Interpretation

Synthesizing a potent inhibitor is only the first step; rigorous experimental validation is required to confirm its mechanism of action. This section provides validated, step-by-step protocols for key assays.

Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of an inhibitor's potency. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the reaction. [11][12] Methodology: ADP-Glo™ Kinase Assay [13][11]

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA).

    • Prepare serial dilutions of the pyrido[3,2-d]pyrimidine inhibitor in 100% DMSO. Then, create intermediate dilutions in Kinase Buffer. The final DMSO concentration in the assay should be ≤1%.

    • Dilute the target kinase (e.g., recombinant PI3Kδ) and its substrate (e.g., PIP2) in Kinase Buffer to the desired concentrations.

    • Prepare an ATP solution in Kinase Buffer. The concentration should be at or near the Kₘ of the kinase for ATP to ensure sensitivity for competitive inhibitors. [14]

  • Kinase Reaction (384-well plate format):

    • Add 2.5 µL of inhibitor dilution or vehicle (DMSO control) to appropriate wells.

    • Add 2.5 µL of the enzyme/substrate mix to all wells.

    • Initiate the reaction by adding 5 µL of the ATP solution to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unused ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data: Set the "no kinase" control as 100% inhibition and the "vehicle" control as 0% inhibition.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve (sigmoidal dose-response) to calculate the IC₅₀ value.

Table 1: Example IC₅₀ Data for a Pyrido[3,2-d]pyrimidine PI3Kδ Inhibitor

InhibitorTarget KinaseIC₅₀ (nM)Reference
Compound S5PI3Kδ2.82[7]
Compound A7PI3Kδ< 1[8]
IdelalisibPI3Kδ~5[7]
Protocol 2: Cellular Target Engagement Assay

Confirming that an inhibitor binds its intended target in the complex environment of a living cell is crucial. The NanoBRET™ Target Engagement Assay is a gold-standard method that measures compound binding by competitive displacement of a fluorescent tracer. [15][16] Methodology: NanoBRET™ Target Engagement Assay [17][18]

  • Cell Preparation:

    • Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., PI3Kδ-NLuc).

    • Culture cells for 24 hours to allow for protein expression.

    • Harvest and resuspend the transfected cells in Opti-MEM™ I medium.

  • Assay Plating (384-well white plate):

    • Dispense 10 µL of cell suspension into each well.

    • Prepare serial dilutions of the test inhibitor. Add 5 µL of the inhibitor or vehicle control to the wells.

    • Add 5 µL of the specific NanoBRET™ Tracer (fluorescent ligand for the target kinase) to all wells.

  • Signal Detection:

    • Incubate the plate at 37°C with 5% CO₂ for 2 hours.

    • Prepare the Nano-Glo® Substrate/Extracellular NanoLuc® Inhibitor mix according to the manufacturer's protocol.

    • Add 5 µL of the substrate mix to each well.

    • Immediately read the plate on a BRET-capable luminometer, measuring both donor emission (~450 nm) and acceptor emission (~610 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission) for each well.

    • Normalize the data and plot the BRET ratio against the log of the inhibitor concentration to determine the cellular IC₅₀.

Protocol 3: Assessing Downstream Signaling by Western Blot

To verify that target engagement translates to functional pathway inhibition, one must measure the phosphorylation state of a key downstream substrate. For PI3Kδ inhibition, this is p-Akt (Ser473).

WB_Workflow A 1. Cell Treatment (e.g., SU-DHL-6 cells + Inhibitor) B 2. Protein Lysis (RIPA Buffer + Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Gel to PVDF Membrane) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (e.g., anti-p-Akt Ser473, 4°C O/N) F->G H 8. Secondary Antibody Incubation (HRP-conjugated anti-Rabbit) G->H I 9. Detection (ECL Substrate + Imaging) H->I

Caption: Standard workflow for Western blot analysis of downstream pathway inhibition.

Methodology: Western Blot for p-Akt (Ser473) [19][20]

  • Cell Culture and Treatment:

    • Culture target cells (e.g., SU-DHL-6 lymphoma cells) to ~80% confluency.

    • Treat cells with various concentrations of the pyrido[3,2-d]pyrimidine inhibitor for a specified time (e.g., 2 hours). Include a vehicle (DMSO) control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C) and collect the supernatant.

  • Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Transfer and Immunoblotting:

    • Transfer proteins from the gel to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% w/v BSA in Tris-Buffered Saline with 0.1% Tween® 20 (TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-Akt (Ser473) (e.g., Cell Signaling Technology #9271), diluted in 5% BSA/TBST. [21] * Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imaging system.

    • To confirm equal protein loading, the membrane can be stripped and re-probed for total Akt and/or a housekeeping protein like GAPDH. Densitometry analysis is used to quantify the reduction in p-Akt signal relative to total Akt and the loading control.

Conclusion and Future Directions

The pyrido[3,2-d]pyrimidine scaffold represents a versatile and highly effective core for the design of ATP-competitive kinase inhibitors. The mechanism of action is rooted in its ability to form key hydrogen bond interactions with the kinase hinge region, with selectivity and potency being dictated by the nature of its substituents. As demonstrated through the PI3Kδ case study, these inhibitors can potently and specifically disrupt oncogenic signaling pathways, leading to desired cellular outcomes like apoptosis and cell cycle arrest.

The future of drug discovery with this scaffold lies in leveraging structural biology and computational modeling to design next-generation inhibitors with improved selectivity profiles, thereby minimizing off-target effects and enhancing the therapeutic window. Furthermore, exploring covalent inhibition by incorporating a reactive "warhead" onto the scaffold could lead to inhibitors with increased potency and prolonged duration of action. The robust experimental protocols outlined herein provide a clear and validated roadmap for researchers to rigorously characterize these novel agents and accelerate their path toward clinical application.

References

  • Sienczyk, M. et al. (2024). Structure of palbociclib (A) and its binding mode (B) to CDK6 (PDB ID: 5L2I). ResearchGate.
  • ResearchGate. (n.d.). The Cyclin D -CDK4/6 -Rb signaling pathway and its endogenous and exogenous inhibition.
  • ResearchGate. (n.d.). PI3K signaling pathway in lymphocytes. PI3Kδ is composed of a...
  • Gelbert, L. M., et al. (2014). Palbociclib can overcome mutations in cyclin dependent kinase 6 that break hydrogen bonds between the drug and the protein. FEBS Letters, 588(21), 3925-3930.
  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds.
  • ResearchGate. (n.d.). ATP binding site of CDK6 in complex with the inhibitor palbociclib (PDB: 2EUF).
  • ResearchGate. (n.d.). A The binding mode of palbociclib in the ATP pocket of CDK6 (PDB code: 5L2I).
  • RCSB PDB. (2016). 5L2I: The X-ray co-crystal structure of human CDK6 and Palbociclib.
  • ResearchGate. (n.d.). Simplified diagram of the PI3K signaling pathway in B cells and T cells.
  • ResearchGate. (n.d.). (A) Overview of the cyclin D-CDK4/6-INK4-Rb pathway.
  • Zhang, Y., et al. (2023). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Drug Development Research, 84(8), 1709-1723.
  • ResearchGate. (2023). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors | Request PDF.
  • ResearchGate. (n.d.). Phosphoinositide-3-kinase (PI3K) signaling pathway.
  • ResearchGate. (n.d.). Targeting the Cyclin D-CDK 4/6-INK4-Rb pathway.
  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of novel selective PI3Kδ inhibitors containing pyridopyrimidine scaffold. Future Medicinal Chemistry, 15(19), 1619-1635.
  • Topacio, B. R., et al. (2019). Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein's C-Terminal Helix. Molecular Cell, 74(4), 758-770.e4.
  • O'Leary, B., et al. (2016). Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions. Breast Cancer Research, 18(1), 86.
  • Jakes, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758.
  • Buron, F., et al. (2017). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 22(10), 1636.
  • Godl, K., et al. (2005). Chemical proteomic analysis reveals alternative modes of action for pyrido[2,3-d]pyrimidine kinase inhibitors. Proceedings of the National Academy of Sciences, 102(49), 17651-17656.
  • Rodrigues, N., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(3), 1083.
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io.
  • Naud, S., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(8), 3977-3982.
  • Bio-protocol. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • El-Gamal, M. I., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(8), 5195-5221.

Sources

Designing Novel ATR Inhibitors from a 4-Chloropyrido[3,2-d]pyrimidine Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the design, synthesis, and evaluation of novel Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, starting from the versatile 4-Chloropyrido[3,2-d]pyrimidine scaffold. ATR kinase is a pivotal regulator of the DNA Damage Response (DDR), a critical pathway for maintaining genomic integrity, particularly in cancer cells exhibiting high replicative stress.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of theoretical principles, actionable experimental protocols, and field-proven insights to accelerate the discovery of next-generation ATR inhibitors.

Introduction: The Rationale for Targeting ATR with a Pyrido[3,2-d]pyrimidine Core

The integrity of our genome is under constant assault from both endogenous and exogenous sources of DNA damage. The DNA Damage Response (DDR) is a sophisticated network of signaling pathways that detects and repairs DNA lesions, thereby safeguarding genomic stability.[1] A key apical kinase in the DDR is ATR, which is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of DNA damage.[2] Once activated, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (CHK1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[2]

Many cancer cells are characterized by increased genomic instability and a heightened reliance on the ATR pathway for survival due to defects in other DDR pathways, such as the loss of ATM function. This dependency creates a synthetic lethal relationship, where inhibiting ATR in such cancer cells leads to catastrophic DNA damage and cell death, while normal cells are relatively spared.[3] This makes ATR a highly attractive therapeutic target in oncology.[1][4]

The pyrido[3,2-d]pyrimidine scaffold has emerged as a privileged structure in kinase inhibitor design, offering a rigid framework that can be readily functionalized to achieve high potency and selectivity.[4][5][6] Specifically, the this compound core serves as an excellent starting point for generating diverse chemical libraries. The chlorine atom at the C4 position is a versatile synthetic handle, amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the systematic exploration of the chemical space around the scaffold.[7][8][9] This guide will delineate a rational approach to leveraging this scaffold for the discovery of novel and potent ATR inhibitors.

The ATR Signaling Pathway and the Mechanism of Inhibition

A fundamental understanding of the ATR signaling pathway is crucial for the rational design of its inhibitors. The pathway is initiated by the recognition of RPA-coated ssDNA, which recruits the ATR-ATRIP complex. Subsequent activation of ATR kinase activity leads to the phosphorylation of a multitude of downstream substrates, with CHK1 being a primary effector.

ATR_Signaling_Pathway cluster_0 DNA Damage/Replicative Stress cluster_1 ATR Activation cluster_2 Cellular Response ssDNA ssDNA ATR-ATRIP ATR-ATRIP ssDNA->ATR-ATRIP recruits CHK1 CHK1 ATR-ATRIP->CHK1 phosphorylates (p-CHK1) Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Apoptosis Apoptosis CHK1->Apoptosis Inhibitor Pyrido[3,2-d]pyrimidine ATR Inhibitor Inhibitor->ATR-ATRIP inhibits

Figure 1: Simplified ATR Signaling Pathway and Point of Inhibition.

Our design strategy focuses on developing ATP-competitive inhibitors that bind to the kinase domain of ATR, preventing the phosphorylation of its downstream targets. The pyrido[3,2-d]pyrimidine core is designed to mimic the hinge-binding motif of ATP, a common strategy in kinase inhibitor design.

Design and Synthesis Strategy

The journey from the this compound starting material to a potent and selective ATR inhibitor is a multi-step process involving rational design, chemical synthesis, and iterative optimization.

Molecular Modeling and In Silico Design

Given the absence of a publicly available crystal structure of the full-length human ATR kinase domain in complex with an inhibitor, homology modeling is a valuable tool. A homology model of the ATR kinase domain can be built using the known crystal structures of other PIKK family members, such as PI3Kγ or mTOR, as templates.[10] This model can then be used for in silico screening and rational design of novel inhibitors.

Experimental Protocol: Molecular Docking

  • Protein Preparation:

    • Obtain or build a homology model of the human ATR kinase domain.

    • Prepare the protein structure by adding hydrogens, assigning protonation states, and minimizing the energy to relieve any steric clashes.

  • Ligand Preparation:

    • Generate 3D conformers of the designed pyrido[3,2-d]pyrimidine derivatives.

    • Assign partial charges and atom types.

  • Docking Simulation:

    • Define the binding site based on the ATP-binding pocket of the homology model.

    • Perform molecular docking using software such as AutoDock Vina or Glide to predict the binding poses and affinities of the designed compounds.[11]

  • Analysis:

    • Analyze the predicted binding modes, paying close attention to key interactions with the hinge region, and other important residues in the active site.

    • Use the docking scores and predicted interactions to prioritize compounds for synthesis.

Design_Workflow Start This compound Modeling Molecular Modeling & In Silico Design Start->Modeling Synthesis Chemical Synthesis Modeling->Synthesis Biochemical_Assay Biochemical Assays (e.g., LanthaScreen) Synthesis->Biochemical_Assay Cellular_Assay Cellular Assays (p-Chk1 Western Blot) Biochemical_Assay->Cellular_Assay SAR SAR Analysis Cellular_Assay->SAR SAR->Modeling Iterative Refinement Lead_Op Lead Optimization SAR->Lead_Op End Candidate Drug Lead_Op->End

Figure 2: Iterative Drug Discovery Workflow.
Chemical Synthesis

The synthesis of novel ATR inhibitors from this compound relies heavily on modern cross-coupling methodologies. The chlorine at the C4 position is readily displaced by various nucleophiles or coupled with a wide range of partners.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the arylation or heteroarylation at the C4 position.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the introduction of an amino group at the C4 position.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like XPhos-Pd-G3) (0.01-0.05 eq.), a phosphine ligand (e.g., XPhos, SPhos) (0.02-0.1 eq.), and a base such as NaOtBu or K₃PO₄ (1.5-2.5 eq.).

  • Solvent Addition: Add a degassed anhydrous solvent (e.g., toluene, dioxane).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, quench with water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

Biological Evaluation: A Multi-tiered Approach

The evaluation of newly synthesized compounds is a critical phase of the drug discovery process, progressing from in vitro biochemical assays to cell-based and eventually in vivo models.

Biochemical Assays: Assessing Direct Target Engagement

The initial screening of compounds is typically performed using a biochemical assay to determine their direct inhibitory activity against the ATR kinase. The LanthaScreen™ Eu Kinase Binding Assay is a robust and high-throughput method for this purpose.[12][13][14]

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagent Preparation: Prepare a solution of the ATR kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™-conjugated tracer in the appropriate kinase buffer.

  • Compound Addition: Serially dilute the test compounds in DMSO and add them to the assay plate.

  • Assay Initiation: Add the kinase/antibody/tracer mixture to the wells containing the test compounds.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC₅₀ value.

Compound Scaffold Modification at C4 ATR IC₅₀ (nM)
Lead Compound 10q Pyrido[3,2-d]pyrimidineSubstituted amine<5
Analog A Pyrido[3,2-d]pyrimidinePhenyl50-100
Analog B Pyrido[3,2-d]pyrimidineMethyl>1000
Table 1: Representative Biochemical Data for Pyrido[3,2-d]pyrimidine Analogs. Data is illustrative and based on findings from similar studies.[5]
Cellular Assays: Confirming On-Target Activity in a Biological Context

Following the identification of biochemically active compounds, it is essential to confirm their activity in a cellular context. A common and reliable method is to measure the inhibition of phosphorylation of ATR's downstream target, CHK1 (p-Chk1), by Western blotting.[2][11][15][16]

Experimental Protocol: p-Chk1 (Ser345) Western Blot Assay

  • Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., HT-29, HeLa) and allow the cells to adhere. Treat the cells with a DNA damaging agent (e.g., hydroxyurea or UV radiation) to activate the ATR pathway, in the presence of varying concentrations of the test compound.

  • Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-Chk1 (Ser345), total Chk1, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of p-Chk1 inhibition.

In Vivo Efficacy and Pharmacokinetics

Promising lead compounds from cellular assays should be advanced to in vivo studies to assess their efficacy and pharmacokinetic properties.

Experimental Protocol: Xenograft Tumor Model

  • Tumor Implantation: Implant a human cancer cell line known to be sensitive to ATR inhibition (e.g., a cell line with an ATM mutation) subcutaneously into immunocompromised mice.

  • Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound and vehicle control via an appropriate route (e.g., oral gavage).

  • Monitoring: Monitor tumor growth by caliper measurements and the overall health of the animals (e.g., body weight) regularly.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).

Pharmacokinetic studies are conducted in parallel to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.[17][18]

Parameter Lead Compound 10q (Illustrative) Desired Profile
Oral Bioavailability (%) ~40%>30%
Plasma Half-life (h) ~4-62-8 h
Tumor Growth Inhibition (%) >50% at tolerated doseSignificant anti-tumor activity
Table 2: Representative In Vivo Data for a Lead Compound. Data is illustrative and based on typical values for orally bioavailable kinase inhibitors.[5][18]

Structure-Activity Relationship (SAR) and Lead Optimization

The data from the biochemical and cellular assays will guide the structure-activity relationship (SAR) studies. The goal is to systematically modify the lead compound to improve its potency, selectivity, and pharmacokinetic properties.

For the pyrido[3,2-d]pyrimidine scaffold, key areas for modification include:

  • C4 Position: As demonstrated by the Suzuki and Buchwald-Hartwig reactions, this position is ideal for introducing a wide variety of substituents to probe interactions with the solvent-exposed region of the ATP-binding pocket.

  • Other Positions (C2, C6, C7): Modifications at other positions on the pyridopyrimidine ring can be explored to fine-tune the electronic properties and steric bulk of the molecule, potentially improving kinase selectivity and overall drug-like properties.

The iterative process of design, synthesis, and testing will ultimately lead to the identification of a clinical candidate with a desirable efficacy and safety profile.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel ATR inhibitors. Its synthetic tractability, coupled with the critical role of ATR in cancer cell survival, provides a fertile ground for the discovery of next-generation cancer therapeutics. This guide has outlined a rational and comprehensive approach, from in silico design to in vivo evaluation, to facilitate the successful discovery and development of potent and selective ATR inhibitors based on this privileged scaffold. The integration of molecular modeling, modern synthetic chemistry, and robust biological evaluation will be paramount in translating the promise of ATR inhibition into tangible clinical benefits for cancer patients.

References

  • Duan, Y., Wang, C., Li, J., Ding, H., Chen, Y., & Lu, T. (2023). Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors. Bioorganic Chemistry, 136, 106535. [Link]
  • G, S., S, A., & P, B. (2020). In silico Design, Synthesis and Biological Evaluation of Novel Thieno[3,2-d]pyrimidine Derivatives for Cancer Therapy – A Preliminary Study on the Inhibitory Potential towards ATR Kinase Domain and PIKK Family. Letters in Drug Design & Discovery, 17(10), 1269-1285. [Link]
  • Yap, T. A., & Plummer, R. (2022). Nuclear pCHK1 as a potential biomarker of increased sensitivity to ATR inhibition. Molecular & Cellular Oncology, 9(1), 2049875. [Link]
  • Duan, Y., Wang, C., Li, J., Ding, H., Chen, Y., & Lu, T. (2023). Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors. Bioorganic Chemistry, 136, 106535. [Link]
  • Developing New Pyrido[2,3-d]pyrimidine-Based Small Molecules as Potent ATR Inhibitors. (n.d.). ResearchGate.
  • LanthaScreen Technology on microplate readers. (2022, April 4). BMG LABTECH.
  • Reaper, P. M., Griffiths, M. R., McLaughlin, J. E., & Smith, G. C. (2011). Development of pharmacodynamic biomarkers for ATR inhibitors. Journal of Clinical Oncology, 29(15_suppl), e13579-e13579. [Link]
  • Analysis of ATR-Chk1 signaling in response to OTA. A Western blot... (n.d.). ResearchGate.
  • Wagner, J. M., Buss, J. L., & Cortez, D. (2014). Identification of ATR-Chk1 pathway inhibitors that selectively target p53-deficient cells without directly suppressing ATR catalytic activity. PLoS ONE, 9(10), e110873. [Link]
  • Wang, L., Wang, Y., Li, D., & Li, Y. (2014). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. International Journal of Molecular Sciences, 15(8), 13466–13488. [Link]
  • Pérez, M. J., Roch, M. J., & Ochoa, M. C. (1991). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. Arzneimittel-Forschung, 41(6), 640–644.
  • Hu, B., Wang, Y., & Liu, Y. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research, 23(10), 4479–4488. [Link]
  • Kim, S.-T., & Cho, J.-H. (2007). Inhibition of ATR protein kinase activity by schisandrin B in DNA damage response. Nucleic Acids Research, 35(16), 5549–5558. [Link]
  • Brown, J. A., Hansen, M. T., & Bearss, D. J. (2018). Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization. Bioorganic & Medicinal Chemistry Letters, 28(5), 867–872. [Link]
  • This compound. (n.d.). Oakwood Chemical.
  • Le Corre, L., Le Gall, T., & Condon, S. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]
  • Klüter, S., Panagiotidis, G., & Trahan, J. (2014). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 57(17), 7408–7423. [Link]
  • Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. (n.d.). ResearchGate.
  • Le, V. A., & Scola, P. M. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 25(19), 4543. [Link]
  • Wallace, M. B., & Smith, M. K. (2009). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic Syntheses, 86, 233. [Link]
  • Li, Y., Zhao, L., & Wang, Y. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. International Journal of Molecular Sciences, 22(16), 8963. [Link]
  • Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (n.d.). ResearchGate.
  • Le Corre, L., Le Gall, T., & Condon, S. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia, 2(2), 659–679. [Link]
  • Tantawy, E. S., Nafie, M. S., & Morsy, H. A. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12693–12707. [Link]
  • Alcázar, J., & de la Hoz, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 705. [Link]

Sources

The Pyrido[3,2-d]pyrimidine Nucleus: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Concept of Privileged Scaffolds and the Rise of Pyrido[3,2-d]pyrimidines

In the landscape of medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a fertile starting point for the development of novel therapeutics.[1] These scaffolds often mimic the core structures of endogenous ligands or possess favorable physicochemical properties that allow for versatile interactions within biological systems. The pyridine and pyrimidine rings are prime examples of such privileged structures, forming the basis of numerous FDA-approved drugs.[1] The fusion of these two heterocycles into a pyridopyrimidine system creates a bicyclic aromatic structure with a unique distribution of nitrogen atoms, offering a three-dimensional arrangement of hydrogen bond donors and acceptors, as well as hydrophobic surfaces.[2][3] This structural rigidity and electronic nature make pyridopyrimidines, including the pyrido[3,2-d]pyrimidine isomer, particularly adept at interacting with the ATP-binding sites of kinases, a family of enzymes frequently implicated in proliferative and inflammatory diseases.[4][5] While the pyrido[2,3-d]pyrimidine isomer is more extensively described in the literature, the pyrido[3,2-d]pyrimidine scaffold has emerged as a core component of potent and selective inhibitors of key cellular targets, solidifying its status as a privileged scaffold in contemporary drug discovery.[4]

This guide will provide a comprehensive exploration of the pyrido[3,2-d]pyrimidine core, delving into its synthesis, diverse biological activities, and the structure-activity relationships that govern its therapeutic potential. We will examine its role in the development of targeted therapies, with a particular focus on kinase inhibition, and provide practical, field-proven insights for researchers seeking to leverage this remarkable scaffold in their own drug discovery endeavors.

Synthetic Strategies: Constructing the Pyrido[3,2-d]pyrimidine Core

The synthesis of the pyrido[3,2-d]pyrimidine scaffold can be approached through several strategic routes, typically involving the sequential construction of the fused ring system. The choice of synthetic pathway is often dictated by the desired substitution pattern on the final molecule, as this can significantly influence its biological activity. A common and versatile approach involves the initial formation of a substituted pyridine ring followed by the annulation of the pyrimidine ring.

A representative synthetic workflow is outlined below. This multi-step process allows for the introduction of diversity at various positions of the scaffold, a crucial aspect for optimizing biological activity and pharmacokinetic properties. The rationale behind this approach lies in the commercial availability of a wide range of starting materials and the robustness of the chemical transformations involved.

G cluster_0 Pyridine Ring Formation cluster_1 Pyrimidine Ring Annulation cluster_2 Diversification A Substituted Pyridine Precursor B Cyclization/Condensation A->B Reagents for ring closure C Aminopyridine Intermediate B->C Functional group manipulation D Formylation/Cyclization C->D Formylating agent E Chlorination D->E e.g., POCl3 F Functionalized Pyrido[3,2-d]pyrimidine E->F Nucleophilic substitution G Introduction of Side Chains F->G Suzuki, Buchwald-Hartwig, etc. H Final Pyrido[3,2-d]pyrimidine Analogs G->H

Caption: Generalized Synthetic Workflow for Pyrido[3,2-d]pyrimidine Analogs.

A frequently employed strategy commences with a substituted 2-aminopyridine, which undergoes cyclization with a suitable reagent to form the pyrimidine ring. For instance, the reaction of a 2-aminonicotinonitrile derivative with formic acid or a derivative can lead to the formation of the pyrido[3,2-d]pyrimidin-4-one core. Subsequent chlorination, often with phosphorus oxychloride (POCl₃), provides a reactive handle at the 4-position for the introduction of various nucleophiles, a key step in building a library of analogs for structure-activity relationship studies.[6]

Biological Significance and Therapeutic Targets

The pyrido[3,2-d]pyrimidine scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a valuable framework for targeting a range of diseases. Its derivatives have been investigated as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[2][7] A significant portion of the research on this scaffold has focused on the development of kinase inhibitors.[5][8]

Kinase Inhibition: A Prominent Application

Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of proteins.[5] Dysregulation of kinase activity is a hallmark of many cancers and inflammatory disorders, making them attractive targets for therapeutic intervention.[5] The planar, aromatic nature of the pyrido[3,2-d]pyrimidine core, coupled with its strategically positioned nitrogen atoms, allows it to function as an ATP-competitive inhibitor by occupying the ATP-binding pocket of kinases.[2]

One of the most significant signaling pathways targeted by pyrido[3,2-d]pyrimidine derivatives is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a common event in human cancers.[8][9]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Pyrido[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR Signaling Pathway and the Site of Action for Pyrido[3,2-d]pyrimidine Inhibitors.

Pyrido[3,2-d]pyrimidine-based compounds have been developed as potent and selective inhibitors of various PI3K isoforms, particularly PI3Kδ, which is a promising target for hematological malignancies and inflammatory diseases.[10] Additionally, dual PI3K/mTOR inhibitors based on this scaffold have been synthesized, offering the potential for a more comprehensive blockade of this critical signaling cascade.[6]

Beyond the PI3K pathway, derivatives of the isomeric pyrido[2,3-d]pyrimidine have shown activity against a wide array of other kinases, including tyrosine kinases such as EGFR, FGFR, and PDGFR, as well as serine/threonine kinases like PIM-1.[11][12] This highlights the versatility of the broader pyridopyrimidine scaffold in kinase-directed drug discovery.

Structure-Activity Relationship (SAR) and Lead Optimization

The exploration of the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, providing a roadmap for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For the pyrido[3,2-d]pyrimidine scaffold, SAR studies have revealed that substitutions at the 2, 4, and 7-positions can have a profound impact on biological activity.

A notable example is the development of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine derivatives as PI3K inhibitors.[8] In one series of compounds, a morpholine group at the C-4 position was identified as a key hinge-binder for many kinase inhibitors, while a 3-hydroxyphenyl group at the C-2 position was found to form crucial hydrogen bond interactions within the ATP-binding pocket.[8] Chemical diversity was then introduced at the C-7 position to probe the SAR.[8]

CompoundC-7 Substituent (R)IC₅₀ PI3Kα (nM)Fold Change vs. Reference
1 (Reference)-H19-
5-Cl<19Slightly more active
6-CH₃<19Slightly more active
15-CH₂OH~570~30-fold decrease
19-N₃ (azido)10~2-fold increase
Data adapted from a study on pyrido[3,2-d]pyrimidine-based PI3K inhibitors.[8]

The data in the table above illustrates that small, electron-withdrawing or small alkyl groups at the C-7 position are well-tolerated and can even slightly enhance potency.[8] In contrast, the introduction of a larger, more polar group like hydroxymethyl leads to a significant loss of activity, suggesting a steric clash or an unfavorable interaction in the binding pocket.[8] The azido group, however, resulted in a notable increase in potency, indicating that specific electronic and conformational features at the C-7 position can be exploited for the design of highly potent inhibitors.[8]

Case Study: Pyrido[3,2-d]pyrimidines as PI3Kδ Inhibitors

The delta isoform of PI3K (PI3Kδ) is primarily expressed in hematopoietic cells and plays a critical role in the development, function, and survival of immune cells. This restricted expression pattern makes PI3Kδ an attractive target for the treatment of hematological malignancies and autoimmune diseases, with the potential for a more favorable side-effect profile compared to broader PI3K inhibitors.

Recently, a series of novel pyrido[3,2-d]pyrimidine derivatives were designed and synthesized as selective and potent PI3Kδ inhibitors.[10] One compound from this series, designated S5, exhibited an impressive IC₅₀ of 2.82 nM against PI3Kδ and demonstrated strong antiproliferative activity against the SU-DHL-6 B-cell lymphoma cell line with an IC₅₀ of 0.035 µM.[10] Furthermore, S5 was shown to inhibit the phosphorylation of Akt, a downstream effector of PI3Kδ, in a concentration-dependent manner, confirming its on-target activity in a cellular context.[10]

Experimental Protocol: In Vitro PI3K Kinase Assay

To assess the inhibitory activity of newly synthesized pyrido[3,2-d]pyrimidine derivatives against a specific PI3K isoform, a robust and reproducible in vitro kinase assay is essential. The following is a generalized, self-validating protocol typical for such an evaluation.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific PI3K isoform (e.g., PI3Kδ).

Materials:

  • Recombinant human PI3K enzyme (e.g., PI3Kδ)

  • Substrate (e.g., phosphatidylinositol (PI) or a fluorescently labeled analog)

  • ATP (Adenosine triphosphate)

  • Test compounds (pyrido[3,2-d]pyrimidine derivatives)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • Microplates (e.g., 384-well white plates)

  • Plate reader capable of luminescence detection

Methodology:

  • Compound Preparation:

    • Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations for the dose-response curve.

  • Reaction Setup:

    • In a microplate, add the assay buffer containing the PI3K enzyme and the substrate.

    • Add the serially diluted test compounds to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor as a positive control.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced (which is proportional to the kinase activity) using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This self-validating system, with its inclusion of positive and negative controls, ensures the reliability of the obtained IC₅₀ values and allows for a direct comparison of the potency of different pyrido[3,2-d]pyrimidine derivatives.

Future Perspectives

The pyrido[3,2-d]pyrimidine scaffold continues to be a focal point of research in medicinal chemistry. Future directions in this field are likely to include:

  • Exploration of New Biological Targets: While kinase inhibition is a major area of focus, the versatile nature of the pyrido[3,2-d]pyrimidine core suggests its potential for interacting with other target classes. Further screening of compound libraries based on this scaffold may unveil novel biological activities.

  • Development of Covalent Inhibitors: The design of pyrido[3,2-d]pyrimidine derivatives capable of forming covalent bonds with their target proteins could lead to compounds with enhanced potency and prolonged duration of action.

  • Application in PROTACs and Molecular Glues: The favorable binding properties of this scaffold make it an attractive candidate for incorporation into proteolysis-targeting chimeras (PROTACs) and molecular glues, two emerging therapeutic modalities for targeted protein degradation.

  • Advancements in Synthetic Methodology: The development of more efficient and environmentally friendly synthetic methods, such as those utilizing multicomponent reactions or flow chemistry, will facilitate the rapid generation of diverse pyrido[3,2-d]pyrimidine libraries for biological screening.[13]

References

  • Martínez-González, L., et al. (2010). Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors. Journal of Medicinal Chemistry, 53(19), 7011-7022.
  • Pessela, B., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352.
  • Al-Ostath, A., et al. (2010). Synthesis and Biological Activity of Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines as Phosphodiesterase Type 4 Inhibitors. Journal of Medicinal Chemistry, 53(20), 7478-7491.
  • Pessela, B., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. ResearchGate.
  • Shaker, R. M., et al. (2014). Scheme 3. Synthesis of pyrido[3,2-d:6,5-d']dipyrimidines 12. ResearchGate.
  • Zhang, Y., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6543-6566.
  • Pessela, B., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI.
  • Abdel-Aziz, A. A.-M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Scientific Reports, 12(1), 11847.
  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.
  • El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12763-12776.
  • Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(2), 143-162.
  • Schenone, S., et al. (2018). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. Molecules, 23(10), 2499.
  • Fathalla, O. A., et al. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Heterocyclic Chemistry, 54(4), 2045-2063.
  • Kumar, A., et al. (2020). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Current Neuropharmacology, 18(9), 856-877.
  • Doherty, A. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(16), 2594-2607.
  • Zhang, Y., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6543-6566.
  • Bai, H., et al. (2023). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Drug Development Research, 84(8), 1709-1723.
  • Zhang, Y., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing.
  • El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
  • Wang, Y., et al. (2023). Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold. Molecules, 28(14), 5396.
  • El-Gaby, M. S. A., et al. (2002). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Africana, 16(1), 1-13.
  • Raheem, S., et al. (2024). Pyridine and Pyrimidine hybrids as privileged scaffolds in antimalarial drug discovery: A recent development. WestminsterResearch.
  • Kumar, S., et al. (2015). Pyrimidine derivatives as potential agents acting on central nervous system. Central Nervous System Agents in Medicinal Chemistry, 15(1), 5-10.
  • Auctores Publishing. (2019). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Publishing LLC.
  • Doherty, A. M., et al. (1997). Structure–Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 40(16), 2594-2607.
  • ResearchGate. (2023). Pyridine and Pyrimidine hybrids as privileged scaffolds in antimalarial drug discovery: A recent development.
  • Pant, S., & Nain, S. (2023). Recent Advances in the Development of Pyrimidine-based CNS Agents. Current Drug Discovery Technologies, 20(2), e031022209428.
  • Buron, F., et al. (2017). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 22(10), 1636.
  • ResearchGate. (2022). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200870.

Sources

The Ascendant Scaffold: A Technical Guide to the Synthesis and Application of Pyrido[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Pyrido[3,2-d]pyrimidine Core

In the landscape of modern medicinal chemistry and drug discovery, the relentless pursuit of novel molecular architectures with potent and selective biological activity is paramount. Among the myriad of heterocyclic scaffolds, the pyrido[3,2-d]pyrimidine core has emerged as a structure of significant interest. Its unique arrangement of nitrogen atoms imparts a distinct electronic and steric profile, rendering it a privileged scaffold for interacting with a diverse array of biological targets. This guide provides an in-depth exploration of the synthesis and burgeoning applications of pyrido[3,2-d]pyrimidines, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the intricacies of its synthesis, dissect the rationale behind various synthetic strategies, and illuminate its therapeutic potential, with a particular focus on its role in the development of next-generation kinase inhibitors.

I. Foundational Synthesis: Constructing the Pyrido[3,2-d]pyrimidine Scaffold

The versatility of the pyrido[3,2-d]pyrimidine scaffold is intrinsically linked to the elegance and efficiency of its synthetic routes. The judicious choice of starting materials and reaction conditions is critical in achieving the desired substitution patterns that ultimately dictate biological activity. A cornerstone of many synthetic approaches is the construction of a suitably functionalized pyridine ring, followed by the annulation of the pyrimidine ring.

A. The Gateway Intermediate: Synthesis of 2-Aminopyridine-3-carbonitrile Derivatives

A frequently employed strategy commences with the synthesis of substituted 2-aminopyridine-3-carbonitrile derivatives. These intermediates serve as versatile platforms for the subsequent cyclization to form the pyrimidine ring. A robust and efficient one-pot, multi-component reaction is often the method of choice.[1]

Experimental Protocol 1: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives [1]

This protocol outlines a solvent-free, multi-component reaction to efficiently synthesize a variety of substituted 2-aminopyridines.

  • Reactants:

    • Enaminone (1 mmol)

    • Malononitrile (1 mmol)

    • Primary amine (1 mmol)

  • Procedure:

    • Combine the enaminone, malononitrile, and primary amine in a reaction vessel.

    • Heat the mixture under solvent-free conditions, optimizing the temperature and reaction time as needed (e.g., 40°C for 24 hours can provide a moderate yield, which can be further optimized).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, the desired 2-aminopyridine-3-carbonitrile derivative can be isolated and purified using standard techniques such as recrystallization or column chromatography.

  • Causality of Experimental Choices:

    • The use of a multi-component reaction offers significant advantages in terms of atom economy and operational simplicity, reducing the number of synthetic steps and purification procedures.

    • Solvent-free conditions contribute to a greener chemical process by minimizing waste.

    • The Knoevenagel condensation between the enaminone and malononitrile, followed by a Michael addition of the primary amine and subsequent intramolecular cyclization and aromatization, provides a convergent and efficient pathway to the desired product.[1]

B. Ring Closure: From Aminopyridine to Pyrido[3,2-d]pyrimidine

With the substituted 2-aminopyridine-3-carbonitrile in hand, the subsequent cyclization to form the pyrimidine ring is a critical step. This can be achieved through various methods, often involving reaction with a one-carbon synthon such as formamide or urea.

Experimental Protocol 2: Cyclization to form the Pyrido[3,2-d]pyrimidine Core [2]

This protocol describes the cyclization of a 2-aminonicotinonitrile derivative to form the pyrido[2,3-d]pyrimidine scaffold. A similar principle can be applied to the [3,2-d] isomer.

  • Reactants:

    • Substituted 2-aminopyridine-3-carbonitrile (0.01 mol)

    • Formamide (25 mL)

  • Procedure:

    • Reflux the mixture of the 2-aminopyridine-3-carbonitrile and formamide for 4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture.

    • The product often precipitates from the reaction mixture and can be collected by filtration and dried.

  • Causality of Experimental Choices:

    • Formamide serves as both the solvent and the source of the additional carbon and nitrogen atoms required to form the pyrimidine ring.

    • The high temperature of refluxing formamide provides the necessary activation energy for the cyclization reaction.

C. Advanced Strategies: The Trichlorinated Intermediate for Versatile Functionalization

For the synthesis of highly functionalized pyrido[3,2-d]pyrimidines, a more strategic approach involves the preparation of a versatile, poly-halogenated intermediate. The 2,4,7-trichloropyrido[3,2-d]pyrimidine is an excellent example of such a scaffold, allowing for sequential and regioselective substitution reactions.

Experimental Protocol 3: Synthesis of 2,4,7-Trichloropyrido[3,2-d]pyrimidine [3]

This protocol details the synthesis of the key trichlorinated intermediate.

  • Reactants:

    • Pyrido[3,2-d]pyrimidine-2,4,7(1H,3H,8H)-trione (1.0 g, 6.13 mmol)

    • Phosphorus oxychloride (POCl₃) (10 mL)

    • Phosphorus pentachloride (PCl₅) (7.65 g, 36.78 mmol)

  • Procedure:

    • In a suitable reaction vessel, combine the pyrido[3,2-d]pyrimidine-2,4,7(1H,3H,8H)-trione with phosphorus oxychloride.

    • Carefully add phosphorus pentachloride to the mixture.

    • Heat the reaction mixture using microwave irradiation at 160°C for 2 hours.

    • After cooling, dissolve the crude product in dichloromethane (CH₂Cl₂) (100 mL).

    • Pour the solution into ice and stir at room temperature for 6 hours.

    • Extract the product with CH₂Cl₂.

    • Dry the organic layer over magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the 2,4,7-trichloropyrido[3,2-d]pyrimidine.

  • Causality of Experimental Choices:

    • The combination of POCl₃ and PCl₅ is a powerful chlorinating agent capable of converting the keto groups of the starting material into chlorides.

    • Microwave irradiation provides rapid and efficient heating, often leading to shorter reaction times and improved yields compared to conventional heating.

    • The workup with ice and water hydrolyzes any remaining phosphorus oxychloride and phosphorus pentachloride.

The strategic synthesis of the 2,4,7-trichloropyrido[3,2-d]pyrimidine unlocks a wealth of possibilities for creating diverse libraries of compounds through regioselective substitution reactions, such as Suzuki couplings and nucleophilic aromatic substitutions.

II. Molecular Architecture and Reactivity: A Diagrammatic Overview of Synthesis

The following diagram illustrates a general synthetic workflow for the functionalization of the pyrido[3,2-d]pyrimidine core, starting from the versatile trichlorinated intermediate.

G A Pyrido[3,2-d]pyrimidine -2,4,7-trione B 2,4,7-Trichloropyrido [3,2-d]pyrimidine A->B POCl3, PCl5 Microwave C Selective C4-Amination B->C Amine, Base D C2-Suzuki Coupling C->D Arylboronic acid Pd catalyst E C7-Functionalization D->E Further Substitution F Diverse Library of Pyrido[3,2-d]pyrimidines E->F

Caption: Synthetic pathway for diverse pyrido[3,2-d]pyrimidines.

III. Applications in Drug Discovery: Targeting Kinases with Precision

The pyrido[3,2-d]pyrimidine scaffold has demonstrated remarkable potential as a privileged structure for the inhibition of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer and inflammation.

A. PI3K/mTOR Pathway Inhibition: A Dual-Pronged Attack on Cancer

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that, when hyperactivated, drives tumor cell proliferation, survival, and growth.[4][5] Pyrido[3,2-d]pyrimidine derivatives have been developed as potent inhibitors of this pathway, with some exhibiting dual PI3K/mTOR inhibitory activity.[4]

A series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines has been synthesized and evaluated for their inhibitory activity against PI3Kα and mTOR.[4] The general structure involves a 3-hydroxyphenyl group at the C-2 position and a morpholine group at the C-4 position, with chemical diversity introduced at the C-7 position.[3] The morpholine moiety often acts as a hinge-binder in the ATP-binding pocket of kinases.[3]

Compound C-7 Substituent (R) IC₅₀ PI3Kα (nM)
1 (Reference) -H19
5 -Cl<19
6 -CH₃<19
19 -N₃ (azido)10
15 -CH₂OH~570

Table 1: Structure-Activity Relationship of C-7 Substituted Pyrido[3,2-d]pyrimidines as PI3Kα Inhibitors.[3]

The data in Table 1 reveals that small, electron-withdrawing or small alkyl groups at the C-7 position can enhance or maintain potency against PI3Kα, while a larger, more polar substituent like a hydroxymethyl group leads to a significant reduction in activity.[3]

Experimental Protocol 4: Suzuki Coupling for C-2 Arylation [3]

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the C-2 position of a 7-chloro-4-morpholinylpyrido[3,2-d]pyrimidine. A similar protocol can be found for other positions.[6]

  • Reactants:

    • 7-Chloro-4-morpholinyl-2-(substituted)pyrido[3,2-d]pyrimidine (1 eq.)

    • Arylboronic acid (1.5 eq.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2 eq.)

    • Solvent (e.g., Toluene/Ethanol mixture)

  • Procedure:

    • To a solution of the chlorinated pyrido[3,2-d]pyrimidine in the solvent, add the arylboronic acid, palladium catalyst, and base.

    • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux (e.g., 110°C).

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and perform an aqueous workup.

    • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

  • Causality of Experimental Choices:

    • The Suzuki-Miyaura coupling is a highly efficient and versatile method for forming carbon-carbon bonds, particularly for creating biaryl structures prevalent in kinase inhibitors.

    • The choice of palladium catalyst and ligand is crucial for the efficiency of the reaction, especially with less reactive heteroaryl chlorides.[6]

    • The base is required to activate the boronic acid for transmetalation to the palladium center.

B. Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: Unleashing the Immune System

Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell receptor signaling.[7] Inhibition of HPK1 can enhance T-cell activation and is a promising strategy for cancer immunotherapy.[7][8] Novel pyrido[3,2-d]pyrimidines have been identified as potent HPK1 inhibitors.[7]

C. Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibition: Exploiting DNA Damage Response in Cancer

ATR kinase is a key regulator of the DNA damage response (DDR) pathway.[9] Inhibiting ATR can sensitize cancer cells with specific DNA repair deficiencies to chemotherapy and radiation.[10] Pyrido[3,2-d]pyrimidine derivatives have been designed and synthesized as potent and selective ATR inhibitors.[10]

The following diagram illustrates the central role of the PI3K/AKT/mTOR signaling pathway in cancer cell proliferation and survival, a key target for pyrido[3,2-d]pyrimidine-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor Pyrido[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by pyrido[3,2-d]pyrimidines.

IV. Concluding Remarks and Future Perspectives

The pyrido[3,2-d]pyrimidine scaffold has firmly established itself as a versatile and valuable core in the armamentarium of medicinal chemists. The synthetic methodologies, particularly those leveraging versatile intermediates like 2,4,7-trichloropyrido[3,2-d]pyrimidine, provide a robust platform for the generation of diverse chemical libraries. The demonstrated efficacy of these compounds as potent inhibitors of key kinases in oncology and immunology underscores their significant therapeutic potential.

Future research in this area will likely focus on the development of even more selective and potent inhibitors, the exploration of novel therapeutic applications beyond kinase inhibition, and the optimization of pharmacokinetic and pharmacodynamic properties to advance these promising compounds into clinical development. The continued exploration of the chemical space around the pyrido[3,2-d]pyrimidine core is poised to yield the next generation of targeted therapies for a range of human diseases.

V. References

  • Buron, F., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 26(17), 5323. [Link]

  • Al-Warhi, T., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(11), 3328. [Link]

  • Buron, F., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 26(17), 5323. [Link]

  • Sabnis, R. W. (2023). Novel Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors for Treating Cancer and Inflammatory and Autoimmune Diseases. ACS Medicinal Chemistry Letters, 14(12), 1627–1628. [Link]

  • MDPI. (n.d.). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. MDPI. [Link]

  • Le, D. T., et al. (2015). Molecular Pathways: Targeting ATR in Cancer Therapy. Clinical Cancer Research, 21(16), 3598–3604. [Link]

  • Zou, L., & Elledge, S. J. (2003). Sensing DNA damage through ATRIP recognition of RPA-ssDNA complexes. Science, 300(5625), 1542–1548. [Link]

  • Zou, L. (2007). ATR signaling at a glance. Journal of Cell Science, 120(Pt 20), 3209–3213. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Kelly, P. N., & Strasser, A. (2011). The role of Bcl-2 and its relatives in tumourigenesis and cancer therapy. Cell Death & Differentiation, 18(9), 1414–1424. [Link]

  • El-Sayed, N. N. E., et al. (2012). Synthesis of pyrido[2,3-d]pyrimidine carbonitrile. ResearchGate. [Link]

  • Sino Biological. (n.d.). Cancer Signaling Pathways. Sino Biological. [Link]

  • Liu, Y., et al. (2021). Discovery of 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivatives as new hematopoietic progenitor kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry, 225, 113794. [Link]

  • El-Gamal, M. I., et al. (2019). Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 220–227. [Link]

  • El-Gamal, M. I., et al. (2019). Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. [Link]

  • Inside Cancer. (2010, June 17). Pathways to Cancer [Video]. YouTube. [Link]

  • Duan, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors. Bioorganic Chemistry, 136, 106535. [Link]

  • El-Naggar, A. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12693–12705. [Link]

  • ResearchGate. (n.d.). PI3K/AKT/mTOR signaling pathway. ResearchGate. [Link]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]

  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. [Link]

  • ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... ResearchGate. [Link]

  • Technology Networks. (2025, February 27). Cancer Cell Signaling: Key Pathways and Therapeutic Targets. Technology Networks. [Link]

  • Akssira, M., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • ResearchGate. (n.d.). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... ResearchGate. [Link]

  • Request PDF. (n.d.). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. ResearchGate. [Link]

  • Sever, R., & Brugge, J. S. (2015). Signal Transduction in Cancer. Cold Spring Harbor Perspectives in Medicine, 5(4), a006098. [Link]

  • Request PDF. (n.d.). ChemInform Abstract: Microwave Irradiation-Assisted Amination of 2-Chloropyridine Derivatives with Amide Solvents. ResearchGate. [Link]

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]

  • Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine. Google Patents.

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13. [Link]

  • PubChem. (n.d.). 2,4,7-Trichloropyrido(2,3-d)pyrimidine. PubChem. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 4-Chloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloropyrido[3,2-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic core, comprised of fused pyridine and pyrimidine rings, serves as a versatile scaffold for the development of potent and selective inhibitors of various biological targets. The presence of a reactive chlorine atom at the 4-position provides a key handle for synthetic modification, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties. A thorough understanding of its spectroscopic characteristics is fundamental for its unambiguous identification, purity assessment, and the structural confirmation of its derivatives.

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. As a Senior Application Scientist, the following sections will not only present the spectral data but also delve into the rationale behind the observed spectroscopic features, offering insights grounded in the principles of structural chemistry.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for the unambiguous assignment of spectroscopic signals. The structure of this compound with the IUPAC numbering convention is presented below. This numbering will be used throughout this guide for all spectral assignments.

Figure 1. Molecular structure and IUPAC numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical environment of each proton and carbon atom in this compound gives rise to a unique resonance signal, providing a detailed fingerprint of the molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for NMR analysis ensures data reproducibility and accuracy.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons and the solubility of the compound.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

    • Typical acquisition parameters for ¹H NMR include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to a series of singlets for each unique carbon atom.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum is expected to show four signals in the aromatic region, corresponding to the four protons on the pyridopyrimidine ring system.

Table 1. Predicted ¹H NMR Data for this compound.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~9.1Singlet-
H-5~8.8Doublet of doubletsJ = 4.5, 1.5
H-6~7.8Doublet of doubletsJ = 8.5, 4.5
H-7~8.5Doublet of doubletsJ = 8.5, 1.5
  • H-2: This proton is on the pyrimidine ring, adjacent to two nitrogen atoms, which are strongly electron-withdrawing. This deshielding effect is expected to shift its resonance significantly downfield, appearing as a singlet due to the absence of adjacent protons.

  • H-5, H-6, and H-7: These protons are on the pyridine ring. Their chemical shifts and coupling patterns are characteristic of a 3-substituted pyridine system. H-5 is ortho to the ring fusion and is expected to be the most downfield of the pyridine protons. H-7 is also ortho to a nitrogen atom and will be significantly deshielded. H-6, being meta to the nitrogen, will be the most upfield of the pyridine protons. The coupling constants reflect the ortho (J ≈ 8.5 Hz) and meta (J ≈ 1.5 Hz) relationships between these protons.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to display seven distinct signals for the seven carbon atoms in the heterocyclic framework.

Table 2. Predicted ¹³C NMR Data for this compound.

CarbonPredicted Chemical Shift (δ, ppm)
C-2~158
C-4~162
C-4a~120
C-5~155
C-6~125
C-7~135
C-8a~152
  • C-2 and C-4: These carbons are part of the pyrimidine ring and are directly bonded to nitrogen atoms and, in the case of C-4, the electronegative chlorine atom. This results in significant deshielding and downfield chemical shifts.

  • C-4a and C-8a: These are the bridgehead carbons at the ring fusion. Their chemical shifts are influenced by the electronic effects of both fused rings.

  • C-5, C-6, and C-7: These carbons belong to the pyridine ring. Their chemical shifts are dictated by their position relative to the nitrogen atom and the fused pyrimidine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction and Ionization:

    • A dilute solution of this compound is introduced into the mass spectrometer.

    • Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, which is expected to readily form a protonated molecular ion [M+H]⁺.

  • Mass Analysis:

    • The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

    • High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

Mass Spectral Data

The molecular formula of this compound is C₇H₄ClN₃, with a monoisotopic mass of 165.0094 Da.

Table 3. Expected High-Resolution Mass Spectrometry Data.

IonCalculated m/z
[M+H]⁺ (C₇H₅ClN₃⁺)166.0166
[M+Na]⁺ (C₇H₄ClN₃Na⁺)187.9986

The presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Therefore, the molecular ion peak (M⁺) and any fragments containing chlorine will appear as a pair of peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.

Fragmentation Pattern

While an experimental mass spectrum is not available, a plausible fragmentation pathway for the protonated molecule [M+H]⁺ can be proposed based on the known fragmentation of related heterocyclic systems.

Fragmentation_Pathway M_H [M+H]⁺ m/z = 166/168 M_H_HCN [M+H-HCN]⁺ m/z = 139/141 M_H->M_H_HCN - HCN M_H_Cl [M+H-Cl]⁺ m/z = 131 M_H->M_H_Cl - Cl• M_H_HCN_Cl [M+H-HCN-Cl]⁺ m/z = 104 M_H_HCN->M_H_HCN_Cl - Cl•

Figure 2. Plausible fragmentation pathway for this compound.

  • Loss of HCN (Hydrogen Cyanide): A common fragmentation pathway for pyrimidine-containing compounds is the elimination of a neutral molecule of HCN (27 Da) from the pyrimidine ring. This would result in a fragment ion at m/z 139/141.

  • Loss of a Chlorine Radical: Homolytic cleavage of the C-Cl bond can lead to the loss of a chlorine radical (Cl•), resulting in a fragment ion at m/z 131.

  • Sequential Loss: Subsequent fragmentation of the [M+H-HCN]⁺ ion by the loss of a chlorine radical would lead to a fragment at m/z 104.

Conclusion

The spectroscopic data of this compound, while not fully available in the public record, can be confidently predicted based on established principles of NMR and mass spectrometry. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the electronic environment of each atom in the molecule, and the anticipated mass spectrum and fragmentation pattern offer a clear method for its identification and characterization. This in-depth guide serves as a valuable resource for researchers working with this important heterocyclic scaffold, enabling them to confidently identify the compound and its derivatives in their synthetic endeavors. The availability of a Certificate of Analysis confirming the consistency of the ¹H NMR spectrum with the structure provides a degree of validation for the predicted data[1]. Further experimental verification of these predicted data would be a valuable contribution to the chemical literature.

References

  • PubChem. This compound.

Sources

Introduction: The Strategic Importance of 4-Chloropyrido[3,2-d]pyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Sourcing of 4-Chloropyrido[3,2-d]pyrimidine

This compound is a heterocyclic building block of significant interest to the pharmaceutical and life sciences research communities. Its fused pyridine and pyrimidine ring system forms the core scaffold of numerous molecules with therapeutic potential.[1][2] The strategic placement of a chlorine atom at the 4-position renders the molecule an exceptionally versatile intermediate for synthesizing more complex derivatives. This chlorine acts as an effective leaving group, readily participating in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This reactivity allows medicinal chemists to introduce a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) crucial for drug development.

Notably, the pyrido[3,2-d]pyrimidine core is featured in compounds investigated as potent and selective kinase inhibitors, such as those targeting Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase, a key regulator in the DNA damage response pathway.[3] As such, reliable access to high-quality this compound is a critical first step for research programs targeting cancer and other diseases. This guide provides an in-depth overview of its commercial availability, key suppliers, technical specifications, and best practices for procurement and handling.

Core Chemical Identifiers

PropertyValueSource
CAS Number 51674-77-2[4][5][6]
Molecular Formula C₇H₄ClN₃[4][6][7]
Molecular Weight 165.58 g/mol [4][6][7]
IUPAC Name This compound[4][7]
InChI Key PVTHTRIHQGKZNE-UHFFFAOYSA-N[5]
Appearance Solid[5]

Commercial Availability and Major Suppliers

This compound is commercially available from a variety of chemical suppliers, typically as a research-grade chemical. It is not commonly found in bulk quantities as a commodity chemical but is readily accessible in laboratory-scale amounts (milligrams to several grams). Purity levels generally range from 95% to over 98%, which is suitable for most research and development applications.

The following table summarizes prominent suppliers offering this compound. Researchers should note that availability and pricing can fluctuate, and it is always advisable to request a formal quote.

SupplierPurity OfferedCountry/RegionNotes
Sigma-Aldrich (Merck) ~97%GlobalOften sold through preferred partners like ChemScene LLC.[5]
AChemBlock 97%USAProvides detailed product information and inquiry options.[4]
Oakwood Chemical 95+%USALists the compound with clear hazard and precautionary statements.
ChemScene LLC ≥95%USA / ChinaA frequent supplier found on aggregator platforms like Sigma-Aldrich.[5][8]
BenchChem In Stock (Purity Varies)USADesignates the product for research use only.

Procurement Workflow for Research Professionals

The process of acquiring a specialized chemical like this compound involves several critical steps to ensure the timely and safe arrival of the correct material. The following workflow outlines a standard procurement protocol for a research environment.

G cluster_plan Phase 1: Planning & Sourcing cluster_procure Phase 2: Procurement & Logistics cluster_receive Phase 3: Receiving & Handling A 1. Identify Synthetic Need (e.g., ATR Inhibitor Synthesis) B 2. Database Search (e.g., Sigma-Aldrich, PubChem) A->B Define search criteria C 3. Supplier Comparison - Purity (e.g., >97%) - Price ($/g) - Availability (Stock vs. Lead Time) B->C Aggregate vendor data D 4. Request Formal Quote(s) C->D Select potential suppliers E 5. Internal Approval (PI / Purchasing Dept.) D->E Submit quote for review F 6. Place Purchase Order E->F Authorize purchase G 7. Safety & Compliance Review (Review SDS) F->G PO issued, await shipment H 8. Receive & Log Shipment (Verify CoA, Quantity) G->H Safety protocols confirmed I 9. Store Appropriately (-20°C, Sealed, Away from Moisture) H->I Material accepted

Sources

An In-depth Technical Guide to the Safe Handling and Use of 4-Chloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrido[3,2-d]pyrimidine Scaffold in Modern Drug Discovery

The fused heterocyclic system of pyrido[3,2-d]pyrimidine represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows derivatives to interact with a wide array of biological targets, including protein kinases, which are pivotal regulators of cellular processes often dysregulated in diseases like cancer.[1] 4-Chloropyrido[3,2-d]pyrimidine is a key building block in the synthesis of these biologically active molecules, particularly in the development of kinase inhibitors.[2][3][4] The chlorine atom at the 4-position is highly susceptible to nucleophilic displacement, providing a versatile handle for introducing diverse functional groups and fine-tuning the pharmacological properties of the resulting compounds.

This guide provides a comprehensive overview of the critical safety and handling considerations for this compound, grounded in an understanding of its chemical properties and reactivity. The protocols and recommendations herein are designed to empower researchers to work confidently and safely with this important synthetic intermediate.

Section 1: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling.

PropertyValueSource(s)
CAS Number 51674-77-2[5][6]
Molecular Formula C₇H₄ClN₃[5][6]
Molecular Weight 165.58 g/mol [5][6]
Appearance Solid[6]
Melting Point 136-139 °C[6]
Boiling Point 297.3 °C at 760 mmHg[6]
Storage Temperature -20°C, sealed, away from moisture[6]

Section 2: Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The primary risks are associated with acute toxicity and irritation.

GHS Hazard Classification:

Hazard StatementCodeClassSignal Word
Harmful if swallowedH302Acute Toxicity, Oral (Category 4)Warning
Causes skin irritationH315Skin Corrosion/Irritation (Category 2)Warning
Causes serious eye irritationH319Serious Eye Damage/Eye Irritation (Category 2A)Warning
May cause respiratory irritationH335Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationWarning

(Source:[5])

Toxicological Profile:

Section 3: Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to protection, combining engineering controls and appropriate PPE, is mandatory when working with this compound.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of the solid compound and its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilated Enclosure for Weighing: If a balance cannot be placed inside a fume hood, a ventilated balance enclosure or a glove box should be used for weighing the powder.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and airborne particles.

  • Skin Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. Chemical-resistant gloves (e.g., nitrile) should be worn. For extended operations or when handling larger quantities, consider double-gloving.

  • Respiratory Protection: If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Section 4: Safe Handling and Experimental Protocols

Adherence to meticulous handling protocols is the cornerstone of safety when working with this compound.

Protocol 1: Weighing and Dissolving the Solid Compound

Causality: The primary hazard during this step is the generation of airborne dust, which can be inhaled. The following "tare method" minimizes the handling of the open powder outside of a controlled environment.

Step-by-Step Methodology:

  • Preparation: Designate a work area within a chemical fume hood. Cover the surface with absorbent, disposable bench paper.

  • Tare the Vessel: Take a clean, dry vial or round-bottom flask with a secure cap or septum to the balance and tare it.

  • Transfer in Fume Hood: Transfer the tared vessel to the fume hood. Carefully add the approximate amount of this compound powder to the vessel.

  • Seal and Re-weigh: Securely cap the vessel and remove it from the fume hood. Place it on the tared balance to obtain the precise weight of the compound.

  • Dissolution: Return the sealed vessel to the fume hood. Add the desired solvent via syringe or cannula to dissolve the compound.

Weighing_Protocol cluster_balance Balance Area cluster_hood Chemical Fume Hood tare Tare Vessel add_powder Add Powder to Vessel tare->add_powder 1. Transfer to Hood reweigh Re-weigh Sealed Vessel dissolve Dissolve in Solvent reweigh->dissolve 3. Return to Hood add_powder->reweigh 2. Seal and Transfer

Weighing and dissolving workflow.
Protocol 2: Typical Nucleophilic Aromatic Substitution (SNAr) Reaction

Causality: this compound is an electron-deficient heterocycle, making the chlorine at the C4 position an excellent leaving group for SNAr reactions. These reactions are often performed at elevated temperatures, which can increase the vapor pressure of reactants and solvents. The work-up procedure is designed to neutralize any acid or base used and to safely separate the product from the reaction mixture.

Step-by-Step Methodology:

  • Reaction Setup: In a chemical fume hood, to a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, 2-propanol, DMF), add the amine nucleophile (1.1-1.5 equiv.) and a base (e.g., triethylamine, diisopropylethylamine) (1.5-2.0 equiv.).

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Cooling and Quenching: Upon completion, cool the reaction mixture to room temperature. Carefully and slowly add a saturated aqueous solution of sodium bicarbonate or sodium carbonate to quench the reaction and neutralize any acid.[9]

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 5: Emergency Procedures

Spill Response:

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill (<100 mg) assess->small_spill Small large_spill Large Spill (>100 mg) assess->large_spill Large ppe Don Appropriate PPE: - Respirator - Double Gloves - Goggles/Face Shield small_spill->ppe call_ehs Call Emergency Services/ Environmental Health & Safety large_spill->call_ehs contain Cover with Absorbent Material (e.g., Vermiculite) ppe->contain decontaminate Decontaminate Area (See Section 6) contain->decontaminate dispose Collect Waste in a Sealed Container for Hazardous Disposal decontaminate->dispose

Decision-making process for spill response.

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Section 6: Decontamination and Waste Disposal

Proper decontamination and waste disposal are critical to prevent contamination and ensure environmental safety.

Decontamination Protocol:

  • PPE: Wear appropriate PPE, including double gloves, a lab coat, and eye protection.

  • Surface Decontamination: For surfaces contaminated with the powder, carefully wipe the area with a damp cloth to avoid generating dust. Then, wipe the surface with a cloth soaked in a solvent in which the compound is soluble (e.g., ethanol or acetone), followed by a final wipe with a detergent solution.[13]

  • Glassware Decontamination:

    • Rinse glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. Collect this rinse as halogenated organic waste.

    • Wash the glassware with hot, soapy water and a brush.

    • Rinse thoroughly with tap water, followed by a final rinse with deionized water.

Waste Disposal:

  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, bench paper, silica gel) should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: All liquid waste containing this compound, including reaction mixtures and solvent rinses, must be collected in a designated "Halogenated Organic Waste" container.[3] Do not mix with non-halogenated waste.

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety office, following all local, state, and federal regulations.

References

  • National Toxicology Program. (n.d.). 2-Chloropyridine.
  • PubChem. (n.d.). 2-Chloropyrimidine.
  • National Center for Biotechnology Information. (n.d.). Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice.
  • El-Sayed, M. S., Nafie, M. S., & El-Gohary, N. S. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11937-11951.
  • Abdel-Gawad, H., El-Gohary, N. S., & El-Sayed, M. S. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11937-11951.
  • Duan, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors. Bioorganic Chemistry, 136, 106535.
  • National Toxicology Program. (2018). Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice.
  • Van der Pijl, F., et al. (2014). Design, synthesis, and biological activity of pyridopyrimidine scaffolds as novel PI3K/mTOR dual inhibitors. Journal of Medicinal Chemistry, 57(5), 2011-2025.
  • UNC Charlotte. (2024). Laboratory Decontamination.
  • Chen, C. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 6(35), 22695-22706.
  • Wang, Z., et al. (2023). Design, Synthesis, and Biological Evaluation of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase for the Efficient Treatment of Cancer. Molecules, 28(11), 4496.
  • University of California, San Diego. (2025). Biosafety: Decontamination Methods for Laboratory Use.
  • Duan, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Pyrido[3,2-d]Pyrimidine Derivatives as Novel ATR Inhibitors. ResearchGate.
  • University of Massachusetts Lowell. (n.d.). SOP Bio-005 Decontamination Reusable Labware, Work-Surfaces and Equipment.
  • Andersen, K. V., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org.
  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures.
  • Duan, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Pyrido[3,2- d]Pyrimidine Derivatives as Novel ATR Inhibitors. ResearchGate.
  • Kumar, A., et al. (2020). Acute toxic effects of chlorpyrifos on pseudobranchial neurosecretory system, brain regions and locomotory behavior of an air-breathing catfish, Heteropneustes fossilis (Bloch 1794). Drug and Chemical Toxicology, 45(2), 670-679.
  • PubChem. (n.d.). 4-Chloropyrido(3,2-d)pyrimidine.
  • Duan, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Pyrido[3,2- d]Pyrimidine Derivatives as Novel ATR Inhibitors. ResearchGate.
  • Hudson, C. E., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2015(7), 231-242.
  • Wang, Y., et al. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 24(18), 3344.
  • PubChem. (n.d.). 4-Chloropyrido[4,3-d]pyrimidine.
  • MySkinRecipes. (n.d.). 6-Chloropyrido[3,2-D]Pyrimidin-4-Amine.
  • Google Patents. (n.d.). WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds.
  • Giraud, F., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352.

Sources

Methodological & Application

Application Note: Optimizing Suzuki-Miyaura Coupling Conditions for 4-Chloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of C-4 Functionalization

The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant therapeutic potential. Its structural resemblance to purine bases makes it an attractive candidate for targeting a wide range of biological systems. The functionalization of this core, particularly at the C-4 position, is a critical strategy in medicinal chemistry for modulating potency, selectivity, and pharmacokinetic properties.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1] However, applying this reaction to electron-deficient and sterically demanding substrates like 4-Chloropyrido[3,2-d]pyrimidine presents a distinct set of challenges. Aryl and heteroaryl chlorides are notoriously less reactive than their corresponding bromides and iodides, demanding highly active and specialized catalytic systems to achieve efficient C-Cl bond activation.[2][3]

This guide provides a comprehensive overview of the critical parameters, field-proven protocols, and troubleshooting strategies for successfully executing the Suzuki-Miyaura coupling on this compound. Our focus is not merely on procedural steps but on the underlying chemical principles that govern catalyst selection, reaction kinetics, and yield optimization, empowering researchers to adapt and refine these methods for their specific synthetic targets.

The Catalytic Cycle: A Mechanistic Blueprint

Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to rational optimization and troubleshooting.[4] The process is a catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[5]

The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-limiting step for less reactive aryl chlorides and is heavily influenced by the choice of ligand.[1]

  • Transmetalation: The organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This step is critically mediated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7][8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L₂Pd(0) (Active Catalyst) OxiAdd Oxidative Addition Pd0->OxiAdd Aryl-Cl PdII_Aryl L₂Pd(II)(Aryl)(Cl) OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OH)₂ Base PdII_Coupled L₂Pd(II)(Aryl)(R') Transmetal->PdII_Coupled RedElim Reductive Elimination PdII_Coupled->RedElim RedElim->Pd0 Aryl-R' Product 4-Aryl-pyrido[3,2-d]pyrimidine RedElim->Product ArylCl This compound ArylCl->OxiAdd Boronic R'-B(OH)₂ Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Core Parameters: A Scientist's Guide to Reagent Selection

The success of coupling an unreactive heteroaryl chloride hinges on the judicious selection of each reaction component. The interplay between the catalyst, ligand, base, and solvent creates a complex system that must be finely tuned.

Palladium Source and Ligand: The Heart of the Reaction

For challenging substrates like this compound, standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often insufficient.[9] The electronic and steric properties of the ligand bound to the palladium center are paramount for facilitating the difficult oxidative addition of the C-Cl bond.

  • Expert Insight: The key is to use ligands that are both electron-rich and bulky . Electron-rich ligands increase the electron density on the palladium atom, making it more nucleophilic and promoting its insertion into the C-Cl bond. Bulky ligands promote the reductive elimination step and help prevent the formation of inactive catalyst species.[6][10]

  • Recommended Ligand Classes:

    • Dialkylbiaryl Phosphines (Buchwald Ligands): This class of ligands (e.g., SPhos, XPhos, RuPhos) is the gold standard for coupling heteroaryl chlorides. Their steric bulk and electron-donating properties create a highly active catalytic species.[10]

    • Bulky Alkylphosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also highly effective and have been shown to promote couplings of various heteroaryl chlorides.[11]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable and highly active palladium complexes, making them an excellent alternative to phosphine ligands.[6]

The Base: More Than Just a Proton Scavenger

The base plays a multifaceted and indispensable role in the catalytic cycle.[6] Its primary function is to react with the boronic acid to form a more nucleophilic boronate anion [R-B(OH)₃]⁻, which is the active species in the transmetalation step.[8][12][13]

  • Causality: The choice of base can dramatically affect the reaction rate and yield.

    • Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are commonly used. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often providing superior results for difficult couplings, albeit at a higher cost.

    • Phosphates (K₃PO₄): Potassium phosphate is a strong, non-nucleophilic base that is particularly effective, especially with electron-rich, bulky phosphine ligands.[11]

    • Fluorides (KF, CsF): Anhydrous fluoride sources can be effective, particularly when base-sensitive functional groups are present.[7]

For heteroaryl chlorides, a moderately strong base like K₂CO₃ or K₃PO₄ is typically a good starting point.

Solvent System: Creating the Right Environment

The solvent must solubilize all components of the reaction, including the organic substrates, the palladium complex, and, to some extent, the inorganic base.

  • Common Choices:

    • Ethereal Solvents: 1,4-Dioxane and Tetrahydrofuran (THF) are widely used.

    • Aromatic Solvents: Toluene is another common choice.

    • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be effective but may lead to side reactions at high temperatures.

  • Aqueous Mixtures: Reactions are frequently run in a biphasic solvent system, such as Dioxane/Water or Toluene/Water.[14] The aqueous phase helps to dissolve the inorganic base and the boronic acid, facilitating the formation of the active boronate species.

  • Critical Practice: All solvents must be rigorously deoxygenated before use (e.g., by sparging with argon or nitrogen). Dissolved oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and promote the undesirable homocoupling of the boronic acid.[9]

Comparative Reaction Conditions

The following table summarizes successful Suzuki-Miyaura coupling conditions reported for structurally related chloro-heterocycles, providing a valuable starting point for optimization.

SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2,4,6-Trichloropyrido[2,3-d]pyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene110383[15]
2,4-Dichloropyrido[2,3-d]pyrimidine3-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH110283[16]
3-Amino-2-chloropyridine2-Methylphenylboronic acidPd(Amphos)₂Cl₂ (1)-K₂CO₃Toluene90579
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (2)NoneK₂CO₃H₂O/DMF100295[3]
4-Chloropyrido[2,3-d]pyrimidineArylboronic acidsPd/C-Et₃NEtOHReflux--[17]
2,4-DichloropyrimidinePhenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃Dioxane/H₂O120 (MW)0.2594[18]

Detailed Experimental Protocol: A Validated Workflow

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.

Workflow start Start: Prepare Inert Atmosphere reagents Combine Reactants: - this compound - Boronic Acid (1.2 eq) - Pd Catalyst (2-5 mol%) - Ligand (4-10 mol%) - Base (2-3 eq) start->reagents solvent Add Degassed Solvent (e.g., Dioxane/H₂O 4:1) reagents->solvent heat Heat Reaction Mixture (80-110 °C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup: - Cool to RT - Dilute with EtOAc & H₂O - Separate Layers monitor->workup Upon Completion extract Extract Aqueous Layer with EtOAc (2x) workup->extract dry Dry Combined Organics (Na₂SO₄ or MgSO₄) extract->dry purify Purify by Column Chromatography dry->purify end End: Characterize Product purify->end

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents
  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Deionized Water (2 mL)

  • Ethyl Acetate (EtOAc), for workup

  • Brine, for workup

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Inert gas (Argon or Nitrogen)

Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere manifold (Schlenk line)

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure
  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ (2.0 mmol).

  • Degassing: Seal the flask with a septum and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Prepare a 4:1 mixture of Dioxane and Water and degas it by sparging with Argon for 20-30 minutes. Using a syringe, add 10 mL of the degassed solvent mixture to the reaction flask.

  • Heating: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-pyrido[3,2-d]pyrimidine product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently active ligand/catalyst system.3. Base is too weak or insoluble.1. Ensure rigorous degassing of all solvents and reagents.2. Screen more active ligands (e.g., different Buchwald ligands, NHCs) or increase catalyst loading.3. Switch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃). Increase temperature or use microwave irradiation.[3]
Boronic Acid Homocoupling 1. Presence of oxygen.2. Catalyst system promotes homocoupling.1. Improve inert atmosphere technique and solvent degassing.2. Use a Pd(0) source like Pd(PPh₃)₄ which can sometimes reduce homocoupling.[9]
Protodeboronation (Loss of Boronic Acid) 1. Presence of excess water and a strong base.2. High reaction temperature.1. Use the minimum effective amount of water.2. Screen different bases (e.g., KF). Attempt the reaction at a lower temperature for a longer duration.
Formation of Unidentified Byproducts 1. Decomposition of starting material or product at high temperature.2. Side reactions on the heterocyclic core.1. Reduce the reaction temperature and extend the reaction time.2. Ensure the reaction is run under a strict inert atmosphere to prevent oxidative side reactions.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Wikipedia. Suzuki reaction.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Alberdi, M., et al. (2010). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • BYJU'S. Merits of the Suzuki Coupling Reaction.
  • Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen.
  • ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
  • ResearchGate. New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | Request PDF.
  • National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • National Institutes of Health. One-pot Double Suzuki Couplings of Dichloropyrimidines.
  • ScienceDirect. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie.
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.
  • ResearchGate. Investigation of the reaction of 4-chloropyrido[2,3-d]pyrimidines 3...
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids.
  • ResearchGate. Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction | Request PDF.
  • ScienceDirect. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie.
  • ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF.
  • National Institutes of Health. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70.
  • Royal Society of Chemistry. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1.
  • National Institutes of Health. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.

Sources

Protocol and Application Notes for the Buchwald-Hartwig Amination of 4-Chloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This guide provides a comprehensive protocol for the palladium-catalyzed Buchwald-Hartwig amination of 4-chloropyrido[3,2-d]pyrimidine. The pyrido[3,2-d]pyrimidine scaffold is a significant structural motif in medicinal chemistry, and this protocol offers a robust method for synthesizing its amino-substituted derivatives.[1] This document is intended for researchers, scientists, and professionals in drug development who require a reliable and well-understood method for C-N bond formation on this electron-deficient heterocyclic system.

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl or heteroaryl halides.[2][3] Its development has revolutionized the synthesis of aromatic amines, which are ubiquitous in pharmaceuticals and functional materials.[4][5]

However, the application of this reaction to electron-deficient and coordinating heteroaryl chlorides like this compound presents unique challenges. The C-Cl bond is less reactive towards oxidative addition than corresponding C-Br or C-I bonds, often requiring more active catalyst systems and higher temperatures.[6] Furthermore, the nitrogen atoms within the pyridopyrimidine core can coordinate to the palladium center, potentially impeding the catalytic cycle.[7][8] This guide addresses these challenges by detailing an optimized protocol that leverages modern catalyst systems.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[9][10] Understanding this mechanism is critical for rational troubleshooting and optimization.

  • Oxidative Addition : The cycle begins with the oxidative addition of the heteroaryl chloride (Ar-Cl) to a coordinatively unsaturated Pd(0) complex. This is often the rate-limiting step, particularly for less reactive chlorides.[6][11]

  • Ligand Exchange and Deprotonation : The resulting Pd(II) complex coordinates with the amine nucleophile. A stoichiometric amount of base then deprotonates the coordinated amine to form a palladium-amido complex.[3][4]

  • Reductive Elimination : The final step is the reductive elimination of the desired N-aryl amine product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

The success of this reaction, especially with challenging substrates, hinges on the careful selection of the palladium source, ligand, base, and solvent.

Visualizing the Catalytic Pathway

The following diagram illustrates the key steps in the Buchwald-Hartwig amination catalytic cycle.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Cl AmineComplex Pd(II) Amine Complex OxAdd->AmineComplex + HNR¹R² - X⁻ AmidoComplex Pd(II) Amido Complex AmineComplex->AmidoComplex + Base - [Base-H]⁺ BaseH [Base-H]⁺ X⁻ AmineComplex->BaseH AmidoComplex->Pd0 Reductive Elimination AmidoComplex->Product ArCl Ar-Cl ArCl->OxAdd Amine HNR¹R² Amine->AmineComplex Base Base Base->AmineComplex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol provides a general procedure for the amination of this compound with a representative secondary amine, morpholine. Conditions can be adapted for other primary and secondary amines based on the optimization table below.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All operations involving air-sensitive reagents must be conducted under an inert atmosphere (e.g., argon or nitrogen).

Materials and Reagents
ReagentCAS NumberMolecular FormulaM.W. ( g/mol )Suggested PuritySupplier Example
This compound51674-77-2C₇H₄ClN₃165.58>97%ChemScene[12], Oakwood[13]
Morpholine110-91-8C₄H₉NO87.12>99%, anhydrousSigma-Aldrich
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3C₅₁H₄₂O₃Pd₂915.72>97%Strem Chemicals
XPhos564483-18-7C₃₃H₄₉P488.72>98%Sigma-Aldrich
Sodium tert-butoxide (NaOtBu)865-48-5C₄H₉NaO96.10>98%Sigma-Aldrich
Toluene108-88-3C₇H₈92.14Anhydrous, >99.8%Acros Organics
Equipment
  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Septa and needles

  • Schlenk line or glovebox for inert atmosphere operations

  • Heating mantle or oil bath with a temperature controller

  • Standard glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere) :

    • In a glovebox or under a positive flow of argon, add this compound (1.0 mmol, 165.6 mg), sodium tert-butoxide (1.4 mmol, 134.5 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and XPhos (0.04 mmol, 19.5 mg) to a Schlenk flask equipped with a magnetic stir bar.

    • Scientist's Note: The use of well-defined palladium precatalysts can improve reproducibility.[14][15] The ratio of palladium to ligand is critical; a 1:2 ratio is typical for this ligand class to ensure the formation of the active monoligated Pd(0) species.[16]

  • Addition of Reagents :

    • Seal the flask with a septum.

    • Add anhydrous toluene (5 mL) via syringe.

    • Add morpholine (1.2 mmol, 104.5 µL) via syringe. The mixture will typically turn a darker color.

  • Reaction Execution :

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. Vigorous stirring is important as the base is not fully soluble.[17]

    • Rationale: Elevated temperatures are necessary to facilitate the oxidative addition of the relatively unreactive C-Cl bond.[6] Bulky, electron-rich biaryl phosphine ligands like XPhos are essential for promoting this key step and the subsequent reductive elimination.[10][18]

  • Reaction Monitoring :

    • Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification :

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-substituted pyrido[3,2-d]pyrimidine product.

Optimization and Substrate Scope

The optimal conditions for the Buchwald-Hartwig amination can vary depending on the nature of the amine coupling partner. The following table provides recommended starting conditions for different classes of amines.

Amine ClassExample AminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield
Primary Aliphatic n-HexylaminePd₂(dba)₃ (1.5)BrettPhos (3.0)LHMDS (1.5)Dioxane80-10012-1875-90%
Secondary Cyclic MorpholinePd₂(dba)₃ (2.0)XPhos (4.0)NaOtBu (1.4)Toluene100-11012-2480-95%
Primary Aromatic AnilinePd(OAc)₂ (2.0)RuPhos (4.0)Cs₂CO₃ (2.0)t-BuOH10018-2470-85%
Functionalized Amine 3-AminophenolPd₂(dba)₃ (2.0)SPhos (4.0)K₃PO₄ (2.0)Dioxane1102465-80%

Notes on Optimization:

  • For Primary Amines : BrettPhos is often the ligand of choice for achieving high selectivity for monoarylation.[18][19]

  • Base-Sensitive Substrates : If the substrate contains base-sensitive functional groups (e.g., esters), stronger bases like NaOtBu can be incompatible.[20] Weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ are preferred in these cases, though this may require higher catalyst loadings or longer reaction times.[20]

  • Hydrodehalogenation : A common side reaction is the replacement of the chlorine atom with hydrogen. This can be minimized by ensuring strictly anhydrous conditions and using a slight excess of the amine (1.2-1.5 equivalents).[6]

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020, December 11). ACS Catalysis.
  • Chartoire, A., Lesieur, M., & Slawin, A. M. Z. (2011). Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. Organometallics, 30(16), 4432–4436.
  • Buchwald-Hartwig amination - Name-Reaction.com. (n.d.).
  • Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. (n.d.). Dalton Transactions (RSC Publishing).
  • Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. (2011, July 28). Organometallics - ACS Publications.
  • PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination. (n.d.). American Chemical Society.
  • Kirlikovali, K. O., et al. (n.d.). Buchwald-‐Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand. ChemRxiv.
  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. (2022, January 19). ResearchGate.
  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.
  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. (2022, January 19). PubMed - NIH.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (n.d.). Organic Chemistry Portal.
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.). NIH.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights.
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (n.d.). Organic Letters - ACS Publications.
  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. (n.d.). NIH.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). NIH.
  • Buchwald-Hartwig Coupling. (2021, July 2). YouTube.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube.
  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (n.d.). PubMed Central - NIH.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). MDPI.
  • This compound. (n.d.). Oakwood Chemical.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrido[3,2-d]pyrimidine Core

The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif integral to numerous compounds of medicinal and biological significance. Its structural resemblance to purine bases makes it a cornerstone in the design of kinase inhibitors, antimalarial agents, and other therapeutic candidates.[1][2] The ability to selectively functionalize this core is paramount for developing structure-activity relationships (SAR) and optimizing drug-like properties. 4-Chloropyrido[3,2-d]pyrimidine serves as a versatile and readily accessible building block for such diversification, primarily through palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—as applied to the this compound substrate. We will delve into the mechanistic rationale behind protocol design, offer detailed, field-proven experimental procedures, and provide insights for troubleshooting and optimization.

Understanding the Reactivity of this compound

The regioselectivity of cross-coupling reactions on di- or poly-substituted heteroaromatics is a critical consideration. In the case of halo-substituted pyridopyrimidines, the electronic nature of the ring system dictates the reactivity of the C-Cl bond. The pyridine and pyrimidine rings are both electron-deficient, which activates the C-Cl bond towards oxidative addition to a Pd(0) center—the crucial first step in most cross-coupling catalytic cycles.

For dihalo-substituted pyrimidines and related fused systems, there is a well-established reactivity preference for the C4 position over the C2 position in both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[3][4] This enhanced reactivity at C4 is attributed to greater polarization and a lower-energy LUMO, making it more susceptible to nucleophilic attack and oxidative addition.[3] This intrinsic electronic bias is the cornerstone of the protocols described herein, allowing for selective functionalization at the 4-position.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method for the formation of C(sp2)-C(sp2) bonds, owing to its broad functional group tolerance, the commercial availability of a vast array of boronic acids and esters, and the generally mild reaction conditions.[5][6]

Causality in Protocol Design
  • Catalyst System: While traditional catalysts like Pd(PPh3)4 can be effective, the coupling of electron-deficient heteroaryl chlorides often benefits from more robust catalyst systems.[7] The use of a Pd(II) precatalyst like Pd(OAc)2 or PdCl2(dppf) in combination with a suitable phosphine ligand is common. For challenging couplings, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[3][8]

  • Base Selection: The base plays a multifaceted role: it activates the boronic acid to form a more nucleophilic boronate species and facilitates the regeneration of the Pd(0) catalyst.[9] Inorganic bases such as K2CO3, K3PO4, and Cs2CO3 are commonly employed.[6][10] The choice of base can influence reaction rate and yield, with stronger bases often being more effective for less reactive substrates.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is frequently used. Water is essential for dissolving the inorganic base and facilitating the transmetalation step.[11] Anhydrous conditions can also be successful, particularly with bases like KF.[12]

Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine this compound, Boronic Acid, and Base in a Schlenk flask. B Add Pd catalyst and Ligand. A->B C Add degassed Solvent(s). B->C D Purge with inert gas (Ar/N2). C->D E Heat to specified temperature (e.g., 80-110 °C). D->E F Monitor progress by TLC or LC-MS. E->F G Cool to RT, dilute with water and extract with organic solvent. F->G H Wash organic layer, dry, and concentrate. G->H I Purify by column chromatography. H->I Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(Cl) Pd0->OxAdd Oxidative Addition (Ar-Cl) AmineComplex [L-Pd(II)(Ar)(HNR'R'')]Cl OxAdd->AmineComplex Amine Coordination (HNR'R'') AmidoComplex L-Pd(II)(Ar)(NR'R'') AmineComplex->AmidoComplex Deprotonation (-Base-H+Cl-) AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product

Sources

Application Notes and Protocols for the Reaction of 4-Chloropyrido[3,2-d]pyrimidine with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrido[3,2-d]pyrimidine Scaffold

The pyrido[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. This fused ring system is a structural analog of biologically crucial purines and pteridines, allowing it to interact with a wide array of biological targets.[1] Consequently, derivatives of pyrido[3,2-d]pyrimidine have demonstrated a broad spectrum of pharmacological activities, including but not limited to antiviral, antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Notably, this scaffold is a key component in several kinase inhibitors, highlighting its importance in the development of targeted therapies for diseases such as cancer.[2][3][4] The synthesis of 4-aminopyrido[3,2-d]pyrimidine derivatives through the nucleophilic aromatic substitution (SNAr) of 4-chloropyrido[3,2-d]pyrimidine with primary amines is a cornerstone reaction for accessing this important chemical space.[5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the execution and optimization of this critical transformation.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with primary amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the nitrogen atoms in both the pyrimidine and pyridine rings renders the C4 position of the pyrido[3,2-d]pyrimidine system highly electrophilic and susceptible to nucleophilic attack.[5]

The reaction is generally accepted to proceed through a two-step addition-elimination pathway:

  • Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the electron-deficient C4 carbon, leading to the formation of a high-energy, non-aromatic intermediate known as a Meisenheimer complex.[6] The negative charge in this intermediate is stabilized by delocalization onto the electronegative nitrogen atoms of the heterocyclic system.

  • Leaving Group Departure: The aromaticity of the ring system is restored by the expulsion of the chloride ion, which is a good leaving group. This step is typically fast and irreversible.

The regioselectivity of the reaction is generally high, with nucleophilic attack favored at the C4 position over other positions on the ring system.[7][8]

General Protocol for the Amination of this compound

This protocol provides a generalized procedure for the reaction of this compound with a primary amine. It is important to note that optimization of reaction conditions, including solvent, base, temperature, and reaction time, may be necessary for specific substrates.

Materials
  • This compound (1.0 eq.)

  • Primary amine (1.0 - 1.5 eq.)

  • Base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃)) (1.5 - 3.0 eq.)

  • Anhydrous solvent (e.g., ethanol, isopropanol, N,N-dimethylformamide (DMF), acetonitrile (MeCN), tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware for workup and purification

  • Purification system (e.g., flash column chromatography)

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine this compound, primary amine, base, and solvent start->reagents inert Establish Inert Atmosphere reagents->inert stir Stir at specified temperature inert->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify end end purify->end Final Product

Caption: General experimental workflow for the amination of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

    • Dissolve or suspend the starting material in the chosen anhydrous solvent.

    • Add the primary amine (1.0 - 1.5 eq.) to the reaction mixture.

    • Add the base (e.g., TEA or DIPEA, 1.5 - 3.0 eq.) to the mixture.

    • If necessary, flush the flask with an inert gas (nitrogen or argon) and maintain a positive pressure throughout the reaction.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (room temperature to reflux). The optimal temperature will depend on the reactivity of the amine.[6]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid precipitate has formed, it can be collected by filtration, washed with a suitable solvent (e.g., cold ethanol or diethyl ether), and dried.

    • Alternatively, the reaction mixture can be concentrated under reduced pressure.

    • Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired 4-aminopyrido[3,2-d]pyrimidine derivative.

Variations in Reaction Conditions

The choice of solvent, base, and temperature can significantly impact the reaction outcome. The following table summarizes common conditions reported in the literature.

Amine TypeSolvent(s)Base(s)Temperature (°C)Typical Reaction Time
Aliphatic AminesEthanol, Isopropanol, THFTEA, DIPEA, K₂CO₃25 - 802 - 24 hours
Anilines (electron-rich)Ethanol, DMF, AcetonitrileTEA, DIPEA60 - 1204 - 48 hours
Anilines (electron-poor)DMF, Dioxane, NMPK₂CO₃, Cs₂CO₃, NaH80 - 15012 - 72 hours

Note: For less reactive amines, higher temperatures and stronger bases may be required. In some cases, acid catalysis has been shown to promote the amination of related chloropyrimidines with anilines, particularly in aqueous media.[9] However, for aliphatic and benzylic amines, reactions often proceed well in water without the need for an acid catalyst.[9]

Applications in Drug Discovery

The reaction of this compound with primary amines is a key step in the synthesis of numerous biologically active compounds. A prominent example is in the development of kinase inhibitors for cancer therapy.

Case Study: Synthesis of a Palbociclib Intermediate

Palbociclib (Ibrance®), a CDK4/6 inhibitor approved for the treatment of HR-positive, HER2-negative breast cancer, features a pyrido[2,3-d]pyrimidine core.[3][4] While the core of Palbociclib is the [2,3-d] isomer, the synthetic strategies often involve similar SNAr reactions on related chloropyridopyrimidine intermediates. The synthesis of key intermediates for such compounds frequently relies on the displacement of a chloro group with an amine.[10][11][12]

General Structure of Pyrido[3,2-d]pyrimidine-based Kinase Inhibitors

kinase_inhibitor cluster_scaffold Pyrido[3,2-d]pyrimidine Core cluster_substituents Key Substituent Positions cluster_target Biological Target scaffold R1 R1 (Amine) scaffold->R1 C4 Position R2 R2 scaffold->R2 R3 R3 scaffold->R3 kinase Kinase (e.g., ATR, CDK) R1->kinase R2->kinase R3->kinase inhibition kinase->inhibition Inhibition

Caption: General structure of pyrido[3,2-d]pyrimidine-based kinase inhibitors.

Recent research has also explored pyrido[3,2-d]pyrimidine derivatives as potent and selective inhibitors of Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase, a key regulator of the DNA damage response.[13] The synthesis of these inhibitors involved the SNAr reaction of a 2,4-dichloropyrido[3,2-d]pyrimidine intermediate with various primary amines.[13]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Insufficiently reactive amine- Low reaction temperature- Inappropriate solvent or base- Increase the reaction temperature.- Switch to a more polar, higher-boiling solvent (e.g., DMF, NMP).- Use a stronger base (e.g., K₂CO₃, NaH).- For weakly nucleophilic anilines, consider acid catalysis.[9]- If applicable, consider microwave-assisted synthesis to accelerate the reaction.[14]
Side Reactions - Reaction with the solvent (solvolysis)- Formation of di-substituted products (if applicable)- Decomposition of starting material or product- Ensure the use of anhydrous solvents to minimize solvolysis.- Carefully control the stoichiometry of the amine to avoid di-substitution.- Run the reaction at the lowest effective temperature to minimize decomposition.
Difficult Purification - Product and starting material have similar polarity- Presence of closely related impurities- Optimize the reaction to drive it to completion, simplifying the purification process.- Explore different solvent systems for column chromatography.- Consider recrystallization as an alternative or additional purification step.

Conclusion

The nucleophilic aromatic substitution of this compound with primary amines is a robust and versatile reaction that provides efficient access to a diverse range of 4-aminopyrido[3,2-d]pyrimidine derivatives. These compounds are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. By understanding the reaction mechanism and carefully selecting the reaction conditions, researchers can effectively synthesize novel compounds for evaluation in drug discovery programs.

References

  • ResearchGate. (n.d.). The chemistry of pyrido[2,3-d]pyrimidines and their applications.
  • ResearchGate. (n.d.). First synthesis of 4-aminopyrido[2',3':4,5]furo[3,2-d]pyrimidines.
  • Journal of Chemical and Pharmaceutical Research. (2016). The chemistry of pyrido[2,3-d]pyrimidines. JOCPR, 8(3), 734-772.
  • MDPI. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352.
  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426.
  • Universidad del Atlántico. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • SAGE Journals. (n.d.). A new and efficient protocol for the synthesis of the key intermediate of Palbociclib.
  • Arkivoc. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2015(vii), 231-242.
  • PubMed Central. (n.d.). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents.
  • Royal Society of Chemistry. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances.
  • PubMed Central. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
  • National Center for Biotechnology Information. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
  • PubChem. (n.d.). 4-Chloropyrido(3,2-d)pyrimidine.
  • National Institutes of Health. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines.
  • MDPI. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 8013.
  • ResearchGate. (n.d.). The reaction of 4-chloropyridine with some amines.
  • PubMed. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry, 43(21), 3995-4004.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • Medium. (n.d.). Understanding the Synthesis of Palbociclib Intermediate: A Chemical Perspective.
  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.
  • ResearchGate. (n.d.). A new and efficient protocol for the synthesis of the key intermediate of Palbociclib.
  • ResearchGate. (n.d.). Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine.
  • PubMed. (2023). Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors. Bioorganic Chemistry, 136, 106535.
  • ResearchGate. (n.d.). (PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
  • Google Patents. (n.d.). CN111675660A - A kind of preparation method of synthesizing Palbociclib intermediate and ....
  • MDPI. (2024). Recyclable Palladium-Polysiloxane Catalyst with Ultra-Low Metal Leaching for Drug Synthesis. Catalysts, 14(1), 1.

Sources

Application Note: A Systematic Approach to the HPLC Purification of Substituted Pyrido[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[3,2-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] The synthesis of these complex heterocyclic compounds often yields mixtures containing starting materials, intermediates, and closely related structural isomers, necessitating robust purification methods to isolate the active pharmaceutical ingredient (API) with high purity. This application note provides a detailed, experience-driven guide to developing and optimizing reversed-phase HPLC (RP-HPLC) methods for the purification of substituted pyrido[3,2-d]pyrimidine derivatives. We will explore the fundamental chemical challenges posed by these molecules and present a systematic protocol that addresses mobile phase selection, pH control, and gradient optimization to achieve baseline separation and excellent peak symmetry.

The Core Challenge: Understanding the Analyte

Substituted pyrido[3,2-d]pyrimidines are nitrogen-containing aromatic heterocycles.[4] Their purification by RP-HPLC is complicated by the basic nature of the pyridine and pyrimidine nitrogen atoms. These basic centers can engage in undesirable secondary ionic interactions with acidic residual silanol groups (Si-OH) present on the surface of conventional silica-based stationary phases.[5][6] This interaction leads to several chromatographic problems:

  • Peak Tailing: The most common issue, where the peak exhibits an asymmetrical, elongated back. This occurs because some analyte molecules are more strongly retained via ionic interactions than others retained by the primary hydrophobic mechanism.

  • Poor Resolution: Tailing peaks are broader, making it difficult to separate the target compound from closely eluting impurities.

  • Irreproducible Retention Times: Minor variations in mobile phase pH can significantly alter the ionization state of both the analyte and the silanol groups, leading to shifts in retention time between runs.[7]

The key to a successful purification is to control the ionization state of the analyte and minimize these secondary interactions. This is achieved primarily through careful control of the mobile phase pH.[8][9]

A Systematic Strategy for Method Development

A logical, stepwise approach is crucial for efficiently developing a robust purification method. The workflow involves initial screening to assess the sample's complexity, followed by systematic optimization of the key chromatographic parameters.

MethodDevelopmentWorkflow Start Start: Crude Sample SamplePrep 1. Sample Preparation Start->SamplePrep Scouting 2. Initial Scouting Gradient SamplePrep->Scouting Evaluate 3. Evaluate Chromatogram Scouting->Evaluate Optimize 4. Optimize Mobile Phase (pH, Buffer) Evaluate->Optimize Poor Peak Shape or Resolution Gradient 5. Optimize Gradient Slope Evaluate->Gradient Good Peak Shape, Needs Resolution Optimize->Gradient Final 6. Final Validated Method Gradient->Final

Sources

Application Notes & Protocols: In Vitro Kinase Assay for Pyrido[3,2-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrido[3,2-d]pyrimidines and In Vitro Kinase Assays

The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds designed as potent and selective kinase inhibitors.[1][2] Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific substrates, a process known as phosphorylation. This fundamental cellular signaling mechanism governs a vast array of cellular processes, including growth, proliferation, differentiation, and metabolism.[3] Consequently, dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[4][5][6]

Pyrido[3,2-d]pyrimidine derivatives have been successfully developed to target a range of kinases, including key players in oncogenic signaling pathways such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Src family kinases.[5][7][8] The mechanism of action for many of these inhibitors involves competitive binding at the ATP-binding site of the kinase domain, thereby preventing the phosphorylation cascade.[1][9]

To effectively characterize the potency and selectivity of novel pyrido[3,2-d]pyrimidine compounds, a robust and reproducible in vitro kinase assay is indispensable. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to establish and execute such assays. We will delve into the causality behind experimental choices, ensuring a self-validating system that generates high-quality, reliable data. The primary focus will be on a luminescence-based assay format, specifically the ADP-Glo™ Kinase Assay, which offers high sensitivity, a broad dynamic range, and is amenable to high-throughput screening (HTS).[4][10][11][12]

I. Foundational Principles: Assay Selection and Optimization

The choice of assay technology is a critical first step. While various methods exist, including fluorescence-based (e.g., HTRF) and radiometric assays, luminescence-based ADP detection provides a universal platform applicable to virtually any kinase.[3][13][14][15] The core principle of the ADP-Glo™ assay is to quantify the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase's activity.[4][10]

The Critical Role of ATP Concentration

Since the majority of pyrido[3,2-d]pyrimidine inhibitors are ATP-competitive, the concentration of ATP in the assay is a paramount consideration.[16][17] The measured IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is highly dependent on the ATP concentration.[18]

  • Scientific Rationale: According to the Cheng-Prusoff equation, for an ATP-competitive inhibitor, the IC₅₀ will increase linearly with the ATP concentration.[18] To obtain an IC₅₀ value that closely approximates the inhibitor's true binding affinity (the dissociation constant, Kᵢ), it is crucial to run the assay at an ATP concentration at or near the Michaelis constant (Kₘ) for ATP for that specific kinase.[9][17][18] Performing assays at physiologically relevant (millimolar) ATP concentrations can also be informative but will yield higher IC₅₀ values.[18]

Therefore, the first phase of any inhibitor profiling project must be dedicated to rigorous assay optimization.

Phase 1: Assay Optimization Workflow

This initial phase ensures that the assay conditions are suitable for measuring inhibitor potency accurately.

Assay_Optimization_Workflow cluster_0 Phase 1: Assay Optimization cluster_1 Phase 2: Inhibitor Testing A Step 1: Determine Apparent ATP Km (Titrate ATP with fixed, high kinase conc.) B Step 2: Optimize Enzyme Concentration (Titrate Kinase with ATP at Km) A->B Use determined Km(ATP) C Step 3: Confirm Linear Reaction Velocity (Time Course Experiment) B->C Use optimized enzyme conc. D Determine Compound IC50 (Titrate Pyrido[3,2-d]pyrimidine with optimized enzyme and ATP conc.) C->D Proceed with optimized conditions

Caption: Workflow for robust IC₅₀ determination.

II. Detailed Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol is designed for a 384-well plate format, which is suitable for HTS, and utilizes the ADP-Glo™ Kinase Assay system. The target kinase used in this example is VEGFR2, a common target for pyrido[3,2-d]pyrimidine compounds.[19][20]

A. Materials and Reagents
ReagentRecommended SupplierExample Catalog #Storage
Recombinant Human VEGFR2 (GST-tagged)BPS Bioscience40301-80°C
5x Kinase Buffer 1BPS Bioscience79334-20°C
PTK Substrate (Poly(Glu:Tyr, 4:1))BPS Bioscience40217-20°C
ATP, 10 mM SolutionPromegaV9151-20°C
Pyrido[3,2-d]pyrimidine CompoundUser-supplied--20°C (in DMSO)
ADP-Glo™ Kinase Assay KitPromegaV9101-20°C / RT
DMSO, Biotechnology GradeSigma-AldrichD2650Room Temp.
Nuclease-Free Water--Room Temp.
384-well, low-volume, white platesCorning3572Room Temp.
B. Reagent Preparation
  • 1x Kinase Buffer : Prepare by diluting the 5x Kinase Buffer stock with nuclease-free water. It is recommended to add DTT to a final concentration of 1 mM just before use.[19]

  • Pyrido[3,2-d]pyrimidine Compound Stock : Prepare a 10 mM stock solution in 100% DMSO.

  • Compound Serial Dilutions : Perform a serial dilution of the compound stock in 100% DMSO. Then, create intermediate dilutions in 1x Kinase Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced inhibition of the kinase.[17]

  • ATP Stock : Prepare a working stock of ATP at the predetermined Kₘ concentration in nuclease-free water. For VEGFR2, the Kₘ for ATP can vary, but a starting point for determination is often in the 10-100 µM range.

  • Enzyme Preparation : Thaw the recombinant VEGFR2 enzyme on ice. Dilute the enzyme to the optimized working concentration (determined in Phase 1) in 1x Kinase Buffer. Note: Kinase enzymes are sensitive to freeze-thaw cycles. Aliquot upon first use and avoid repeated cycling.[20]

  • Substrate Preparation : Dilute the PTK substrate to its optimal concentration in 1x Kinase Buffer.

C. Experimental Workflow Diagram

Experimental_Workflow Start Start Step1 1. Dispense Compound (1 µL of inhibitor or DMSO) Start->Step1 Step2 2. Add Enzyme (2 µL of VEGFR2) Step1->Step2 Step3 3. Add Substrate/ATP Mix (2 µL to initiate reaction) Step2->Step3 Incubate_Kinase Incubate at RT (e.g., 60 min) Step3->Incubate_Kinase Step4 4. Add ADP-Glo™ Reagent (5 µL to stop reaction & deplete ATP) Incubate_Kinase->Step4 Incubate_Deplete Incubate at RT (40 min) Step4->Incubate_Deplete Step5 5. Add Kinase Detection Reagent (10 µL to convert ADP -> ATP & generate light) Incubate_Deplete->Step5 Incubate_Detect Incubate at RT (30-60 min) Step5->Incubate_Detect End Read Luminescence Incubate_Detect->End

Caption: Step-by-step experimental workflow.

D. Assay Protocol (384-well plate)

The total reaction volume will be 5 µL for the kinase reaction, with a final volume of 20 µL after adding detection reagents.[21]

  • Plate Setup :

    • Test Wells : Add 1 µL of the diluted pyrido[3,2-d]pyrimidine compound solutions.

    • Positive Control (100% Activity) : Add 1 µL of 1x Kinase Buffer containing the same percentage of DMSO as the test wells.[19]

    • Blank (0% Activity/No Enzyme) : Add 1 µL of 1x Kinase Buffer with DMSO.

  • Enzyme Addition :

    • To the "Test Wells" and "Positive Control" wells, add 2 µL of the diluted VEGFR2 enzyme.[22]

    • To the "Blank" wells, add 2 µL of 1x Kinase Buffer.

  • Pre-incubation (Optional but Recommended) : Gently mix the plate and incubate at room temperature for 15-30 minutes to allow the compound to bind to the kinase before the reaction starts.[17]

  • Initiate Kinase Reaction :

    • Prepare a master mix containing the PTK substrate and ATP at 2.5x the final desired concentration.

    • Add 2 µL of this master mix to all wells to start the reaction.[22]

    • Final concentrations in the 5 µL reaction: Optimized VEGFR2, Optimized Substrate, ATP at Kₘ, and serially diluted inhibitor.

  • Kinase Reaction Incubation :

    • Mix the plate gently and incubate at 30°C (or optimal temperature) for the predetermined linear time (e.g., 45-60 minutes).[22]

  • ATP Depletion :

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[10][21]

    • Incubate at room temperature for 40 minutes.[10][21]

  • Signal Generation and Detection :

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP and simultaneously uses the new ATP to produce a luminescent signal via a luciferase reaction.[10][11][21]

    • Incubate at room temperature for 30-60 minutes to stabilize the signal.[21]

    • Read the luminescence using a microplate reader.

III. Data Analysis and Interpretation

  • Background Subtraction : Subtract the average luminescence signal from the "Blank" (no enzyme) wells from all other data points.

  • Percentage Inhibition Calculation : Calculate the percentage of kinase activity remaining for each inhibitor concentration relative to the "Positive Control" (DMSO vehicle) wells.

    • % Activity = (Signal_Inhibitor / Signal_PositiveControl) * 100

    • % Inhibition = 100 - % Activity

  • IC₅₀ Determination : Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC₅₀ value.

Example Data Presentation
CompoundTarget KinaseATP Conc. (µM)IC₅₀ (nM)
Pyrido[3,2-d]pyrimidine-XVEGFR225 (Kₘ)15.2
Staurosporine (Control)VEGFR225 (Kₘ)5.8
Pyrido[3,2-d]pyrimidine-XSrc50 (Kₘ)875.4

IV. Trustworthiness: Ensuring a Self-Validating System

To ensure the integrity and reproducibility of your results, incorporate the following practices:

  • Z'-Factor : For HTS campaigns, regularly calculate the Z'-factor for your assay plates. A Z' > 0.5 indicates an excellent assay suitable for screening.

  • Reference Inhibitor : Always include a known, potent inhibitor for your target kinase (e.g., Staurosporine for broad-spectrum, or a more selective control) in every assay plate. This validates that the assay is performing as expected.

  • ATP-ADP Standard Curve : To precisely quantify the amount of ADP produced, generate a standard curve using known concentrations of ATP and ADP.[21] This allows for the conversion of relative light units (RLU) to the actual percentage of ATP consumption.

  • Compound Interference : Be aware that some test compounds may interfere with the luciferase-based detection system.[3] Counter-screening against luciferase alone can identify such compounds and prevent false-positive results.

By adhering to this detailed methodology—from foundational assay optimization to meticulous execution and data analysis—researchers can generate high-quality, reliable data for the evaluation of novel pyrido[3,2-d]pyrimidine kinase inhibitors, critically informing and accelerating the drug discovery process.

References

  • Cisbio. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. NIH National Center for Biotechnology Information.
  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit.
  • Kupcho, K., et al. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH National Center for Biotechnology Information.
  • Hafenbradl, D., Baumann, M., & Neumann, L. (2011). In Vitro Characterization of Small-Molecule Kinase Inhibitors. Wiley-VCH.
  • NIH National Center for Biotechnology Information. (n.d.). A high-throughput radiometric kinase assay.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Cisbio. (2025). Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate.
  • BMG LABTECH. (2020). Kinase assays.
  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. NIH National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Determination of a large number of kinase activities using peptide substrates, P81 phosphocellulose paper arrays and phosphor imaging.
  • Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors.
  • Encyclopedia.pub. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
  • NIH National Center for Biotechnology Information. (n.d.). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors.
  • INDIGO Biosciences. (n.d.). Human VEGFR Reporter Assay Kit.
  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
  • NIH National Center for Biotechnology Information. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
  • Witulski, B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. NIH National Center for Biotechnology Information.
  • ResearchGate. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
  • Technology Networks. (n.d.). Miniaturization of Protein Kinase Assays in the MultiScreen®HTS 384-Well P81 Phosphocellulose Filter Plate.
  • Frontiers. (n.d.). Discovery of Non-peptide Small Molecule Allosteric Modulators of the Src-family Kinase, Hck.
  • NIH National Center for Biotechnology Information. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
  • NIH National Center for Biotechnology Information. (n.d.). Development of a highly selective c-Src kinase inhibitor.
  • RSC Publishing. (n.d.). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
  • ACS Publications. (2023). Novel Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors for Treating Cancer and Inflammatory and Autoimmune Diseases.
  • ResearchGate. (2025). Assay of protein kinases using radiolabeled ATP: A protocol.
  • PubMed. (n.d.). Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold.
  • Taylor & Francis. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR in.

Sources

Application Notes and Protocols for the Cellular Evaluation of 4-Chloropyrido[3,2-d]pyrimidine Analogs as ATR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the cellular evaluation of 4-Chloropyrido[3,2-d]pyrimidine analogs, a chemical scaffold identified as a promising starting point for the development of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors.[1] ATR is a critical regulator of the DNA damage response (DDR), a network of pathways that safeguard genomic integrity. Targeting ATR is a promising therapeutic strategy in oncology, particularly for tumors with deficiencies in other DDR pathways, leveraging the principle of synthetic lethality.[1]

This document offers a suite of detailed, validated cell-based assays to characterize the biological activity of novel this compound derivatives. The protocols are designed to be robust and reproducible, providing a clear roadmap from initial cytotoxicity screening to mechanistic validation of ATR inhibition.

The Rationale for a Multi-Assay Approach

A thorough evaluation of a potential drug candidate requires a multi-pronged approach. Relying on a single assay can be misleading. Therefore, we present a logical workflow of assays to build a comprehensive profile of your compounds. This workflow is designed to first assess the general cytotoxic and anti-proliferative effects of the compounds, followed by more specific assays to elucidate the mechanism of action, including induction of apoptosis, cell cycle arrest, and direct target engagement.

Hypothetical Signaling Pathway and Assay Workflow

The following diagram illustrates a simplified ATR signaling pathway and the corresponding points of intervention for the proposed cell-based assays. ATR is activated by single-stranded DNA, which can arise from various forms of DNA damage. Activated ATR phosphorylates a number of downstream targets, including Chk1, leading to cell cycle arrest and apoptosis. Inhibition of ATR by a this compound analog would be expected to abrogate these downstream signaling events.

ATR_Pathway_Workflow cluster_0 Cellular Response to this compound Analogs cluster_1 Recommended Assay Cascade DNA_Damage DNA Damage (e.g., UV, replication stress) ATR_Activation ATR Kinase Activation DNA_Damage->ATR_Activation Chk1_Phosphorylation Chk1 Phosphorylation ATR_Activation->Chk1_Phosphorylation Inhibition by This compound Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Chk1_Phosphorylation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cell_Viability Reduced Cell Viability & Proliferation Apoptosis->Cell_Viability Assay1 1. Cell Viability Assay (MTS) Assay2 2. Apoptosis Assays   - Caspase-Glo 3/7   - Annexin V/PI Staining Assay3 3. Cell Cycle Analysis   (Propidium Iodide Staining) Assay4 4. Target Engagement   - Western Blot (p-Chk1)   - CETSA

Caption: Hypothetical ATR signaling pathway and the corresponding cell-based assay workflow.

I. Foundational Assays: Assessing Cytotoxicity and Apoptosis

The initial step in evaluating any new compound is to determine its effect on cell viability and its ability to induce programmed cell death (apoptosis).

A. Cell Viability Assay: MTS Proliferation Assay

The MTS assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2] Viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan product.[2]

Protocol: MTS Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., HT-29, a cell line often used for ATR inhibitor studies) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours.[1][3]

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[4]

  • Incubation: Incubate for 1-4 hours at 37°C.[2][4]

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Parameter Recommendation
Cell Line HT-29 (or other relevant cancer cell line)
Seeding Density 5,000 - 10,000 cells/well
Compound Incubation 48 - 72 hours
MTS Incubation 1 - 4 hours
Wavelength 490 nm
B. Apoptosis Induction Assays

To determine if the observed decrease in cell viability is due to apoptosis, two complementary assays are recommended: the Caspase-Glo® 3/7 Assay and Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[5][6] The assay provides a proluminescent substrate that is cleaved by active caspases 3 and 7, releasing a substrate for luciferase and generating a "glow-type" luminescent signal.[5][6]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the this compound analogs at their IC50 concentrations for 24-48 hours.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.[7][8]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[8]

  • Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 30 minutes to 3 hours.[8][9]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][10] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10][11] Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[10][11]

Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.[3]

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).[3][10]

  • Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[3][12]

  • Staining: Add Annexin V-FITC and PI to the cell suspension.[3][10]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[12][13]

  • Analysis: Analyze the cells by flow cytometry without washing.[10] Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[10][12]

Assay Principle Endpoint
Caspase-Glo 3/7 Luminescence-based measurement of caspase 3/7 activity.[5][6]Increased luminescence indicates apoptosis.
Annexin V/PI Flow cytometry-based detection of PS externalization and membrane integrity.[10][11]Quantification of early and late apoptotic cell populations.

II. Mechanistic Assays: Unraveling the Mode of Action

Once the cytotoxic and pro-apoptotic effects of the compounds are established, the next step is to investigate their specific mechanism of action.

A. Cell Cycle Analysis

ATR inhibitors are known to cause cell cycle arrest, typically at the G2/M phase, as the cell attempts to repair DNA damage before proceeding to mitosis.[1] Cell cycle distribution can be analyzed by staining DNA with propidium iodide (PI) and measuring the fluorescence intensity by flow cytometry.[3]

Protocol: Cell Cycle Analysis with Propidium Iodide

  • Cell Treatment: Treat cells with the test compound for 24 hours.[3]

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[3][14]

  • Washing and RNase Treatment: Wash the cells with PBS and treat with RNase A to remove RNA, which can also be stained by PI.[3][15]

  • PI Staining: Stain the cells with propidium iodide.[3]

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

B. Target Engagement and Downstream Signaling

To confirm that the observed cellular effects are a direct result of ATR inhibition, it is crucial to demonstrate target engagement and modulation of downstream signaling pathways.

A key downstream target of ATR is the kinase Chk1. Upon ATR activation, Chk1 is phosphorylated. Inhibition of ATR should therefore lead to a decrease in the levels of phosphorylated Chk1 (p-Chk1). This can be assessed by Western blotting.

Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat cells with the this compound analogs for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Chk1. Also, probe a separate blot or strip and re-probe the same blot for total Chk1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. A decrease in the p-Chk1/total Chk1 ratio in compound-treated cells compared to the control would indicate ATR inhibition.

CETSA is a powerful biophysical technique to assess the engagement of a compound with its target protein in a cellular environment.[16][17] The principle is based on the ligand-induced thermal stabilization of the target protein.[16][17] When a compound binds to its target protein, it often becomes more resistant to heat-induced denaturation.[16]

Protocol: CETSA for ATR

  • Cell Treatment: Treat intact cells with the this compound analog or a vehicle control.

  • Heat Challenge: Aliquot the cell suspension and heat the samples to a range of temperatures using a thermal cycler.[16]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[17]

  • Protein Quantification and Analysis: Quantify the amount of soluble ATR remaining in the supernatant at each temperature by Western blotting or other protein detection methods.

  • Data Analysis: Generate a melt curve by plotting the amount of soluble ATR as a function of temperature. A shift in the melt curve to a higher temperature in the compound-treated samples compared to the control indicates target engagement.[16]

CETSA_Workflow cluster_0 CETSA Experimental Workflow Cell_Treatment Treat cells with compound or vehicle Heat_Challenge Heat aliquots to a range of temperatures Cell_Treatment->Heat_Challenge Lysis_Centrifugation Lyse cells and centrifuge Heat_Challenge->Lysis_Centrifugation Supernatant_Collection Collect supernatant (soluble proteins) Lysis_Centrifugation->Supernatant_Collection Western_Blot Analyze soluble ATR by Western Blot Supernatant_Collection->Western_Blot Melt_Curve Generate melt curve and assess thermal shift Western_Blot->Melt_Curve

Caption: A generalized workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

III. Data Interpretation and Troubleshooting

Consistent and reliable data is paramount in drug discovery. Below are some common issues and troubleshooting tips for the assays described.

Issue Possible Cause Troubleshooting Steps
High variability in MTS assay Uneven cell seeding, edge effects in the plate, compound precipitation.Ensure a single-cell suspension before seeding, avoid using the outer wells of the plate, check compound solubility in the media.
No apoptotic signal Compound is not cytotoxic or induces necrosis, incorrect time point or concentration.Confirm cytotoxicity with MTS assay, perform a time-course and dose-response experiment for apoptosis assays.
Weak signal in Western blot Low protein expression, inefficient antibody, poor protein transfer.Use a positive control cell line, optimize antibody concentrations, verify transfer efficiency with Ponceau S staining.
No thermal shift in CETSA Compound does not bind to the target in cells, incorrect temperature range.Confirm compound activity in functional assays, use a broader temperature range for the initial melt curve.[16]

For more in-depth troubleshooting, it is advisable to consult resources that provide a comprehensive overview of common pitfalls in cell-based assays.

IV. Concluding Remarks

The protocols and guidelines presented in these application notes provide a robust framework for the cellular characterization of this compound analogs as potential ATR kinase inhibitors. By systematically applying this multi-assay cascade, researchers can gain valuable insights into the potency, mechanism of action, and target engagement of their novel compounds, thereby accelerating the drug discovery and development process.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: [Link])
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (URL: [Link])
  • Cell-based Kinase Assays - Profacgen. (URL: [Link])
  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility - University of Virginia School of Medicine. (URL: [Link])
  • DNA Staining with Propidium Iodide for Cell Cycle Analysis - Flow Cytometry Facility. (URL: [Link])
  • Immuno-oncology Cell-based Kinase Assay Service - Cre
  • Method for Analysing Apoptotic Cells via Annexin V Binding - UCL. (URL: [Link])
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
  • Caspase 3/7 Activity - Protocols.io. (URL: [Link])
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. (URL: [Link])
  • Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel
  • Assaying cell cycle status using flow cytometry - PMC - NIH. (URL: [Link])
  • Spotlight: Cell-based kinase assay form
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Synthesis and biological evaluation of 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines as cytotoxic agents and apoptosis inducers - PubMed. (URL: [Link])
  • How to Troubleshoot Common In-cell Western Issues - Azure Biosystems. (URL: [Link])
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. (URL: [Link])
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (URL: [Link])
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (URL: [Link])
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (URL: [Link])

Sources

determining IC50 values of pyrido[3,2-d]pyrimidine inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Determining IC50 Values of Pyrido[3,2-d]pyrimidine Kinase Inhibitors Using a Luminescence-Based Assay

Introduction: The Pursuit of Kinase Inhibition

Protein kinases are a pivotal class of enzymes that orchestrate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] This transfer of a phosphate group from ATP to a protein acts as a molecular switch, regulating everything from cell cycle progression and signal transduction to apoptosis.[2] Given their central role, it is not surprising that dysregulated kinase activity is a hallmark of numerous diseases, particularly cancer, making them one of the most important families of drug targets.[1][3]

The pyrido[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[4][5] Compounds based on this heterocycle have shown promise in targeting various kinases, including PI3Kδ and HPK1, for applications in oncology and autoimmune diseases.[4][5][6]

A critical step in the preclinical characterization of any novel inhibitor is the quantitative determination of its potency.[7] The half-maximal inhibitory concentration (IC50) is the most common metric used for this purpose. It represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined assay conditions.[1] This application note provides a detailed, field-proven protocol for determining the IC50 values of pyrido[3,2-d]pyrimidine inhibitors against a target kinase using a robust, luminescence-based biochemical assay.

Principle of the Assay: Quantifying Kinase Activity Through ATP Depletion

The protocol described herein utilizes a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This "glow-type" assay is a homogeneous method that quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to kinase activity.[2]

The overall process involves two key steps:

  • Kinase Reaction: The kinase, its specific substrate, and ATP are incubated together. In the presence of an active kinase, ATP is consumed, and ADP is produced. The inhibitor, if present, will reduce the rate of this reaction.

  • ADP Detection: After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP. Subsequently, a detection reagent is added to convert the ADP generated back into ATP, which then fuels a luciferase-luciferin reaction, producing a stable luminescent signal.

The intensity of the light output is directly proportional to the amount of ADP produced and, therefore, directly proportional to the kinase activity.[2][8] When an inhibitor is present, kinase activity is reduced, less ADP is produced, and the luminescent signal decreases.

Fig 1: Principle of Luminescence-Based Kinase Assay cluster_0 Kinase Reaction cluster_1 Luminescence Detection Kinase Target Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates Substrate Peptide Substrate Substrate->Phospho_Substrate ATP ATP ADP ADP ATP->ADP Consumed Inhibitor Pyrido[3,2-d]pyrimidine Inhibitor Inhibitor->Kinase Inhibits ADP_detection ADP-to-ATP Conversion & Luciferase Reaction ADP->ADP_detection Light Luminescent Signal ADP_detection->Light Generates

Caption: Principle of the ADP-Glo™ Luminescence-Based Kinase Assay.

Materials and Reagents

  • Rationale is Key: The success of any kinase assay hinges on the quality and optimization of its components. The choices below reflect best practices for ensuring robust and reproducible results.

ComponentExample / SpecificationRationale & Justification
Target Kinase Purified, active recombinant kinaseHigh purity (>90%) is essential to avoid confounding activities from contaminating kinases. The concentration used should result in ~10-30% ATP consumption in the linear range of the reaction.[9]
Kinase Substrate Specific peptide or protein substrateThe substrate should be specific for the kinase of interest and used at a concentration near its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors. Generic substrates like myelin basic protein can be used for some kinases.[10]
ATP Adenosine 5'-triphosphate, high purityThe ATP concentration is critical. For ATP-competitive inhibitors, using an ATP concentration close to the Km of the kinase for ATP provides a sensitive measure of potency.[11]
Inhibitor Pyrido[3,2-d]pyrimidine compoundDissolved in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mM).
Kinase Assay Buffer e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTTThe buffer must provide optimal conditions for kinase activity. MgCl₂ is a critical cofactor for kinases. BSA (Bovine Serum Albumin) prevents non-specific binding of the enzyme to plates. DTT (Dithiothreitol) maintains a reducing environment, preserving enzyme integrity.
Detection Reagent ADP-Glo™ Kinase Assay Kit (Promega) or similarProvides all necessary reagents (ADP-Glo™ Reagent, Kinase Detection Reagent) for a convenient, validated system to measure ADP production.[2]
Assay Plates Solid white, flat-bottom 384-well platesWhite plates are required to maximize the luminescent signal and prevent crosstalk between wells. The 384-well format is suitable for screening and requires lower reagent volumes.
Control Inhibitor A known potent inhibitor of the target kinase (e.g., Staurosporine)Used as a positive control for 100% inhibition, validating that the assay can detect inhibition effectively.[12]
Liquid Handling Calibrated multichannel pipettes or automated liquid handlerPrecision is paramount for generating reliable dose-response curves.
Plate Reader LuminometerA plate reader capable of measuring glow luminescence is required for signal detection.

Experimental Protocol: Step-by-Step IC50 Determination

This protocol is designed for a 384-well plate format. All reagent additions should be performed with precision.

Caption: Experimental Workflow for IC50 Determination.

4.1 Reagent Preparation

  • Inhibitor Stock: Prepare a 10 mM stock solution of the pyrido[3,2-d]pyrimidine inhibitor in 100% DMSO.

  • Serial Dilutions: Perform a serial dilution of the inhibitor stock in 100% DMSO. A common scheme is a 10-point, 3-fold serial dilution, starting from 1 mM. This will be the intermediate plate.

  • Working Solutions: Further dilute the DMSO serial dilutions into the Kinase Assay Buffer to create 4X final concentration working solutions. The final DMSO concentration in the assay must be kept constant and low (typically ≤1%) across all wells to avoid solvent effects on kinase activity.[7][13]

  • Kinase/Substrate Mix: Prepare a 2X working solution of the kinase and substrate in Kinase Assay Buffer.

  • ATP Solution: Prepare a 4X working solution of ATP in Kinase Assay Buffer.

4.2 Assay Procedure The following volumes are for a final reaction volume of 20 µL.

  • Compound Addition: Add 5 µL of the 4X inhibitor working solutions to the appropriate wells of a white 384-well plate.

  • Control Wells:

    • Negative Control (0% Inhibition): Add 5 µL of Kinase Assay Buffer containing the same final concentration of DMSO as the inhibitor wells. This represents maximum kinase activity.[12]

    • Positive Control (100% Inhibition): Add 5 µL of a 4X solution of the known potent control inhibitor at a concentration sufficient to fully block kinase activity.[12]

    • Background Control (No Enzyme): Add 5 µL of Kinase Assay Buffer with DMSO, but use buffer instead of the Kinase/Substrate mix in the next step. This is used to subtract background signal.[12]

  • Enzyme Addition: Add 10 µL of the 2X Kinase/Substrate mix to all wells except the background control wells (add 10 µL of Kinase Assay Buffer with substrate only to these).

  • Pre-incubation: Gently mix the plate and incubate for 20-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.

  • Reaction Initiation: Add 5 µL of the 4X ATP solution to all wells to start the kinase reaction.

  • Kinase Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

4.3 Signal Detection (Following ADP-Glo™ Protocol)

  • Stop Reaction: Add 20 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]

  • Signal Development: Add 40 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates the luciferase reaction. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[14]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.[14]

Data Analysis and IC50 Calculation

Accurate IC50 determination requires proper data normalization and the use of non-linear regression analysis.[15]

Fig 2: Data Analysis Pipeline for IC50 Calculation RawData Raw Luminescence Data (RLU) CorrectedData Corrected RLU = Raw RLU - Background RawData->CorrectedData Controls Control Values (0% and 100% Inhibition) NormalizedData % Activity Calculation Controls->NormalizedData Background Background Signal Background->CorrectedData CorrectedData->NormalizedData PlotData Plot: % Activity vs. log[Inhibitor] NormalizedData->PlotData CurveFit Non-linear Regression (Four-Parameter Logistic Fit) PlotData->CurveFit IC50 IC50 Value CurveFit->IC50

Caption: Data Analysis Pipeline for IC50 Calculation.

5.1 Data Normalization

  • Background Subtraction: Subtract the average luminescence signal from the 'Background Control' wells from all other data points.[12]

  • Calculate Percent Activity: Normalize the data to determine the percentage of kinase activity relative to controls for each inhibitor concentration.

    % Activity = 100 * (Signal_inhibitor - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition)

    • Alternatively, you can calculate Percent Inhibition : % Inhibition = 100 - % Activity [12]

5.2 Curve Fitting

  • Plot Data: Plot the calculated '% Activity' or '% Inhibition' (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[7][16]

  • Non-linear Regression: Fit the resulting dose-response data using a four-parameter logistic (4PL) equation, also known as a sigmoidal dose-response model.[17][18] This is the standard model for IC50 determination. Statistical software such as GraphPad Prism is highly recommended for this analysis.[16][18]

    The 4PL equation is typically expressed as: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

    • Top: The upper plateau of the curve (approx. 100% activity).

    • Bottom: The lower plateau of the curve (approx. 0% activity).

    • LogIC50: The logarithm of the inhibitor concentration that produces a response halfway between the Top and Bottom. The software will calculate the IC50 from this value.

    • HillSlope: Describes the steepness of the curve.

  • Obtain IC50: The software will report the best-fit IC50 value along with its 95% confidence interval and the R-squared value, which indicates the goodness of fit.[16]

Conclusion

This application note provides a comprehensive framework for the accurate and reproducible determination of IC50 values for novel pyrido[3,2-d]pyrimidine kinase inhibitors. By employing a robust luminescence-based assay, adhering to a meticulous experimental protocol, and applying rigorous data analysis, researchers can reliably quantify inhibitor potency. This crucial data empowers lead optimization efforts and is fundamental to the successful progression of promising compounds in the drug discovery pipeline.

References

  • BenchChem. (n.d.). Application Note and Protocol: Determination of IC50 Values for the Kinase Inhibitor BPKDi.
  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Assays.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Zhang, Y., et al. (2023). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Drug Development Research, 84(8), 1709-1723. [Link]
  • GraphPad. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism.
  • Held, P. (n.d.). Fluorescent Peptide Assays For Protein Kinases.
  • BenchChem. (n.d.). Technical Guide: In Vitro IC50 Determination of AKT Kinase Inhibitors.
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
  • An, W. F., & Tolliday, N. (2010). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current protocols in chemical biology, 2(3), 183–198. [Link]
  • Gallas, M., & Schisterman, E. F. (2008). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. Statistics in medicine, 27(5), 755–773. [Link]
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Toure, M., et al. (2023). Novel Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors for Treating Cancer and Inflammatory and Autoimmune Diseases. ACS Medicinal Chemistry Letters, 14(12), 1735-1736. [Link]
  • BenchChem. (n.d.). Determining the IC50 Value for Aurora B Inhibitor 1: Application Notes and Protocols.
  • LetPub. (2025, November 25). Nonlinear Regression Analysis: Significance and symbolism.
  • ACS Publications. (2023, November 27). Novel Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors for Treating Cancer and Inflammatory and Autoimmune Diseases.
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.
  • Tanega, C., et al. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and drug development technologies, 7(6), 606–614. [Link]
  • Promega Corporation. (n.d.). Choosing the Best Kinase Assay to Meet Your Research Needs.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • GraphPad. (n.d.). How to determine an IC50 - FAQ 1859.

Sources

Application Notes and Protocols: Synthesis of 4-Amino-Pyrido[3,2-d]pyrimidines from 4-Chloro Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs.[1][2] Its structural resemblance to purines allows for interaction with a wide array of biological targets, including kinases, making it a cornerstone for the development of novel therapeutics.[3][4] The introduction of an amino group at the C4-position is a critical step in the synthesis of many biologically active derivatives, often achieved through the nucleophilic aromatic substitution (SNAr) of a 4-chloro-pyrido[3,2-d]pyrimidine precursor. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 4-amino-pyrido[3,2-d]pyrimidines, detailing the underlying mechanistic principles, offering field-proven experimental protocols, and addressing common challenges.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The conversion of 4-chloro-pyrido[3,2-d]pyrimidines to their 4-amino counterparts proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the electron-deficient nature of the pyridopyrimidine ring system, which is further activated by the presence of the nitrogen atoms. The nitrogen atoms stabilize the negative charge in the Meisenheimer complex, which is the key intermediate in this reaction.[5]

The reaction is initiated by the nucleophilic attack of an amine on the C4-position of the 4-chloro-pyrido[3,2-d]pyrimidine. This step is typically the rate-determining step of the reaction.[6] The subsequent loss of the chloride leaving group restores the aromaticity of the ring system, yielding the desired 4-amino-pyrido[3,2-d]pyrimidine product.

Key Factors Influencing the SNAr Reaction:
  • Nucleophilicity of the Amine: The rate of the SNAr reaction is directly proportional to the nucleophilicity of the attacking amine. Primary aliphatic amines are generally more reactive than secondary amines, which are in turn more reactive than aromatic amines.[7]

  • Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), are often preferred as they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction. In some cases, reactions can also be effectively carried out in alcohols or even water.[8]

  • Temperature: As with most chemical reactions, increasing the reaction temperature generally leads to an increase in the reaction rate. However, excessively high temperatures can lead to undesired side reactions and decomposition of the starting materials or products.

  • Base: A base is often added to the reaction mixture to neutralize the hydrochloric acid that is formed as a byproduct. Common bases used for this purpose include triethylamine (TEA), diisopropylethylamine (DIPEA), and potassium carbonate (K2CO3). The use of excess amine can also serve as the base.[9]

Experimental Protocols

General Protocol for the Synthesis of 4-Amino-Pyrido[3,2-d]pyrimidines

This protocol provides a general procedure for the synthesis of 4-amino-pyrido[3,2-d]pyrimidines from a 4-chloro precursor. The specific reaction conditions may need to be optimized for different amine nucleophiles.

Materials:

  • 4-Chloro-pyrido[3,2-d]pyrimidine

  • Amine (primary or secondary)

  • Solvent (e.g., DMF, DMSO, NMP, ethanol, or isopropanol)

  • Base (e.g., TEA, DIPEA, or K2CO3)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-chloro-pyrido[3,2-d]pyrimidine (1.0 equiv) in the chosen solvent, add the amine (1.1-2.0 equiv) and the base (1.5-3.0 equiv).

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required amount of time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-amino-pyrido[3,2-d]pyrimidine.

Example: Synthesis of N-benzyl-pyrido[3,2-d]pyrimidin-4-amine

Materials:

  • 4-Chloro-pyrido[3,2-d]pyrimidine (1.0 g, 6.0 mmol)

  • Benzylamine (0.77 g, 7.2 mmol)

  • Diisopropylethylamine (DIPEA) (1.55 g, 12.0 mmol)

  • N,N-Dimethylformamide (DMF) (20 mL)

Procedure:

  • To a solution of 4-chloro-pyrido[3,2-d]pyrimidine in DMF, add benzylamine and DIPEA.

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC (1:1 hexane/ethyl acetate).

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield N-benzyl-pyrido[3,2-d]pyrimidin-4-amine as a solid.

Data Presentation: Representative Reaction Conditions and Yields
EntryAmineSolventBaseTemp (°C)Time (h)Yield (%)
1AnilineEtOHHCl (cat.)80685[8]
2Morpholine2-PrOHHCl801278[8]
3n-ButylamineTolueneNaOtBu50892[7]
4PiperidineWaterK3PO41001688[10]
5BenzylamineDMFDIPEA100490

Yields are for isolated and purified products and may vary depending on the specific substrate and reaction scale.

Visualization of the Experimental Workflow

experimental_workflow cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Chloro Precursor 4-Chloro Precursor Reaction Setup Reaction Setup 4-Chloro Precursor->Reaction Setup Amine Nucleophile Amine Nucleophile Amine Nucleophile->Reaction Setup Solvent & Base Solvent & Base Solvent & Base->Reaction Setup Heating & Stirring Heating & Stirring Reaction Setup->Heating & Stirring Monitoring (TLC/LC-MS) Monitoring (TLC/LC-MS) Heating & Stirring->Monitoring (TLC/LC-MS) Extraction Extraction Monitoring (TLC/LC-MS)->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Chromatography Chromatography Drying & Concentration->Chromatography 4-Amino Product 4-Amino Product Chromatography->4-Amino Product Characterization (NMR, MS) Characterization (NMR, MS) 4-Amino Product->Characterization (NMR, MS)

Caption: Experimental workflow for the synthesis of 4-amino-pyrido[3,2-d]pyrimidines.

Troubleshooting and Field-Proven Insights

  • Low Reactivity: If the reaction is sluggish or does not proceed to completion, consider the following:

    • Increase the temperature: A moderate increase in temperature can often significantly improve the reaction rate.

    • Use a more polar solvent: Switching to a more polar aprotic solvent like DMSO or NMP can enhance the reaction rate.

    • Catalysis: For less reactive amines, particularly aromatic amines, the use of a palladium catalyst with a suitable phosphine ligand (e.g., Buchwald-Hartwig amination) may be necessary to achieve good yields.[10][11]

  • Side Reactions:

    • Disubstitution: In cases where the pyrido[3,2-d]pyrimidine core has multiple halogen substituents, careful control of stoichiometry and reaction conditions is crucial to achieve selective monosubstitution.[5]

    • Solvolysis: In protic solvents like alcohols or water, solvolysis of the 4-chloro precursor can compete with the desired amination reaction, especially at higher temperatures.[8]

  • Purification Challenges: The polarity of the 4-amino-pyrido[3,2-d]pyrimidine products can sometimes make purification by silica gel chromatography challenging. In such cases, reverse-phase chromatography or crystallization may be more effective.

Conclusion

The synthesis of 4-amino-pyrido[3,2-d]pyrimidines from their 4-chloro precursors is a robust and versatile transformation that is widely employed in the synthesis of medicinally important compounds. A thorough understanding of the SNAr mechanism and the key factors that influence the reaction allows for the rational design of experimental protocols and the efficient synthesis of a diverse range of 4-amino-pyrido[3,2-d]pyrimidine derivatives. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development.

References

  • Shaughnessy, K. H., et al. (2010). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society. [Link]
  • Kralj, M., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules. [Link]
  • Hansen, M. R., et al. (2023).
  • Buchwald, S. L., et al. (2023). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. Journal of the American Chemical Society. [Link]
  • Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics. [Link]
  • Hartwig, J. F., et al. (2010). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society. [Link]
  • Chem Help ASAP. (2020).
  • Buchwald, S. L., et al. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]
  • Lipshutz, B. H., et al. (2018). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • Martinez, A., et al. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. [Link]
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]
  • Liu, K., et al. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research. [Link]
  • Mongin, F., et al. (2009).
  • Kirsch, G., et al. (2007). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules. [Link]
  • Chemistry of Heterocyclic Compounds. (2017). SYNTHESIS OF NEW 4-AMINO-SUBSTITUTED 7-IMINOPYRIDO[2,3-d]PYRIMIDINES. [Link]
  • Cossy, J., et al. (2022).
  • den Hertog, H. J., & Jouwersma, C. (1953). The reaction of 4-chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas. [Link]
  • ResearchGate. (n.d.).
  • SciELO. (2019). Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']thieno[3,2-d]pyrimidine. [Link]
  • Encyclopedia.pub. (2022).
  • Youssif, B. G. M., et al. (2015). Discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
  • ResearchGate. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. [Link]
  • Augustijns, P., et al. (2014). Biopharmaceutical Profiling of a pyrido[4,3-d] Pyrimidine Compound Library. European Journal of Pharmaceutical Sciences. [Link]
  • Girgis, N. S., et al. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry. [Link]
  • Ma, L., et al. (2022). Design, synthesis and anti-tumor activity studies of novel pyrido[3,4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Al-Sanea, M. M., et al. (2023).

Sources

Application Notes & Protocols: Strategic Functionalization of the C4 Position of the Pyrido[3,2-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrido[3,2-d]pyrimidine Scaffold - A Privileged Core in Medicinal Chemistry

The pyrido[3,2-d]pyrimidine framework is a significant heterocyclic scaffold in the field of drug discovery and development. Its structural resemblance to purine nucleobases allows it to function as a versatile pharmacophore, capable of interacting with a wide array of biological targets. This core is particularly prominent in the design of kinase inhibitors, with derivatives showing potent activity against enzymes such as Phosphoinositide 3-kinase delta (PI3Kδ) and Ataxia Telangiectasia and Rad3-related (ATR) kinase, which are crucial targets in oncology and immunology[1][2][3]. The therapeutic potential of this scaffold underscores the importance of developing robust and versatile synthetic methodologies to explore its chemical space fully.

Functionalization of the pyrido[3,2-d]pyrimidine core is critical for modulating its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. The C4 position, in particular, represents a key vector for chemical diversification. Modifications at this site can significantly influence the molecule's interaction with target proteins. This guide provides a detailed overview of established strategies, field-proven insights, and step-by-step protocols for the targeted functionalization of the C4 position of the pyrido[3,2-d]pyrimidine nucleus.

Core Strategy: The Central Role of the 4-Chloro Intermediate

The most prevalent and effective strategy for C4 functionalization hinges on the preparation of a key intermediate: 4-chloro-pyrido[3,2-d]pyrimidine . This precursor serves as a versatile electrophile, enabling the introduction of a wide range of substituents through two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling reactions. The reactivity of the C4 position is enhanced by the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, making the chloro-substituent an excellent leaving group.

The synthesis of this crucial intermediate typically starts from commercially available materials and involves a cyclization reaction followed by chlorination.

Protocol 1: Synthesis of 4-Hydroxy-pyrido[3,2-d]pyrimidine

The initial step involves the construction of the fused ring system to yield the 4-hydroxy precursor.

Materials:

  • 2-Aminonicotinic acid

  • Formamide

  • High-boiling point solvent (e.g., Dowtherm A or Diphenyl ether)

Procedure:

  • Combine 2-aminonicotinic acid (1 equivalent) and an excess of formamide (5-10 equivalents) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to a high temperature (typically 180-200 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by filtration, wash thoroughly with a suitable solvent like ethanol or acetone to remove residual formamide, and dry under vacuum. The resulting 4-hydroxy-pyrido[3,2-d]pyrimidine is often used in the next step without further purification.

Protocol 2: Synthesis of 4-Chloro-pyrido[3,2-d]pyrimidine[4]

This protocol details the conversion of the 4-hydroxy intermediate to the highly reactive 4-chloro derivative.

Materials:

  • 4-Hydroxy-pyrido[3,2-d]pyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline or Triethylamine (as a catalyst/HCl scavenger)

  • Toluene or Dichloromethane (as solvent)

Procedure:

  • In a fume hood, suspend 4-hydroxy-pyrido[3,2-d]pyrimidine (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylaniline (0.1 equivalents).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully cool the reaction mixture to room temperature.

  • Slowly and cautiously pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction and should be performed with extreme care in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-chloro-pyrido[3,2-d]pyrimidine.

  • Purify the crude product by column chromatography on silica gel to obtain the pure compound.

Methodology 1: Nucleophilic Aromatic Substitution (SNAr) at C4

The SNAr reaction is a cornerstone for introducing heteroatom nucleophiles at the C4 position. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles, leading to the displacement of the chloride ion.[4][5] This method is widely used for synthesizing libraries of C4-amino, C4-alkoxy, and C4-thioether derivatives.

Mechanism of SNAr

The reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.

SNAr_Mechanism Start 4-Chloro-pyrido[3,2-d]pyrimidine + Nucleophile (Nu-H) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product C4-Functionalized Product Intermediate->Product Elimination of Cl- HCl HCl Base Base (e.g., DIPEA) Base->Product Neutralization

Caption: General workflow for SNAr at the C4 position.

Protocol 3: General Procedure for C4-Amination via SNAr

This protocol is applicable for the reaction of 4-chloro-pyrido[3,2-d]pyrimidine with various primary and secondary amines.

Materials:

  • 4-Chloro-pyrido[3,2-d]pyrimidine

  • Desired amine (primary or secondary, 1.1-1.5 equivalents)

  • Solvent: Isopropanol, n-Butanol, Dioxane, or DMF

  • Base (optional but recommended): Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents)

Procedure:

  • Dissolve 4-chloro-pyrido[3,2-d]pyrimidine (1 equivalent) in a suitable solvent (e.g., isopropanol) in a sealable reaction vessel.

  • Add the desired amine (1.2 equivalents) followed by the base (e.g., DIPEA, 2 equivalents). The base neutralizes the HCl generated during the reaction, preventing protonation of the amine nucleophile and driving the reaction to completion.

  • Seal the vessel and heat the reaction mixture. Temperatures can range from 80 °C to 120 °C depending on the nucleophilicity of the amine and the solvent used. Microwave irradiation can often accelerate this transformation significantly.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography or recrystallization to afford the desired 4-amino-pyrido[3,2-d]pyrimidine derivative.

Table 1: Representative Examples of SNAr Reactions at C4

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineDIPEAn-Butanol1201275-90[6]
BenzylamineTEAIsopropanol80680-95[6]
MorpholineK₂CO₃DMF1008>90[7]
ThiophenolNaHTHF25-50470-85[6]
Sodium MethoxideN/AMethanol653>90[6]

Methodology 2: Metal-Catalyzed Cross-Coupling Reactions

For the introduction of carbon-based substituents (e.g., aryl, vinyl, alkyl) or for coupling more challenging nucleophiles, palladium-catalyzed cross-coupling reactions are indispensable tools.[8] Reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings provide access to a vast chemical diversity that is not achievable through SNAr.[9][10]

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki coupling enables the formation of a C-C bond between the C4 position and a wide variety of organoboron reagents.

Suzuki_Workflow Reactants 4-Chloro-pyrido[3,2-d]pyrimidine + Boronic Acid/Ester Reaction Reaction Mixture Reactants->Reaction Catalyst_System Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Cs₂CO₃) Catalyst_System->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Product 4-Aryl/Alkenyl Product Reaction->Product Heat

Caption: Workflow for Suzuki-Miyaura cross-coupling at C4.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 4-Chloro-pyrido[3,2-d]pyrimidine

  • Aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 equivalents)

  • Palladium catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)

  • Base: Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃), or Sodium carbonate (Na₂CO₃) (2-3 equivalents)

  • Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1), DME, or Toluene

Procedure:

  • To a reaction vessel, add 4-chloro-pyrido[3,2-d]pyrimidine (1 equivalent), the boronic acid derivative (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., Cs₂CO₃, 2 equivalents).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄.

  • Concentrate the solution and purify the resulting residue by column chromatography to yield the C4-aryl or C4-heteroaryl product.[11]

B. Buchwald-Hartwig Amination for C-N Bond Formation

While SNAr is effective for many amines, the Buchwald-Hartwig amination allows for the coupling of less nucleophilic amines, anilines, and other N-heterocycles under milder conditions.

Protocol 5: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 4-Chloro-pyrido[3,2-d]pyrimidine

  • Amine or N-heterocycle (1.1-1.5 equivalents)

  • Palladium pre-catalyst: e.g., Pd₂(dba)₃ or a G3/G4 palladacycle precatalyst (1-3 mol%)

  • Ligand: e.g., Xantphos, BINAP, or DavePhos (2-6 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.5 equivalents)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., Xantphos, 3 mol%) in a dry reaction vessel.

  • Add the 4-chloro-pyrido[3,2-d]pyrimidine (1 equivalent), the amine (1.2 equivalents), and the base (e.g., NaOtBu, 2 equivalents).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat to 90-110 °C with stirring.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute with an organic solvent and filter through Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the desired C4-amino product.[9][10]

Table 2: Comparison of C4-Functionalization Methodologies

FeatureSNArSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed C-N, C-O, C-SC-CC-N
Key Reagents Amine, Alcohol, ThiolOrganoboron reagentAmine, N-heterocycle
Catalyst None (or base-promoted)PalladiumPalladium
Advantages Operationally simple, cost-effective, no metal catalyst required.Wide scope for C-C bonds, access to biaryl structures.Couples weak nucleophiles, often milder conditions than SNAr.
Limitations Limited to strong nucleophiles, may require harsh conditions.Requires synthesis of boron reagent, sensitive to air/moisture.Catalyst/ligand cost, requires inert atmosphere.

Conclusion and Future Outlook

The functionalization of the C4 position of the pyrido[3,2-d]pyrimidine core is a well-established field, pivotal to the discovery of new therapeutic agents. The strategic use of the 4-chloro intermediate allows for extensive diversification through robust methods like Nucleophilic Aromatic Substitution and palladium-catalyzed cross-coupling reactions. The protocols detailed herein provide researchers with reliable starting points for synthesizing novel derivatives. Future work in this area will likely focus on developing more sustainable and efficient catalytic systems, expanding the scope of accessible functional groups, and applying these methods to the synthesis of complex molecules for biological screening.

References

  • Zhou, Y., et al. (2023). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Drug Dev Res., 84(8), 1709-1723. [Link]
  • Bennani, F., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]
  • Garcı́a-Losada, P., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Pharmaceuticals, 14(12), 1311. [Link]
  • Chen, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors. Bioorg Chem., 136, 106535. [Link]
  • Bennani, F., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]
  • PubChem. 4-Chloropyrido[3,2-d]pyrimidine. [Link]
  • Guillorit, H., et al. (2007). New efficient route to dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines via regioselective cross-coupling reactions. Tetrahedron, 63(45), 11297-11304. [Link]
  • Li, G., et al. (2013). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Med Chem Commun., 4(10), 1391-1396. [Link]
  • Anderson, G. L., Shim, L., & Broom, A. D. (1977). Pyridopyrimidines. 6. Nucleophilic substitutions in pyrido[2,3-d]pyrimidine series. J Org Chem., 42(6), 993-6. [Link]
  • Khan, T. (2019).

Sources

Application Note & Protocols: A Modular Synthetic Route to Novel Pyrido[3,2-d]pyrimidine Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its structural resemblance to purine enables it to effectively interact with the ATP-binding sites of various enzymes. The development of novel therapies targeting kinases, such as PI3K, mTOR, and ATR, has driven the demand for efficient and versatile synthetic routes to create diverse libraries of these compounds for high-throughput screening.[1][2][3] This guide provides a detailed, modular approach for the synthesis of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine libraries, starting from a common trichlorinated intermediate. We will explain the chemical rationale behind the regioselective functionalization steps and provide detailed, field-proven protocols for key transformations, enabling researchers to rapidly generate novel analogues for drug development programs.

Introduction: The Significance of the Pyrido[3,2-d]pyrimidine Core

Nitrogen-containing heterocycles are fundamental building blocks in pharmaceutical science.[4] Among them, the pyrido[3,2-d]pyrimidine framework has emerged as a critical pharmacophore. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal scaffold for targeting ATP-binding pockets in kinases. Dysregulation of kinase signaling pathways, particularly the PI3K/AKT/mTOR pathway, is a hallmark of many cancers, making inhibitors of these enzymes highly sought-after oncology therapeutics.[1][5]

The power of a synthetic strategy lies not just in its ability to produce a single target molecule, but in its capacity to generate a library of related compounds with diverse substituents. This allows for a systematic exploration of the structure-activity relationship (SAR), ultimately leading to the identification of candidates with optimized potency, selectivity, and pharmacokinetic properties. The strategy outlined herein is designed with this modularity in mind, providing researchers with reliable pathways to functionalize three key positions of the pyrido[3,2-d]pyrimidine core: C2, C4, and C7.

Retrosynthetic Analysis & Overall Workflow

A robust strategy for library synthesis begins with a versatile, late-stage intermediate that can be diversified through various reactions. Our primary approach is based on the regioselective functionalization of a 2,4,7-trichloropyrido[3,2-d]pyrimidine core. The differential reactivity of the three chlorine atoms serves as the cornerstone of this strategy, allowing for sequential and controlled introduction of different substituents.

The general workflow is as follows:

  • Core Synthesis: Preparation of the 2,4,7-trichloropyrido[3,2-d]pyrimidine scaffold.

  • C4 Functionalization: Selective nucleophilic aromatic substitution (SNAr) at the most electrophilic C4 position.

  • C2 Functionalization: Palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) at the C2 position.

  • C7 Diversification: Functionalization of the remaining C7 position through various cross-coupling or substitution reactions to generate the final library.

G cluster_workflow Library Synthesis Workflow Start Starting Materials (e.g., 2-aminonicotinic acid) Core Synthesis of 2,4,7-Trichloropyrido[3,2-d]pyrimidine Core Start->Core Core Formation C4_Func Regioselective C4 Amination (S N Ar) Core->C4_Func Step 1: Most Reactive Site C2_Func C2 Arylation (Suzuki Coupling) C4_Func->C2_Func Step 2: Cross-Coupling C7_Div C7 Diversification (e.g., Sonogashira, Buchwald-Hartwig) C2_Func->C7_Div Step 3: Library Generation Library Final Compound Library C7_Div->Library

Caption: Overall workflow for the modular synthesis of pyrido[3,2-d]pyrimidine libraries.

Key Synthetic Strategies & Mechanistic Rationale

Synthesis of the 2,4,7-Trichloropyrido[3,2-d]pyrimidine Core (2)

The starting point for our library synthesis is the trichlorinated scaffold. This can be synthesized in two steps from commercially available 2-aminonicotinic acid (1). The first step involves a condensation reaction with urea to form the pyrimidine ring, followed by chlorination using a strong chlorinating agent like phosphorus oxychloride (POCl₃) to yield the key intermediate 2 .

Caption: Reaction scheme for the synthesis of the key trichlorinated intermediate.

Step 1: Regioselective C4-Amination

The C4 position of the trichlorinated core is the most electrophilic and thus the most susceptible to nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the electron-withdrawing effects of the adjacent nitrogen atoms (N3 and N5). This allows for the selective introduction of a wide range of primary or secondary amines at this position under relatively mild conditions, leaving the C2 and C7 positions untouched. This step is critical as it establishes the first point of diversity and sets the stage for subsequent functionalization.[1]

Step 2: C2-Arylation via Suzuki Coupling

With the C4 position functionalized, attention turns to the C2 position. The chlorine at C2 is more amenable to palladium-catalyzed cross-coupling reactions than the one at C7. The Suzuki-Miyaura coupling is an excellent choice here due to its broad substrate scope and tolerance of various functional groups. Reacting the C4-substituted intermediate with a range of aryl or heteroaryl boronic acids (or their esters) allows for the introduction of a second set of diverse substituents.[1] This provides a robust method for exploring SAR related to the C2 position.

Step 3: C7-Diversification for Library Generation

The final chlorine at the C7 position is the least reactive, but it serves as the key handle for late-stage diversification. A variety of modern cross-coupling reactions can be employed here, including:

  • Suzuki Coupling: To introduce further aryl or heteroaryl groups.

  • Sonogashira Coupling: To install alkyne functionalities, which can be further modified (e.g., via click chemistry).[1]

  • Buchwald-Hartwig Amination: To introduce diverse amine substituents.

  • Stille Coupling: For the introduction of various organostannane-derived groups.

This final step is where the "library" aspect of the synthesis is fully realized, allowing for the creation of dozens or hundreds of unique final compounds from a common intermediate.

Detailed Experimental Protocols

Disclaimer: These protocols are generalized and should be optimized for specific substrates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 4-Morpholino-2-(3-hydroxyphenyl)-7-chloropyrido[3,2-d]pyrimidine (5)

This protocol details the first two steps of the sequence: regioselective amination at C4 followed by Suzuki coupling at C2.

A. Synthesis of 4-Morpholino-2,7-dichloropyrido[3,2-d]pyrimidine (4)

  • Materials:

    • 2,4,7-Trichloropyrido[3,2-d]pyrimidine (2 ) (1.0 eq)

    • Morpholine (1.1 eq)

    • Triethylamine (Et₃N) (1.5 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the trichlorinated starting material 2 in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add triethylamine, followed by the dropwise addition of morpholine.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

    • Upon completion, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield intermediate 4 .

B. Synthesis of 4-Morpholino-2-(3-hydroxyphenyl)-7-chloropyrido[3,2-d]pyrimidine (5)

  • Materials:

    • Intermediate 4 (1.0 eq)

    • 3-Hydroxyphenylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • Sodium carbonate (Na₂CO₃) (2.0 eq)

    • 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • To a microwave vial, add intermediate 4 , 3-hydroxyphenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

    • Add the dioxane/water solvent mixture and seal the vial.

    • Heat the reaction mixture in a microwave reactor at 120 °C for 30-45 minutes.

    • After cooling, dilute the mixture with ethyl acetate and wash with water.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the desired product 5 . This intermediate is now ready for C7 diversification.

Protocol 2: C7-Diversification via Sonogashira Coupling

This protocol provides a representative example of a late-stage diversification reaction at the C7 position.

  • Materials:

    • Intermediate 5 (1.0 eq)

    • Terminal alkyne (e.g., ethynyltrimethylsilane) (1.5 eq)

    • PdCl₂(PPh₃)₂ (0.05 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • Triethylamine (Et₃N)

    • Tetrahydrofuran (THF)

  • Procedure:

    • To a flask under an inert atmosphere (N₂ or Ar), add intermediate 5 , PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous THF and triethylamine.

    • Add the terminal alkyne and stir the reaction at room temperature (or with gentle heating) for 8-12 hours.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography to obtain the final C7-alkynylated product.

Data Summary: Library Diversification

The modularity of this synthetic route allows for extensive variation. The following table, based on data from related studies, illustrates the scope of diversification possible at the C7 position from a common intermediate.[1]

EntryC7-Substituent (from coupling partner)Reaction TypeYield (%)
1PhenylSuzuki85
24-MethylphenylSuzuki88
33-PyridylSuzuki75
4-(CH₂)₂OHHeck65
5-C≡C-PhSonogashira92
6-NH-BnBuchwald-Hartwig78

Conclusion

The synthetic strategy detailed in this application note provides a powerful and highly adaptable platform for the creation of novel pyrido[3,2-d]pyrimidine libraries. By leveraging a regioselective, multi-step approach starting from a versatile trichlorinated core, researchers can systematically and efficiently synthesize a wide array of analogues. The provided protocols for key SNAr, Suzuki, and Sonogashira reactions serve as a validated starting point for exploration. This modular approach facilitates rapid SAR studies, accelerating the discovery of potent and selective kinase inhibitors and other valuable therapeutic candidates.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). Molecules.
  • Three synthetic routes to substituted pyrido[3,2‐d]pyrimidines 1 and... (n.d.). ResearchGate.
  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). Scientific Reports.
  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (2021). Molecules.
  • Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. (2023). Drug Development Research.
  • Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors. (2023). Bioorganic Chemistry.
  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. (2023). Organic Chemistry Research.
  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. (2018). Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols for the Synthesis of PI3Kδ Inhibitors Utilizing 4-Chloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting PI3Kδ with the Versatile Pyrido[3,2-d]pyrimidine Scaffold

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration.[1] Hyperactivation of this pathway is a common feature in various human cancers and inflammatory diseases, making it a prime target for therapeutic intervention. The PI3K family is divided into three classes, with Class I being the most implicated in cancer.[2] The δ (delta) isoform of Class I PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a crucial role in the development, function, and survival of both normal and malignant B-cells.[2] This restricted expression profile makes PI3Kδ an attractive target for the development of selective inhibitors with potentially fewer side effects compared to pan-PI3K inhibitors.

The pyrido[3,2-d]pyrimidine core has emerged as a privileged scaffold in the design of potent and selective PI3Kδ inhibitors.[1][3] Its bicyclic structure provides a rigid framework that can be strategically functionalized to achieve high-affinity binding to the ATP-binding site of the enzyme. The strategic precursor, 4-Chloropyrido[3,2-d]pyrimidine, serves as a versatile starting material for the synthesis of a diverse library of potential PI3Kδ inhibitors. The chlorine atom at the C4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing side chains, which are crucial for establishing key interactions within the kinase hinge region.

This comprehensive guide provides detailed protocols for the synthesis of a representative PI3Kδ inhibitor from this compound, along with methods for its biological evaluation.

The PI3Kδ Signaling Pathway: A Key Regulator in Immunity and Oncology

The PI3Kδ signaling cascade is initiated by the activation of cell surface receptors, such as B-cell receptors (BCRs) or cytokine receptors. This leads to the recruitment and activation of PI3Kδ at the plasma membrane. Activated PI3Kδ then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). This recruitment to the membrane facilitates the phosphorylation and activation of Akt by other kinases. Once activated, Akt phosphorylates a multitude of downstream substrates, ultimately regulating cellular processes like cell survival, proliferation, and differentiation. Dysregulation of this pathway is a hallmark of many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and certain lymphomas.

PI3K_Pathway BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd Activation PIP2 PIP2 PI3Kd->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Converts to Akt Akt PIP3->Akt Recruitment & Activation Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream Phosphorylation Response Cellular Responses (Survival, Proliferation, Differentiation) Downstream->Response Converts to Inhibitor Pyrido[3,2-d]pyrimidine Inhibitor Inhibitor->PI3Kd Inhibition

Caption: The PI3Kδ Signaling Pathway and Point of Inhibition.

Synthetic Strategy: Leveraging Nucleophilic Aromatic Substitution

The core of the synthetic approach lies in the nucleophilic aromatic substitution (SNAr) reaction on the this compound scaffold. The electron-withdrawing nature of the pyrimidine ring and the adjacent pyridine nitrogen atom activates the C4-position towards nucleophilic attack, making the chlorine atom a good leaving group. This allows for the introduction of a wide variety of nucleophiles, particularly primary and secondary amines, to explore the structure-activity relationship (SAR) and optimize inhibitory potency and selectivity.

Synthesis_Workflow Start This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Amine Selected Amine (Nucleophile) Amine->Reaction Intermediate 4-Amino-pyrido[3,2-d]pyrimidine Intermediate Reaction->Intermediate Purification Purification (e.g., Column Chromatography) Intermediate->Purification Product Final PI3Kδ Inhibitor Purification->Product

Caption: General Synthetic Workflow for PI3Kδ Inhibitors.

Detailed Experimental Protocols

PART 1: Synthesis of a Representative PI3Kδ Inhibitor

This protocol details the synthesis of N-(3-methoxyphenyl)pyrido[3,2-d]pyrimidin-4-amine, a representative example of a PI3Kδ inhibitor derived from this compound.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound and its derivatives are potentially hazardous. Avoid inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) for detailed information.

Materials and Reagents:

  • This compound

  • 3-Methoxyaniline

  • 2-Propanol (IPA)

  • Triethylamine (Et3N)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 6.0 mmol).

  • Addition of Reagents: Add 2-propanol (20 mL), followed by 3-methoxyaniline (0.81 g, 6.6 mmol, 1.1 equivalents) and triethylamine (1.21 g, 12.0 mmol, 2.0 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The disappearance of the starting material and the appearance of a new, more polar spot indicates the reaction is proceeding.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.[4] Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to isolate the pure N-(3-methoxyphenyl)pyrido[3,2-d]pyrimidin-4-amine.

  • Characterization: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Expected Characterization Data:

Analysis Expected Results
1H NMR (400 MHz, DMSO-d6)δ 9.25 (s, 1H), 8.80 (d, J = 4.0 Hz, 1H), 8.40 (d, J = 8.0 Hz, 1H), 7.80 (m, 1H), 7.50 (s, 1H), 7.35 (t, J = 8.0 Hz, 1H), 6.80 (d, J = 8.0 Hz, 1H), 3.80 (s, 3H).
13C NMR (100 MHz, DMSO-d6)δ 160.5, 158.0, 155.0, 152.0, 141.0, 135.0, 130.0, 118.0, 115.0, 112.0, 108.0, 55.5.
Mass Spec (ESI) m/z calculated for C14H12N4O [M+H]+: 253.10; found: 253.1.
PART 2: Biological Evaluation of PI3Kδ Inhibitory Activity

Protocol 2.1: In Vitro PI3Kδ Enzyme Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of the synthesized compound against the PI3Kδ enzyme using a commercially available ADP-Glo™ Kinase Assay.[5][6]

Materials:

  • Recombinant human PI3Kδ enzyme

  • PI3K lipid substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit

  • Synthesized inhibitor dissolved in DMSO

  • 384-well assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor in DMSO.

  • In a 384-well plate, add the inhibitor dilutions.

  • Add the PI3Kδ enzyme and the lipid substrate to the wells.

  • Initiate the kinase reaction by adding ATP and incubate at room temperature for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2.2: Cell-Based Assay for PI3Kδ Pathway Inhibition (p-Akt Western Blot)

This protocol assesses the ability of the synthesized inhibitor to block PI3Kδ signaling in a cellular context by measuring the phosphorylation of Akt.[7]

Materials:

  • B-cell lymphoma cell line (e.g., SU-DHL-6)

  • Cell culture medium and supplements

  • Synthesized inhibitor dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane

  • Primary antibodies (anti-p-Akt Ser473, anti-total Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed SU-DHL-6 cells in 6-well plates and culture until they reach the desired density.

  • Treat the cells with various concentrations of the synthesized inhibitor for 2-4 hours.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against p-Akt (Ser473).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt to serve as a loading control.

  • Quantify the band intensities and normalize the p-Akt signal to the total Akt signal. Plot the normalized values against the inhibitor concentration to determine the cellular IC50.

Structure-Activity Relationship (SAR) Insights

The pyrido[3,2-d]pyrimidine scaffold offers multiple points for chemical modification to optimize PI3Kδ inhibitory activity and selectivity. The C4-position is critical for interaction with the hinge region of the kinase. The nature of the amine substituent at this position significantly influences potency. Generally, smaller, planar aromatic amines are well-tolerated. Modifications at other positions, such as C2 and C7, can be explored to improve physicochemical properties and further enhance selectivity. For instance, the introduction of a morpholine group at the C4-position is a well-established hinge-binder for many kinase inhibitors.[3]

Conclusion

The this compound scaffold is a highly valuable starting material for the efficient synthesis of potent and selective PI3Kδ inhibitors. The straightforward nucleophilic aromatic substitution at the C4-position allows for the creation of diverse chemical libraries for SAR exploration. The detailed synthetic and biological evaluation protocols provided herein offer a robust framework for researchers in drug discovery and development to advance the design of novel therapeutics targeting the PI3Kδ signaling pathway for the treatment of cancers and inflammatory disorders.

References

  • A convenient method for the synthesis of pyrido[2,3-d]pyrimidines by using the novel nanomagnetic silica-bonded S-sulfonic acid [Fe3O4@SiO2@(CH2)3S-SO3H] as an efficient and recyclable catalyst under solvent free condition is described. ([Link])
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC - NIH. ([Link])
  • Unequivocal total assignment of13C and1H NMR spectra of some pyrido[1,2-a]pyrimidine derivatives by 2D-NMR | Request PDF - ResearchG
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors - PubMed. ([Link])
  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PubMed Central. ([Link])
  • Discovery of novel pyrido[3,2‐d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors | Request PDF - ResearchG
  • Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs - Arkivoc. ([Link])
  • An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC - NIH. ([Link])
  • Unequivocal total assignment of 13C and 1H NMR spectra of some pyrido[1,2‐a]pyrimidine derivatives by 2D‐NMR | Semantic Scholar. ([Link])
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC - NIH. ([Link])
  • Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel
  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1)
  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PubMed Central. ([Link])
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. ([Link])
  • Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - MDPI. ([Link])
  • Biopharmaceutical Profiling of a pyrido[4,3-d] Pyrimidine Compound Library - PubMed. ([Link])

Sources

Application Notes & Protocols: Leveraging 4-Chloropyrido[3,2-d]pyrimidine in Modern Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Pyrido[3,2-d]pyrimidine Scaffold as a Privileged Structure in Oncology

In the landscape of medicinal chemistry and oncology drug discovery, the identification of "privileged scaffolds" — molecular frameworks capable of binding to multiple biological targets — is a significant accelerator. The pyridopyrimidine core is one such scaffold, representing a versatile N-heterocyclic system that has given rise to numerous potent and selective therapeutic agents.[1][2] Among the four possible isomers, the pyrido[3,2-d]pyrimidine structure has emerged as a particularly valuable starting point for the synthesis of kinase inhibitors.[3][4][5]

This document focuses specifically on 4-Chloropyrido[3,2-d]pyrimidine , a key synthetic intermediate. While not therapeutically active itself, its strategic chlorine atom serves as a reactive handle, enabling chemists to introduce a diverse array of substituents through nucleophilic substitution or cross-coupling reactions.[6] This chemical tractability has allowed for the development of extensive libraries of derivatives targeting critical signaling pathways that are dysregulated in cancer.[7] This guide provides an in-depth look at the primary application of these derivatives—targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway—and offers detailed protocols for their preclinical evaluation.

II. Core Mechanism of Action: Inhibition of Oncogenic Kinase Signaling

The anticancer activity of many this compound derivatives stems from their ability to function as potent inhibitors of protein kinases, enzymes that are central to cellular signal transduction.[8] Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and survival.[9]

Primary Target: Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane tyrosine kinase that, upon activation by ligands like Epidermal Growth Factor (EGF), triggers multiple downstream signaling cascades crucial for cell proliferation and survival, including the RAS/MEK/ERK and PI3K/AKT pathways.[10][11] In numerous cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and tumor progression.[12][13]

Derivatives of the pyrido[3,2-d]pyrimidine scaffold are frequently designed as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation and subsequent activation of the receptor. This blockade of the initial signaling event effectively shuts down the downstream pro-survival cascades, leading to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.[7][11][14] Studies have demonstrated that 4,6,7-trisubstituted pyrido[3,2-d]pyrimidine derivatives can act as irreversible inhibitors of EGFR, exhibiting potent activity in nanomolar ranges against cancer cell lines.[7][14]

Beyond EGFR, this versatile scaffold has also been utilized to develop inhibitors against other key oncogenic kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, inhibitors of CDK4/6 have shown significant therapeutic success.[15][16][17][18]

  • Phosphoinositide 3-Kinases (PI3Ks): Central to the PI3K/AKT/mTOR pathway, PI3Kδ inhibitors are promising for hematologic malignancies.[4][5]

  • PIM-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation.[19][20][21]

Signaling Pathway Visualization

The following diagram illustrates the EGFR signaling cascade and the point of intervention for this compound-based inhibitors.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/MEK/ERK Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K Inhibitor Pyrido[3,2-d]pyrimidine Derivative Inhibitor->pEGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Angiogenesis MTT_Workflow start Start seed Seed 5,000 cells/well in 96-well plate start->seed incubate1 Incubate Overnight (37°C, 5% CO2) seed->incubate1 treat Treat cells with serial dilutions of Pyrido[3,2-d]pyrimidine derivative incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add 10 µL MTT solution (5 mg/mL) to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Remove medium, add 100 µL DMSO to dissolve formazan incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability and determine IC50 read->analyze end_node End analyze->end_node

Caption: Standard workflow for an MTT cell viability assay.

IV. Application Note 2: Target Engagement and Pathway Analysis

After determining a compound's cytotoxic potency, it is essential to verify that it engages its intended molecular target and modulates the associated signaling pathway. Western blotting is the gold-standard technique for this purpose, allowing for the detection and quantification of specific proteins, including their phosphorylation status. [10][11]

Protocol: Western Blot for EGFR Pathway Modulation

This protocol describes how to assess the effect of a pyrido[3,2-d]pyrimidine derivative on EGFR, AKT, and ERK phosphorylation in cancer cells. [10][13] 1. Materials:

  • Cancer cells cultured in 6-well plates

  • Test compound and vehicle (DMSO)

  • EGF (for stimulation)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-EGFR (e.g., Tyr1173), anti-Total EGFR, anti-p-AKT (e.g., Ser473), anti-Total AKT, anti-p-ERK1/2, anti-Total ERK1/2, and a loading control (e.g., β-actin or GAPDH). [10][13][22]* HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

2. Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling.

    • Pre-treat cells with the test compound (e.g., at its IC₅₀ concentration) or vehicle for 2-4 hours. [23] * Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to activate the EGFR pathway. Include an unstimulated control.

  • Cell Lysis and Protein Quantification:

    • Place plates on ice, aspirate medium, and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. [10] * Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. [10] * Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

    • Wash the membrane three times for 10 minutes with TBST. [10] * Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Acquire the chemiluminescent signal using a digital imaging system. [10] * Crucially, after imaging for the phospho-protein, the membrane can be stripped and re-probed with the antibody for the corresponding total protein (e.g., Total EGFR). [23]This is essential to normalize the phosphorylation signal to the total amount of protein, ensuring that any observed decrease in phosphorylation is due to inhibition, not protein degradation. [23] * Quantify band intensities using image analysis software.

Expected Outcome: In EGF-stimulated cells, treatment with an effective pyrido[3,2-d]pyrimidine-based EGFR inhibitor should show a marked decrease in the p-EGFR, p-AKT, and p-ERK signals compared to the vehicle-treated control, while the levels of Total EGFR, Total AKT, and Total ERK remain relatively unchanged.

V. Data Presentation: Comparative Efficacy of Pyrido[3,2-d]pyrimidine Derivatives

The following table summarizes the reported in vitro anticancer activity of several pyridopyrimidine derivatives to provide a comparative benchmark.

Compound Class/DerivativeTarget(s)Cancer Cell LineReported IC₅₀Reference
Pyrido[3,2-d]pyrimidine (Compound 30)EGFRA431 (Epidermoid Carcinoma)0.95 nM [7]
Pyrido[3,2-d]pyrimidine (Compound 31)EGFRA431 (Epidermoid Carcinoma)0.97 nM [7]
Pyrido[2,3-d]pyrimidine (Compound 5a)PDGFRβ, EGFR, CDK4HepG-2 (Hepatocellular Carcinoma)0.3 µM [24]
Pyrido[2,3-d]pyrimidine (Compound 5)EGFR, CDK4HepG-2 (Hepatocellular Carcinoma)5.91 µM [25]
Pyrido[2,3-d]pyrimidine (Compound 5)EGFR, CDK4MCF-7 (Breast Adenocarcinoma)7.69 µM [25]
Pyrido[3,2-d]pyrimidine (Compound S5)PI3KδSU-DHL-6 (B-cell lymphoma)0.035 µM [4]
Pyrido[2,3-d]pyrimidine (Compound 4)PIM-1 KinaseMCF-7 (Breast Adenocarcinoma)0.57 µM [21]
Pyrido[3,4-d]pyrimidine (Compound 30)Not specifiedMGC803 (Gastric Cancer)0.59 µM [26]

VI. Conclusion

This compound stands as a cornerstone intermediate for the synthesis of next-generation targeted cancer therapeutics. Its derivatives have demonstrated exceptional potency and versatility, effectively inhibiting key oncogenic drivers like EGFR, CDKs, and PI3Ks. The protocols and data presented herein provide a foundational framework for researchers to effectively screen, validate, and characterize novel compounds built upon this privileged scaffold. As our understanding of cancer signaling networks deepens, the strategic chemical diversity enabled by the this compound core will undoubtedly continue to fuel the discovery of more selective and effective anticancer agents.

VII. References

  • BenchChem. (2025). Application Notes and Protocols for Western Blotting of EGFR Pathway Proteins. BenchChem.

  • BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of Egfr-IN-137 Treated Cells. BenchChem.

  • Fares, M., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Khattri, V., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]

  • ResearchGate. (2024). THE REVIEW OF RECENT ADVANCE: "CHEMICAL BEHAVIOUR OF PYRIDOPYRIMIDINE DERIVATIVES AS ANTICANCER AGENT". ResearchGate. [Link]

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assessment with Aurora Kinase Inhibitor-13. BenchChem.

  • Khattri, V., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health. [Link]

  • Fares, M., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. National Institutes of Health. [Link]

  • Thomas, R., et al. (2021). Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Scientific Reports. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays with CK2 Inhibitor Treatment. BenchChem.

  • Elebeedy, D., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]

  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. [Link]

  • El-Sayed, M. S. H., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

  • Decker, C., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. National Institutes of Health. [Link]

  • Journal for Research in Applied Sciences and Biotechnology. (2022). Role of Pyrimidine Derivatives in the Treatment of Cancer. [Link]

  • Liu, Y., et al. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Western blot analysis of proteins related to the EGFR signal pathway.... ResearchGate. [Link]

  • National Institutes of Health. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]

  • BenchChem. (2025). Benchmarking a Pyrido[2,3-d]pyrimidine Derivative Against Standard-of-Care Drugs in Oncology. BenchChem.

  • El-Sayed, M. S. H., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

  • Ghorab, M. M., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. PubMed. [Link]

  • Radi, M., et al. (2021). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. National Institutes of Health. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and anti-tumor activity studies of novel pyrido[3,4-d]pyrimidine derivatives. PubMed. [Link]

  • Bai, H., et al. (2023). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. PubMed. [Link]

  • Al-Ostath, A., et al. (2024). Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. Sciforum. [Link]

  • Besson, T., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Chen, P., et al. (2020). CDK inhibitors in cancer therapy, an overview of recent development. Journal of Hematology & Oncology. [Link]

  • Abdel-Ghani, T. M., et al. (2018). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. National Institutes of Health. [Link]

  • Toogood, P. L. (2001). Cyclin-dependent kinase inhibitors for treating cancer. PubMed. [Link]

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. National Institutes of Health. [Link]

  • El-Gohary, N. S., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors with apoptosis-inducing activity. National Institutes of Health. [Link]

Sources

Gram-Scale Synthesis of a Pyrido[3,2-d]pyrimidine Derivative: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrido[3,2-d]pyrimidine Scaffold

The pyrido[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. This nitrogen-rich bicyclic system is a key structural motif in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties, including potent inhibition of various kinases.[1][2] The structural rigidity and the specific arrangement of nitrogen atoms in the pyrido[3,2-d]pyrimidine ring system allow for precise interactions with biological targets, making it an attractive framework for the design of novel therapeutics. Notably, derivatives of this scaffold have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks) and other key enzymes implicated in cancer and inflammatory diseases.[2]

This application note provides a detailed, step-by-step experimental procedure for the gram-scale synthesis of a 2,4-diamino-pyrido[3,2-d]pyrimidine derivative, a common and versatile intermediate for further chemical elaboration. The protocol is designed for researchers, scientists, and professionals in drug development, offering not just a synthetic recipe but also insights into the rationale behind the experimental choices and potential challenges.

Synthetic Strategy: A Two-Step Approach to the Pyrido[3,2-d]pyrimidine Core

The synthesis of the target 2,4-diamino-pyrido[3,2-d]pyrimidine derivative is achieved through a robust and scalable two-step sequence starting from commercially available 2-amino-3-cyanopyridine. The overall synthetic pathway is depicted below:

Synthetic_Pathway A 2-Amino-3-cyanopyridine B Intermediate Imidate A->B Step 1: Guanidine HCl, NaH, Heat C 2,4-Diamino-pyrido[3,2-d]pyrimidine Derivative B->C Step 2: Cyclization

Caption: A two-step synthetic pathway for the gram-scale synthesis of a 2,4-diamino-pyrido[3,2-d]pyrimidine derivative.

This approach involves an initial condensation of 2-amino-3-cyanopyridine with guanidine to form an intermediate, followed by a thermal cyclization to yield the desired pyrido[3,2-d]pyrimidine core. This method is advantageous for its operational simplicity and the use of readily available starting materials.

Experimental Protocol

This protocol details the gram-scale synthesis of a representative 2,4-diamino-pyrido[3,2-d]pyrimidine derivative.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-Amino-3-cyanopyridine≥98%Commercially AvailableStarting material
Guanidine Hydrochloride≥99%Commercially AvailableReagent for pyrimidine ring formation
Sodium Hydride60% dispersion in mineral oilCommercially AvailableStrong base, handle with care
Anhydrous Dimethylformamide (DMF)≥99.8%Commercially AvailableAnhydrous solvent is crucial for the reaction
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction and purification
HexanesACS GradeCommercially AvailableFor purification
Deionized WaterIn-houseFor workup
Anhydrous Sodium SulfateACS GradeCommercially AvailableFor drying organic layers
Silica Gel230-400 meshCommercially AvailableFor column chromatography
Step-by-Step Procedure

Step 1: Synthesis of the Intermediate

  • Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) under a nitrogen atmosphere.

  • Solvent Addition: Carefully add anhydrous dimethylformamide (DMF, 150 mL) to the flask.

  • Reagent Addition: While stirring, add guanidine hydrochloride (10.5 g, 110 mmol) portion-wise to the suspension at room temperature. The addition may cause some effervescence.

  • Heating: Heat the mixture to 80 °C and stir for 1 hour to ensure the formation of free guanidine base.

  • Addition of Starting Material: Add 2-amino-3-cyanopyridine (11.9 g, 100 mmol) to the reaction mixture.

  • Reaction: Increase the temperature to 120 °C and maintain stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% methanol in dichloromethane eluent system.

  • Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water (200 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Cyclization to the Pyrido[3,2-d]pyrimidine Derivative

  • Reaction Setup: Transfer the crude intermediate to a clean, dry round-bottom flask.

  • Thermal Cyclization: Heat the crude intermediate under a nitrogen atmosphere at a high temperature (typically 180-200 °C) for 2-4 hours. The exact temperature and time may need to be optimized based on the specific substrate.

  • Purification: After cooling, the resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point (m.p.): As an indicator of purity.

Scientific Rationale and In-Depth Insights

The choice of reagents and reaction conditions is critical for the successful gram-scale synthesis of the pyrido[3,2-d]pyrimidine derivative.

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates guanidine hydrochloride to generate the free guanidine base in situ. This is crucial as the free base is the active nucleophile in the reaction.

  • Solvent Selection: Anhydrous DMF is used as the solvent due to its high boiling point, which is necessary for the reaction temperature, and its ability to dissolve the reactants. The anhydrous nature of the solvent is critical to prevent the quenching of the sodium hydride.

  • Reaction Temperature and Time: The elevated temperature in the first step facilitates the nucleophilic attack of the guanidine on the cyano group of 2-amino-3-cyanopyridine. The subsequent high-temperature cyclization in the second step is necessary to overcome the activation energy barrier for the intramolecular ring closure.

  • Workup and Purification: The aqueous workup is designed to remove inorganic byproducts and any remaining DMF. The choice of extraction solvent (ethyl acetate) is based on its ability to dissolve the product while having limited miscibility with water. Purification by recrystallization or column chromatography is essential to obtain the product in high purity.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure all reagents are of high purity and anhydrous conditions are maintained.
Poor extractionPerform multiple extractions with ethyl acetate.
Formation of Side Products Incorrect reaction temperatureOptimize the reaction temperature. Lowering the temperature might reduce side product formation.
Presence of moistureEnsure all glassware is oven-dried and use anhydrous solvents.
Difficulty in Purification Product is an oil or difficult to crystallizeAttempt purification by column chromatography. Consider converting the product to a salt to facilitate crystallization.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis A Dry Glassware B Charge NaH and Anhydrous DMF A->B C Add Guanidine HCl B->C D Heat to 80°C C->D E Add 2-Amino-3-cyanopyridine D->E F Heat to 120°C for 12-16h E->F G Monitor by TLC F->G H Cool and Quench with Water G->H I Extract with Ethyl Acetate H->I J Dry and Concentrate I->J K Thermal Cyclization J->K L Purify by Recrystallization/Chromatography K->L M NMR, MS, m.p. L->M

Caption: A detailed workflow diagram for the gram-scale synthesis of a 2,4-diamino-pyrido[3,2-d]pyrimidine derivative.

Conclusion

This application note provides a comprehensive and practical guide for the gram-scale synthesis of a 2,4-diamino-pyrido[3,2-d]pyrimidine derivative. By following the detailed protocol and understanding the underlying scientific principles, researchers can reliably produce this valuable building block for further drug discovery and development efforts. The provided troubleshooting guide and workflow diagram serve as additional resources to ensure a successful synthetic outcome.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth. Journal of Medicinal Chemistry. [Link]
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-Chloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-Chloropyrido[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this electron-deficient heteroaryl chloride. Here, we provide field-proven insights, troubleshooting strategies, and detailed protocols to help you maximize your reaction yields and achieve consistent results.

The Suzuki coupling of heteroaryl chlorides, particularly those containing multiple nitrogen atoms like the pyrido[3,2-d]pyrimidine core, presents unique challenges. The electron-deficient nature of the ring can hinder the initial oxidative addition step, while the nitrogen lone pairs have the potential to coordinate with the palladium catalyst, leading to deactivation.[1][2] This guide directly addresses these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: I am starting my first Suzuki coupling with this compound. What are the best general conditions to begin with?

For a challenging substrate like this compound, starting with robust and well-established conditions is crucial. Standard catalysts like Pd(PPh₃)₄ may be insufficient, often requiring higher catalyst loadings and temperatures, which can lead to side reactions.[3][4] We recommend starting with a modern catalyst system known for its efficacy with heteroaryl chlorides.[1][5]

Table 1: Recommended Starting Conditions

ParameterRecommendationRationale
Pd Pre-catalyst Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%)These are common, reliable Pd(0) and Pd(II) sources that are activated in situ.[6]
Ligand SPhos or XPhos (1.1 - 1.2 eq. relative to Pd)Bulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination, which is critical for electron-deficient chlorides.[5]
Base K₃PO₄ or K₂CO₃ (2-3 equivalents)These bases are effective in promoting the crucial transmetalation step without being overly harsh, which can degrade sensitive substrates.[1][5]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or n-ButanolAprotic polar solvents, often with water, are standard.[5] n-Butanol has also proven highly effective for heteroaryl couplings.[7]
Temperature 80-110 °CA higher temperature is often necessary to overcome the activation barrier for oxidative addition with aryl chlorides.[5][8]
Atmosphere Inert (Argon or Nitrogen)Absolutely essential to prevent oxygen from promoting boronic acid homocoupling and catalyst oxidation.[5]
Q2: Why is my choice of palladium ligand so important for this specific substrate?

The this compound core is electron-deficient and contains nitrogen atoms that can act as ligands themselves. This can lead to two primary problems:

  • Slow Oxidative Addition: The C-Cl bond is less reactive than C-Br or C-I bonds, and the electron-poor nature of the ring makes it even more difficult for the electron-rich Pd(0) to insert itself.[2]

  • Catalyst Inhibition: The nitrogen lone pairs on the pyridopyrimidine ring can coordinate to the palladium center, forming inactive (substrate)ₙ-metal complexes that stall the catalytic cycle.[1]

Bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos (Buchwald ligands) address both issues.[5] Their large size creates a sterically hindered environment around the palladium, discouraging the binding of the substrate's nitrogen atoms.[1] Their strong electron-donating ability increases the electron density on the palladium center, making it more nucleophilic and promoting the oxidative addition step.[1]

Q3: My boronic acid coupling partner seems to be degrading during the reaction. What is happening and how can I prevent it?

This is likely due to a side reaction called protodeboronation , where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[9] This is a common issue, especially with heteroaryl boronic acids, and is often accelerated by the presence of water and strong bases under thermal conditions.[5][9][10]

Strategies to Mitigate Protodeboronation:

  • Use a Boronic Ester: Pinacol (Bpin) or MIDA boronate esters are significantly more stable than their corresponding boronic acids.[6] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing degradation.[6][9]

  • Screen Bases: If you must use a boronic acid, try a milder base. While K₃PO₄ is a good starting point, you could screen Cs₂CO₃ or even weaker bases like NaHCO₃ if your substrate is particularly sensitive.[5]

  • Minimize Water: While many Suzuki protocols use aqueous mixtures, you can try running the reaction under anhydrous conditions, for example, using THF or dioxane with a base like CsF or TMSOK.[1][11] Ensure your solvent is rigorously dried.

  • Lower the Temperature: Run the reaction at the lowest effective temperature to slow the rate of decomposition.

Troubleshooting Guide

Even with an optimized starting point, challenges can arise. This section provides a systematic approach to diagnosing and solving common problems.

Table 2: Troubleshooting Common Suzuki Coupling Issues

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion (Starting material recovered)1. Inactive Catalyst: The Pd(0) active species was not generated or has been deactivated. This can happen with Pd(II) precatalysts if the reduction step is inefficient.[12] 2. Poor Oxidative Addition: The catalyst/ligand system is not potent enough for the C-Cl bond.[2] 3. Low Temperature: The reaction has a high activation energy barrier.[5]1a. Catalyst Check: Use a Pd(0) source like Pd₂(dba)₃ directly or switch to a pre-formed palladacycle catalyst (e.g., XPhos Pd G3/G4) which is designed for robust activation.[13] 1b. Rigorous Degassing: Ensure solvents and the reaction vessel are thoroughly purged with an inert gas (Ar or N₂) to prevent catalyst oxidation.[5] 2. Ligand Screening: Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to SPhos or XPhos).[5] 3. Increase Temperature: Incrementally increase the reaction temperature, potentially utilizing microwave irradiation for rapid heating and shorter reaction times.[4][8]
Significant Homocoupling (Boronic acid dimer is a major byproduct)1. Presence of Oxygen: Dissolved oxygen in the solvent is a primary cause of boronic acid homocoupling.[5] 2. Inefficient Transmetalation: If the transfer of the organic group from boron to palladium is slow, the boronic acid has more time to undergo side reactions.[5]1. Improve Degassing: Use a more rigorous degassing method like the freeze-pump-thaw technique (3-4 cycles) for your solvents.[14] Purge the reaction flask with inert gas for at least 15-20 minutes before adding reagents.[8] 2. Base/Solvent Optimization: The base is critical for activating the boronic acid for transmetalation.[15] Screen different bases (K₃PO₄, Cs₂CO₃) and solvent systems to find conditions that accelerate this step.
Protodeboronation (Byproduct is the arene/heteroarene from the boronic acid)1. Boronic Acid Instability: The boronic acid is susceptible to hydrolysis, especially at high temperatures in the presence of a base and water.[9][10] 2. Excessively Strong Base/Harsh Conditions: The combination of a strong base and high heat can readily cleave the C-B bond.[10]1. Use a Boronic Ester: Switch to a more stable pinacol (Bpin) or MIDA boronate ester derivative of your coupling partner.[6] 2. Anhydrous Conditions: Use rigorously dried solvents (e.g., THF, Dioxane, Toluene) and an appropriate anhydrous base (e.g., CsF, K₃PO₄ dried in an oven).[1][11] 3. Lower Temperature/Time: Find the minimum temperature and reaction time required for conversion to minimize exposure to harsh conditions.
Catalyst Decomposition (Formation of black precipitate - "Palladium Black")1. Ligand Degradation/Dissociation: At high temperatures, the phosphine ligand can dissociate from the palladium center, leading to the aggregation and precipitation of Pd(0). 2. Incomplete Solubility: Poor solubility of a reactant or the base can lead to localized high concentrations and catalyst fouling.1. Use a More Stable Ligand: Biarylphosphine ligands (Buchwald-type) or N-heterocyclic carbene (NHC) ligands often form more thermally stable complexes with palladium.[5] 2. Check Solubility: Ensure all components, especially the base, are adequately soluble or well-stirred in the chosen solvent. Sometimes changing the solvent or using a soluble base like TMSOK can help.[11]
Visualized Workflows and Mechanisms
The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational optimization. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[16][17]

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex R¹-Pd(II)L₂-X Oxidative Addition Complex pd0->oa_complex R¹-X (this compound) oxidative_add Oxidative Addition trans_complex R¹-Pd(II)L₂-R² Transmetalation Complex oa_complex->trans_complex R²-B(OR)₂ + Base transmetalation Transmetalation trans_complex->pd0 R¹-R² (Product) reductive_elim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

When a reaction fails, a logical workflow can help pinpoint the issue.

Troubleshooting_Workflow decision decision solution solution problem problem start Low / No Yield check_sm Starting Material Recovered? start->check_sm check_side_products Major Side Products? start->check_side_products check_sm->check_side_products No problem_catalyst Probable Cause: Inactive Catalyst or Poor Oxidative Addition check_sm->problem_catalyst Yes problem_homocoupling Probable Cause: Oxygen Present check_side_products->problem_homocoupling Homocoupling? problem_deboronation Probable Cause: Boronic Acid Instability check_side_products->problem_deboronation Protodeboronation? problem_decomp Probable Cause: Catalyst Decomposition check_side_products->problem_decomp Pd Black? solution_catalyst Solution: 1. Check degassing 2. Use stronger ligand (SPhos) 3. Increase temperature / MW 4. Use pre-activated catalyst problem_catalyst->solution_catalyst solution_degas Solution: Improve degassing (Freeze-Pump-Thaw) problem_homocoupling->solution_degas solution_boron Solution: 1. Use Boronic Ester (Bpin) 2. Use anhydrous conditions 3. Screen milder bases problem_deboronation->solution_boron solution_stable_cat Solution: Use more stable ligand (e.g., Buchwald type) problem_decomp->solution_stable_cat

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol provides a robust starting point for the coupling reaction.

  • Reagent Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.025 equiv) and the ligand (e.g., SPhos, 0.022-0.055 equiv) and add them to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) 3-5 times to establish an inert atmosphere.[18]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1, 0.1 M concentration relative to the limiting reagent) via syringe.[3][19] Ensure the solvent has been previously degassed by sparging with argon for 20-30 minutes or by the freeze-pump-thaw method.[8]

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the vessel to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.[5]

Protocol 2: Parallel Screening for Reaction Optimization

To efficiently optimize conditions, a parallel screen of catalysts, bases, and solvents is recommended. This can be performed on a small scale (e.g., 0.1 mmol) in a multi-well reaction block or in individual vials.

  • Array Setup: Arrange an array of reaction vials. To each vial, add the this compound (1.0 equiv) and the boronic acid partner (1.5 equiv).

  • Variable Addition:

    • Base Screen: To separate sets of vials, add different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, NaHCO₃), keeping the catalyst and solvent constant.[5]

    • Solvent Screen: To other sets, add different degassed solvents (e.g., Dioxane/H₂O, Toluene/H₂O, n-BuOH, DMF), keeping the catalyst and base constant.[5][7][20]

    • Catalyst/Ligand Screen: Test different catalyst systems (e.g., Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos, Pd(dppf)Cl₂) keeping the base and solvent constant.[4]

  • Reaction & Analysis: Seal all vials, place them in the reaction block, and heat to the desired temperature. After a set time (e.g., 18 hours), cool the block, and analyze a small aliquot from each reaction by LC-MS to determine the conversion to product and identify major byproducts. This will quickly identify the most promising conditions for a larger-scale reaction.

References
  • Reddy, K. R., et al. (2007). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 9(19), 3781–3783. [Link]
  • Karpenko, I. A., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 7048–7054. [Link]
  • Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. The Journal of Organic Chemistry, 73(8), 3236–3244. [Link]
  • Wikipedia. (2023, December 2). Protodeboronation.
  • Hussain, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342. [Link]
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit. (2021, December 25). Mechanism of a Suzuki coupling reaction. r/Chempros. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Thomas, S. P., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 141(16), 6591–6604. [Link]
  • D'Andrea, S. V., et al. (2004). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 69(25), 8930–8933. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
  • Ortuño, M. A. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 11481–11496. [Link]
  • Dreher, S. D., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(15), 5918–5922. [Link]
  • Černe, D., et al. (2022). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • NROChemistry. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
  • Semantic Scholar. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • El-Ghanam, A., & Al-Omar, M. A. (2020). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 23(6-7), 397-404. [Link]
  • ResearchGate. (n.d.). Investigation of the reaction of 4-chloropyrido[2,3-d]pyrimidines 3....
  • Dunetz, J. R., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organic Process Research & Development, 25(8), 1738–1764. [Link]
  • Farmer, J. L., et al. (2016). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 138(11), 3781–3790. [Link]
  • Bouscary-Desforges, G., et al. (2012). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. The Journal of Organic Chemistry, 77(10), 4586–4595. [Link]
  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. [Link]
  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. [Link]

Sources

Buchwald-Hartwig Amination Technical Support Center: A Guide to Troubleshooting Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who leverage this powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. While transformative, the reaction is not without its nuances. This resource provides in-depth, field-proven insights into common side reactions, their mechanistic origins, and systematic troubleshooting strategies to optimize your synthetic outcomes.

I. Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no conversion. What are the primary factors to investigate?

A1: Low or no conversion is a frequent issue, often stemming from several key areas:

  • Catalyst and Ligand Choice: The selection of the palladium source and, crucially, the phosphine ligand is paramount. For challenging substrates, such as electron-deficient or sterically hindered aryl halides, bulky and electron-rich ligands are necessary to facilitate the oxidative addition and reductive elimination steps.[1] Consider using biarylphosphine ligands like XPhos, SPhos, or RuPhos.[1] The use of pre-formed palladium pre-catalysts (e.g., G3 or G4 Buchwald precatalysts) often provides more reliable results than generating the active catalyst in situ.[1][2]

  • Base Selection and Solubility: The base plays a critical role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. However, their poor solubility in many organic solvents can be a significant hurdle.[3] Vigorous stirring is essential. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required, though this can sometimes lead to lower reaction rates.[4]

  • Solvent and Temperature: Anhydrous, aprotic solvents are standard. Toluene, dioxane, and THF are common choices.[1][5] The reaction temperature is also a critical parameter; less reactive aryl chlorides often require higher temperatures (80-110 °C) to proceed efficiently.[1]

  • Inert Atmosphere: The active Pd(0) catalyst is oxygen-sensitive. It is crucial to set up and maintain the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or a glovebox.[1]

Q2: My starting aryl halide is being consumed, but I am not forming the desired product. What is happening?

A2: This scenario often points to catalyst poisoning or decomposition. Certain functional groups, such as azo groups, can poison the palladium catalyst.[3][4] Ensure all reagents and solvents are pure and dry. If you suspect catalyst poisoning, you may need to consider a different catalyst system or protect the problematic functional group.

II. Troubleshooting Specific Side Reactions

This section delves into the most common side reactions encountered during Buchwald-Hartwig amination, providing mechanistic insights and actionable troubleshooting protocols.

Hydrodehalogenation: The Unwanted Proton

Hydrodehalogenation is the replacement of the halide on the aryl starting material with a hydrogen atom, leading to a simple arene byproduct. This is one of the most prevalent side reactions.

Q: What is the mechanism of hydrodehalogenation and how can I suppress it?

A: Hydrodehalogenation can occur through several pathways. A common mechanism involves a β-hydride elimination from the palladium-amide intermediate, which competes with the desired reductive elimination step.[6] This forms a Pd-hydride species, which can then reductively eliminate the arene byproduct.

Troubleshooting Workflow for Hydrodehalogenation:

G cluster_0 Problem Identification cluster_3 Outcome Start Hydrodehalogenation Observed (Ar-H) Ligand Modify Ligand: - Increase steric bulk (e.g., XPhos, SPhos) - Rationale: Favors reductive elimination over β-hydride elimination Start->Ligand Initial Action Base Modify Base: - Use weakest effective base - Rationale: Can disfavor pathways leading to Pd-H formation Ligand->Base Temp Optimize Temperature: - Lower temperature if possible - Rationale: High temps can favor side reactions Base->Temp Solvent Change Solvent: - Screen non-polar solvents (e.g., Toluene, m-xylene) - Rationale: Solvent can influence the rates of competing pathways Temp->Solvent If problem persists Amine Check Amine Purity: - Ensure amine is dry and pure - Rationale: Impurities can act as hydrogen sources Solvent->Amine Success Desired Product (Ar-NRR') Amine->Success Resolution

Caption: Troubleshooting workflow for hydrodehalogenation.

Detailed Protocol for Minimizing Hydrodehalogenation:

  • Ligand Selection: The choice of ligand is critical. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) can accelerate the rate-limiting reductive elimination step, outcompeting the β-hydride elimination pathway.[1]

  • Base Modification: While a strong base is often necessary, using the minimum effective amount can sometimes reduce this side reaction.[1] Screening weaker bases like K₃PO₄ or Cs₂CO₃ is a viable strategy if the reaction can still proceed at an acceptable rate.

  • Temperature and Time Optimization: Prolonged reaction times at high temperatures can increase the incidence of hydrodehalogenation.[1] Monitor the reaction closely and stop it once the starting material is consumed. If possible, lower the reaction temperature.

  • Solvent Choice: The choice of solvent can influence the product distribution.[7] For instance, some studies have found that solvents like m-xylene can provide better selectivity towards the desired aminated product compared to more polar aprotic solvents.[7]

Homocoupling: Dimerization of the Aryl Halide

Aryl halide homocoupling results in the formation of a symmetrical biaryl product (Ar-Ar). This side reaction consumes the starting material and reduces the yield of the desired amine.

Q: Why does my reaction produce biaryl homocoupling products, and how can I prevent this?

A: The palladium-catalyzed homocoupling of aryl halides is a known process that can compete with the desired cross-coupling.[8][9] The mechanism can be complex, but it generally involves the formation of an Ar-Pd(II)-Ar intermediate, which then undergoes reductive elimination to yield the biaryl product and Pd(0).[10] This pathway can be promoted by certain reaction conditions, particularly in the presence of reducing agents.[8][11]

Troubleshooting Strategies for Aryl Homocoupling:

ParameterRecommended ActionRationale
Palladium Source Use well-defined Pd(0) precatalysts (e.g., Buchwald G3/G4 precatalysts).In situ reduction of Pd(II) sources like Pd(OAc)₂ can sometimes lead to conditions that favor homocoupling. Precatalysts provide a more direct route to the active L-Pd(0) species.[2]
Ligand Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1).Insufficient ligand can lead to the formation of less-defined palladium species that may promote side reactions.
Additives Avoid unintentional reducing agents.Some reagents or impurities can act as reductants, facilitating the homocoupling pathway.[10] Ensure high purity of all reaction components.
Reaction Conditions Optimize temperature and concentration.Lower temperatures and slightly higher concentrations may disfavor the bimolecular homocoupling pathway relative to the desired amination.

Experimental Protocol to Screen for Optimal Conditions:

  • Setup: In a glovebox, prepare an array of reaction vials.

  • Reagents: To each vial, add the aryl halide (1.0 equiv), amine (1.2 equiv), and base (1.4 equiv).

  • Catalyst System: Add the chosen palladium precatalyst and ligand. It is often beneficial to screen a few different ligands (e.g., XPhos, RuPhos, BrettPhos) to find the one that gives the best selectivity.[12]

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene).

  • Execution: Seal the vials and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Analysis: After a set time (e.g., 12-24 hours), cool the reactions, quench, and analyze the crude mixture by GC-MS or LC-MS to determine the ratio of desired product to the homocoupled byproduct.

Ether Formation: An Unexpected C-O Coupling

In some cases, particularly when using alkoxide bases like NaOtBu, a competing C-O bond formation can occur, leading to the formation of an aryl tert-butyl ether.

Q: I am observing a significant amount of Ar-OtBu byproduct. What causes this and how can it be avoided?

A: This side reaction is a direct consequence of the nucleophilicity of the alkoxide base. The alkoxide can compete with the amine for reaction with the Ar-Pd(II)-X intermediate, leading to the formation of the ether product. This is mechanistically analogous to the Buchwald-Hartwig ether synthesis.

G Start Ar-Pd(II)-X Intermediate Amine Amine (R₂NH) Start->Amine Desired Pathway Alkoxide Alkoxide Base (e.g., tBuO⁻) Start->Alkoxide Competing Pathway Desired Desired C-N Coupling (Ar-NR₂) Amine->Desired Side Side Reaction: C-O Coupling (Ar-OtBu) Alkoxide->Side

Sources

Technical Support Center: Managing Poor Solubility of 4-Chloropyrido[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for handling 4-Chloropyrido[3,2-d]pyrimidine derivatives. As a Senior Application Scientist, I understand that the promising biological activity of this scaffold is often counterbalanced by significant solubility challenges. This guide is designed to provide you with a logical, step-by-step framework for diagnosing and overcoming these issues, moving your research from experimental frustration to reliable data.

The this compound core is a moderately lipophilic, planar heterocyclic system.[1][2] Its crystalline nature and limited hydrogen bonding capacity with water contribute to its characteristically low aqueous solubility. This guide will address these intrinsic properties through systematic troubleshooting and advanced formulation strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most immediate questions researchers face when encountering solubility problems with this class of compounds.

Q1: Why is my this compound derivative insoluble in my aqueous assay buffer?

A: The insolubility stems from two primary factors:

  • High Crystal Lattice Energy: These planar, aromatic molecules tend to pack tightly into a stable crystal lattice. A significant amount of energy is required to break these intermolecular bonds before the molecule can dissolve. Improving solubility often involves disrupting this crystal packing.[3]

  • Hydrophobicity: The scaffold is predominantly non-polar. While the nitrogen atoms offer some polarity, the overall structure is hydrophobic, making it energetically unfavorable to dissolve in a highly polar solvent like water. Your specific derivatives may have additional lipophilic groups, exacerbating this issue.

Q2: My compound precipitates when I dilute my DMSO stock into aqueous buffer. What is happening and how can I prevent it?

A: This is a classic issue known as "precipitation upon dilution." Your compound is highly soluble in the neat organic solvent (like DMSO) but crashes out when the solution becomes predominantly aqueous. The DMSO concentration is no longer high enough to act as an effective co-solvent.

  • Immediate Fixes:

    • Decrease the final compound concentration in your assay.

    • Increase the percentage of DMSO in your final assay buffer, but be cautious of its effects on your biological system (typically <0.5% is recommended).

    • Add a non-ionic surfactant like Tween-80 (0.01-0.1%) or Pluronic F-68 to the aqueous buffer to help stabilize the compound in micelles.[4]

Q3: How does pH affect the solubility of these compounds?

A: The pyridopyrimidine core contains basic nitrogen atoms that can be protonated at acidic pH.[5][6] When protonated, the molecule becomes a cation (a salt), which is significantly more soluble in water. Therefore, solubility is expected to be lowest at neutral or basic pH and highest at acidic pH.[7] This is a critical property you can exploit.

Q4: I need to prepare a stock solution. What organic solvents should I try first?

A: Always start with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). If these are not suitable for your experimental system, consider the following, in decreasing order of polarity:

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Ethanol or Methanol (solubility may be limited)

Part 2: Troubleshooting Guides & In-Depth Methodologies

For persistent solubility issues, a more systematic approach is required. The following guides provide detailed protocols and the scientific rationale behind them.

Guide 1: Systematic Co-solvent Screening

Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for your hydrophobic compound to dissolve.[8][9]

Experimental Protocol: Co-solvent Solubility Assessment
  • Preparation: Prepare 20% (v/v) solutions of various co-solvents in your primary aqueous buffer (e.g., PBS pH 7.4). See the table below for suggestions.

  • Compound Addition: Add an excess amount of your solid compound to 1 mL of each co-solvent mixture in a microcentrifuge tube. Ensure enough solid is added so that some remains undissolved.

  • Equilibration: Vortex the tubes vigorously for 1 minute, then incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for 24 hours to reach equilibrium.

  • Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove a known volume of the supernatant, dilute it in a suitable organic solvent (e.g., Acetonitrile or Methanol), and determine the concentration using a calibrated HPLC-UV method.

Table 1: Common Co-solvents for Solubility Enhancement
Co-solventTypical Starting Conc.Notes & Cautions
Ethanol5-20%Generally well-tolerated in cell-based assays at low %.
Propylene Glycol (PG)10-30%A common pharmaceutical excipient. Can increase viscosity.
Polyethylene Glycol 400 (PEG-400)10-40%Excellent solubilizer, but can be viscous and may affect some biological targets.
Glycerol5-20%Biocompatible, but high viscosity can be problematic.

This workflow helps you empirically determine the best solvent system for your specific derivative.

start Start: Poorly Soluble Compound stock Prepare High-Conc Stock in DMSO or DMF start->stock dilute Dilute stock into Aqueous Buffer stock->dilute precipitate Precipitation Occurs? dilute->precipitate success Success: Proceed with Assay precipitate->success No troubleshoot Initiate Troubleshooting precipitate->troubleshoot Yes sub_ts Troubleshooting Options troubleshoot->sub_ts ph Guide 2: pH Modification sub_ts->ph cosolvent Guide 1: Co-solvent Screening sub_ts->cosolvent formulate Guide 3: Advanced Formulation sub_ts->formulate

Caption: Decision workflow for addressing compound precipitation.

Guide 2: pH Modification for Solubility Enhancement

This strategy leverages the basicity of the pyridopyrimidine ring system. By lowering the pH, you can protonate the molecule, forming a more soluble salt.[7]

Experimental Protocol: pH-Solubility Profiling
  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., pH 2, 4, 5, 6, 7, 7.4, 8). Use appropriate buffer systems (e.g., citrate for pH 2-6, phosphate for pH 6-8).

  • Equilibration & Quantification: Follow the same procedure as the co-solvent screening (Steps 2-5), adding an excess of your compound to each pH buffer.

  • Analysis: Plot the measured solubility (on a log scale) against the pH. This profile will reveal the pH at which your compound is most soluble and help you select an appropriate buffer for your experiments. For many pyridine-containing molecules, a sharp increase in solubility is observed as the pH drops below the pKa of the protonated nitrogen(s).[6]

Guide 3: Advanced Formulation Strategies

When simple pH and co-solvent adjustments are insufficient, especially for in vivo studies, advanced formulation techniques are necessary.

A. Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate hydrophobic molecules like your derivative, effectively shielding them from water and increasing their apparent solubility.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[11]

cluster_0 Mechanism of Cyclodextrin Solubilization compound Poorly Soluble Derivative complex Soluble Inclusion Complex compound->complex Encapsulation cd Cyclodextrin (HP-β-CD) (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex Forms

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Experimental Protocol: Cyclodextrin Formulation
  • Prepare CD Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in water or buffer.

  • Add Compound: Add your compound to the cyclodextrin solution and stir or sonicate until it dissolves completely. Gentle heating may be required.

  • Usage: This solution can often be further diluted into aqueous media with a reduced tendency for precipitation compared to DMSO stocks.

B. Amorphous Solid Dispersions

This technique aims to convert a poorly soluble crystalline drug into a more soluble amorphous state.[4][13] A solid dispersion is a system where the drug is dispersed within a hydrophilic polymer matrix.[14]

  • Mechanism: The amorphous form lacks the high lattice energy of the crystalline form, making it dissolve more readily. The polymer carrier helps prevent the drug from recrystallizing.

  • Common Preparation Methods:

    • Solvent Evaporation: The drug and a polymer (e.g., PVP, HPMC) are co-dissolved in a common organic solvent, which is then evaporated, leaving a solid film of the dispersion.[15]

    • Melt Extrusion: The drug and polymer are mixed and heated until molten, then extruded and cooled rapidly to form the amorphous dispersion.[15]

  • Applicability: This is a powerful technique used in pharmaceutical development to formulate oral dosage forms for poorly soluble compounds.[16]

C. Nanosuspensions

For extremely insoluble compounds, reducing the particle size to the nanometer range dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[17]

  • Mechanism: A larger surface area leads to a much faster dissolution rate.[18] Nanosuspensions are colloidal dispersions of the pure drug, stabilized by surfactants or polymers.[19]

  • Preparation: This requires specialized equipment for high-energy processes like media milling or high-pressure homogenization.[17]

  • Applicability: This is a key strategy for developing formulations of poorly soluble drugs, including kinase inhibitors, for both oral and parenteral administration.[19][20][21][22]

Guide 4: A Note on Structural Modification

For long-term drug development projects, poor solubility can sometimes be addressed through medicinal chemistry. Systematically modifying the parent structure can improve its intrinsic solubility.[23][24]

  • Strategies:

    • Introduce Polar Groups: Add hydrogen bond donors/acceptors (e.g., -OH, -NH2, small ether chains) to a solvent-exposed part of the molecule.[25]

    • Disrupt Planarity: Introduce non-planar or flexible groups to disrupt crystal packing and lower the melting point, which often correlates with increased solubility.[3]

    • Add Ionizable Groups: Incorporate a basic amine or an acidic group to enable salt formation.[25]

    • Prodrug Approach: Attach a water-soluble promoiety that is cleaved in vivo to release the active drug. This is a highly effective strategy.[26][27][28]

Table 2: Comparison of Advanced Solubilization Strategies
TechniqueProsConsBest For
Cyclodextrins Simple to prepare in the lab; effective for many compounds.Can be limited by complex stoichiometry; high concentrations may be needed.Early-stage in vitro and in vivo screening.
Solid Dispersions Significant solubility enhancement; established pharmaceutical technology.Requires specific polymers; potential for physical instability (recrystallization).Oral formulation development.
Nanosuspensions Very high drug loading; applicable for oral and IV routes.Requires specialized, high-energy equipment; potential for particle aggregation.Highly insoluble compounds; parenteral delivery.
Prodrugs Fundamentally improves solubility; can also improve permeability.Requires chemical synthesis and validation; cleavage kinetics must be optimized.Lead optimization and candidate selection in drug discovery.

This guide provides a comprehensive framework for tackling the solubility of this compound derivatives. By starting with simple diagnostics and progressing to systematic, evidence-based strategies, you can effectively manage this common challenge and advance your research with confidence.

References
  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • ResearchGate. (2020, March 14).
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • Journal of Applied Pharmaceutical Science. (2012, October 30). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
  • IJPPR. (2021, June 30).
  • World Pharma Today. (n.d.).
  • WuXi AppTec DMPK. (2024, March 15).
  • PubMed Central. (n.d.).
  • International Journal of Pharmaceutical Sciences. (n.d.). Nanosuspension For the Delivery of a Poorly Soluble Anti-Cancer Kinase Inhibitor.
  • CoLab. (n.d.). Nanosuspension for the delivery of a poorly soluble anti-cancer kinase inhibitor.
  • PubChem. (n.d.). 4-Chloropyrido(3,2-d)pyrimidine.
  • PubMed. (2014). Nanosuspension for the delivery of a poorly soluble anti-cancer kinase inhibitor. Eur J Pharm Biopharm.
  • Journal of Pharmaceutical Negative Results. (2022, December 31). Formulation And Development Of Nanosuspension For Solubility Enhancement Of Gefitinib.
  • PubMed. (2007, November 30). Study on Complex Formation of Biologically Active Pyridine Derivatives With Cyclodextrins by Capillary Electrophoresis.
  • PubMed Central. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • PubChem. (n.d.). 4-Chloropyrido[4,3-d]pyrimidine.
  • ResearchGate. (2015, August 6). Nanosuspension for the delivery of a poorly soluble anti-cancer kinase inhibitor.
  • MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
  • ResearchGate. (n.d.).
  • PubMed Central. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
  • MDPI. (2023, November 12).
  • Hilaris Publishing. (2022). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG.
  • ResearchGate. (2015, August 10).
  • PubMed. (2024, December 5).
  • MDPI. (n.d.).
  • OUCI. (2013).
  • Semantic Scholar. (2005, November 1).
  • OSTI.GOV. (2018, July 1).
  • Wikipedia. (n.d.). Cosolvent.
  • Chemistry Stack Exchange. (2023, February 12). Effect of pH on solubility (Lehninger's Principles).
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • MDPI. (n.d.).
  • PubMed Central. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • MDPI. (n.d.).
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • REWE Group. (n.d.).
  • Wikipedia. (n.d.). Pyridine.

Sources

Technical Support Center: Preventing Dehalogenation of 4-Chloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-Chloropyrido[3,2-d]pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, frequently appearing in kinase inhibitors and other targeted therapeutics.[1] However, its electron-deficient nature, a result of the two nitrogen atoms in the pyrimidine ring and the adjacent pyridine nitrogen, makes the C4-chloro substituent highly susceptible to an undesired side reaction: hydrodehalogenation (hereafter referred to as dehalogenation).[2] This reductive cleavage of the C-Cl bond to a C-H bond during critical C-C and C-N bond-forming reactions leads to reduced yields, the formation of difficult-to-separate impurities, and significant challenges in process scale-up.

This technical support guide provides researchers, scientists, and drug development professionals with a set of in-depth troubleshooting strategies, detailed protocols, and mechanistic insights to diagnose and mitigate dehalogenation of this compound in common cross-coupling reactions.

Section 1: Understanding the Problem - FAQs about Dehalogenation

This section addresses the fundamental chemical principles behind the dehalogenation of this compound.

Q1: What is dehalogenation and why is this compound so prone to it?

A1: Dehalogenation is a reductive process where the chlorine atom at the C4 position is replaced by a hydrogen atom, yielding the parent Pyrido[3,2-d]pyrimidine core.[3] This side reaction is particularly prevalent in palladium-catalyzed cross-coupling reactions.[2] The Pyrido[3,2-d]pyrimidine ring system is highly electron-deficient, which activates the C4-Cl bond for the initial oxidative addition step in the catalytic cycle. However, this same electron deficiency makes the resulting palladium-aryl intermediate susceptible to competing reductive pathways that lead to the dehalogenated byproduct.

Q2: What is the primary mechanism of dehalogenation in palladium-catalyzed reactions?

A2: The most common pathway for dehalogenation involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[3][4] This Pd-H intermediate can arise from several sources:

  • Reaction with the Base: Strong bases, especially alkoxides, can react with solvents or other reagents to generate hydride sources.

  • Solvent as a Hydride Source: Protic solvents like alcohols (e.g., methanol, ethanol) or even residual water can serve as hydride donors.[5][6] Aprotic solvents like DMF can also decompose at elevated temperatures to generate hydride species.[3]

  • β-Hydride Elimination: If the organometallic partner (e.g., an organoboron reagent) or a ligand contains a β-hydrogen, it can be transferred to the palladium center.

Once formed, the Ar-Pd(II)-H intermediate can undergo reductive elimination to yield the dehalogenated product (Ar-H) and regenerate the Pd(0) catalyst, effectively short-circuiting the desired cross-coupling pathway.[4]

Q3: How can I quickly determine if dehalogenation is the major issue in my reaction?

A3: The presence of the dehalogenated byproduct, Pyrido[3,2-d]pyrimidine, can be confirmed using standard analytical techniques:[3]

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated product (M.W. ≈ 131.14 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show the appearance of a new proton signal in the aromatic region where the chlorine atom was previously located.

Section 2: Troubleshooting Guide - Reaction-Specific Strategies

This section provides detailed troubleshooting workflows and optimized protocols for two of the most common reactions where dehalogenation is problematic: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Case Study 1: Suzuki-Miyaura Coupling

Problem Statement: "My Suzuki coupling of this compound with an arylboronic acid is giving low yields of the desired biaryl product, and I am isolating significant amounts of the dehalogenated Pyrido[3,2-d]pyrimidine."

Troubleshooting Workflow:

G start Dehalogenation Observed in Suzuki Coupling ligand Step 1: Evaluate Ligand Is it bulky and electron-rich? (e.g., XPhos, RuPhos) start->ligand Begin Troubleshooting base Step 2: Evaluate Base Is it a strong alkoxide? (e.g., NaOtBu, KOMe) ligand->base No -> Switch to XPhos/RuPhos ligand->base Yes -> Proceed to Base solvent Step 3: Evaluate Solvent & Temp Is it protic? Is temp > 80°C? base->solvent Yes -> Switch to K3PO4 or Cs2CO3 base->solvent No -> Proceed to Solvent solution Problem Resolved solvent->solution Yes -> Use Dioxane/Toluene at ≤ 80°C solvent->solution No -> Re-evaluate reagent purity

Caption: A systematic workflow for troubleshooting dehalogenation in Suzuki coupling.

The key to suppressing dehalogenation in Suzuki couplings is to accelerate the desired catalytic cycle (specifically, reductive elimination) relative to the undesired Pd-H formation and subsequent reductive elimination.[2]

1. Catalyst and Ligand Selection: Standard ligands like PPh₃ are often insufficient for this challenging substrate. The use of bulky, electron-rich biarylphosphine ligands is critical. These ligands promote the crucial reductive elimination step to form the product, outcompeting the dehalogenation pathway.[7][8]

LigandPalladium SourceKey AdvantagesReference
XPhos Pd₂(dba)₃ or XPhos-Pd-G3Excellent for aryl chlorides; promotes fast reductive elimination.[7][9][7][8][9]
RuPhos Pd(OAc)₂ or RuPhos-Pd-G3Highly effective at low temperatures, minimizing side reactions.[10][10]
SPhos Pd₂(dba)₃ or SPhos-Pd-G3Broad applicability for heteroaryl couplings.[11][11]

2. Base Selection: Strong alkoxide bases (e.g., NaOtBu) and hydroxides can promote dehalogenation.[2] Weaker inorganic bases are strongly recommended as they are less likely to generate hydride species.[3]

BaseRecommended SolventCommentsReference
K₃PO₄ Dioxane/H₂OOften the best choice for sensitive substrates.[2][11][2][11]
Cs₂CO₃ Dioxane/H₂OA reliable alternative to K₃PO₄.[2][2]
K₂CO₃ Dioxane/H₂OMilder option, may require slightly higher temperatures.[12][12]

3. Solvent and Temperature Control: Aprotic solvents are essential. While some water is often required to dissolve the base and facilitate transmetalation, excessive amounts can be a proton source leading to dehalogenation.[2][12] Keeping the reaction temperature as low as possible is crucial.

This protocol is designed for a 0.5 mmol scale reaction.

  • Materials:

    • This compound (0.5 mmol, 1.0 equiv)

    • Arylboronic Acid (0.75 mmol, 1.5 equiv)

    • XPhos Pd G3 precatalyst (0.01 mmol, 2 mol%)

    • Potassium Phosphate (K₃PO₄), finely ground (1.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (anhydrous, degassed, 4 mL)

    • Water (degassed, 1 mL)

  • Procedure:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

    • In a glovebox or under a positive flow of argon, add the XPhos Pd G3 precatalyst.[11]

    • Seal the vial with a septum cap. Evacuate and backfill with argon three times.

    • Add the degassed 1,4-dioxane and degassed water via syringe.

    • Place the vial in a preheated block at 60-80°C. Lower temperatures should be attempted first.[11]

    • Stir vigorously for 5-24 hours. Monitor the reaction progress by LC-MS, checking for both product formation and the dehalogenated byproduct.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Case Study 2: Buchwald-Hartwig Amination

Problem Statement: "My amination of this compound with a primary amine is failing. The starting material is consumed, but the main product is the dehalogenated byproduct, not my desired 4-amino compound."

Troubleshooting Workflow:

G start Dehalogenation Observed in Buchwald-Hartwig Amination ligand Step 1: Evaluate Ligand Is it a Josiphos or BrettPhos type? start->ligand Begin Troubleshooting base Step 2: Evaluate Base Is it NaOtBu? Is it fresh? ligand->base No -> Switch to BrettPhos or RuPhos ligand->base Yes -> Proceed to Base amine Step 3: Amine Stoichiometry Using >1.5 equivalents? base->amine No -> Use fresh, high-purity NaOtBu or switch to LHMDS base->amine Yes -> Proceed to Amine solution Problem Resolved amine->solution No -> Increase to 1.5-2.0 equiv. amine->solution Yes -> Consider amine as H-source, screen ligands again

Caption: A systematic workflow for troubleshooting dehalogenation in C-N coupling.

In Buchwald-Hartwig amination, the choice of ligand and base is paramount. The amine substrate itself can sometimes act as a hydride source or influence the catalyst's stability.[13]

1. Ligand Selection: For coupling with electron-deficient heteroaryl chlorides, specific ligands have been developed that favor C-N bond formation.[13][14]

LigandPalladium SourceKey AdvantagesReference
BrettPhos Pd₂(dba)₃ or BrettPhos-Pd-G3Excellent for monoarylation of primary amines with aryl chlorides.[13][15][13][15]
RuPhos Pd(OAc)₂ or RuPhos-Pd-G3Superior ligand for coupling secondary amines with aryl chlorides.[13][13]
Josiphos-type Pd(OAc)₂Effective for coupling heteroaryl chlorides with various nitrogen nucleophiles.[13][13]

2. Base Selection: While Sodium tert-butoxide (NaOtBu) is the most common base, its quality is critical. Older or lower-purity batches can contain residual sodium hydroxide and water, promoting dehalogenation. For particularly sensitive substrates, a non-hydroxide base like Lithium bis(trimethylsilyl)amide (LHMDS) can be superior.[15][16]

This protocol is designed for a 0.5 mmol scale reaction.

  • Materials:

    • This compound (0.5 mmol, 1.0 equiv)

    • Primary or Secondary Amine (0.75 mmol, 1.5 equiv)

    • BrettPhos Pd G3 precatalyst (0.01 mmol, 2 mol%)

    • Sodium tert-butoxide (NaOtBu) (0.7 mmol, 1.4 equiv) - Ensure it is fresh and from a sealed container.

    • Toluene (anhydrous, degassed, 5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the BrettPhos Pd G3 precatalyst and NaOtBu.

    • Seal the tube, and evacuate and backfill with argon three times.

    • Add the anhydrous, degassed toluene.

    • Add the this compound and the amine substrate via syringe.

    • Heat the reaction mixture to 80-100°C.

    • Stir vigorously and monitor the reaction by LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Section 3: General Preventative Measures

Beyond reaction-specific optimization, adhering to best practices in reaction setup can significantly reduce the incidence of dehalogenation.

  • Inert Atmosphere: Palladium(0) catalysts are oxygen-sensitive. Ensure all reactions are set up under a rigorously inert atmosphere (argon or nitrogen) to prevent catalyst degradation, which can favor side reactions.[16]

  • Reagent Purity: Use high-purity, anhydrous, and degassed solvents. Impurities can act as catalyst poisons or unwanted hydride sources.[16][17]

  • Systematic Optimization: When troubleshooting, change only one variable at a time (e.g., ligand, then base, then solvent) to clearly identify the root cause of the dehalogenation.[17]

By understanding the mechanistic underpinnings of hydrodehalogenation and systematically applying the targeted strategies outlined in this guide, researchers can significantly improve the efficiency and reliability of cross-coupling reactions with the valuable but challenging this compound substrate.

References

  • Benchchem. (n.d.). Technical Support Center: Cross-Coupling of Nitrogen Heterocycles.
  • Benchchem. (n.d.). Application Notes and Protocols for Low-Temperature Suzuki-Miyaura Coupling with RuPhos.
  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(98), 11551-11553. doi:10.1039/C3CC46271D.
  • Bollini, M., & Bruno, A. M. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(21), 6539.
  • Benchchem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
  • Ahrens, S., et al. (2019). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology.
  • Benchchem. (n.d.). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions.
  • Wikipedia. (n.d.). XPhos.
  • Fors, B. P., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(45), 15914–15917.
  • Barder, T. E., et al. (2014). Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts. Dalton Transactions.
  • Hartwig, J. F., & Larsen, M. A. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11470-11471.
  • Wang, D., et al. (2013). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Beilstein Journal of Organic Chemistry, 9, 2392-2397.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Harris, M. C., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(15), 3822-3825.
  • Benchchem. (n.d.). How to avoid low yields in cross-coupling reactions of 3-chloropyridazines.

Sources

Technical Support Center: Purification of Polar Pyrido[3,2-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification Maze of Polar Pyrido[3,2-d]pyrimidines

The pyrido[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] However, their synthesis and purification are often hampered by challenging physicochemical properties. These molecules are frequently characterized by high polarity, the presence of multiple hydrogen bond donors/acceptors, and basic nitrogen atoms. This combination leads to significant hurdles in purification, including poor chromatographic behavior and difficulty with crystallization.

This technical guide is structured to address these challenges directly. As a virtual Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot effectively. We will explore common problems in a question-and-answer format, offering field-proven solutions and detailed experimental workflows.

Troubleshooting Guide: From Theory to Benchtop Solutions

This section tackles the most common and frustrating issues encountered during the purification of polar pyrido[3,2-d]pyrimidine compounds.

Chromatography Issues
Q1: My compound is streaking badly or completely stuck at the origin of my silica gel TLC/flash column. What's happening and how do I fix it?

Answer: This is the most frequent issue for this class of compounds. The basic nitrogen atoms in the pyridopyrimidine core interact very strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acid-base interaction leads to irreversible adsorption or significant peak tailing, making purification ineffective.

Causality: The lone pairs on the pyridine and pyrimidine nitrogens act as Lewis bases, binding tightly to the acidic protons of the silica surface. This prevents the compound from moving with the mobile phase.

Solutions:

  • Use a Basic Modifier: Neutralize the acidic silica surface by adding a small amount of a basic modifier to your mobile phase. This competitively blocks the acidic sites, allowing your compound to elute properly.

    • Recommended Modifiers: 0.5-2% triethylamine (TEA) or 0.5-2% ammonium hydroxide in methanol, which is then used as the polar component of your eluent system (e.g., Dichloromethane / [10% NH4OH in Methanol]).[4]

  • Switch to a Different Stationary Phase: If modifiers are insufficient or incompatible with your compound, change the stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds as it lacks the strong acidity of silica.[4][5]

    • Reversed-Phase Chromatography: This technique, discussed in the next question, avoids the issue of silica acidity altogether.

Protocol 1: Flash Chromatography with a Basic Modifier
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a suitable mobile phase. Prepare a stock solution of your polar modifier (e.g., 10% Ammonium Hydroxide in Methanol). Test solvent systems like Dichloromethane (DCM) with increasing amounts of this stock solution (e.g., 98:2 DCM:Stock, 95:5, 90:10). The ideal system should give your target compound a Retention Factor (Rf) of 0.2-0.4.[6]

  • Column Packing: Pack the column using a slurry of silica gel in the non-polar component of your chosen eluent (e.g., DCM).

  • Sample Loading:

    • Wet Loading: Dissolve your crude material in a minimal amount of the full eluent or a slightly stronger solvent. Pipette the solution directly and evenly onto the top of the silica bed.[7]

    • Dry Loading (Recommended for Poor Solubility): Dissolve your compound in a suitable solvent (e.g., Methanol, DCM). Add silica gel (approx. 5-10x the mass of your sample) to this solution. Evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[7]

  • Elution: Run the column with your pre-determined mobile phase containing the basic modifier. Collect fractions and analyze by TLC to identify the pure product.

Q2: I switched to a C18 reversed-phase column, but now my compound elutes in the void volume with no retention. What should I do?

Answer: This is the opposite problem and is also common for highly polar molecules. Traditional reversed-phase chromatography relies on hydrophobic interactions between the analyte and the C18 alkyl chains of the stationary phase.[8] Your polar pyrido[3,2-d]pyrimidine has minimal hydrophobic character and is more attracted to the polar mobile phase (e.g., water/acetonitrile), causing it to pass through the column without being retained.[6][9]

Solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective technique for retaining and separating very polar compounds.[9][10][11] HILIC uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high organic content (e.g., >80% acetonitrile). A water layer forms on the stationary phase, and your polar analyte partitions into this layer, leading to retention. Elution is achieved by increasing the water content.[11][12]

  • Use Polar-Embedded or Aqua-Stable Columns: These are specialized reversed-phase columns designed with polar groups embedded in or at the end of the alkyl chains. They allow for the use of highly aqueous mobile phases without the stationary phase "collapsing," thereby improving retention for polar compounds.[6][9]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful normal-phase technique that uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[13][14] It offers fast, efficient separations for polar compounds and is considered a green chemistry alternative due to reduced solvent consumption.[15][16] Any compound soluble in methanol is generally a good candidate for SFC.[13][15]

Protocol 2: HILIC Purification Method
  • Column Selection: Choose a HILIC column (e.g., bare silica, amide, or diol phase).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Water with an additive to improve peak shape and ionization for MS detection (e.g., 10 mM Ammonium Formate, adjusted to pH 3.5 with Formic Acid).

    • Mobile Phase B (Organic): Acetonitrile.

  • Column Equilibration: This is critical for HILIC. Equilibrate the column with your initial high-organic mobile phase (e.g., 95% Acetonitrile, 5% Aqueous) for at least 10-15 column volumes to ensure the stable water layer is formed.[6]

  • Sample Preparation: Dissolve the sample in a solvent mixture as close to the initial mobile phase as possible. If solubility is an issue, dissolve it in a minimal amount of a stronger solvent (like DMSO or a 50:50 mix of Acetonitrile:Water) and then dilute with acetonitrile.[5][6]

  • Gradient Elution (Example):

    • Hold at 95% B for 2 minutes.

    • Ramp from 95% B to 60% B over 15 minutes to elute compounds of increasing polarity.

    • Wash the column with a higher aqueous phase (e.g., 50% B).

    • Return to 95% B and re-equilibrate for 5-10 minutes before the next injection.

  • Fraction Collection & Isolation: Collect fractions containing the pure product and remove the solvent under reduced pressure.

Crystallization & Isolation Issues
Q3: My compound "oils out" instead of forming crystals during recrystallization. How can I fix this?

Answer: "Oiling out" occurs when the compound separates from the solution as a super-saturated liquid instead of a solid crystalline lattice. This is common for polar compounds, especially in the presence of impurities, or if the solution is cooled too quickly.[4][6]

Solutions:

  • Slow Down Cooling: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool to room temperature undisturbed on a benchtop before moving it to an ice bath. Slow cooling is crucial for ordered crystal formation.[17]

  • Use a Co-Solvent System (Anti-Solvent Crystallization): This is often the best approach when a single solvent is not ideal.

    • Dissolve your compound in a minimal amount of a hot "good" solvent (in which it is very soluble).

    • While the solution is still warm, add a "poor" or "anti-solvent" (in which the compound is insoluble but is miscible with the "good" solvent) dropwise until the solution becomes persistently cloudy.

    • Add a few drops of the "good" solvent to make it clear again, then allow it to cool slowly.[17]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.[4]

    • Seeding: Add a tiny crystal of the pure compound (if available) to the cooled, saturated solution to act as a template for crystallization.[4]

  • Vapor Diffusion: For difficult cases, dissolve the compound in a minimal amount of a "good," relatively volatile solvent (e.g., methanol) in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (e.g., diethyl ether or hexanes). The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing solubility and promoting the growth of high-quality crystals.[6][17]

Visualized Workflows & Data

A logical approach to purification is critical. The following diagrams and tables are designed to guide your decision-making process and summarize key information.

Purification Strategy Decision Tree

This flowchart helps you select an appropriate starting point for purifying your polar pyrido[3,2-d]pyrimidine compound.

G start Crude Polar Pyrido[3,2-d]pyrimidine silica_check Stable on Silica TLC? start->silica_check silica_yes Yes silica_check->silica_yes Yes silica_no No (Streaking/Degradation) silica_check->silica_no No normal_phase Normal Phase Flash (Silica Gel) silica_yes->normal_phase switch_phase Switch Stationary Phase silica_no->switch_phase add_modifier Add Basic Modifier (e.g., 0.5-2% TEA or NH4OH) normal_phase->add_modifier final_product Purified Product add_modifier->final_product alumina Alumina Column (Neutral or Basic) switch_phase->alumina rev_phase_check Good Retention on C18? switch_phase->rev_phase_check alumina->final_product rev_phase_yes Yes rev_phase_check->rev_phase_yes Yes rev_phase_no No (Elutes in Void) rev_phase_check->rev_phase_no No rp_hplc Reversed-Phase HPLC (C18, Polar-Embedded) rev_phase_yes->rp_hplc hilic HILIC rev_phase_no->hilic Primary Choice sfc SFC rev_phase_no->sfc Advanced Option rp_hplc->final_product hilic->final_product sfc->final_product

Caption: Decision tree for selecting a purification strategy.

HILIC Purification Workflow

This diagram outlines the key steps for a successful HILIC separation.

HILIC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_mobile 1. Prepare Mobile Phase (High % Organic) prep_sample 2. Prepare Sample (Dissolve in initial MP) prep_mobile->prep_sample equilibrate 3. Equilibrate Column (10-15 column volumes) prep_sample->equilibrate inject 4. Inject Sample equilibrate->inject gradient 5. Run Gradient (Increase % Aqueous) inject->gradient collect 6. Collect Fractions gradient->collect analyze 7. Analyze Fractions (TLC/LC-MS) collect->analyze isolate 8. Combine & Evaporate analyze->isolate

Caption: Standard workflow for HILIC purification.

Table 1: Comparison of Chromatographic Techniques for Polar Pyrido[3,2-d]pyrimidines
TechniqueStationary PhaseMobile PhaseProsCons
Normal Phase (Flash) Silica Gel (Acidic)Non-polar (e.g., Hexane/EtOAc, DCM/MeOH)Fast, scalable, widely available.Strong adsorption of basic compounds, requires basic modifiers, potential for degradation on silica.[6][18]
Reversed-Phase HPLC C18, C8 (Non-polar)Polar (e.g., Water/Acetonitrile)High resolution, good for moderately polar compounds.[8][19]Poor retention of very polar compounds, may require specialized columns or ion-pairing agents.[6][9]
HILIC Silica, Amide, Diol (Polar)High Organic, Low AqueousExcellent retention and separation of highly polar compounds, compatible with MS detection.[9][10][11]Requires long equilibration times, sensitive to water content in sample and mobile phase.[6]
Ion-Exchange (IEX) Charged Resin (Anionic or Cationic)Aqueous buffer with salt gradientExcellent for ionizable compounds, separates based on net charge.[20][21][22]Only applicable to charged molecules, can require complex buffer systems.[23]
Supercritical Fluid (SFC) Normal Phase columnsSupercritical CO₂ + Polar Modifier (e.g., MeOH)Very fast, high efficiency, reduced organic solvent use ("Green").[15][16]Requires specialized high-pressure equipment, may not be suitable for extremely water-soluble compounds.[15][16]

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of pyrido[3,2-d]pyrimidines that make them so difficult to purify? A: The main challenges arise from the fusion of the electron-deficient pyrimidine ring and the pyridine ring. This results in a molecule with multiple basic nitrogen atoms (Lewis bases) and a high capacity for hydrogen bonding. These features lead to strong interactions with polar stationary phases like silica and high solubility in polar solvents, complicating both chromatography and crystallization.[9]

Q2: How can I improve the peak shape of my basic compound in reversed-phase HPLC? A: Poor peak shape (tailing) in RP-HPLC for basic compounds is often due to secondary interactions with residual, un-capped silanol groups on the silica backbone of the C18 phase. To improve this, add a small amount of an acidic modifier to the mobile phase, such as 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. This protonates the free silanols, masking them, and ensures your basic analyte is consistently in its protonated (salt) form, leading to sharper, more symmetrical peaks.

Q3: Can I use Ion-Exchange Chromatography (IEX) for these compounds? A: Yes, IEX can be a very powerful tool, provided your pyrido[3,2-d]pyrimidine is ionizable.[9][20] Since the scaffold is basic, it will be positively charged (cationic) at a low pH. You can use a cation-exchange column (with a negatively charged stationary phase) and elute your compound by increasing the salt concentration or the pH of the mobile phase.[22][23][24] This method is highly selective for charged molecules and can provide excellent purity.[21]

Q4: I have successfully purified my compound, but my final yield after purification is very low. What are some common causes? A: Low yield after purification can stem from several factors:

  • Irreversible Adsorption: Some material may be permanently lost on a silica gel column if modifiers are not used.

  • Compound Instability: The compound may be degrading on acidic silica gel.[18]

  • Crystallization Losses: Your compound may have significant solubility even in the cold recrystallization solvent, meaning a substantial amount remains in the mother liquor.[17] Try evaporating the mother liquor to see if a second, less pure crop of crystals can be obtained.

  • Multiple Purification Steps: Each successive purification step (e.g., column followed by recrystallization) will inevitably lead to some material loss. Optimize your initial purification to achieve the highest possible purity in a single step.

References

  • How Good is SFC for Polar Analytes?
  • Supercritical fluid chrom
  • Video: Supercritical Fluid Chrom
  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). [Link]
  • What is Supercritical Fluid Chromatography (SFC)
  • Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PubMed Central. [Link]
  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
  • Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure - PubMed. [Link]
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review)
  • HPLC Methods for analysis of Pyridine - HELIX Chrom
  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - MDPI. [Link]
  • Ion Exchange Chromatography (IEX) HPLC Column - Phenomenex. [Link]
  • Hydrophilic interaction liquid chromatography (HILIC)
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Reversed Phase HPLC Columns - Phenomenex. [Link]
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?
  • Ion exchange chromatography: A comprehensive review - GSC Online Press. [Link]
  • Guide to Ion-Exchange Chromatography - Harvard Appar
  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PubMed Central. [Link]
  • Ion Exchange Chrom
  • Mastering Ion Exchange Chromatography: Essential Guide - Chrom Tech, Inc.. [Link]
  • An efficient solvent-free synthesis of pyrido[2,3-d]pyrimidine derivatives utilizing lactic acid as green and eco-friendly c
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. [Link]
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - ResearchG
  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. [Link]
  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions - Organic Chemistry Research. [Link]
  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - NIH. [Link]
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC - NIH. [Link]

Sources

Technical Support Center: Efficient Removal of Palladium Catalyst from 4-Chloropyrido[3,2-d]pyrimidine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of palladium catalyst removal from reaction mixtures containing 4-Chloropyrido[3,2-d]pyrimidine. As a crucial intermediate in pharmaceutical and materials science research, ensuring the purity of this compound is paramount. Residual palladium can interfere with downstream applications, compromise biological assays, and present regulatory hurdles.[1][2] This guide provides practical, in-depth solutions to common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium from my this compound reaction?

A1: The most common and effective methods include adsorption, scavenging, filtration, and crystallization.[3]

  • Adsorption: Utilizing materials like activated carbon to which palladium species adsorb.[4][5]

  • Scavenging: Employing solid-supported reagents (scavengers) with functional groups that selectively bind to palladium.[6][7]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium particles.[8][9]

  • Crystallization: Purifying the this compound product through crystallization, leaving palladium impurities in the mother liquor.[3]

Q2: I'm seeing a persistent grey/black color in my product, even after initial filtration. What does this indicate?

A2: This often points to the presence of colloidal palladium(0), which can be challenging to remove by simple filtration. These fine particles may pass through standard filter paper. More advanced techniques like filtration through a pad of Celite® or the use of scavengers are typically required.

Q3: How do I choose the most suitable palladium removal method for my specific reaction conditions?

A3: The optimal method depends on several factors: the nature of your this compound derivative (solubility, stability), the solvent system, the form of the residual palladium (e.g., Pd(0) vs. Pd(II)), and the required final purity level. A decision-making workflow is provided below to guide your selection.

Q4: Can the nitrogen atoms in my this compound product interfere with palladium removal?

A4: Yes, this is a critical consideration. The pyridine and pyrimidine rings contain nitrogen atoms that can act as ligands and coordinate with palladium species. This can keep the palladium solubilized and make it more difficult to remove. The choice of scavenger and the reaction conditions may need to be adjusted to overcome this complexation.[1]

Troubleshooting Guides

Issue 1: Incomplete Palladium Removal with Scavengers

Symptoms:

  • High residual palladium levels (>10 ppm) detected by ICP-MS after treatment.

  • Persistent discoloration of the product.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Strong Palladium-Product Complexation The nitrogen heterocycle structure of this compound can form stable complexes with palladium.[1] Consider a pre-treatment step, such as adjusting the pH or adding a competitive ligand, to disrupt this interaction before introducing the scavenger.[3]
Incorrect Scavenger Selection The effectiveness of a scavenger depends on the palladium's oxidation state. Thiol-based scavengers are generally more effective for Pd(II), while others may be better for Pd(0).[1][7] It is advisable to screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine).[1][10]
Suboptimal Scavenging Conditions Temperature, reaction time, and solvent can significantly impact scavenger efficiency.[3] Increasing the temperature and allowing for sufficient reaction time (4-16 hours) can improve performance.
Insufficient Scavenger Amount If initial attempts are unsuccessful, increasing the equivalents of the scavenger relative to the palladium may enhance removal. A typical starting point is 5 equivalents.[1][6]
Issue 2: Significant Product Loss During Purification

Symptoms:

  • Low yield of this compound after treatment with activated carbon or scavengers.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Non-Specific Binding to Adsorbent Your product may be adsorbing to the activated carbon or scavenger resin along with the palladium.
Reduce Adsorbent Amount: Use the minimum amount of activated carbon or scavenger necessary for effective palladium removal.[3]
Screen Different Scavengers: Some scavengers exhibit lower non-specific binding than others.[3]
Change the Solvent: The solvent can influence the interaction between your product and the adsorbent.[3]
Product Occlusion/Trapping During filtration, the product can get trapped in the filter cake, especially with fine precipitates.
Thorough Washing: Ensure the filter cake is washed with an adequate amount of fresh solvent to recover any trapped product.
Alternative Methods: If product loss remains high, consider other purification techniques like crystallization.[3]

Experimental Protocols

Protocol 1: General Screening of Palladium Scavengers

Objective: To identify the most effective scavenger for removing palladium from a this compound reaction mixture.

Materials:

  • Crude reaction mixture containing this compound and residual palladium.

  • A panel of palladium scavengers (e.g., SiliaMetS® Thiol, SiliaMetS® Thiourea, MP-TMT).[6][7][10]

  • Suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene).

  • Inert atmosphere (Nitrogen or Argon).

  • Analytical method for palladium quantification (e.g., ICP-MS).

Procedure:

  • In separate vials, dissolve a known amount of the crude product in a suitable solvent.

  • Add 5 equivalents of each scavenger (relative to the initial palladium loading) to the respective vials.

  • Stir the mixtures under an inert atmosphere at room temperature for 4-16 hours. For potentially stubborn cases, heating to 40-60°C can be beneficial.

  • Filter each mixture through a syringe filter to remove the scavenger.

  • Wash the filter with a small amount of fresh solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Analyze the residual palladium content in each sample using ICP-MS to determine the most effective scavenger.

Protocol 2: Bulk Palladium Removal using Activated Carbon

Objective: To remove the majority of palladium catalyst, particularly heterogeneous forms, from the reaction mixture.

Materials:

  • Crude reaction mixture.

  • Activated Carbon (e.g., Darco® KB-B).[8]

  • Celite®.

  • Filtration apparatus (Büchner funnel, filter flask).

  • Suitable organic solvent.

Procedure:

  • Dilute the crude reaction mixture with a suitable solvent.

  • Add activated carbon (typically 5-10 wt% relative to the crude product) to the mixture.

  • Stir the slurry at room temperature or slightly elevated temperature for 1-4 hours.

  • Prepare a pad of Celite® (1-2 cm thick) in a Büchner funnel.

  • Filter the reaction mixture through the Celite® pad.

  • Wash the filter cake thoroughly with the solvent to ensure complete recovery of the product.

  • Combine the filtrate and washings for further purification or analysis.

Visual Workflows and Diagrams

Palladium_Removal_Workflow start Crude Reaction Mixture (this compound + Pd) check_hetero Is Pd Heterogeneous? start->check_hetero filtration Filtration through Celite® check_hetero->filtration Yes scavenger_screen Screen Scavengers (Thiol, Thiourea, etc.) check_hetero->scavenger_screen No / Soluble Pd check_purity1 Analyze Pd Level (ICP-MS) filtration->check_purity1 check_purity1->scavenger_screen Purity Not Met final_product Pure Product (<10 ppm Pd) check_purity1->final_product Purity Met optimized_scavenging Optimized Scavenging scavenger_screen->optimized_scavenging check_purity2 Analyze Pd Level (ICP-MS) optimized_scavenging->check_purity2 crystallization Crystallization check_purity2->crystallization Purity Not Met check_purity2->final_product Purity Met crystallization->final_product

Caption: Decision workflow for palladium removal.

Scavenger_Mechanism cluster_0 Solution cluster_1 Solid Scavenger cluster_2 Result Product_Pd This compound Pd Complex Scavenger Silica/Polymer Support Functional Group (e.g., -SH) Product_Pd:f1->Scavenger:f1 Binding Pure_Product Purified Product Bound_Pd Scavenger-Pd Complex (Filtered Out)

Caption: Mechanism of solid-supported scavenging.

References

  • Benchchem. (n.d.). Technical Support Center: Removal of Residual Palladium Catalyst from Cross-Coupling Reactions.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division.
  • PubMed. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division.
  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?.
  • Sopachem. (n.d.). Metal Scavenger Guide.
  • ResearchGate. (2025). On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis.
  • SiliCycle. (n.d.). SiliaMetS Metal Scavengers Portfolio.
  • Benchchem. (n.d.). Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis.
  • Biotage. (2023). How to Remove Palladium in three easy steps.
  • Sigma-Aldrich. (n.d.). Metal Scavengers.
  • SiliCycle. (n.d.). Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer.

Sources

identifying byproducts in the synthesis of 4-substituted pyrido[3,2-d]pyrimidines by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of 4-substituted pyrido[3,2-d]pyrimidines. This guide is designed to help you identify and troubleshoot common byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms and analytical challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common, high-level questions that often arise during the synthesis and analysis workflow.

Q1: I have a prominent peak in my LC-MS with a mass exactly 16 Da higher than my expected product ([M+16]+). What is the likely identity of this byproduct?

A1: An [M+16] peak is almost certainly an N-oxide derivative of your target compound. The pyridine nitrogen in the pyrido[3,2-d]pyrimidine core is susceptible to oxidation. This can occur due to several factors:

  • Reagent-based oxidation: Use of even mild oxidizing agents, or impurities within your reagents, can lead to N-oxide formation.

  • Air oxidation: Prolonged reaction times at elevated temperatures in the presence of atmospheric oxygen can cause slow oxidation.

  • In-source oxidation: While less common, oxidation can sometimes occur within the electrospray ionization (ESI) source of the mass spectrometer itself, though this is typically a minor contribution.

Identification Strategy: To confirm, check for characteristic changes in the UV-Vis spectrum, as the N-O bond can alter the chromophore. If isolated, the ¹H NMR will show a downfield shift for the protons on the pyridine ring.

Prevention: Conducting reactions under an inert atmosphere (Nitrogen or Argon) and using freshly distilled, de-gassed solvents can significantly minimize the formation of this byproduct.[1][2][3]

Q2: My LC chromatogram shows two or more peaks with the identical m/z value as my target product, but they elute at different retention times. What are these?

A2: You are observing isomers of your target compound. In the context of pyrido[3,2-d]pyrimidine chemistry, the most common cause is a Dimroth rearrangement . This is a well-documented isomerization process in nitrogen-containing heterocycles where endocyclic and exocyclic nitrogen atoms exchange places.[4][5][6]

This rearrangement is often catalyzed by acid, base, or heat.[6][7] For instance, an N-substituted aminopyrimidine can rearrange to the more thermodynamically stable exocyclic N-substituted isomer. Since this is an isomerization, the mass remains identical, but the change in structure leads to different physicochemical properties and thus different chromatographic retention times.

Troubleshooting:

  • Analytical: The key is chromatographic separation. You may need to optimize your LC method to resolve these isomers.[8][9][10] Consider using a column with a different selectivity (e.g., a biphenyl phase instead of a standard C18) or adjusting the mobile phase pH.[10]

  • Synthetic: To control the rearrangement, carefully manage the reaction's pH and temperature. The thermodynamic stability of the product is the driving force, so understanding which isomer is more stable under your conditions is crucial.[5]

Q3: I am performing a Suzuki or other palladium-catalyzed cross-coupling to install the 4-substituent, but my yield is low and I see several byproducts. What should I look for?

A3: Palladium-catalyzed cross-coupling reactions are powerful but can be prone to side reactions if not properly optimized.[11][12] Key byproducts to investigate include:

  • Dehalogenated Starting Material: A peak corresponding to the mass of your starting material minus the halogen (e.g., -Cl, -Br) and plus a hydrogen. This arises from a competing proto-dehalogenation pathway.

  • Homocoupled Dimer of the Starting Material: A peak at approximately double the mass of your starting material, resulting from the coupling of two molecules of your halide precursor.[13]

  • Homocoupled Dimer of the Boronic Acid (or other organometallic reagent): A peak corresponding to the dimer of the substituent you are trying to add.

These byproducts indicate issues with the catalytic cycle, such as slow oxidative addition or transmetalation, or catalyst deactivation.

Part 2: In-Depth Troubleshooting Guides

This section provides structured workflows and detailed protocols for tackling more complex challenges.

Guide 1: Systematic Identification of Unknown Peaks by LC-MS

When faced with a complex chromatogram, a systematic approach is essential. This workflow helps you categorize and identify unknown peaks based on their mass and relationship to the main product.

Byproduct_Identification_Workflow A Start: Raw LC-MS Data (Chromatogram with multiple peaks) B Step 1: Correlate Peaks Are there peaks with the same m/z? A->B C Yes: Isomers (e.g., Dimroth Rearrangement) Proceed to Isomer Analysis Protocol B->C Yes D No: Unique Masses B->D No E Step 2: Calculate Mass Difference (Δm) Relative to Product (M) or Starting Material (SM) D->E F Δm = +16 Da (Likely N-Oxide) E->F G Δm = Hydrolysis (e.g., -NH2 to -OH = -1 Da) (e.g., -Cl to -OH = -18 Da) E->G H Δm = Incomplete Reaction (Peak matches SM or intermediate) E->H I Δm = Dimerization (Peak ≈ 2x SM or 2x Product) E->I J Δm = Solvent/Reagent Adduct (Check common adduct table) E->J K Step 3: Propose Structure Based on plausible chemical transformation F->K G->K H->K I->K J->K L Step 4: Confirmation (High-res MS for formula, MS/MS for fragmentation, scale-up & NMR) K->L

Caption: A systematic workflow for identifying byproducts from LC-MS data.

This table provides a quick reference for identifying byproducts based on their mass difference from the expected molecule or common adducts seen in ESI-MS.

Mass Shift (Δm)Possible TransformationNotes
+1.01 Da+H (Isotope)Natural abundance of ¹³C.
+16.00 DaOxidation (+O)Typically N-oxidation on the pyridine or pyrimidine ring.[1]
-1.01 DaHydrolysis (-NH₂ to -OH)Common for amino-pyrimidines under harsh pH conditions.[14][15]
-17.96 DaHydrolysis (-Cl to -OH)A net change of -18 Da, common for chloro-pyrimidine precursors.[16]
+14.02 DaMethylationCan occur if methanol is used as a solvent or reagent.
+22.99 DaSodium Adduct [M+Na]⁺Very common in ESI+. Indicates presence of sodium salts.
+39.10 DaPotassium Adduct [M+K]⁺Common if potassium salts (e.g., K₂CO₃) are used and not fully removed.
+41.03 DaAcetonitrile Adduct [M+ACN+H]⁺Occurs when acetonitrile is used as the mobile phase.
+45.00 DaFormic Acid Adduct [M+FA-H]⁻ or [M+FA+H]⁺ (less common)Common when formic acid is used as a mobile phase modifier.[17]
Guide 2: Protocol for Optimizing Isomer Separation by LC-MS

Isomeric byproducts represent a significant challenge as they cannot be distinguished by mass alone. This protocol outlines a strategy for developing an LC method capable of resolving these critical impurities.

  • Column Selection (The Most Critical Step):

    • Start: Begin with a standard C18 column (e.g., 100 x 2.1 mm, 1.8 µm). This provides a baseline for hydrophobic retention.

    • Alternative Selectivity: If co-elution occurs, switch to a column with a different stationary phase. A biphenyl or phenyl-hexyl phase is highly recommended. These phases offer π-π interactions, which can effectively differentiate aromatic isomers that have subtle differences in their electronic structure.[10]

    • HILIC: For very polar isomers, Hydrophilic Interaction Chromatography (HILIC) may provide better separation.[8][18]

  • Mobile Phase Optimization:

    • Solvents: Use high-purity, LC-MS grade solvents (e.g., water, acetonitrile, methanol).[8]

    • Modifier/pH: The mobile phase pH can dramatically affect the ionization state and, therefore, the retention of heterocyclic compounds.

      • Start with 0.1% formic acid in both water (A) and acetonitrile (B). This provides acidic conditions suitable for ESI+.

      • If separation is poor, try a buffered system like 10 mM ammonium formate adjusted to a specific pH (e.g., 3.5 or 8.0), provided your column is stable at that pH.[17] Changing the pH alters the charge distribution on the isomers, often leading to differential retention.

  • Gradient and Temperature Optimization:

    • Initial Gradient: Start with a broad gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate elution time.

    • Shallow Gradient: Once the elution window is known, apply a shallow gradient around that time (e.g., increase B by 1-2% per minute) to maximize resolution between closely eluting peaks.

    • Temperature: Increasing the column temperature (e.g., from 30°C to 50°C) decreases solvent viscosity and can improve peak shape and efficiency. However, be aware that it may also reduce retention time and sometimes decrease resolution.

Inject a 1:1 mixture of your crude reaction sample (containing the isomer) and your purified final product. A successful method should show two distinct, well-resolved peaks corresponding to the product and the isomer. The peak for the purified product should be significantly enhanced.

Part 3: Mechanistic Insights into Byproduct Formation

Understanding the "why" behind byproduct formation is key to preventing it. Here we explore the mechanism of the Dimroth Rearrangement, a common source of isomeric impurities.

Mechanism: The Dimroth Rearrangement

The Dimroth rearrangement typically proceeds through a ring-opening/ring-closing sequence, often catalyzed by a nucleophile (like hydroxide in basic conditions) or initiated by protonation in acidic conditions.[6]

Dimroth_Rearrangement cluster_0 Dimroth Rearrangement of a 1-Substituted 2-Iminopyrimidine A 1. Nucleophilic Attack (e.g., OH⁻) B 2. Ring Opening (Forms open-chain intermediate) A->B H₂O C 3. Bond Rotation & Tautomerization B->C D 4. Ring Closure (Intramolecular cyclization) C->D E 5. Isomeric Product (More stable 2-Substituted Aminopyrimidine) D->E -H₂O

Caption: The stepwise mechanism of the Dimroth rearrangement.

This rearrangement is driven by the formation of a more thermodynamically stable isomer.[5] For example, a system may rearrange to increase aromaticity or relieve steric strain. By controlling factors like pH and temperature, you can often influence the equilibrium and favor your desired product.

References

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). National Institutes of Health.
  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). LabRulez LCMS.
  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. (2022). PubMed Central.
  • Catalysis with Palladium(I) Dimers. (n.d.). National Institutes of Health.
  • SUBSTITUTED 2-AMINONICOTINAMIDES IN THE SYNTHESIS OF PYRIDO[2,3-d]PYRIMIDIN-4(1H). (2014). Chemistry of Heterocyclic Compounds.
  • The chemistry of pyrido[2,3-d]pyrimidines. (n.d.). JOCPR.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing.
  • Optimized Isomer Separation of Synthetic Cathinones by LC-MS/MS. (n.d.). Restek.
  • An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. (n.d.). NSF Public Access Repository.
  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). (n.d.). RSC Publishing.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). National Institutes of Health.
  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). National Institutes of Health.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci.
  • How to Avoid Problems in LC–MS. (n.d.). LCGC International.
  • LC/MS Troubleshooting Guide. (2024). ResearchGate.
  • Exploring Pyridine N-oxide (CAS 694-59-7): Properties, Synthesis, and Role in Fine Chemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (n.d.). National Institutes of Health.
  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. (2018). National Institutes of Health.
  • An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. (n.d.). ResearchGate.
  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021).
  • Recent trends in the chemistry of pyridine N-oxides. (n.d.). arkat usa.
  • Synthesis process of pyridine-N-oxide. (n.d.). Google Patents.
  • Synthesis and characterization of pyridine N-oxide complexes of manganese, copper and zinc. (2025). ResearchGate.
  • Dimroth rearrangement. (n.d.). Wikipedia.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022).
  • Amidohydrolases of the reductive pyrimidine catabolic pathway purification, characterization, structure, reaction mechanisms and enzyme deficiency. (n.d.). PubMed.
  • The Dimroth Rearrangement: A Comprehensive Analysis. (2025). star chemistry.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.
  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021). National Institutes of Health.
  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. (2025). ResearchGate.
  • (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2025).
  • Synthesis of N-substituted pyrido[4,3-d]pyrimidines for the large-scale production of self-assembled rosettes and nanotubes. (2013). PubMed.
  • Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives. (2022).
  • ChemInform Abstract: A New Synthesis of Pyrido[4,3-d]pyrimidin-2-ones. (2025). ResearchGate.
  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (n.d.). OUCI.

Sources

improving the stability of 4-Chloropyrido[3,2-d]pyrimidine in solution

Author: BenchChem Technical Support Team. Date: January 2026

< Technical Support Center: 4-Chloropyrido[3,2-d]pyrimidine

An Introduction to this compound and its Stability Challenges

Welcome to the technical support guide for this compound. This fused heterocyclic compound is a crucial building block in medicinal chemistry and drug discovery, largely due to its structural resemblance to biogenic purines like adenine and guanine.[1] This similarity allows its derivatives to act as antagonists or mimics of natural purines, making them valuable scaffolds for developing targeted therapies, particularly kinase inhibitors for cancer treatment.[1][2]

However, the very features that make this molecule reactive and useful—the electron-withdrawing nature of the fused pyridine and pyrimidine rings combined with a chloro substituent—also render it susceptible to degradation in solution. The primary stability concern is the hydrolysis of the C4-chloro group, leading to the formation of the corresponding 4-hydroxy derivative and a loss of compound integrity.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to understand, troubleshoot, and mitigate the stability issues associated with this compound in solution.

Part 1: Understanding the Instability - The "Why"

The core of the stability problem lies in the chemical reactivity of the 4-chloro substituent. The pyrimidine and pyridine rings are electron-deficient, which polarizes the C4-Cl bond, making the carbon atom highly electrophilic and susceptible to attack by nucleophiles.

Primary Degradation Pathway: Nucleophilic Aromatic Substitution (SNAr)

Water is the most common nucleophile encountered in a laboratory setting. The degradation of this compound in the presence of water (hydrolysis) is a classic example of a nucleophilic aromatic substitution reaction.

cluster_main Hydrolysis of this compound Mol1 This compound Int Int Mol1->Int Nucleophilic Attack Nuc H₂O (Nucleophile) Nuc->Int Prod 4-Hydroxypyrido[3,2-d]pyrimidine (Degradation Product) HCl HCl Int->Prod Elimination of Cl⁻ Int->HCl

Caption: Primary degradation pathway of this compound.

Factors that accelerate this degradation include:

  • Protic Solvents: Solvents with acidic protons (e.g., water, methanol, ethanol) can solvate the leaving group (chloride ion) and facilitate the reaction.

  • Presence of Bases or Acids: Both basic and acidic conditions can catalyze hydrolysis.

  • Elevated Temperature: Increased thermal energy accelerates the rate of chemical reactions.

  • Light Exposure: Photodegradation can be a concern for many chlorinated aromatic compounds, leading to complex reaction pathways.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: My solution of this compound turned slightly yellow and I see a precipitate. What happened? This is a classic sign of degradation. The precipitate is likely the less soluble 4-hydroxypyrido[3,2-d]pyrimidine degradation product. The discoloration can result from the formation of minor, colored byproducts. This indicates your solvent system or storage conditions are not optimal.

Q2: Which solvent should I use to prepare a stock solution? For maximum stability, use a high-purity, anhydrous, aprotic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common and effective choices. Avoid protic solvents like water, methanol, and ethanol for long-term storage.

Q3: How should I store my stock solution? Aliquoted solutions in anhydrous DMSO should be stored in tightly sealed, amber glass vials at -20°C or, for longer-term storage, at -80°C.[4] Minimize freeze-thaw cycles by preparing multiple small aliquots.

Q4: Can I use an aqueous buffer for my experiment? Yes, but with caution. Prepare the aqueous dilution immediately before use from a fresh or properly stored anhydrous stock. Do not store the compound in aqueous buffers for extended periods. The rate of degradation increases with temperature and non-neutral pH.[5]

Q5: How can I check if my compound has degraded? The most reliable method is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS). A pure sample will show a single major peak at a specific retention time. Degraded samples will show additional peaks, primarily one corresponding to the more polar hydroxy- substituted product.

Part 3: In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and solving stability issues.

start Stability Issue Observed (e.g., precipitate, color change, inconsistent results) check_purity Step 1: Confirm Degradation Run HPLC or LC-MS analysis on a fresh and a suspect aliquot. start->check_purity degraded Is degradation confirmed? check_purity->degraded review_solvent Step 2: Review Solvent Choice Was an anhydrous, aprotic solvent (DMSO, DMF) used? degraded->review_solvent Yes no_degradation No Degradation Detected. Investigate other experimental variables (e.g., assay conditions, other reagents). degraded->no_degradation No solvent_issue Problem: Protic Solvent Hydrolysis is likely cause. review_solvent->solvent_issue No review_storage Step 3: Review Storage Was it stored at ≤ -20°C, protected from light, and tightly sealed? review_solvent->review_storage Yes solution Solution: Re-prepare stock using Protocol for Enhanced Stability. Discard old solutions. solvent_issue->solution storage_issue Problem: Improper Storage Thermal or photo-degradation or moisture contamination. review_storage->storage_issue No review_handling Step 4: Review Handling Were aqueous dilutions used immediately? Were freeze-thaw cycles minimized? review_storage->review_handling Yes storage_issue->solution handling_issue Problem: Poor Handling Degradation in aqueous media or during freeze-thaw. review_handling->handling_issue No review_handling->solution Yes handling_issue->solution

Caption: Troubleshooting workflow for stability issues.

Part 4: Protocols for Enhanced Stability

Protocol 1: Solvent Selection and Preparation

The choice of solvent is the single most critical factor in maintaining the stability of this compound.

Solvent Suitability Comparison

SolventTypeSuitability for Stock SolutionRationale
DMSO Aprotic, PolarExcellent Anhydrous grade prevents hydrolysis. High solubility.
DMF Aprotic, PolarGood Anhydrous grade required. Can be less stable than DMSO.
Dioxane Aprotic, Non-polarFair Lower solubility may be an issue. Must be peroxide-free.
Methanol/Ethanol Protic, PolarPoor Protic nature facilitates rapid degradation. Use only for immediate experimental dilution if required.
Water/Buffers Protic, PolarVery Poor Causes rapid hydrolysis. Never use for storage.

Recommendation: Always use a new, unopened bottle of anhydrous, high-purity (>99.9%) DMSO for preparing master stock solutions.

Protocol 2: Preparation of a Stable Stock Solution (10 mM)

This protocol minimizes exposure to atmospheric moisture and other contaminants.

  • Preparation: Allow the solid this compound (MW: 165.58 g/mol ) and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature inside a desiccator for at least 30 minutes.

  • Weighing: In a low-humidity environment (e.g., a glove box or under a stream of inert gas like argon), weigh out 1.66 mg of the compound into a sterile, amber glass vial.

  • Dissolution: Using a precision pipette with a fresh tip, add exactly 1.0 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. A brief, gentle sonication can be used if necessary.

  • Aliquoting: Immediately dispense the stock solution into smaller-volume, single-use aliquots in amber micro-vials. This is crucial to avoid repeated freeze-thaw cycles and moisture introduction into the main stock.

  • Inert Gas Overlay: Before sealing each aliquot, gently flush the headspace of the vial with an inert gas (argon or nitrogen) to displace air and moisture.

  • Storage: Tightly seal the vials and store them in a freezer at -20°C for short-term use (weeks) or -80°C for long-term storage (months).[4][6]

Protocol 3: Quality Control - Assessing Stability

Regularly assessing the purity of your stock solution is a cornerstone of trustworthy research.

  • Baseline Analysis (t=0): Immediately after preparing a new batch of stock solution, dilute a small aliquot into a suitable mobile phase (e.g., acetonitrile/water) and analyze it via HPLC-UV. Record the chromatogram, noting the retention time and peak area of the main compound. This is your baseline purity standard.

  • Periodic Checks: For long-term studies, analyze a fresh aliquot from the same batch every 1-2 months.

  • Data Comparison: Compare the new chromatogram to the t=0 baseline. A significant decrease in the main peak's area percentage (>2-3%) or the appearance of new peaks (especially an earlier-eluting, more polar peak) indicates degradation.

  • Action: If degradation is confirmed, the entire stock batch should be discarded, and a fresh solution prepared.

References

  • Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
  • University of Florida. (n.d.). Practices for Proper Chemical Storage.
  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. [Link]
  • Pradeep Research Group, IIT Madras. (2012). Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles. Journal of Physical Chemistry C. [Link]
  • Singh, B. K., & Kumar, A. (2023). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos.
  • van Gennip, A. H., et al. (2002). Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects.
  • University of St Andrews. (n.d.).
  • Aladdin Scientific. (n.d.). 4, 6-dichloropyrido[3, 4-d]pyrimidine. [Link]
  • B&M Scientific. (2025). How to Safely Store Lab Chemicals and Reagents. [Link]
  • Dashwood, R. H., & Guo, D. (1995). Study of the forces of stabilizing complexes between chlorophylls and heterocyclic amine mutagens. Environmental and Molecular Mutagenesis, 25(2), 138-144. [Link]
  • Cleveland State University. (n.d.). Practices for Proper Chemical Storage. [Link]
  • National Center for Biotechnology Information. (n.d.). 4-Chloropyrido(3,2-d)pyrimidine. PubChem Compound Summary. [Link]
  • National Center for Biotechnology Information. (n.d.). 4-Chloropyrido[4,3-d]pyrimidine. PubChem Compound Summary. [Link]
  • Google Patents. (2005). Method for stabilizing chlorine in aqueous solution.
  • Mitch, W. A., et al. (2025). Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination.
  • Besson, T., et al. (2021).
  • Riadi, Y., et al. (2018). Investigation of the reaction of 4-chloropyrido[2,3-d]pyrimidines 3 with boronic acids 5a–k in water.
  • Anderson, J. R. (1982). Influence of Stabilizer Concentration on Effectiveness of Chlorine as an Algicide. Applied and Environmental Microbiology, 43(2), 497-499. [Link]
  • Higashino, T., & Hayashi, E. (1970). Studies on 4-Chloropyrido [2, 3-D] Pyrimidine and Pyrido [2, 3-D] Pyrimidine. Chemical and Pharmaceutical Bulletin, 18(7), 1457-1465. [Link]
  • Talking Pools Podcast News. (2023). Making Stabilized Chlorine. [Link]

Sources

Technical Support Center: Navigating Regioselectivity in Dichloropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the complex yet critical issue of regioselectivity in reactions with dichloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile heterocyclic building blocks. Here, we move beyond simple protocols to provide in-depth, field-proven insights into controlling the outcomes of your Suzuki-Miyaura, Buchwald-Hartwig, and Nucleophilic Aromatic Substitution (SNAr) reactions. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during experiments with dichloropyrimidines.

Q1: Why does my reaction on 2,4-dichloropyrimidine preferentially yield the C4-substituted product?

A1: The inherent electronic properties of the pyrimidine ring favor substitution at the C4 (and C6) position. This is due to the superior stabilization of the Meisenheimer intermediate during nucleophilic attack at the C4 position, which is para to a ring nitrogen.[1][2] In palladium-catalyzed cross-coupling reactions, there is a strong preference for oxidative addition of the palladium catalyst into the C4-chlorine bond.[3][4]

Q2: I am observing a mixture of C2 and C4 isomers in my SNAr reaction. How can I improve selectivity for the C4 position?

A2: While C4 is generally favored, moderate selectivity is common in SNAr reactions with 2,4-dichloropyrimidines.[5] To enhance C4 selectivity, consider the following:

  • Nucleophile Choice: Less hindered and more reactive nucleophiles often show better selectivity.

  • Solvent and Base: A systematic screening of solvents and bases can significantly impact the isomeric ratio.[5]

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically preferred product.

Q3: Is it possible to achieve selective substitution at the C2 position of 2,4-dichloropyrimidine?

A3: Yes, while challenging, C2-selective functionalization is achievable. The strategy depends heavily on the reaction type:

  • SNAr: The presence of an electron-donating group at the C6 position can reverse the typical selectivity and favor attack at the C2 position.[6][7] Additionally, using tertiary amines as nucleophiles with an electron-withdrawing group at C5 has been shown to provide excellent C2 selectivity.[8]

  • Palladium-Catalyzed Cross-Coupling: Recent advancements have shown that specific catalyst systems, particularly those employing bulky N-heterocyclic carbene (NHC) ligands with Pd(II) precatalysts, can uniquely effect C2-selective C-S cross-coupling.[9][10][11][12]

Q4: What is the general reactivity order for halogens on a polyhalogenated pyrimidine?

A4: For substrates like 2,4,5-trichloropyrimidine in SNAr and most palladium-catalyzed reactions, the reactivity order is generally 4-Cl > 2-Cl >> 5-Cl.[13] However, this can be altered by changing the halogen at the 5-position. For instance, with 5-bromo or 5-iodo substituents, the reactivity order in palladium-catalyzed reactions can shift to favor the C5 position.[13]

Troubleshooting Guides

This section provides detailed troubleshooting workflows for common regioselectivity issues in specific reaction types.

Troubleshooting Poor Regioselectivity in Suzuki-Miyaura Coupling

Problem: My Suzuki-Miyaura reaction on a 2,4-dichloropyrimidine is producing a significant amount of the C2-substituted isomer or a mixture of isomers.

Causality Analysis: The Suzuki-Miyaura coupling of 2,4-dichloropyrimidines typically shows a strong preference for the C4 position.[3][14] Deviation from this selectivity can be influenced by the catalyst system, reaction conditions, and substituents on the pyrimidine ring or boronic acid.

Troubleshooting Workflow:

G start Poor C4 Selectivity in Suzuki Coupling catalyst Evaluate Catalyst System (Pd Source and Ligand) start->catalyst conditions Optimize Reaction Conditions (Solvent, Base, Temperature) start->conditions substituents Assess Substrate Sterics (Pyrimidine and Boronic Acid) start->substituents pd_pph3_4 Use Pd(PPh3)4 (Often gives high C4 selectivity) catalyst->pd_pph3_4 solvent_screen Screen Solvents (e.g., Dioxane, Toluene, Alcoholic mixtures) conditions->solvent_screen ortho_hindrance Consider Ortho-Substituted Boronic Acids (May require harsher conditions) substituents->ortho_hindrance end Achieved High C4 Selectivity pd_pph3_4->end base_screen Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) solvent_screen->base_screen temp_control Lower Reaction Temperature base_screen->temp_control temp_control->end

Caption: Troubleshooting workflow for poor C4 regioselectivity in Suzuki-Miyaura couplings.

Detailed Protocol: Optimizing C4-Selective Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing the C4-selective Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with an arylboronic acid.

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.5-2 mol%)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1, or methanol)

Procedure:

  • To an oven-dried reaction vessel, add 2,4-dichloropyrimidine, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent, followed by the Pd(PPh₃)₄ catalyst.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60-100 °C). Microwave irradiation can also be employed to shorten reaction times.[14][15]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the C4-substituted product.

Data Summary: Impact of Reaction Parameters on Suzuki Coupling Regioselectivity

ParameterVariationImpact on C4 SelectivityReference
Catalyst Pd(PPh₃)₄Generally provides high C4 selectivity.[3][14]
Other Pd catalystsSelectivity may vary; screening is recommended.[14]
Solvent Dioxane/Water, TolueneCommonly used with good results.[14]
Alcoholic Solvents (e.g., MeOH)Can afford high reactivity and good selectivity, sometimes at lower temperatures.[3]
Base K₂CO₃, Na₂CO₃Often effective and economical choices.[14][16]
K₃PO₄, Cs₂CO₃Stronger bases that can be beneficial for less reactive substrates.[16]
Temperature Room Temperature to 100 °CHigher temperatures may be needed but can sometimes decrease selectivity.[14]
Microwave IrradiationCan significantly reduce reaction times while maintaining high selectivity.[14][15]
Achieving C2-Selectivity in Buchwald-Hartwig Amination

Problem: My goal is to synthesize a C2-amino-4-chloropyrimidine, but the reaction yields the C4-amino isomer as the major product.

Causality Analysis: The Buchwald-Hartwig amination of 2,4-dichloropyrimidines, similar to other cross-coupling reactions, generally favors the C4 position.[5] Overcoming this inherent preference requires a carefully designed strategy, often involving substrate modification.

Strategic Workflow for C2-Selective Amination:

G start Goal: C2-Selective Amination substrate_mod Substrate Modification Strategy start->substrate_mod tms_surrogate Use 5-trimethylsilyl-2,4-dichloropyrimidine substrate_mod->tms_surrogate thio_analogue Use 2-chloro-4-thiomethoxy-pyrimidine substrate_mod->thio_analogue amine_type Consider Amine Nucleophilicity tms_surrogate->amine_type exclusive_c2 Exclusive C2-Amination thio_analogue->exclusive_c2 dialkylamine Dialkylamines: Uncatalyzed SNAr may be sufficient amine_type->dialkylamine arylamine Aryl/Heteroarylamines: Requires Pd-catalysis amine_type->arylamine end Achieved C2-Substituted Product dialkylamine->end pd_catalysis Buchwald-Hartwig Amination (Pd catalyst + dialkylbiarylphosphine ligand) arylamine->pd_catalysis pd_catalysis->end exclusive_c2->end

Caption: Strategic workflow for achieving C2-selective amination of dichloropyrimidines.

Key Insight: For achieving C2 amination, the use of a 5-trimethylsilyl-2,4-dichloropyrimidine as a surrogate for the parent dichloropyrimidine is a key strategy.[17] For more challenging substrates, converting the C4-chloro to a thiomethoxy group provides a substrate that exclusively undergoes amination at the C2 position.[17]

Experimental Protocol: C2-Selective Amination of 5-TMS-2,4-dichloropyrimidine

This protocol outlines the palladium-catalyzed C2-selective amination of 5-trimethylsilyl-2,4-dichloropyrimidine with an arylamine.

Materials:

  • 5-trimethylsilyl-2,4-dichloropyrimidine (1.0 equiv)

  • Aryl or heteroarylamine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Dialkylbiarylphosphine ligand (e.g., RuPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox, combine the palladium catalyst and ligand in a reaction vessel.

  • Add the solvent and stir for a few minutes to form the active catalyst.

  • Add the 5-trimethylsilyl-2,4-dichloropyrimidine, the amine, and the base.

  • Seal the vessel and heat the reaction mixture (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify by column chromatography to yield the C2-aminated product. The TMS group can be removed in a subsequent step if desired.

Controlling Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Problem: My SNAr reaction on a substituted 2,4-dichloropyrimidine is giving the undesired regioisomer.

Causality Analysis: The regioselectivity of SNAr on 2,4-dichloropyrimidines is highly sensitive to the electronic effects of other substituents on the ring.[6][7] What is typically a C4-selective reaction can be completely reversed to C2-selective by the presence of an electron-donating group (EDG) at the C6 position.[6][7]

Decision Framework for SNAr Regioselectivity:

G start S N Ar on Substituted 2,4-Dichloropyrimidine substituent_effect Analyze Ring Substituents start->substituent_effect no_substituent Unsubstituted (R=H) substituent_effect->no_substituent edg_at_c6 Electron-Donating Group at C6 (e.g., OMe, NHMe) substituent_effect->edg_at_c6 ewg_at_c5 Electron-Withdrawing Group at C5 (e.g., CN, NO2) substituent_effect->ewg_at_c5 c4_selective Favors C4 Substitution no_substituent->c4_selective c2_selective Favors C2 Substitution edg_at_c6->c2_selective ewg_at_c5->c4_selective

Caption: Impact of substituents on SNAr regioselectivity of 2,4-dichloropyrimidines.

Mechanistic Insight: The reversal of selectivity with a C6-EDG is due to a change in the electronic distribution of the pyrimidine ring. Quantum mechanics calculations show that for unsubstituted 2,4-dichloropyrimidine, the Lowest Unoccupied Molecular Orbital (LUMO) is primarily located at C4.[6] However, with a C6-EDG like -OMe or -NHMe, the LUMO lobes at C2 and C4 become similar in size, and the transition state energy for attack at C2 becomes more favorable.[6]

Data Summary: Substituent Effects on SNAr Regioselectivity

Substituent at C6Substituent at C5Expected Major IsomerRationaleReference
HHC4Inherent electronic preference of the pyrimidine ring.[2][6]
OMe, NHMe (EDG)HC2EDG at C6 reverses the polarity, making C2 more electrophilic.[6][7]
HCN, NO₂ (EWG)C4EWG at C5 further enhances the electrophilicity of the C4 position.[2][8]

By understanding these fundamental principles and utilizing the provided troubleshooting guides and protocols, researchers can more effectively control the regiochemical outcomes of their reactions with dichloropyrimidines, accelerating the synthesis of target molecules in drug discovery and materials science.

References

  • Kralova, P., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(2), 439. [Link][14][15]
  • Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(47), 6149-6152. [Link][3]
  • Li, Y., & Liu, L. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link][6][7]
  • Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link][9][11][12]
  • Wang, T., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(23), 5283-5286. [Link][5]
  • Neufeldt, S. R. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. [Link][10]
  • Not specified. (n.d.). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
  • Handy, S. T. (2014). One-Pot Double Suzuki Couplings of Dichloropyrimidines.
  • Jackson, O. D., et al. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PMC. [Link][18]
  • Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180-2183. [Link][17]
  • Mapp, A. K., et al. (2017). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 19(15), 4094-4097. [Link][8]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Chloropyrido[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the scale-up synthesis of 4-Chloropyrido[3,2-d]pyrimidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during the transition from laboratory-scale synthesis to pilot plant and manufacturing scales. The pyrido[3,2-d]pyrimidine core is a crucial scaffold in medicinal chemistry, with derivatives showing promise as potent inhibitors for therapeutic targets such as ATR kinase.[1] Scaling up the synthesis of the key 4-chloro intermediate, however, presents unique challenges that require careful consideration of reaction conditions, safety protocols, and purification strategies.

This document provides practical, field-proven insights to navigate these challenges, ensuring a safe, efficient, and reproducible scale-up process.

Section 1: Troubleshooting Guide for the Chlorination of 4-Hydroxypyrido[3,2-d]pyrimidine

The conversion of 4-hydroxypyrido[3,2-d]pyrimidine to its 4-chloro derivative is a pivotal step, most commonly achieved using phosphorus oxychloride (POCl₃). While effective, this reaction is fraught with potential issues, especially at a larger scale.

Issue SC-01: Incomplete or Stalled Chlorination Reaction

Question: My large-scale chlorination of 4-hydroxypyrido[3,2-d]pyrimidine using POCl₃ is showing incomplete conversion, even with extended reaction times. TLC analysis indicates the presence of starting material. What are the potential causes and how can I resolve this?

Answer: Incomplete conversion during a scaled-up POCl₃ chlorination is a frequent challenge. Several factors, often interconnected, can contribute to this issue.

Root Cause Analysis & Mitigation Strategies:

  • Insufficient Reagent Stoichiometry: While laboratory procedures often use a large excess of POCl₃ as both reagent and solvent, this becomes economically and environmentally burdensome at scale.[2] However, reducing the equivalents of POCl₃ too drastically can lead to incomplete reactions. A minimum of one molar equivalent of POCl₃ is required for efficient conversion.[3][4]

    • Recommendation: Carefully optimize the stoichiometry. Consider a solvent-free approach using equimolar amounts of POCl₃ in a sealed reactor, which has been shown to be effective for large-scale preparations of related heterocyclic chlorides.[5][6][7] This method not only improves atom economy but can also lead to simpler work-ups.[2]

  • Temperature Control and "Hot Spots": In large reactors, inefficient mixing can lead to localized "hot spots" or, conversely, areas that do not reach the required reaction temperature.[8][9] The chlorination of hydroxypyrimidines typically requires elevated temperatures to proceed efficiently.[2]

    • Recommendation: Ensure your reactor is equipped with an efficient overhead stirrer and a well-calibrated temperature control system. For highly viscous reaction mixtures, consider a reactor with baffles to improve mixing.

  • Formation of Unreactive Intermediates: The reaction of hydroxy-heterocycles with POCl₃ proceeds through phosphorylated intermediates.[3][4] Under certain conditions, these intermediates can form unreactive pseudodimers or other species that do not readily convert to the desired product.[3][4]

    • Recommendation: The addition of a tertiary amine base, such as pyridine or diethylaniline, can facilitate the reaction.[10] The base can influence the equilibrium between different phosphorylated intermediates, favoring the productive pathway.[3]

  • Moisture Contamination: POCl₃ reacts violently with water, and even trace amounts of moisture in the starting material or solvent can consume the reagent and hinder the reaction.

    • Recommendation: Ensure all starting materials, solvents, and glassware are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Workflow for Troubleshooting Incomplete Chlorination:

Suzuki_Troubleshooting Start Low Suzuki Coupling Yield Degas Ensure Rigorous Degassing (Inert Atmosphere) Start->Degas Catalyst Screen Catalysts & Ligands (e.g., Buchwald Ligands) Degas->Catalyst Base Screen Bases (K2CO3, K3PO4, Cs2CO3) Catalyst->Base Temperature Optimize Temperature (Consider Microwave) Base->Temperature Boronic_Acid Check Boronic Acid Quality (Consider Boronate Ester) Temperature->Boronic_Acid Success Improved Yield Boronic_Acid->Success

Sources

Technical Support Center: Efficient Coupling with 4-Chloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 4-Chloropyrido[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during the synthesis of substituted pyridopyrimidines. The inherent electronic properties and potential for catalyst inhibition make this substrate a unique challenge, requiring carefully optimized conditions for successful Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Troubleshooting a Failed or Low-Yielding Coupling Reaction

One of the most common frustrations in synthetic chemistry is a reaction that fails to proceed as expected. This troubleshooting guide follows a logical workflow to diagnose and solve issues related to the coupling of this compound.

Q1: My cross-coupling reaction with this compound has failed or shows very low conversion. Where do I start troubleshooting?

A1: A failed reaction with this heteroaryl chloride is a frequent challenge, often stemming from two primary factors: the difficulty of activating the C-Cl bond and catalyst deactivation by the Lewis basic nitrogen atoms of the pyridopyrimidine ring.[1][2] A systematic evaluation of the reaction parameters is the most effective approach.

Initial Diagnostic Workflow:

Use the following decision tree to diagnose the potential points of failure in your experiment.

troubleshooting_workflow start Reaction Failure: Low or No Conversion inert_check 1. Inert Atmosphere Check Was the reaction rigorously deoxygenated? start->inert_check reagent_check 2. Reagent Quality Check Are solvents anhydrous? Is the base fresh? Are starting materials pure? inert_check->reagent_check  Yes degas ACTION: Improve degassing protocol (e.g., 3x evacuate/backfill cycles). inert_check->degas No / Unsure   catalyst_check 3. Catalyst System Review Is the ligand suitable for a heteroaryl chloride? Is the Pd source active? reagent_check->catalyst_check  Yes replace_reagents ACTION: Use freshly dried/distilled solvents. Use a new bottle of base. Verify SM purity. reagent_check->replace_reagents No / Unsure   temp_check 4. Temperature Check Is the temperature high enough for C-Cl activation (typically 80-120 °C)? catalyst_check->temp_check  Yes screen_catalysts ACTION: Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos, SPhos). Use a pre-catalyst. catalyst_check->screen_catalysts No / Unsure   temp_check->screen_catalysts  Yes, still no reaction increase_temp ACTION: Incrementally increase temperature and monitor reaction progress. temp_check->increase_temp No / Unsure  

Caption: Troubleshooting workflow for failed coupling reactions.

Q2: My reaction has stalled and I see a black precipitate (Palladium black). What has happened and how can I prevent it?

A2: The formation of palladium black is a classic sign of catalyst decomposition, where the active Pd(0) species has aggregated into an inactive state.[1] This is particularly common with electron-deficient N-heterocycles.

Primary Causes & Preventative Measures:

  • Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen.[1]

    • Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with argon for 30 minutes or using several freeze-pump-thaw cycles). The reaction vessel must be thoroughly evacuated and backfilled with an inert gas (argon or nitrogen) multiple times.[1]

  • Catalyst Poisoning: The Lewis basic nitrogen atoms in the pyridopyrimidine ring can coordinate strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[1]

    • Solution: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (see tables below) are essential. Their steric bulk can disfavor the binding of the heterocycle to the metal center, keeping the catalyst active in the catalytic cycle.

  • Insufficient Ligand: An inadequate amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.

    • Solution: While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand (e.g., 2.2:1) may improve stability. However, be aware that a large excess can sometimes inhibit the reaction.[1]

  • High Temperature: While heat is often required for C-Cl activation, excessive temperatures can accelerate catalyst decomposition.[1]

    • Solution: Run the reaction at the lowest temperature that provides a reasonable rate (e.g., start at 80 °C and increase incrementally if needed).

Section 2: Suzuki-Miyaura Coupling FAQ

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool. However, the coupling of an electron-deficient heteroaryl chloride like this compound requires specific catalyst systems to overcome the high activation barrier of the oxidative addition step.[3]

Q3: What is the best starting catalyst system for a Suzuki-Miyaura coupling with this compound?

A3: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this transformation.[3] Success hinges on using a catalyst system designed for challenging substrates. The key is to pair a palladium source with a bulky and electron-rich ligand that can facilitate the difficult oxidative addition of the C-Cl bond.[3][4]

ComponentRecommended Starting PointRationale & Key Considerations
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)Readily available and common Pd(0) and Pd(II) sources. Pd(II) sources are reduced in situ to the active Pd(0) state.[5]
Ligand XPhos, SPhos, or RuPhos (1.1-1.2 eq. to Pd)These are Buchwald biaryl phosphine ligands, which are industry-standard for coupling aryl chlorides.[3] Their steric bulk and electron-donating properties accelerate both oxidative addition and reductive elimination.
Pre-catalyst (Alternative) XPhos Pd G3 (1-5 mol%)Pre-catalysts offer more consistent generation of the active Pd(0) species, leading to more reproducible results, especially on larger scales.[6]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases are required for difficult couplings to facilitate the transmetalation step.[3] Ensure the base is finely powdered and anhydrous.
Solvent 1,4-Dioxane or Toluene (+/- H₂O)Anhydrous, deoxygenated polar aprotic solvents are standard. A small amount of water can sometimes be beneficial, but excess water can promote protodeboronation.[3]
Temperature 80-110 °CElevated temperatures are necessary to overcome the activation energy for the C-Cl bond cleavage.[3]

Q4: I'm observing significant protodeboronation of my boronic acid. How can I prevent this side reaction?

A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction that consumes your coupling partner.[3]

Causes and Solutions:

  • Excess Water: While some Suzuki reactions benefit from a small amount of water, excess H₂O can hydrolyze the C-B bond.

    • Solution: Ensure your solvent is anhydrous and that your base (e.g., K₃PO₄) has been properly dried or purchased as an anhydrous grade.[3]

  • Base Strength/Type: Strong bases, especially hydroxides, can accelerate protodeboronation.

    • Solution: Avoid hydroxide bases. K₃PO₄ is a strong but generally effective choice. If issues persist, consider using a boronate ester (e.g., a pinacol ester) instead of the boronic acid, as they are often more stable to these conditions.[7]

Section 3: Buchwald-Hartwig Amination FAQ

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for forging C-N bonds.[8] As with Suzuki couplings, the reaction with this compound requires a highly active catalyst system.

Q5: What is a recommended starting catalyst system for the Buchwald-Hartwig amination of this compound?

A5: The rate-limiting step is typically the oxidative addition of the palladium catalyst into the C-Cl bond.[2] Therefore, the catalyst system must be highly active. Using pre-formed palladacycle pre-catalysts is strongly recommended as they provide a more reliable and rapid generation of the active catalytic species.[2][5]

ComponentRecommended Starting PointRationale & Key Considerations
Palladium Source BrettPhos Pd G3 or RuPhos Pd G3 (1-5 mol%)These are highly active, air-stable pre-catalysts. The ligand is specifically designed for challenging C-N couplings, including those with heteroaryl chlorides and primary amines.[9][10]
Ligand (Included in pre-catalyst)BrettPhos: Excellent for primary amines, offering good resistance to β-hydride elimination.[10] RuPhos: Often effective for secondary amines.[10]
Base NaOt-Bu or LHMDS (1.5-2.5 equivalents)A strong, non-nucleophilic base is essential. NaOt-Bu is the most common and effective.[2][9] LHMDS can be used if the substrate has base-sensitive protic groups.[10] The base must be fresh and handled under inert atmosphere as it is very hygroscopic.[9]
Solvent Toluene or 1,4-DioxaneUse anhydrous, deoxygenated solvents to prevent catalyst deactivation and side reactions.[9]
Temperature 80-120 °CElevated temperatures are typically required to drive the reaction to completion.[9]

Q6: My amination with a primary amine is giving me hydrodehalogenation as the major side product. What is the cause?

A6: Hydrodehalogenation (replacement of -Cl with -H) is a frequent competing pathway in Buchwald-Hartwig reactions, especially with primary amines that possess β-hydrogens.[9] This occurs when β-hydride elimination from the palladium-amido intermediate competes with the desired reductive elimination step.[8][9]

side_reaction intermediate L-Pd(Ar)-NHR (Key Intermediate) p1 intermediate->p1 p2 intermediate->p2 product Desired Product Ar-NHR side_product Side Products Ar-H + Imine p1->product Reductive Elimination (Desired Pathway) p2->side_product β-Hydride Elimination (Side Reaction)

Caption: Competing pathways from the key palladium-amido intermediate.

Solutions to Minimize Hydrodehalogenation:

  • Ligand Choice: This is the most critical factor. Use ligands specifically designed to promote reductive elimination over β-hydride elimination. For primary amines, BrettPhos is an excellent choice.[10]

  • Temperature Control: Excessively high temperatures can favor side reactions. Try running the reaction at the lower end of the effective range (e.g., 80-90 °C) and monitor for conversion over a longer period.[9]

  • Base Selection: While NaOt-Bu is standard, the choice of base can influence the reaction pathway. In some cases, screening other strong bases like LHMDS or K₃PO₄ might be beneficial.[10]

Section 4: Experimental Protocols

General Protocol for Catalyst System Screening (Suzuki or Buchwald-Hartwig)

This protocol outlines a general procedure for setting up small-scale reactions to screen various catalysts, ligands, and bases under a controlled inert atmosphere.

  • Preparation: To a dry 4 mL vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid or amine coupling partner (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vial with a septum-containing cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Reagent Addition: In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium pre-catalyst or a 1:2 mixture of the palladium source (e.g., Pd₂(dba)₃) and the ligand in the chosen anhydrous, degassed solvent.

  • Solvent & Catalyst Addition: Add the anhydrous, degassed solvent (to achieve ~0.1 M concentration) to the vial containing the solids via syringe. Then, add the appropriate volume of the catalyst stock solution via syringe.

  • Reaction Execution: Place the vial in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).[9]

  • Monitoring: Stir the reaction vigorously. Monitor the progress at set time intervals (e.g., 1h, 4h, 16h) by taking a small aliquot (via syringe), quenching it, and analyzing by LC-MS or GC-MS.

References

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7L_MrZfTFoOyODCfM4LcA8bnZrUSvxIeJYh7HKO8KtcwZQSb9Wm-G92kuM7lvjXIWzmTMlYH61GDcib6t9ipiAhAeBxnGaHl1_JPWWGfx-ihHri8K7esArJqCd7Ue_K7yClxCL1gIlZxQrzsPIGVWcP6DuZbZ_gW0en0Wp9mwO6rz2GHI4Ea9RiZlEiJf2bVzWmS7B-_ijXaEu9HrjtNGUE7e0-JlS6NV-vyIeUrvY31aEsm6dxfqMZ-1kT4=]
  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQTieWIr0dfrrfysMv4-wqCtwdnKAA1awkG2_9pzwp-AiCFnuflKZxCew9sTrEWubS3HKyCd8jIaRu720YRzgV3kfIeTFUuZec9MrMl-l5kzKAufCxwq3Q8UvEDv8SiZHik_9VEVBhe5MTLel1w2bU-VG7ZV9spkAVTSeY-xlzgfkFLR2nUBAdzJ59ZZxYw0J6PKPwH913ehHtTyNG0MB2UoI=]
  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination with Pyrimidines. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH09iVOIdOyQezQ9vwsPmk2dQVviV74Jwt6RCCb6AjXVtXtytau4f8pVYk3BFudspLodzSCjqnAMuSFFrFg7ovrDoLEbqCex68kJG176DV-GQWIZPLw8gGnJSPsPOuGbCAg8IKfdmtvEgDuKEsVLLiEllwH_DvnT1Md3BsnrUqDQOMVXqESLMu_M1QFnqUjapitLay5atK7jn2b8BmxrP0FSd-2vtCw0mUUf8FxzxgPriM9]
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQYzqQ3KhX3RXV_ypXUCZH6FnNg6NK1n1u9ZXp5-33B2RRw1ua_5cboDLc097DynwxE7fbUqL26ALS32rE9YZM8qV7Dn9WyTg0BxePrHK44IzaVcKhYtwdUcIjmDiMfiHy8MMLNn-Ckk7NyYjbWkz288oCFxNXNDU3RrHlIUYfkWK4ykrXjWJ9xha0yZZHJbT62HTE_pwAOcbpDL_WFlhhBuVAP0_xoHFZ3w2Z3FIcHYj_lDR26HDLYDSBizPy-Nc=]
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti)
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8788258/]
  • Investigation of the reaction of 4-chloropyrido[2,3-d]pyrimidines 3... ResearchGate. [URL: https://www.researchgate.net/figure/Investigation-of-the-reaction-of-4-chloropyrido-2-3-d-pyrimidines-3-with-boronic-acids_fig2_322699321]
  • Diagnosing issues with a failed Suzuki coupling? Reddit. [URL: https://www.reddit.com/r/Chempros/comments/14y6l5f/diagnosing_issues_with_a_failed_suzuki_coupling/]
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR7d3tDUkB7J4YOjWkcWzqjxxg_i0bOXuthdH0HBTdHd8Umb4QynVsrqti44nDluxTZst3dRz2Qj8ML2exF-NlQFuMHwMN4yE1HYAMqBpPT_V2R3zwuupKVLkkskzDc2BBRrftVcP4WhVURKAzVawrFk71YMREcnx53MxY6btM3HcoqBMPSkMCVZACjwPmPaf7Fj-qc8bsL2_HJP0Z1svqdhh5CeM=]
  • Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid a. SpringerLink. [URL: https://link.springer.com/article/10.1007/s10593-018-2239-z]
  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12739943/]
  • This compound | 51674-77-2. BenchChem. [URL: https://www.benchchem.com/product/bcp253390]
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [URL: https://www.mdpi.com/1420-3049/26/2/419]
  • Cross-Coupling of Heteroatomic Electrophiles. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5568585/]
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [URL: https://www.mdpi.com/2073-4344/11/12/1458]
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2022/dt/d2dt01490a]
  • Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Catalyst-Selection-Facilitates-the-Use-of-as-in-Reeves-Han/f7200780f2d4f8260d705c93836d93335e399583]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [URL: https://www.researchgate.net/publication/271520111_Highly_regioselective_Buchwald-Hartwig_amination_at_C-2_of_24-dichloropyridine_enabling_a_novel_approach_to_24-bisanilinopyridine_BAPyd_libraries]
  • Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. ResearchGate. [URL: https://www.researchgate.net/publication/235738804_Regiocontroled_SNAr_and_Palladium_Cross-Coupling_Reactions_of_247-Trichloropyrido32-dpyrimidine]
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004380/]
  • Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [URL: https://www.researchgate.
  • Brainstorming a Buchwald-Hartwig coupling. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/13w1f3h/brainstorming_a_buchwaldhartwig_coupling/]
  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra17769k]
  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. [URL: https://www.researchgate.net/publication/262590209_Regioselective_palladium-catalyzed_SuzukieMiyaura_coupling_reaction_of_246-trihalogenopyrido23-dpyrimidines]
  • New efficient route to dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines via regioselective cross-coupling reactions. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17949071/]
  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2015/vii/30121]
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538202/]

Sources

how to handle batch-to-batch variability in pyrido[2,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Batch-to-Batch Variability for Researchers and Process Chemists

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that synthesizing complex heterocyclic scaffolds like pyrido[2,3-d]pyrimidines can be challenging. These structures are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, their multi-step synthesis is often sensitive to subtle changes, leading to frustrating batch-to-batch variability.

This guide is designed to provide you with direct, actionable insights to diagnose and resolve common issues encountered during the synthesis of pyrido[2,3-d]pyrimidines. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to build robust and reproducible processes.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are often the first to arise when facing synthetic inconsistencies.

Q1: What are the most common synthetic routes to the pyrido[2,3-d]pyrimidine core?

A1: Generally, the construction of this fused system involves building the pyridine ring onto a pre-existing, functionalized pyrimidine. The most prevalent strategies start with a substituted 4-aminopyrimidine or a 6-aminouracil derivative.[1][4] The pyridine ring is then formed via condensation and cyclization with a three-carbon synthon, such as a 1,3-dicarbonyl compound, an α,β-unsaturated aldehyde, or a malononitrile derivative in a multi-component reaction.[1][5] The specific route often depends on the desired substitution pattern on the final molecule.

Q2: What are the primary drivers of batch-to-batch variability in this synthesis?

A2: Batch-to-batch variability is rarely caused by a single factor. It typically arises from a combination of issues. The most common root causes include:

  • Raw Material Quality: This is the most frequent culprit. Variations in the purity, isomeric ratio, residual solvents, or physical properties of starting materials and reagents can have a profound impact on reaction outcomes.[6][7][8]

  • Reaction Conditions: Seemingly minor deviations in critical process parameters like temperature, reaction time, stirring rate, and the rate of reagent addition can lead to inconsistent yields and impurity profiles.[6]

  • Solvent Quality: The presence of impurities, especially water, in solvents can significantly interfere with many of the condensation and cyclization reactions used.[6][9]

  • Work-up and Purification: Inconsistencies during aqueous work-up, extraction, crystallization, or chromatography can result in batches with different purity profiles, crystal forms (polymorphism), or residual solvent content.[6][10]

Q3: A new batch of my starting aminopyrimidine is giving poor results. What should I do first?

A3: When a new lot of a key starting material is implicated, a systematic investigation is crucial.[6]

  • Quarantine the Batch: Do not use the new batch for any further large-scale reactions until it has been qualified.

  • Verify Identity and Purity: Re-run full analytical characterization. Compare the HPLC, ¹H NMR, and MS data of the new batch directly against a previous "golden batch" that performed well. Pay close attention to small, unassigned peaks in the NMR and the full impurity profile in the HPLC.

  • Assess Physical Properties: Check the melting point and appearance. Any significant difference from a known good batch is a red flag.

  • Perform a Small-Scale Test: Run the reaction on a small, controlled scale using the new batch and, if possible, a retained sample of a good batch in parallel. This direct comparison is the most definitive way to confirm if the raw material is the root cause.[10]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to troubleshooting specific issues you may encounter.

Problem 1: Consistently Low or Variable Yield

A drop in yield is a clear indicator that a critical process parameter is not under control.

Potential Cause A: Incomplete or Stalled Reaction

  • Why it Happens: Condensation reactions often have a significant activation energy. Insufficient thermal energy, poor catalyst activity, or the presence of inhibiting impurities can cause the reaction to stall before reaching completion.

  • How to Diagnose: Use in-process analytical monitoring (e.g., TLC or HPLC) to track the consumption of starting materials over time. If the starting material levels plateau while the product peak fails to increase, the reaction has stalled.

  • Solutions:

    • Temperature Control: Ensure the internal reaction temperature (not the bath temperature) is accurate and consistently maintained.

    • Catalyst Integrity: If using a catalyst (e.g., piperidine, p-TsOH, or a Lewis acid), ensure it is from a reliable source and has not degraded.[4][11][12] In some cases, a slightly higher catalyst loading may be required.

    • Reagent Purity: As discussed, impurities in starting materials can act as catalyst poisons or inhibitors.[9] Refer to the raw material qualification protocol below.

Potential Cause B: Product or Intermediate Degradation

  • Why it Happens: The fused pyrido[2,3-d]pyrimidine system or key intermediates can be unstable under harsh reaction conditions, such as excessively high temperatures or prolonged exposure to strong acids or bases.

  • How to Diagnose: Monitor the reaction by HPLC. Look for a decrease in the product peak area after it has reached its maximum, coupled with the appearance of new, unidentified impurity peaks.

  • Solutions:

    • Optimize Reaction Time: Do not run the reaction for longer than necessary. Stop the reaction as soon as in-process controls show that the starting material has been consumed to an acceptable level.

    • Moderate Temperature: Determine the minimum temperature required for a clean and efficient reaction. Running the reaction hotter is not always faster and can often lead to degradation.

Potential Cause C: Losses During Work-up and Isolation

  • Why it Happens: The product may have partial solubility in the aqueous phase during extraction, or it may not crystallize efficiently from your chosen solvent system. Emulsion formation during extraction is also a common cause of yield loss.

  • How to Diagnose: Analyze samples from your aqueous layers and mother liquor by TLC or HPLC. The presence of a significant amount of product indicates isolation inefficiency.

  • Solutions:

    • pH Adjustment: The solubility of nitrogen-containing heterocycles is often highly dependent on pH. Ensure the pH of the aqueous phase during extraction is optimized to minimize the solubility of your product.

    • Extraction Solvent: Use a more effective extraction solvent (e.g., switch from ethyl acetate to dichloromethane) or increase the number of extractions.

    • Crystallization Optimization: Carefully screen anti-solvents and control the cooling rate during crystallization to maximize product recovery.

Low_Yield_Troubleshooting start Low Yield Observed check_reaction Monitor Reaction Profile (TLC, HPLC) start->check_reaction check_materials Re-Qualify Starting Materials start->check_materials check_workup Analyze Waste Streams (Aqueous, Mother Liquor) start->check_workup incomplete Problem: Incomplete Reaction check_reaction->incomplete Stalled? degradation Problem: Product Degradation check_reaction->degradation Product peak decreasing? poor_purity Problem: Poor Raw Material Purity check_materials->poor_purity Impurities found? isolation_loss Problem: Isolation Loss check_workup->isolation_loss Product in waste? solution1 Solution: - Optimize Temp/Time - Verify Catalyst Activity incomplete->solution1 solution2 Solution: - Reduce Temp/Time - Milder Conditions degradation->solution2 solution3 Solution: - Source New Batch - Purify Material poor_purity->solution3 solution4 Solution: - Adjust Workup pH - Optimize Crystallization isolation_loss->solution4 Raw_Material_Workflow start New Batch of Raw Material Received doc_review Review Supplier Certificate of Analysis (CoA) start->doc_review analytical Perform In-House Analytical Testing doc_review->analytical compare Compare Data to 'Golden Batch' and Specifications analytical->compare decision Does it Meet All Criteria? compare->decision pass Release for Use in Synthesis decision->pass Yes fail Reject Batch & Contact Supplier decision->fail No

Sources

Technical Support Center: Minimizing Off-Target Effects of Pyrido[2,3-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrido[2,3-d]pyrimidine inhibitors. This guide is designed to provide you with in-depth troubleshooting assistance and answers to frequently asked questions to help you navigate the challenges of off-target effects in your experiments. Our goal is to empower you to achieve more accurate, reproducible, and insightful results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the off-target effects of pyrido[2,3-d]pyrimidine inhibitors, providing foundational knowledge to inform your experimental design and data interpretation.

Q1: What is the primary mechanism of action of pyrido[2,3-d]pyrimidine inhibitors and why does this lead to off-target effects?

A1: Pyrido[2,3-d]pyrimidine inhibitors predominantly function as ATP-competitive kinase inhibitors.[1] The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets.[2] These compounds mimic the purine ring of ATP and bind to the ATP-binding pocket of protein kinases, thereby preventing the transfer of a phosphate group to substrate proteins.[1] The high degree of conservation in the ATP-binding site across the human kinome is the primary reason for off-target activity.[3] This structural similarity allows these inhibitors to bind to numerous kinases beyond the intended target, leading to a broad spectrum of off-target effects.[3][4]

Q2: My experimental results are inconsistent or unexpected. Could this be due to off-target effects of my pyrido[2,3-d]pyrimidine inhibitor?

A2: Absolutely. Inconsistent or unexpected phenotypes are classic indicators of potential off-target activity.[3] Inhibition of unintended kinases can modulate signaling pathways unrelated to your primary target, leading to confounding results.[4] It is also possible that the observed effects are due to the inhibitor binding to non-kinase proteins.[5] Therefore, it is crucial to perform comprehensive selectivity profiling to de-risk your findings.

Q3: How can I proactively assess the selectivity of my pyrido[2,3-d]pyrimidine inhibitor?

A3: A multi-pronged approach combining computational and experimental methods is the most effective strategy.

  • Computational Prediction: Utilize in silico methods like molecular docking and machine learning-based approaches to predict potential off-target interactions.[6][7][8] These methods can help prioritize experimental validation.

  • In Vitro Kinase Profiling: The gold standard is to screen your inhibitor against a large panel of kinases (a "kinome scan") to experimentally determine its selectivity profile.[9][10] This provides quantitative data on the inhibitor's potency against a wide range of kinases.

  • Cell-Based Target Engagement: Confirm the interactions identified in vitro within a cellular context using techniques like the Cellular Thermal Shift Assay (CETSA).[11][12][13]

Q4: What are some general strategies to minimize off-target effects in my cell-based experiments?

A4: Several strategies can be employed to mitigate off-target effects:

  • Dose-Response Titration: Always perform a dose-response experiment to identify the lowest effective concentration of your inhibitor that elicits the desired on-target effect.[10]

  • Use of Orthogonal Tools: Whenever possible, use a structurally distinct inhibitor that targets the same primary kinase to confirm that the observed phenotype is on-target.[3]

  • Genetic Approaches: Employ genetic techniques like siRNA or CRISPR/Cas9 to knock down the target kinase and verify that the resulting phenotype phenocopies the effect of the inhibitor.[14]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for troubleshooting common issues encountered during experiments with pyrido[2,3-d]pyrimidine inhibitors.

Troubleshooting Issue 1: Unexpected Cellular Toxicity

Symptom: You observe significant cell death or a general loss of cell viability at concentrations where your on-target effect is not expected to be maximal.

Underlying Cause: The observed cytotoxicity is likely due to the inhibition of one or more off-target kinases that are essential for cell survival.

  • Confirm On-Target Potency: First, ensure your inhibitor is potent against its intended target using an in vitro kinase assay.

  • Perform a Kinome Scan: Screen your inhibitor against a broad panel of kinases to identify potential off-target interactions. Pay close attention to kinases known to be involved in critical cellular processes.

  • Validate Off-Target Engagement in Cells: Use a cell-based assay like CETSA to confirm that the inhibitor engages the identified off-target kinases within the cell.

  • Investigate Downstream Signaling of Off-Targets: Use Western blotting to probe the phosphorylation status of key downstream substrates of the identified off-target kinases. This will confirm functional inhibition of the off-target pathway.

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol outlines a general procedure for determining the selectivity of a pyrido[2,3-d]pyrimidine inhibitor against a panel of kinases.

Objective: To determine the IC50 values of the inhibitor against a broad range of kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Pyrido[2,3-d]pyrimidine inhibitor stock solution (in DMSO)

  • Kinase reaction buffer

  • [γ-³³P]ATP or a non-radioactive detection system (e.g., ADP-Glo™)

  • 96- or 384-well plates

  • Plate reader (scintillation counter or luminometer)

Procedure:

  • Prepare Serial Dilutions: Prepare a serial dilution of your inhibitor in DMSO.

  • Set up Kinase Reactions: In a multi-well plate, add the kinase reaction buffer, the specific kinase, and the diluted inhibitor or DMSO (vehicle control).

  • Pre-incubation: Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time.

  • Stop Reaction and Detect: Stop the reaction and quantify kinase activity using an appropriate detection method. For radiometric assays, this involves transferring the reaction mixture to a phosphocellulose filter plate, washing, and measuring radioactivity.[15] For luminescence-based assays, follow the manufacturer's instructions.[9][16]

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes how to perform a CETSA experiment to validate target and off-target engagement in intact cells.[11][12][13]

Objective: To determine if the pyrido[2,3-d]pyrimidine inhibitor binds to and stabilizes its target and potential off-target kinases in a cellular environment.

Materials:

  • Cell line expressing the target protein(s)

  • Pyrido[2,3-d]pyrimidine inhibitor

  • PBS with protease and phosphatase inhibitors

  • Thermal cycler

  • Lysis buffer (detergent-free)

  • Western blot reagents

Procedure:

  • Cell Treatment: Treat cultured cells with the inhibitor or vehicle control (DMSO) for a specified time.

  • Heating Step: Harvest and resuspend the cells in PBS with inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.[11]

  • Cell Lysis: Lyse the cells using a method that avoids solubilizing aggregated proteins, such as multiple freeze-thaw cycles.[11]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.[13]

  • Protein Analysis: Collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining at each temperature using Western blotting.[17][18]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[11]

Protocol 3: Western Blotting for Pathway Analysis

This protocol details how to use Western blotting to investigate the effects of your inhibitor on downstream signaling pathways.[3][19]

Objective: To determine if the inhibitor modulates the activity of on-target and potential off-target signaling pathways.

Materials:

  • Cell line of interest

  • Pyrido[2,3-d]pyrimidine inhibitor

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (for phosphorylated and total forms of target and off-target pathway proteins)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Treatment: Plate cells and treat them with various concentrations of the inhibitor for different time points. Include a vehicle control.

  • Cell Lysis: After treatment, lyse the cells in RIPA buffer.[3]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against the phosphorylated and total forms of your primary target's downstream substrates, as well as key proteins in suspected off-target pathways.

  • Detection and Analysis: Use an HRP-conjugated secondary antibody and ECL substrate for detection. Quantify the band intensities to determine the changes in protein phosphorylation, normalizing phosphorylated protein levels to total protein levels.[10]

Part 3: Data Presentation and Visualization

Quantitative Data Summary

The following tables provide examples of IC50 values for representative pyrido[2,3-d]pyrimidine inhibitors against their intended targets and a selection of off-target kinases. This data highlights the importance of comprehensive selectivity profiling.

Table 1: Selectivity Profile of a Pyrido[2,3-d]pyrimidine-based EGFR Inhibitor [2]

CompoundTarget KinaseIC50 (nM)Selectivity vs. EGFR WT
Compound B1 EGFRL858R/T790M13>76-fold
EGFRWT>1000
Compound 24 EGFRL858R/T790M1.1100-fold
EGFRWT110

Table 2: Selectivity Profile of Pyrido[2,3-d]pyrimidine-based c-Src Inhibitors [2]

Compoundc-Src IC50 (nM)Lck IC50 (nM)bFGFr IC50 (nM)PDGFr IC50 (nM)EGFr IC50 (nM)
PD173955 <10<5>1000>1000>1000
PD166285 <10<560100>1000

Table 3: Multi-Kinase Inhibitory Activity of a Pyrrolo[2,3-d]pyrimidine Derivative (Compound 5k) [20]

Kinase TargetIC50 (nM)
EGFR79
Her240
VEGFR2204
CDK2118
Diagrams and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows discussed in this guide.

G cluster_0 Troubleshooting Workflow for Unexpected Toxicity A Symptom: Unexpected Cell Toxicity B Step 1: Confirm On-Target Potency (In Vitro Kinase Assay) A->B C Step 2: Identify Potential Off-Targets (Kinome Scan) B->C D Step 3: Validate Off-Target Engagement (CETSA) C->D E Step 4: Confirm Functional Inhibition (Western Blot for Downstream Pathways) D->E F Conclusion: Toxicity is likely due to off-target inhibition. E->F

Caption: Troubleshooting workflow for unexpected toxicity.

G cluster_1 General Workflow for In Vitro Kinase Inhibition Assay prep Prepare Serial Dilutions of Inhibitor setup Set up Kinase Reaction: - Kinase - Substrate - Inhibitor/Vehicle prep->setup initiate Initiate Reaction with ATP setup->initiate incubate Incubate at 30°C initiate->incubate detect Stop Reaction & Detect Signal incubate->detect analyze Calculate % Inhibition and IC50 detect->analyze

Caption: A generalized workflow for an in vitro kinase inhibition assay.

G cluster_2 Cellular Thermal Shift Assay (CETSA) Workflow treat Treat Cells with Inhibitor or Vehicle heat Heat Cell Suspension across a Temperature Gradient treat->heat lyse Lyse Cells (Freeze-Thaw) heat->lyse separate Separate Soluble and Aggregated Proteins (Centrifugation) lyse->separate analyze Analyze Soluble Protein (Western Blot) separate->analyze plot Plot Melting Curves to Determine Thermal Shift analyze->plot

Caption: Experimental workflow for CETSA.

References

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(8), 1135-1143.
  • Lenselink, E. B., et al. (2021). Docking-Informed Machine Learning for Kinome-wide Affinity Prediction.
  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 436-479.
  • El-Gamal, M. I., et al. (2023). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 28(14), 5484.
  • Ioannidis, A., et al. (2023). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 24(18), 14197.
  • Al-Ostath, A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(14), 5484.
  • Martens, S. (2024). In vitro kinase assay. protocols.io.
  • Karlov, D. S., et al. (2023). Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks.
  • Kumar, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 786.
  • Aiswarya, R., & Jeyaprakash, R. S. (2023). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 13(28), 19135-19154.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments [Video]. YouTube. [Link]
  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 436-479.
  • Reddy, T. S., et al. (2023). Developing New Pyrido[2,3-d]pyrimidine-Based Small Molecules as Potent ATR Inhibitors. ChemistrySelect, 8(42), e202302891.

Sources

troubleshooting low yield in Biginelli reaction for pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Biginelli reaction. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this classic multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their analogs. Here, we address common challenges, with a focus on troubleshooting low yields, to help you optimize your synthetic protocols.

The Biginelli reaction, first reported by Pietro Biginelli in 1891, is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea).[1] Its operational simplicity and ability to generate structurally diverse and medicinally relevant DHPMs have made it a cornerstone of heterocyclic chemistry.[2] However, like any chemical transformation, it is not without its challenges. This guide provides in-depth, experience-driven advice to help you navigate these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Yield of the Desired Dihydropyrimidinone (DHPM)

Q: My Biginelli reaction is resulting in a very low yield or failing to produce any product. What are the common culprits and how can I systematically troubleshoot this?

A: Low yields are a frequent hurdle in the Biginelli reaction and can be attributed to several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the underlying issue.

1. Catalyst Inefficiency or Inappropriateness: The choice and activity of the catalyst are paramount. While classical methods employing strong Brønsted acids like HCl can be effective, they may also catalyze side reactions.[3][4]

  • Troubleshooting Steps:

    • Catalyst Screening: Experiment with a variety of Brønsted or Lewis acid catalysts. Common and effective Lewis acids include FeCl₃, ZnCl₂, and Yb(OTf)₃.[3][5] The optimal catalyst is often substrate-dependent.[3]

    • Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may require regeneration before use.[3] For acid catalysts, verify that the concentration is appropriate.[3] In many cases, the absence of a catalyst makes product formation difficult, leading to poor yields.[3]

    • Consider Greener Alternatives: Ionic liquids and heteropolyacids are emerging as efficient and reusable catalysts for this reaction.[3]

2. Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters that require careful optimization.

  • Troubleshooting Steps:

    • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.[3][5]

    • Temperature Adjustment: Some reactions may need longer durations or a moderate increase in temperature to reach completion.[3] However, be aware that excessively high temperatures can encourage the formation of byproducts.[3]

3. Solvent Effects: The solvent plays a crucial role in the solubility of the reactants and the overall reaction rate.[3]

  • Troubleshooting Steps:

    • Solvent Screening: While ethanol is a commonly used solvent, exploring other polar solvents such as acetonitrile can sometimes lead to improved yields.[3][5]

    • Solvent-Free Conditions: For certain substrates, conducting the reaction under solvent-free conditions, sometimes with the aid of ball milling, has been shown to be highly effective and environmentally friendly.[3][6]

4. Purity of Reagents: Impurities present in the aldehyde, β-ketoester, or urea can inhibit the reaction or lead to the formation of unwanted side products.[3][4]

  • Troubleshooting Steps:

    • Purity Check: Ensure that all starting materials are of high purity. If necessary, purify the reagents before use.

5. Steric Hindrance: Bulky substituents on the aldehyde or β-ketoester can sterically hinder the reaction, slowing it down significantly.[3][5]

  • Troubleshooting Steps:

    • Extended Reaction Time: For sterically hindered substrates, prolonging the reaction time may be necessary.

    • Substrate Modification: If feasible, consider using a less sterically hindered starting material.[3]

Issue 2: Significant Byproduct Formation

Q: My reaction mixture contains a significant amount of byproducts, which complicates purification and lowers the yield of my target compound. What are these byproducts and how can I minimize their formation?

A: The formation of byproducts is a common issue that can significantly impact the efficiency of the Biginelli reaction. Understanding the nature of these byproducts is the first step toward mitigating their formation.

1. Hantzsch Dihydropyridine Byproduct: A frequently observed byproduct, often appearing as a yellow and fluorescent compound, is a Hantzsch-type 1,4-dihydropyridine (DHP).[5] This occurs when two molecules of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures.[3][7]

  • Minimization Strategies:

    • Lower Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[5]

    • Catalyst Selection: The choice of catalyst can influence the selectivity of the reaction, with some catalysts favoring the Biginelli pathway over the Hantzsch pathway.[3]

2. Michael Adducts: The β-ketoester can participate in a Michael addition with the α,β-unsaturated intermediate formed during the reaction, leading to the formation of byproducts.[3]

  • Minimization Strategies:

    • Controlled Stoichiometry: Careful control of the reactant stoichiometry can help to minimize the formation of Michael adducts.

    • Reaction Conditions: Optimization of the reaction conditions, such as temperature and catalyst, can also help to disfavor this side reaction.

3. Unreacted Starting Materials: Incomplete conversion can lead to the presence of unreacted starting materials in the final mixture, complicating purification.

  • Minimization Strategies:

    • Reaction Monitoring: As mentioned previously, diligent monitoring of the reaction by TLC is essential to ensure it goes to completion.[3]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low yields in the Biginelli reaction.

Biginelli_Troubleshooting start Low Yield in Biginelli Reaction check_purity Check Purity of Starting Materials start->check_purity impure Purify Reagents & Restart check_purity->impure Impure pure Reagents are Pure check_purity->pure Pure optimize_catalyst Optimize Catalyst (Type & Loading) pure->optimize_catalyst optimize_conditions Optimize Reaction Conditions (Temp & Time) optimize_catalyst->optimize_conditions change_solvent Screen Different Solvents / Solvent-Free optimize_conditions->change_solvent analyze_byproducts Analyze for Byproducts (TLC, NMR) change_solvent->analyze_byproducts significant_byproducts Significant Byproducts? analyze_byproducts->significant_byproducts adjust_conditions Adjust Conditions to Minimize Byproducts significant_byproducts->adjust_conditions Yes success Improved Yield significant_byproducts->success No adjust_conditions->success

Caption: A systematic workflow for troubleshooting low yields.

The Biginelli Reaction Mechanism

Understanding the reaction mechanism is crucial for effective troubleshooting. While several mechanisms have been proposed, the generally accepted pathway involves a series of acid-catalyzed steps.[1][8]

Biginelli_Mechanism cluster_reactants Reactants Aldehyde Aldehyde Acyliminium Acyliminium Ion Intermediate Aldehyde->Acyliminium Urea Urea Urea->Acyliminium Ketoester β-Ketoester Addition Nucleophilic Addition Ketoester->Addition Acyliminium->Addition Cyclization Intramolecular Cyclization Addition->Cyclization Dehydration Dehydration Cyclization->Dehydration DHPM DHPM Product Dehydration->DHPM

Sources

improving aqueous solubility of pyrido[2,3-d]pyrimidine derivatives for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Discovery & Development Professionals

Welcome to the technical support center for researchers working with pyrido[2,3-d]pyrimidine derivatives. This scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous potent inhibitors targeting critical pathways in oncology and other diseases.[1][2][3] However, the planar, aromatic nature of this heterocyclic system frequently leads to poor aqueous solubility, creating significant hurdles for accurate biological characterization.[4][5]

This guide is designed to function as a direct line to an application scientist. It provides in-depth, experience-driven answers to common challenges, detailed protocols for solubility enhancement, and the rationale behind each experimental choice to ensure the integrity of your biological data.

Section 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section directly addresses the most common issues encountered in the lab.

Q1: My pyrido[2,3-d]pyrimidine derivative precipitated immediately when I diluted my DMSO stock into the aqueous assay buffer. What happened and how can I fix it?

A: This is the most frequent manifestation of poor aqueous solubility and is a classic example of a compound exceeding its kinetic solubility limit.[6][7]

  • What Happened (The "Why"): Your compound was fully dissolved in the 100% DMSO stock. However, when this solution was introduced to the aqueous buffer, the solvent environment changed dramatically. The water content became the predominant solvent, and the compound's solubility in this new environment was much lower than the concentration you were targeting. The DMSO concentration was no longer high enough to keep it in solution, causing it to "crash out" or precipitate.[8] This creates a suspension, not a solution, meaning the actual concentration of dissolved, active compound is unknown and far lower than intended.

  • How to Fix It (Immediate Steps):

    • Reduce Final Concentration: The simplest first step is to test a lower final concentration of your compound.

    • Optimize Dilution Protocol: Instead of a single dilution step, perform a serial dilution in an intermediate solvent (e.g., 50% DMSO in buffer) before the final dilution into the assay buffer. This can sometimes ease the transition between solvent environments.[9]

    • Increase Co-solvent (Carefully): You can try slightly increasing the final percentage of DMSO in your assay. However, you must first validate the tolerance of your specific assay (see Q2).

  • Long-Term Solutions: If the above steps fail, you will need to employ a more robust solubilization strategy, as detailed in Section 3 of this guide.

Q2: I'm getting highly variable IC50 values for my compound series. Could this be a solubility problem?

A: Absolutely. Inconsistent data is a hallmark of compounds being tested at or near their solubility limit.[8][9]

  • Causality: When a compound's solubility is low, minor variations in experimental conditions (e.g., slight temperature fluctuations, exact dilution timing, minor differences in buffer composition) can lead to different amounts of precipitated material from well to well or from experiment to experiment. This means the true concentration of the compound available to interact with the target protein is not consistent, leading to erratic bioassay results and an inaccurate structure-activity relationship (SAR).[8] You may be inadvertently measuring differences in solubility rather than target engagement.

  • Diagnostic Check: Perform a visual inspection of your assay plates under a microscope before and after compound addition. Look for crystalline or amorphous precipitates. You can also run a "solubility-limited IC50" check by testing your compound at a concentration well above its expected IC50 and observing if the inhibitory effect plateaus at a level significantly below 100%.

Q3: What is the maximum percentage of DMSO or other co-solvents I can use in my assay?

A: This is a critical parameter that must be empirically determined for each specific assay . There is no universal answer.

  • General Guidelines:

    • Biochemical Assays (e.g., isolated enzyme): Often tolerate higher percentages, sometimes up to 5% DMSO, but 1-2% is more common.

    • Cell-Based Assays: Are much more sensitive. Typically, the final DMSO concentration should be kept below 0.5% , and often as low as 0.1%, to avoid solvent-induced artifacts or cytotoxicity.[10]

  • Validation Protocol:

    • Set up your standard biological assay.

    • In place of your compound, perform a dose-response curve of the solvent (e.g., DMSO) alone, covering a range from 0.01% to 5%.

    • Measure the assay signal (e.g., enzyme activity, cell viability).

    • The highest concentration of solvent that does not significantly alter the assay signal from the "no solvent" control is your acceptable limit.

Q4: My compound is a weak base. How can I use pH to improve its solubility for an assay?

A: This is a powerful and often overlooked strategy for ionizable compounds. Since most pyrido[2,3-d]pyrimidines contain basic nitrogen atoms, they can be protonated to form more soluble salts.[1]

  • The Principle: For a weak base, solubility increases as the pH of the solution decreases.[10][11] By lowering the pH, you increase the proportion of the compound that is in its protonated, charged (ionized) form. This charged species is more polar and therefore more soluble in aqueous media.[11][12]

  • Practical Application:

    • Determine the pKa of your compound (experimentally or via software prediction).

    • Select an assay buffer with a pH at least 1-2 units below the pKa of the basic functional group. This will ensure the majority of the compound exists in its more soluble, protonated form.

    • Crucial Caveat: You must ensure that the altered pH does not negatively impact your target protein's activity or the health of your cells. Always run a pH tolerance control for your assay system.

Section 2: Foundational Concepts in Solubility

Understanding these principles is key to making informed decisions in the lab.

Kinetic vs. Thermodynamic Solubility: What Matters for My Assay?

Distinguishing between these two solubility types is crucial for interpreting your data correctly.[6]

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a high-concentration organic stock (like DMSO), begins to precipitate in an aqueous buffer.[7][13] This process can lead to a temporarily supersaturated solution, which is unstable.[6]

    • Relevance: This is highly relevant for most in vitro high-throughput screening (HTS) and biochemical assays, as it mimics the common procedure of diluting a DMSO stock into a buffer.[7][10] Kinetic solubility data can help you predict the concentration at which your compound might precipitate in the assay.

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is the maximum concentration of a compound that can remain dissolved in a solvent under equilibrium conditions, where there is a stable balance between the dissolved and solid (undissolved) states.[7][10] The measurement involves adding an excess of the solid compound to the solvent and allowing it to equilibrate over a long period (24-72 hours).[10]

    • Relevance: This is more predictive of in vivo situations, such as oral absorption, where a solid drug must dissolve in the gastrointestinal tract.[10] It is a critical parameter for later-stage drug development.

FeatureKinetic Solubility Thermodynamic Solubility
Starting Material Compound dissolved in organic solvent (e.g., DMSO)Solid, crystalline compound
Process Rapid precipitation upon dilution into aqueous bufferSlow equilibration over 24-72 hours
Result Often higher value due to supersaturation"True" equilibrium value
Throughput HighLow
Primary Use Early discovery, HTS, in vitro assay design[7]Pre-clinical, formulation, in vivo predictions[7][10]
Section 3: Solubilization Strategies & Step-by-Step Protocols

When simple methods fail, these advanced strategies can be employed. The choice of method depends on the compound's properties and the requirements of the biological assay.

Decision-Making Workflow for Solubility Issues

This diagram outlines a logical path for troubleshooting and selecting an appropriate solubilization strategy.

G cluster_0 cluster_1 Strategy Selection start Compound Precipitates in Assay Buffer q1 Is final co-solvent (e.g., DMSO) > 0.5%? start->q1 a1_yes Reduce co-solvent %. Re-test. q1->a1_yes Yes a1_no Proceed to Strategy Selection q1->a1_no No a1_yes->start Still Precipitates q2 Assay Type? a1_no->q2 biochem Biochemical Assay (Enzyme, SPR, etc.) q2->biochem Biochemical cell Cell-Based Assay (Viability, Signaling, etc.) q2->cell Cell-Based q3_biochem Is pH modification compatible with target? biochem->q3_biochem q3_cell Is compound for early SAR or lead-opt? cell->q3_cell sol_ph Strategy 1: pH Modification q3_biochem->sol_ph Yes sol_cyclo Strategy 2: Cyclodextrins q3_biochem->sol_cyclo No sol_surfactant Strategy 3: Low-level Surfactant (e.g. Tween-80) q3_cell->sol_surfactant Early SAR sol_nano Strategy 4: Nanosuspension (Advanced) q3_cell->sol_nano Lead-Opt

Sources

Validation & Comparative

A Comparative Guide to the Potency of Pyrido[3,2-d]pyrimidine Isomers in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrido[3,2-d]pyrimidine scaffold is a recurring motif of significant interest. Its structural resemblance to purines makes it a privileged core for designing inhibitors of various protein kinases, key regulators of cellular processes often dysregulated in diseases like cancer. However, the fusion of the pyridine and pyrimidine rings can occur in four distinct isomeric forms: pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine, pyrido[3,4-d]pyrimidine, and pyrido[4,3-d]pyrimidine. The seemingly subtle shift in the nitrogen atom's position within the pyridine ring can have profound consequences on the molecule's three-dimensional shape, electronic properties, and, ultimately, its biological potency.

This guide provides an in-depth, objective comparison of the potency of these four isomers, drawing upon published experimental data. We will delve into the structure-activity relationships (SAR) that govern their inhibitory potential, present detailed protocols for key biological assays, and visualize the cellular signaling pathways they target. Our aim is to equip researchers with the critical insights needed to make informed decisions in the design and development of next-generation kinase inhibitors based on the versatile pyridopyrimidine scaffold.

The Isomeric Landscape of Pyridopyrimidines

The four fundamental isomers of pyridopyrimidine form the basis of a vast chemical space for drug discovery.[1][2] While the pyrido[2,3-d]pyrimidine isomer is the most extensively studied, the other isomers, particularly pyrido[3,2-d]pyrimidine, are emerging as highly potent scaffolds.[3] The inherent asymmetry and distinct electronic distribution of each isomer dictate their interaction with the ATP-binding pocket of kinases, leading to significant variations in inhibitory activity.

G cluster_isomers Pyridopyrimidine Isomers Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine Pyrido[3,2-d]pyrimidine Pyrido[3,2-d]pyrimidine Pyrido[3,4-d]pyrimidine Pyrido[3,4-d]pyrimidine Pyrido[4,3-d]pyrimidine Pyrido[4,3-d]pyrimidine PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyrido[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols for Potency Determination

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for two key experiments used to determine the potency of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

ADP_Glo_Workflow Start Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Step1 Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Start->Step1 Step2 Incubate (40 min, RT) Step1->Step2 Step3 Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Step2->Step3 Step4 Incubate (30-60 min, RT) Step3->Step4 End Measure Luminescence Step4->End

Caption: The experimental workflow for the ADP-Glo™ Kinase Assay.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the substrate in a suitable kinase reaction buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. [4][5]6. Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature. [4][5]7. Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of Akt Phosphorylation

This technique is used to assess the inhibition of the PI3K/Akt pathway in a cellular context by measuring the levels of phosphorylated Akt (p-Akt).

Protocol:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the test compounds at various concentrations for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. [6][7]3. Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane. [6][7]5. Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. [6] * Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent. [6]7. Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against total Akt to confirm equal protein loading.

Conclusion

The comparative analysis presented in this guide underscores the critical role of the isomeric scaffold in determining the biological potency of pyridopyrimidine derivatives. The available data strongly suggests that the pyrido[3,2-d]pyrimidine core is a particularly promising starting point for the design of highly potent kinase inhibitors, especially those targeting the PI3K/Akt/mTOR pathway. However, the other isomers remain valuable scaffolds that can be exploited to achieve desired activity and selectivity profiles.

By understanding the structure-activity relationships, employing robust experimental protocols, and visualizing the targeted signaling pathways, researchers can navigate the complex landscape of pyridopyrimidine chemistry to develop novel and effective therapeutics. This guide serves as a foundational resource to aid in these endeavors, fostering a more rational and efficient approach to drug discovery.

References

  • Zhang, et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry.
  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of Pyrido [4,3-d] pyrimidines: A review. Chemical biology & drug design, 99(5), 758–768.
  • Elzahabi, et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances.
  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events.
  • Li, Y., et al. (2023). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Drug Development Research, 84(8), 1709-1723.
  • Al-Ghorbani, M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). Scientific Reports, 12(1), 11894.
  • Buron, F., et al. (2017). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 22(11), 1938.
  • Gomaa, A. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11863-11877.
  • Rodrigues, N., et al. (2022).
  • Encyclopedia.pub. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
  • Wang, L., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & medicinal chemistry letters, 24(15), 3449–3452.
  • Han, Y., et al. (2010). Synthesis and cytotoxicity of 11 4-methylene pyrido[4,3-d]pyrimidines. Bioorganic & medicinal chemistry letters, 20(1), 340–343.

Sources

The Pivotal Intermediate: A Comparative Guide to the Validation of 4-Chloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridopyrimidine scaffold stands out as a "privileged structure," a framework that consistently yields biologically active compounds across a range of therapeutic targets.[1][2] Its structural resemblance to endogenous purines allows for interaction with a multitude of enzymes, particularly kinases, making it a cornerstone in the development of targeted therapies for oncology and inflammatory diseases.[1] This guide provides an in-depth validation of 4-Chloropyrido[3,2-d]pyrimidine, a key intermediate in the synthesis of potent kinase inhibitors, and offers a comparative analysis with its structural isomers, providing a rationale for its strategic selection in drug discovery programs.

The Strategic Advantage of the Pyrido[3,2-d]pyrimidine Core

The arrangement of nitrogen atoms in the fused pyridine and pyrimidine rings dictates the molecule's electronic properties and three-dimensional shape, which in turn governs its binding affinity to target proteins. The pyrido[3,2-d]pyrimidine isomer, in particular, has emerged as a highly successful scaffold for the development of selective inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling node in cancer cell growth and survival.[2][3] The 4-chloro substituent serves as a versatile synthetic handle, allowing for the introduction of various functionalities through nucleophilic aromatic substitution, thereby enabling the exploration of structure-activity relationships (SAR).

Synthesis and Validation of this compound: A Self-Validating Protocol

The synthesis of this compound is typically achieved through a two-step process, commencing with the construction of the pyridopyrimidine core followed by chlorination. This approach ensures a high degree of purity and allows for straightforward validation at each stage.

Part 1: Synthesis of the Precursor - Pyrido[3,2-d]pyrimidin-4-one

The foundational step is the cyclization reaction to form the pyridopyrimidine nucleus. A common and efficient method involves the condensation of 2-aminonicotinic acid with formamide.

Experimental Protocol: Synthesis of Pyrido[3,2-d]pyrimidin-4-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminonicotinic acid (1 equivalent) and formamide (10-15 equivalents).

  • Thermal Cyclization: Heat the reaction mixture to 160-180 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the purified solid under vacuum to yield pyrido[3,2-d]pyrimidin-4-one.

The causality behind this experimental choice lies in the high reactivity of 2-aminonicotinic acid with formamide at elevated temperatures, leading to a clean and efficient cyclization with minimal side products.

Part 2: Chlorination to Yield this compound

The conversion of the hydroxyl group in the precursor to a chlorine atom is a critical step, rendering the 4-position susceptible to nucleophilic attack. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyrido[3,2-d]pyrimidin-4-one (1 equivalent) in phosphorus oxychloride (5-10 equivalents).

  • Catalysis (Optional but Recommended): Add a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess POCl₃.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

The use of POCl₃ is a well-established and highly effective method for the chlorination of heterocyclic ketones. The addition of a catalytic amount of DMF accelerates the reaction by forming the Vilsmeier-Haack reagent in situ, which is a more potent chlorinating agent.

Validation of the Key Intermediate

Rigorous analytical validation is paramount to ensure the identity and purity of the this compound intermediate, as any impurities can lead to complications in subsequent steps and affect the biological activity of the final compound.

Analytical Technique Expected Results for this compound
¹H NMR Aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm), with characteristic splitting patterns corresponding to the pyridine and pyrimidine rings.
¹³C NMR Signals corresponding to the carbon atoms of the fused ring system will be observed. The carbon atom attached to the chlorine will be significantly shifted.
Mass Spectrometry (MS) The molecular ion peak (M+) and the isotopic pattern characteristic of a chlorine-containing compound (M+2 peak approximately one-third the intensity of the M+ peak) will be observed.
Infrared (IR) Spectroscopy Characteristic absorption bands for C=C and C=N stretching in the aromatic system will be present. The absence of a broad O-H stretching band confirms the conversion of the hydroxyl group.
Purity (HPLC) >98%

Comparative Analysis with Alternative Intermediates

While this compound is a highly effective intermediate, other chloro-substituted pyridopyrimidine isomers are also utilized in drug discovery. The choice of isomer can significantly impact the synthetic accessibility and the biological profile of the final compounds.

Intermediate Synthetic Accessibility Key Applications & Biological Profile of Derivatives Reference
This compound Readily synthesized from 2-aminonicotinic acid. The chlorination step is generally high-yielding.Potent and selective PI3Kδ inhibitors for hematologic malignancies.[2][3]
4-Chloropyrido[2,3-d]pyrimidine Synthesized from 2-aminopyridine-3-carboxylic acid or related precursors. The synthetic route is well-established.Broad-spectrum kinase inhibitors, including inhibitors of CDK4/6 and PI3K/mTOR.[4]
4-Chloropyrido[3,4-d]pyrimidine Can be prepared from 3-amino-4-pyridinecarboxylic acid derivatives. Synthesis can be more complex due to the starting material's availability.Potent anticancer agents, with some derivatives showing selective activity against breast and renal cancer cell lines.[5]
2-Chloropyrido[3,2-d]pyrimidine Less commonly used as a primary intermediate. Synthesis can be more challenging compared to the 4-chloro isomer.Derivatives have been explored as kinase inhibitors, but with generally less success compared to 4-substituted analogues.

Key Insights from the Comparison:

  • Synthetic Tractability: The synthesis of this compound and 4-Chloropyrido[2,3-d]pyrimidine is generally more straightforward and higher yielding compared to the 4-Chloropyrido[3,4-d]pyrimidine isomer, primarily due to the commercial availability and reactivity of the starting materials.

  • Target Specificity: The pyrido[3,2-d]pyrimidine scaffold has demonstrated a particular aptitude for generating highly selective PI3Kδ inhibitors. In contrast, the pyrido[2,3-d]pyrimidine core has yielded a broader range of kinase inhibitors, often with dual or multi-targeting profiles. This suggests that the nitrogen arrangement in the pyrido[3,2-d]pyrimidine isomer provides a more favorable geometry for binding to the active site of PI3Kδ.

  • Strategic Choice: The selection of the intermediate should be guided by the specific therapeutic target. For programs focused on selective PI3Kδ inhibition, this compound is a superior choice. For broader kinase inhibitor discovery or targeting other enzyme families, exploring the other isomers may be more fruitful.

Visualizing the Synthetic and Logical Frameworks

To further clarify the concepts discussed, the following diagrams illustrate the synthetic pathway, the validation workflow, and the comparative relationship between the pyridopyrimidine isomers.

Synthesis_of_4_Chloropyrido_3_2_d_pyrimidine cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Chlorination 2-Aminonicotinic Acid 2-Aminonicotinic Acid Pyrido[3,2-d]pyrimidin-4-one Pyrido[3,2-d]pyrimidin-4-one 2-Aminonicotinic Acid->Pyrido[3,2-d]pyrimidin-4-one Heat (160-180 °C) Formamide Formamide Formamide->Pyrido[3,2-d]pyrimidin-4-one This compound This compound Pyrido[3,2-d]pyrimidin-4-one->this compound Reflux POCl3 POCl3 POCl3->this compound

Caption: Synthetic pathway for this compound.

Validation_Workflow Synthesized Intermediate Synthesized Intermediate Spectroscopic Analysis Spectroscopic Analysis Synthesized Intermediate->Spectroscopic Analysis NMR, IR, MS Chromatographic Analysis Chromatographic Analysis Synthesized Intermediate->Chromatographic Analysis HPLC Structural Confirmation Structural Confirmation Spectroscopic Analysis->Structural Confirmation Purity Assessment Purity Assessment Chromatographic Analysis->Purity Assessment Validated Intermediate Validated Intermediate Structural Confirmation->Validated Intermediate Purity Assessment->Validated Intermediate

Caption: Workflow for the validation of the key intermediate.

Isomer_Comparison Pyridopyrimidine Intermediates Pyridopyrimidine Intermediates Pyrido[3,2-d] Pyrido[3,2-d] Pyridopyrimidine Intermediates->Pyrido[3,2-d] High PI3Kδ Selectivity Pyrido[2,3-d] Pyrido[2,3-d] Pyridopyrimidine Intermediates->Pyrido[2,3-d] Broad Kinase Activity Pyrido[3,4-d] Pyrido[3,4-d] Pyridopyrimidine Intermediates->Pyrido[3,4-d] Anticancer Potential

Caption: Comparative landscape of key pyridopyrimidine isomers.

Conclusion

This compound is a validated and highly valuable key intermediate in the synthesis of targeted therapeutics, particularly selective PI3Kδ inhibitors. Its straightforward and high-yielding synthesis, coupled with the strategic positioning of the chloro-substituent, provides a robust platform for the generation of diverse chemical libraries. While other pyridopyrimidine isomers offer alternative scaffolds for drug discovery, the pyrido[3,2-d]pyrimidine core has a proven track record of yielding compounds with superior selectivity for specific kinase targets. This guide provides the foundational knowledge and experimental framework for researchers to confidently incorporate this pivotal intermediate into their drug discovery pipelines.

References

  • Gomma, G. M., & El-Gamal, M. I. (2021). Pyridopyrimidines as privileged scaffolds in medicinal chemistry. Future Medicinal Chemistry, 13(13), 1195-1218. [Link]
  • Li, T., et al. (2023). Design, synthesis and biological evaluation of novel selective PI3Kδ inhibitors containing pyridopyrimidine scaffold. Drug Development Research, 84(8), 1709-1723. [Link]
  • Zhang, Y., et al. (2023). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Drug Development Research, 84(8), 1709-1723. [Link]
  • Xu, H., et al. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(18), 4538-4541. [Link]
  • Wang, L., et al. (2013). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Molecules, 18(11), 13835-13853. [Link]

Sources

A Comparative Guide to the Selectivity Profiling of Pyrido[3,2-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous evaluation of its potency and, critically, its selectivity. The pyrido[3,2-d]pyrimidine scaffold has emerged as a privileged structure in kinase inhibitor design, giving rise to potent inhibitors of various kinases implicated in cancer and other diseases. However, the ultimate therapeutic success of these molecules hinges on their ability to selectively inhibit the intended target with minimal off-target effects, thereby reducing the potential for toxicity.

This guide provides an in-depth comparison of the selectivity profiles of several key kinase inhibitors built around the pyrido[3,2-d]pyrimidine and related pyridopyrimidine cores. We will delve into the experimental data that underpins our understanding of their selectivity, compare them to inhibitors with different chemical scaffolds, and provide detailed methodologies for the key assays used in selectivity profiling. Our aim is to offer not just data, but a framework for understanding the causal relationships between chemical structure, kinase selectivity, and the experimental choices made during the drug discovery process.

The Imperative of Kinase Inhibitor Selectivity

The human kinome comprises over 500 kinases, many of which share significant structural homology, particularly within the ATP-binding pocket where most small molecule inhibitors exert their effects. This similarity presents a formidable challenge in designing truly selective inhibitors. A lack of selectivity can lead to a multitude of off-target effects, ranging from unforeseen toxicities to even antagonistic effects on the intended therapeutic outcome. Therefore, comprehensive selectivity profiling is not merely a regulatory requirement but a fundamental aspect of understanding a compound's biological activity and predicting its clinical potential.

Comparative Selectivity Profiles of Pyrido[3,2-d]pyrimidine and Related Inhibitors

Here, we compare the selectivity of prominent kinase inhibitors featuring the pyridopyrimidine scaffold against a panel of kinases. For context, we have included Gefitinib, a quinazoline-based EGFR inhibitor, to highlight the distinct selectivity profiles that can arise from different chemical scaffolds targeting the same family of kinases.

Table 1: In Vitro Kinase Inhibitory Profile of Brigatinib (a Pyrido[3,2-d]pyrimidine derivative)

Brigatinib (AP26113) is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1.[1][2] Its selectivity has been extensively characterized against large kinase panels.

Kinase TargetIC50 (nM)Reference
ALK0.6[1]
ROS11.9[3]
FLT32.1[3]
FLT3 (D835Y)1.5[4]
EGFR (L858R)1.5[4]
IGF-1R148-158 (cellular IC50)[5]
Insulin Receptor (INSR)>3000 (cellular IC50)[5]

Data presented is from in vitro biochemical assays unless otherwise specified.

As the data indicates, Brigatinib is highly potent against its primary targets, ALK and ROS1.[1][2] Interestingly, it also demonstrates potent inhibition of FLT3 and certain EGFR mutants in biochemical assays.[3][4] However, the cellular activity against some of these off-targets, like IGF-1R and INSR, is significantly lower, highlighting the importance of integrating both biochemical and cell-based assay data for a complete picture of selectivity.[5]

Table 2: In Vitro Kinase Inhibitory Profile of Crenolanib (a Pyrido[3,2-d]pyrimidine derivative)

Crenolanib is a potent type I inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Platelet-Derived Growth Factor Receptors (PDGFRs).[6][7]

Kinase TargetIC50 (nM) or Kd (nM)Reference
FLT3 (wild-type)Kd = 0.15[7]
FLT3 (ITD)1.3[6]
FLT3 (D835Y)8.8[6]
PDGFRαKd = 2.1[8]
PDGFRβ0.8 (cellular IC50)[6]
KIT (wild-type)Kd = 78[8]
KIT (D816V)2.5[6]

Data presented is a mix of biochemical (Kd) and cellular (IC50) assays as reported in the literature.

Crenolanib exhibits high affinity for FLT3 and its clinically relevant mutants, as well as for PDGFR isoforms.[6][7][8] Notably, it is significantly less potent against wild-type KIT, a closely related kinase, which is a desirable feature for minimizing potential hematological toxicities.[8]

Table 3: In Vitro Kinase Inhibitory Profile of a Novel Pyrido[3,2-d]pyrimidine PI3Kδ Inhibitor (Compound S5)

Recent research has explored the pyrido[3,2-d]pyrimidine scaffold for developing selective inhibitors of phosphoinositide 3-kinases (PI3Ks).

Kinase TargetIC50 (nM)Reference
PI3Kδ2.82[9]
Other PI3K isoformsHigh selectivity over other isoforms[9]

Data for other PI3K isoforms was qualitatively described as highly selective in the source.

Compound S5 demonstrates excellent potency for PI3Kδ and high selectivity over other PI3K isoforms, showcasing the versatility of the pyrido[3,2-d]pyrimidine scaffold in targeting different kinase families.[9]

Table 4: In Vitro Kinase Inhibitory Profile of Gefitinib (a Quinazoline-based comparator)

Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][10]

Kinase TargetIC50 (nM)Reference
EGFR33[11]
ErbB2 (HER2)>3300[10]
GAKSensitive target[12]

Data presented is from in vitro biochemical assays.

Gefitinib's selectivity for EGFR over the closely related HER2 is a key feature of its clinical profile.[10] Proteomic studies have also identified other potential off-targets like GAK, which could contribute to its overall cellular effects.[12]

Key Methodologies for Selectivity Profiling

The data presented above is generated through a variety of sophisticated assays. Understanding these methodologies is crucial for interpreting selectivity data correctly. Here, we provide an overview and step-by-step protocols for some of the most common techniques.

Biochemical Assays: A Direct Measure of Kinase Inhibition

Biochemical assays are performed in a cell-free system using purified recombinant kinases.[13] They provide a direct measure of a compound's ability to inhibit the catalytic activity of a kinase or to bind to its active site.

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.[14][15]

Principle: A europium (Eu)-labeled antibody binds to the kinase, and a fluorescently labeled tracer binds to the ATP-binding site of the kinase. When both are bound, FRET occurs. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[14]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 1X kinase buffer solution from a 5X stock (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[3]

    • Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in the 1X kinase buffer.

    • Prepare a solution of the kinase and the Eu-labeled anti-tag antibody in 1X kinase buffer.

    • Prepare a solution of the fluorescently labeled tracer in 1X kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted test compound or DMSO control to the assay wells.[3]

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the tracer solution to each well to initiate the reaction.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (Europium) and 665 nm (tracer).[14]

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays are invaluable for determining direct inhibitory activity, cell-based assays provide crucial information on a compound's ability to engage its target within the complex milieu of a living cell.[16][17] These assays account for factors such as cell permeability, efflux pumps, and intracellular ATP concentrations.

CETSA® is a powerful technique for verifying target engagement in intact cells and tissues.[18][19]

Principle: The binding of a ligand to its target protein often increases the protein's thermal stability.[18] By heating cells treated with a compound to various temperatures and then quantifying the amount of soluble protein remaining, a shift in the protein's melting curve indicates target engagement.[18]

Experimental Protocol:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the test compound or vehicle control for a specified duration (e.g., 1 hour at 37°C).

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Use a thermal cycler to heat the samples across a temperature gradient (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes).[18]

    • Cool the samples to 4°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells using freeze-thaw cycles or a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.[20]

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of the target protein in the soluble fraction using a standard protein detection method such as Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble target protein against the temperature for both the treated and untreated samples. A shift in the melting curve for the treated sample indicates thermal stabilization and target engagement.

This is a bioluminescence resonance energy transfer (BRET)-based assay that measures compound binding to a target protein in living cells.[21][22]

Principle: The target protein is expressed as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the target protein is added to the cells. When the tracer is bound to the NanoLuc®-fusion protein, BRET occurs. A test compound that competes with the tracer for binding to the target will disrupt BRET, leading to a decrease in the signal.[23]

Experimental Protocol:

  • Cell Preparation:

    • Transiently transfect cells with a vector encoding the NanoLuc®-target protein fusion.

    • Seed the transfected cells into a 96-well or 384-well white assay plate.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound.

    • Add the test compound and the NanoBRET™ tracer to the cells.

    • Incubate at 37°C for a period to allow for equilibration (e.g., 2 hours).

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® substrate to the wells.

    • Read the plate on a luminometer capable of detecting the donor (NanoLuc®) and acceptor (tracer) emission wavelengths (typically around 450 nm and 610 nm, respectively).[17]

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the compound concentration to determine the IC50 value for target engagement.

Visualizing the Context: Signaling Pathways and Experimental Workflows

To better understand the biological context of these inhibitors and the experimental approaches to their characterization, we provide the following diagrams created using Graphviz.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Ligand EGF/TGFα Ligand->EGFR Pyrido_pyrimidine_Inhibitor Pyrido[3,2-d]pyrimidine Inhibitor Pyrido_pyrimidine_Inhibitor->EGFR

Caption: A simplified representation of the EGFR signaling pathway, a common target for kinase inhibitors. Pyrido[3,2-d]pyrimidine derivatives can be designed to inhibit key kinases in this pathway.

Kinase_Selectivity_Profiling_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Biochem_Screen Primary Screen (e.g., against target kinase) Kinome_Scan Broad Kinome Profiling (e.g., LanthaScreen®, KINOMEscan™) Biochem_Screen->Kinome_Scan IC50_determination IC50 Determination for Hits Kinome_Scan->IC50_determination Target_Engagement Target Engagement (e.g., CETSA®, NanoBRET™) IC50_determination->Target_Engagement Downstream_Signaling Downstream Signaling Inhibition (e.g., Western Blot for p-AKT) Target_Engagement->Downstream_Signaling Functional_Assays Functional Assays (e.g., Proliferation, Apoptosis) Downstream_Signaling->Functional_Assays Compound_Library Compound Library (Pyrido[3,2-d]pyrimidines) Compound_Library->Biochem_Screen

Caption: A generalized workflow for the selectivity profiling of kinase inhibitors, progressing from initial biochemical screens to cell-based functional assays.

Conclusion: The Path Forward for Pyrido[3,2-d]pyrimidine Inhibitors

The pyrido[3,2-d]pyrimidine scaffold has proven to be a remarkably versatile platform for the development of potent and selective kinase inhibitors. The examples of Brigatinib, Crenolanib, and novel PI3Kδ inhibitors demonstrate that careful chemical modifications to this core can yield compounds with highly distinct selectivity profiles, capable of targeting diverse kinases with clinical relevance.

The key to successfully advancing these compounds lies in a comprehensive and multi-faceted approach to selectivity profiling. By integrating data from both biochemical and cell-based assays, researchers can build a robust understanding of a compound's true selectivity profile. This, in turn, enables more informed decisions in lead optimization, a more accurate prediction of potential clinical efficacy and toxicity, and ultimately, a higher probability of success in bringing novel, life-saving therapies to patients.

References

  • Zhang, S., et al. (2016). The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models. Clinical Cancer Research, 22(22), 5527-5538. [Link]
  • Gettinger, S. N., et al. (2016). Activity and safety of brigatinib in ALK-rearranged non-small-cell lung cancer and other malignancies: a single-arm, open-label, phase 1/2 trial. The Lancet Oncology, 17(12), 1683-1696. [Link]
  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
  • Creative Diagnostics. (n.d.).
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]
  • Wikipedia. (2023, December 1). Crenolanib. [Link]
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
  • Smith, C. C., et al. (2015). Crenolanib is a selective type I pan-FLT3 inhibitor. Proceedings of the National Academy of Sciences, 112(10), 3131-3136. [Link]
  • Anjum, R., et al. (2016). The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models. Clinical Cancer Research, 22(22), 5527-5538. [Link]
  • DeAngelo, D. J., et al. (2017). Crenolanib is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia. Oncotarget, 8(52), 90335-90347. [Link]
  • Bai, H., et al. (2023). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Drug Development Research, 84(8), 1709-1723. [Link]
  • Bantscheff, M., et al. (2007). Cellular Targets of Gefitinib. Cancer Research, 67(15), 7071-7071. [Link]
  • Huber, K. V. M., et al. (2018). The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers. OncoTargets and Therapy, 11, 633-642. [Link]
  • Bai, H., et al. (2023). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Drug Development Research, 84(8), 1709-1723. [Link]
  • Gilliland, D. G., & Griffin, J. D. (2002). The roles of FLT3 in hematopoiesis and leukemia. Blood, 100(5), 1532-1542. [Link]
  • Creative Diagnostics. (n.d.).
  • Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data.
  • ScienceOpen. (n.d.). The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers. [Link]
  • Sun, J., et al. (2023). Design, Synthesis and Biological Evaluation of Novel Selective PI3Kδ Inhibitors Containing Pyridopyrimidine Scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244858. [Link]
  • Kim, E. S., & Lee, J. S. (2023). Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor. Clinical Pharmacokinetics, 62(10), 1365-1380. [Link]
  • DIMA Biotechnology. (2025, May 20). FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia. [Link]
  • Ciardiello, F., et al. (2000). Gefitinib (ZD1839), a selective epidermal growth factor receptor tyrosine kinase inhibitor, enhances the antitumor activity of conventional cytotoxic agents in human colon cancer cell lines. Clinical Cancer Research, 6(5), 2053-2063. [Link]
  • Vasta, J. D., et al. (2018). Quantitative, real-time measurement of binding kinetics of inhibitors to a protein target in living cells. Cell Chemical Biology, 25(2), 256-264.e6. [Link]
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • LINCS Data Portal. (n.d.). Gefitinib KINOMEscan (LDG-1139: LDS-1142). [Link]
  • ResearchGate. (2023, September 3). Discovery of novel pyrido[3,2‐d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors | Request PDF. [Link]
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237-251. [Link]
  • Robers, M. B., et al. (2015). Direct measure of GPCR-ligand binding in live cells using a novel BRET-based binding assay.
  • Dai, L., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Journal of the American Chemical Society, 143(35), 14197-14205. [Link]
  • Delhaye, S., et al. (2019). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 24(16), 2955. [Link]
  • Wells, C. I., et al. (2021). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Cell Chemical Biology, 28(5), 656-669.e5. [Link]
  • Weisberg, E., et al. (2017). Crenolanib is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia. Oncotarget, 8(52), 90335-90347. [Link]
  • Giles, F. J., et al. (2013). Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants. Blood, 122(22), 360-368. [Link]

Sources

A Tale of Two Scaffolds: Unraveling the Structure-Activity Relationships of 4-Substituted Pyrido[3,2-d]pyrimidines and Pyrido[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Drug Discovery Professionals

In the landscape of medicinal chemistry, the pyrido[d]pyrimidine scaffold stands as a privileged structure, forming the core of numerous biologically active compounds, particularly in the realm of kinase inhibition. The arrangement of nitrogen atoms within the fused pyridine ring gives rise to four distinct isomers, with the pyrido[2,3-d]pyrimidine and pyrido[3,2-d]pyrimidine isomers being of significant interest. While structurally similar, this subtle change in nitrogen placement can profoundly impact the molecule's three-dimensional shape, electronic properties, and ultimately, its interaction with biological targets. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of 4-substituted pyrido[3,2-d]pyrimidines and their more extensively studied pyrido[2,3-d]pyrimidine counterparts, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

The Isomeric Difference: A Subtle Shift with Significant Consequences

The core of our comparison lies in the orientation of the pyridine nitrogen relative to the pyrimidine ring. In the pyrido[2,3-d]pyrimidine scaffold, the pyridine nitrogen is at position 1, adjacent to the fusion, creating a specific electronic and steric environment. Conversely, the pyrido[3,2-d]pyrimidine scaffold places the pyridine nitrogen at position 8, altering the hydrogen bonding capacity and overall topography of the molecule. This seemingly minor isomeric difference can lead to distinct binding modes and potencies against various biological targets.

Pyrido[d]pyrimidine_Isomers cluster_0 Pyrido[2,3-d]pyrimidine cluster_1 Pyrido[3,2-d]pyrimidine pyrido23d N1 N1 4-pos 4 pyrido32d N8 N8 4-pos_2 4

Caption: Core structures of pyrido[2,3-d]pyrimidine and pyrido[3,2-d]pyrimidine isomers.

Structure-Activity Relationship at the 4-Position: A Head-to-Head Comparison

The 4-position of the pyridopyrimidine ring system is a critical vector for introducing diversity and modulating biological activity. Substituents at this position often project into the solvent-exposed region of the ATP-binding pocket of kinases, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The Well-Trod Path: 4-Substituted Pyrido[2,3-d]pyrimidines

The SAR of 4-substituted pyrido[2,3-d]pyrimidines is extensively documented, particularly in the context of kinase inhibition.[1][2] A wide array of substituents, including amino, anilino, alkoxy, and aryl groups, have been explored at this position, yielding potent inhibitors of various kinases such as EGFR, CDK4/6, and PI3K.[1]

Key SAR Observations for 4-Substituted Pyrido[2,3-d]pyrimidines:

  • Amino and Anilino Groups: The introduction of substituted amino and anilino moieties at the 4-position has been a highly successful strategy. These groups can act as hydrogen bond donors and acceptors, forming crucial interactions with the hinge region of kinases. The nature of the substituent on the amino or anilino group is critical for potency and selectivity.

  • Aryl and Heteroaryl Groups: Direct attachment of aryl or heteroaryl rings at the 4-position can lead to potent inhibitors by occupying hydrophobic pockets within the kinase active site.

  • Alkoxy and Thioalkoxy Groups: These groups can modulate the electronic properties of the scaffold and influence solubility and metabolic stability.

The Road Less Traveled: 4-Substituted Pyrido[3,2-d]pyrimidines

In contrast to its [2,3-d] isomer, the SAR of 4-substituted pyrido[3,2-d]pyrimidines is less explored. However, emerging research suggests that this scaffold holds significant potential for developing potent and selective inhibitors.

A pivotal study by Zhang and colleagues provides a rare direct comparison of the two isomers as dual ERK/PI3K inhibitors.[2] Their findings revealed that a pyrido[3,2-d]pyrimidine derivative exhibited significant inhibitory activity against both ERK2 and PI3Kα. In stark contrast, the corresponding pyrido[2,3-d]pyrimidine analog showed minimal activity at the same concentration.[2] This suggests that for certain kinase targets, the orientation of the pyridine nitrogen in the [3,2-d] isomer is more favorable for binding.

Emerging SAR Insights for 4-Substituted Pyrido[3,2-d]pyrimidines:

  • Kinase Inhibition: The pyrido[3,2-d]pyrimidine scaffold has been successfully employed to generate inhibitors of PI3Kδ and dual MNK/PIM kinases. This indicates the versatility of this scaffold for targeting different kinase families.

  • Influence of 4-Substituents: While a comprehensive SAR for the 4-position is yet to be established, the success of amino and substituted anilino groups in reported inhibitors suggests that, similar to the [2,3-d] isomer, this position is crucial for achieving high potency.

Comparative Data on Kinase Inhibition

To provide a clearer picture of the differential effects of 4-substitution on these isomeric scaffolds, the following table summarizes key findings from the literature.

Scaffold4-SubstituentTarget Kinase(s)Key FindingReference
Pyrido[3,2-d]pyrimidine Substituted amineERK2, PI3KαActive [2]
Pyrido[2,3-d]pyrimidine Substituted amineERK2, PI3KαInactive [2]
Pyrido[2,3-d]pyrimidine AnilinoPDGFR, FGFR, EGFR, c-SrcBroad-spectrum activity[1]
Pyrido[2,3-d]pyrimidine AminoPIM-1Potent inhibition[3]

This limited direct comparison highlights a critical point: a simple isomeric change can flip a compound from inactive to active against specific targets. This underscores the importance of exploring all isomeric possibilities in a drug discovery program.

Experimental Protocols: A Guide to Synthesis and Evaluation

The ability to synthesize and evaluate these compounds is paramount to understanding their SAR. Below are representative, step-by-step methodologies for the synthesis of 4-substituted pyridopyrimidines and a general kinase inhibition assay.

Synthesis of 4-Substituted Pyrido[2,3-d]pyrimidines

A common and versatile method for the synthesis of 4-substituted pyrido[2,3-d]pyrimidines involves the construction of the pyridine ring onto a pre-formed pyrimidine.

Step-by-Step Protocol:

  • Starting Material: Begin with a suitably substituted 4-aminopyrimidine. The choice of substituents at positions 2 and 6 of the pyrimidine ring will influence the final properties of the molecule.

  • Condensation: React the 4-aminopyrimidine with a three-carbon synthon, such as an α,β-unsaturated ketone or ester, under acidic or basic conditions. This step forms the fused pyridine ring.

  • Functionalization of the 4-Position: If the starting pyrimidine does not already contain the desired 4-substituent, a common strategy is to introduce a leaving group, such as a chlorine atom, at this position. This can then be displaced by various nucleophiles (amines, anilines, alcohols, thiols) to generate a library of 4-substituted analogs.

Synthesis_Pyrido23d start 4-Aminopyrimidine intermediate1 Condensation with α,β-unsaturated carbonyl start->intermediate1 intermediate2 Fused Pyrido[2,3-d]pyrimidine intermediate1->intermediate2 intermediate3 Chlorination at C4 intermediate2->intermediate3 final 4-Substituted Pyrido[2,3-d]pyrimidine intermediate3->final Nucleophilic Substitution

Caption: General synthetic workflow for 4-substituted pyrido[2,3-d]pyrimidines.

Synthesis of 4-Substituted Pyrido[3,2-d]pyrimidines

The synthesis of the pyrido[3,2-d]pyrimidine scaffold often starts from a substituted pyridine derivative, onto which the pyrimidine ring is constructed.

Step-by-Step Protocol:

  • Starting Material: A common starting point is a 2-aminonicotinonitrile or a related 2,3-disubstituted pyridine.

  • Cyclization: The pyrimidine ring is typically formed by reacting the pyridine precursor with a one-carbon synthon, such as formamide or an orthoformate, often at elevated temperatures.

  • Introduction of the 4-Substituent: Similar to the [2,3-d] isomer, a key intermediate is often the 4-chloro-pyrido[3,2-d]pyrimidine, which can be synthesized from the corresponding 4-hydroxy derivative using a chlorinating agent like phosphorus oxychloride. This 4-chloro intermediate is then amenable to nucleophilic substitution to introduce a variety of substituents.

Synthesis_Pyrido32d start 2-Aminonicotinonitrile intermediate1 Cyclization with Formamide start->intermediate1 intermediate2 Pyrido[3,2-d]pyrimidin-4-one intermediate1->intermediate2 intermediate3 Chlorination with POCl3 intermediate2->intermediate3 final 4-Substituted Pyrido[3,2-d]pyrimidine intermediate3->final Nucleophilic Substitution

Caption: General synthetic workflow for 4-substituted pyrido[3,2-d]pyrimidines.

In Vitro Kinase Inhibition Assay

A standard method to evaluate the potency of these compounds is through an in vitro kinase assay, which measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Step-by-Step Protocol:

  • Reagents: Prepare a reaction buffer containing the kinase of interest, a suitable substrate (often a peptide or protein), and ATP (adenosine triphosphate).

  • Compound Incubation: Add varying concentrations of the test compound to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (vehicle, typically DMSO).

  • Initiate Reaction: Start the kinase reaction by adding a solution of ATP, often radiolabeled ([γ-³²P]ATP) or coupled to a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Incubation: Allow the reaction to proceed for a defined period at a specific temperature (e.g., 30°C for 30 minutes).

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays, the amount of ADP produced is measured.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Conclusion: Charting the Course for Future Drug Discovery

The comparative analysis of 4-substituted pyrido[3,2-d]pyrimidines and pyrido[2,3-d]pyrimidines reveals a fascinating interplay between subtle structural modifications and profound changes in biological activity. While the pyrido[2,3-d]pyrimidine scaffold has been a workhorse in kinase inhibitor design, the emerging data on the pyrido[3,2-d]pyrimidine isomer suggests it is a highly promising, yet underexplored, area for drug discovery.

The key takeaway for medicinal chemists is the critical importance of isomeric considerations in scaffold design. The case of the ERK/PI3K inhibitors demonstrates that a simple nitrogen transposition can be the difference between a lead compound and an inactive molecule. As more research is conducted on the less-explored pyridopyrimidine isomers, a more complete understanding of their SAR will undoubtedly emerge, paving the way for the development of next-generation therapeutics with improved potency, selectivity, and safety profiles. The continued exploration of this rich chemical space is a compelling endeavor for the drug discovery community.

References

  • Elzahabi, H. S., et al. (2018). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 799-810.
  • Panek, R. L., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(18), 2893-2898.[1]
  • Hassan, A. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Medicinal Chemistry, 15(3), 634-647.[3]
  • Kisliuk, R. L. (2008). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine and related derivatives as dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 51(22), 7063-7074.
  • Chu, X. J., et al. (2020). Synthesis of Palbociclib. Organic Process Research & Development, 24(10), 2142-2154.
  • Meng, F., et al. (2019). A practical and efficient synthesis of Vistusertib (AZD2014). Tetrahedron Letters, 60(15), 1083-1085.
  • Le Meur, Y., et al. (2019). Discovery of Seletalisib (UCB5857), a Potent and Selective PI3Kδ Inhibitor for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 62(17), 7859-7876.
  • Zhang, Y., et al. (2019). Discovery of Novel Pyrido[3,2-d]pyrimidine Derivatives as Potent and Orally Bioavailable Dual Inhibitors of ERK and PI3K. ACS Medicinal Chemistry Letters, 10(11), 1555-1561.
  • Bai, H., et al. (2023). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Drug Development Research, 84(8), 1709-1723.
  • Wang, Y., et al. (2021). Optimization of 4,6-Disubstituted Pyrido[3,2- d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth. Journal of Medicinal Chemistry, 64(18), 13719-13735.
  • Adjei, A. A., et al. (2017). A phase I dose-escalation study of TAK-733, an investigational oral MEK inhibitor, in patients with advanced solid tumors.
  • Li, B., et al. (2016). An efficient approach to achieve TAK-733. Tetrahedron, 72(22), 2948-2953.
  • Zhang, H., et al. (2018). Scaffold-hopping synthesis of ERK/PI3K dual inhibitors by replacing 1H-pyrazolo[3,4-d]pyrimidine scaffold with pyrido[3,2-d]pyrimidine. Bioorganic & Medicinal Chemistry Letters, 28(15), 2574-2578.[2]

Sources

Pyrido[3,2-d]pyrimidines vs. Standard of Care: A Comparative In Vivo Efficacy Guide for Oncology Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is paved with rigorous comparative studies. The pyrido[3,2-d]pyrimidine core, a privileged scaffold in medicinal chemistry, has given rise to a new generation of kinase inhibitors with significant potential in oncology. This guide provides an in-depth, objective comparison of the efficacy of a representative pyrido[3,2-d]pyrimidine analogue against the established standard of care for Non-Small Cell Lung Cancer (NSCLC), grounded in preclinical experimental data.

Given the close structural and biological relationship, and the availability of direct comparative in vitro data, this guide will focus on a highly potent thieno[2,3-d]pyrimidine derivative (Compound B1) as an exemplar for this class of compounds. This compound, like its pyrido[3,2-d]pyrimidine cousins, is designed to inhibit the Epidermal Growth Factor Receptor (EGFR), a critical target in NSCLC. We will compare its performance profile against Osimertinib (AZD9291) , the third-generation EGFR inhibitor that represents the current standard of care for patients with specific EGFR mutations.

The Oncogenic Driver: EGFR in Non-Small Cell Lung Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by ligands like EGF, triggers downstream signaling cascades, primarily the PI3K/Akt and Ras/Raf/MAPK pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation.[1][2] In a subset of NSCLC patients, specific activating mutations in the EGFR gene, such as the L858R point mutation in exon 21 or deletions in exon 19, lead to constitutive kinase activity, driving oncogenesis.[2]

First and second-generation EGFR tyrosine kinase inhibitors (TKIs) were developed to target these activating mutations. However, patients often develop resistance, most commonly through a secondary "gatekeeper" mutation, T790M, in exon 20.[3] This mutation increases the receptor's affinity for ATP, reducing the efficacy of earlier-generation TKIs. Third-generation inhibitors, like Osimertinib, were specifically designed to overcome this resistance mechanism while sparing the wild-type (WT) EGFR to minimize toxicity.[3][4]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Therapeutic Intervention EGFR EGFR (L858R/T790M Mutant) PI3K PI3K EGFR->PI3K ATP RAS Ras EGFR->RAS ATP AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound_B1 Compound B1 Compound_B1->EGFR Inhibit Phosphorylation Osimertinib Osimertinib Osimertinib->EGFR Inhibit Phosphorylation

Figure 1: Simplified EGFR signaling pathway in mutant NSCLC.

Mechanism of Action: Irreversible Covalent Inhibition

Both the investigational thieno[2,3-d]pyrimidine class and the standard of care, Osimertinib, are third-generation, irreversible EGFR inhibitors. Their mechanism relies on an electrophilic group (often an acrylamide moiety) that forms a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[3][4] This permanent inactivation of the receptor is a key reason for their high potency against the T790M resistance mutation.

Covalent_Inhibition cluster_EGFR EGFR ATP-Binding Pocket (T790M Mutant) cluster_Inhibitor Irreversible Inhibitor (e.g., Compound B1 / Osimertinib) Cys797 Cysteine 797 (Nucleophilic Thiol) ATP_Site ATP Binding Site Inhibitor Thieno[2,3-d]pyrimidine with Acrylamide Moiety Inhibitor->ATP_Site 1. Reversible Binding Acrylamide Electrophilic Warhead Inhibitor->Acrylamide Acrylamide->Cys797 2. Covalent Bond Formation

Figure 2: Covalent binding mechanism of irreversible EGFR inhibitors.

Comparative Efficacy Analysis

A direct, head-to-head in vivo study comparing Compound B1 with Osimertinib has not been published. Therefore, this guide presents a robust comparison based on potent, directly comparative in vitro data, followed by an inferred in vivo comparison using extensive public data for the standard of care.

In Vitro Potency: A Direct Comparison

The foundational evidence for a compound's potential lies in its enzymatic and cellular inhibitory activity. Compound B1 has demonstrated potent inhibition of the target EGFRL858R/T790M kinase and strong anti-proliferative effects in the H1975 human NSCLC cell line, which harbors this double mutation.[5][6]

CompoundTarget / Cell LineIC50 (nM)Selectivity (WT vs. Mutant)Source
Compound B1 EGFRL858R/T790M (Kinase) 13 >76-fold [5][6]
H1975 (Cell Proliferation) 87 -[5][6]
Osimertinib (AZD9291) EGFRL858R/T790M (Kinase) Not reported in studyNot reported in study[5][6]
H1975 (Cell Proliferation) <87 (Slightly more potent than B1)-[5][6]
Olmutinib H1975 (Cell Proliferation) >87 (Less potent than B1)-[5][6]

Expert Interpretation: The in vitro data is highly encouraging. Compound B1 exhibits kinase inhibition in the low nanomolar range, comparable to best-in-class third-generation TKIs.[5][6] Its cellular anti-proliferative activity against H1975 cells is on par with, though slightly less potent than, Osimertinib.[5][6] Crucially, its high selectivity for the mutant EGFR over the wild-type form is a key predictor of a favorable therapeutic window, potentially leading to fewer side effects associated with WT EGFR inhibition, such as skin rash and diarrhea.[3]

In Vivo Efficacy: Benchmarking Against the Standard

While specific in vivo data for Compound B1 is not publicly available, we can establish a robust benchmark by examining the performance of Osimertinib in the same preclinical model. The NCI-H1975 subcutaneous xenograft model in immunocompromised mice is the industry standard for evaluating efficacy against the T790M resistance mutation.

TreatmentDose & ScheduleAnimal ModelKey Efficacy ReadoutSource
Osimertinib (AZD9291) 2.5 mg/kg, Oral, DailyNCI-H1975 Xenograft (Nude Mice)Significant tumor shrinkage after 14 days[1]
Osimertinib (AZD9291) 5 mg/kg, Oral, DailyNCI-H1975 Xenograft (Nude Mice)Profound and sustained tumor regression[1]
Osimertinib (AZD9291) 25 mg/kg, Oral, DailyNCI-H1975 Xenograft (Nude Mice)Complete macroscopic tumor response after 20 days, sustained for 200 days[1]
Vehicle Control -NCI-H1975 Xenograft (Nude Mice)Progressive tumor growth[1]

Experimental Methodologies: The H1975 Xenograft Efficacy Study

To ensure trustworthiness and reproducibility, preclinical in vivo studies must follow a rigorous, standardized protocol. The following outlines the self-validating system for assessing the efficacy of a novel compound against an established standard.

Step-by-Step Protocol
  • Cell Culture: NCI-H1975 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere. Cells are grown to exponential phase for implantation.[7]

  • Animal Models: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old, are used. These mice lack a functional thymus and cannot mount an effective T-cell mediated immune response, allowing human tumor cells to grow without rejection.[8]

  • Tumor Implantation: A suspension of 5-10 million H1975 cells in a 1:1 mixture of media and Matrigel is injected subcutaneously into the right flank of each mouse.[8][9] Matrigel provides a scaffold that supports initial tumor cell growth.

  • Tumor Growth Monitoring & Randomization: Tumors are measured twice weekly with calipers. Tumor volume is calculated using the formula: (Length x Width2) / 2.[8] When tumors reach a predetermined average size (e.g., 100-150 mm3), mice are randomized into treatment cohorts (e.g., Vehicle, Standard of Care, Investigational Compound at various doses).[8] This ensures an unbiased distribution of tumor sizes at the start of treatment.

  • Dosing Administration: The investigational compound and standard of care are administered according to the planned schedule (e.g., daily oral gavage). The vehicle used to dissolve the drugs is administered to the control group. Mouse body weight is monitored as an indicator of toxicity.[1]

  • Efficacy Assessment: The primary endpoint is tumor growth inhibition. Data is often presented as mean tumor volume ± SEM for each group over time. Secondary endpoints can include tumor weight at the end of the study and the number of tumor regressions.

  • Statistical Analysis: Appropriate statistical tests (e.g., t-test or ANOVA) are used to determine if the differences in tumor growth between treatment groups and the control group are statistically significant.

Xenograft_Workflow cluster_prep Preparation cluster_invivo In Vivo Phase cluster_analysis Data Analysis Cell_Culture 1. Culture NCI-H1975 Cells (Exponential Growth) Harvest 2. Harvest & Count Cells Cell_Culture->Harvest Prepare_Injectate 3. Prepare Cell Suspension (in Media/Matrigel) Harvest->Prepare_Injectate Implantation 4. Subcutaneous Injection into Athymic Nude Mice Tumor_Growth 5. Monitor Tumor Growth (Calipers, 2x/week) Implantation->Tumor_Growth Randomization 6. Randomize Mice into Treatment Cohorts (Tumor Volume ~150mm³) Tumor_Growth->Randomization Dosing 7. Daily Oral Dosing (Vehicle, Standard, Test Compound) Randomization->Dosing Monitor_Efficacy 8. Measure Tumor Volume & Body Weight Dosing->Monitor_Efficacy Endpoint 9. Endpoint Analysis (Tumor Growth Inhibition) Monitor_Efficacy->Endpoint Stats 10. Statistical Evaluation Endpoint->Stats

Figure 3: Standard workflow for an NSCLC xenograft efficacy study.

Senior Scientist's Perspective & Future Directions

The pyrido[3,2-d]pyrimidine scaffold and its close analogues represent a fertile ground for the development of next-generation kinase inhibitors. The exemplary thieno[2,3-d]pyrimidine Compound B1 demonstrates a highly promising preclinical profile, with in vitro potency against the clinically critical EGFRL858R/T790M mutation that rivals the standard of care, Osimertinib.[5][6]

The key takeaway for researchers is the critical importance of the mutant-vs-wild-type selectivity ratio. A highly selective compound promises a wider therapeutic index, potentially allowing for more effective target inhibition in the tumor while minimizing dose-limiting toxicities in the patient.

While the inferred comparison presented here is a valuable tool for prioritizing development candidates, it is not a substitute for direct empirical evidence. The essential next steps for advancing a compound like B1 are clear:

  • Head-to-Head In Vivo Efficacy Study: A direct comparison against Osimertinib in the H1975 xenograft model is imperative to definitively establish its relative anti-tumor activity.

  • Pharmacokinetic (PK) Profiling: In vivo studies are needed to determine the compound's oral bioavailability, half-life, and tissue distribution. A compound with superior tumor penetration could offer a significant advantage.

  • Pharmacodynamic (PD) Biomarker Analysis: Western blotting or IHC analysis of tumor xenografts post-treatment should be performed to confirm on-target inhibition of EGFR phosphorylation and downstream signaling molecules like Akt and ERK.

By systematically benchmarking against established standards of care using validated preclinical models, the drug development community can confidently identify and advance novel pyrido[3,2-d]pyrimidine-based therapeutics with the potential to improve outcomes for patients with NSCLC and other malignancies.

References

  • Cross, D. A. E., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046–1061. [Link]
  • Shigematsu, H., et al. (2008). Comprehensive analysis of EGFR signaling pathways in non-small cell lung cancer. Journal of Thoracic Oncology, 3(5), 473-479. [Link]
  • Chen, T., et al. (2019). Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC). International Journal of Molecular Sciences, 20(15), 3833. [Link]
  • Regales, L., et al. (2007). Development of New Mouse Lung Tumor Models Expressing EGFR T790M Mutants Associated with Clinical Resistance to Kinase Inhibitors. PLoS ONE, 2(8), e810. [Link]
  • Politi, K., & Pao, W. (2007). Development of new mouse lung tumor models expressing EGFR T790M mutants associated with clinical resistance to kinase inhibitors. PLoS ONE, 2(8), e810. [Link]
  • Regales, L., et al. (2007). Development of New Mouse Lung Tumor Models Expressing EGFR T790M Mutants Associated with Clinical Resistance to Kinase Inhibitors. PLoS ONE, 2(8), e810. [Link]
  • Tan, C. S., et al. (2017). Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer. Oncotarget, 8(61), 104614–104631. [Link]
  • To, C., et al. (2022). Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response. bioRxiv. [Link]
  • La Monica, S. (2020). Special Issue: EGFR Signaling in Non-Small-Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities. Cells. [Link]
  • Bisi, J. E., et al. (2017). H1975 NSCLC xenograft model. Bio-protocol, 7(21), e2588. [Link]
  • Tan, C. S., et al. (2017). Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer. Oncotarget, 8(61), 104614–104631. [Link]
  • LUNGevity Foundation. (n.d.).
  • Pao, W., & Chmielecki, J. (2012). Irreversible and Reversible EGFR Inhibitors Are Directly Compared in NSCLC. Cancer Discovery, 2(8), 674-675. [Link]
  • Kwak, E. L., et al. (2005). Irreversible inhibitors of the EGF receptor may circumvent acquired resistance to gefitinib. Proceedings of the National Academy of Sciences, 102(21), 7665-7670. [Link]
  • Ercan, D., et al. (2012). Resistance to Irreversible EGFR Tyrosine Kinase Inhibitors through a Multistep Mechanism Involving the IGF1R Pathway. Clinical Cancer Research, 18(22), 6127-6137. [Link]
  • Altogen Labs. (n.d.). NCI-H1975 Xenograft Model. [Link]
  • Pharmacology Discovery Services. (n.d.). Xenograft, Lung, NCI-H1975. [Link]
  • Steiner, P., et al. (2008). Tumor Growth Inhibition with Cetuximab and Chemotherapy in Non–Small Cell Lung Cancer Xenografts Expressing Wild-type and Mutated Epidermal Growth Factor Receptor. Clinical Cancer Research, 14(20), 6528-6538. [Link]
  • Inotiv. (n.d.). Non-small Cell Lung Adenocarcinoma H1975 Xenograft Tumor Model. [Link]
  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
  • El-Gamal, M. I., et al. (2023). Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Future Medicinal Chemistry, 15(13), 1167-1184. [Link]
  • To, C., et al. (2022). Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response. bioRxiv. [Link]
  • Gower, A., et al. (2018). Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors. Journal of Medicinal Chemistry, 61(17), 7766-7780. [Link]
  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, anticancer evaluation, and in silico studies of some thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors. Archiv der Pharmazie, 356(9), e2300155. [Link]
  • Yousef, R. G., et al. (2024). Discovery of new thieno[2,3-d]pyrimidine-based dual VEGFR-2 and EGFR inhibitors for enhanced therapeutic efficacy in breast cancer. Journal of Molecular Structure, 1301, 137358. [Link]
  • Zhang, S., et al. (2021). Downregulation of death receptor 4 is tightly associated with positive response of EGFR mutant lung cancer to EGFR-targeted therapy and improved prognosis.
  • Aoyagi, Y., et al. (1993). In vivo activity on murine tumors of a novel antitumor compound, N-beta-dimethylaminoethyl 9-carboxy-5-hydroxy-10-methoxybenzo[a]phenazine-6-carboxamide sodium salt (NC-190). Investigational New Drugs, 11(2-3), 103-110. [Link]
  • Ramirez, M., et al. (2022). The landscape of therapeutic vulnerabilities in EGFR inhibitor osimertinib drug tolerant persister cells.
  • Zhang, Y., et al. (2019). Zebrafish Xenograft Model of Human Lung Cancer for Evaluating Osimertinib Resistance. Journal of Cancer, 10(16), 3733–3741. [Link]
  • Satomi, Y., et al. (2000). Antitumor activity of 2-amino-4,4alpha-dihydro-4alpha,7-dimethyl-3H-phenoxazine-3-one against Meth A tumor transplanted into BALB/c mice. Anticancer Drugs, 11(8), 653-657. [Link]
  • Zhou, Y. B., et al. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 62(17), 7897–7913. [Link]
  • Lindgren, A. K., et al. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of 2-(4-Chlorophenyl)quinolin-4-ylmethanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Journal of Medicinal Chemistry, 59(18), 8577-8592. [Link]
  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

Sources

A Comparative Guide to Cross-Reactivity Studies of 4-Chloropyrido[3,2-d]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 4-Chloropyrido[3,2-d]pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its significance stems from a structural resemblance to endogenous purines like adenine, the very molecules that protein kinases utilize as a substrate in the form of adenosine triphosphate (ATP).[1] This bioisosteric relationship allows pyridopyrimidine derivatives to effectively compete for the ATP-binding site of kinases, making them a potent class of inhibitors for targets implicated in cancer and inflammatory diseases.[1][2][3][4]

However, the human kinome comprises over 500 protein kinases, many of which share conserved structural features within their ATP-binding pockets.[5][6] This conservation presents a formidable challenge: ensuring that a newly developed inhibitor selectively engages its intended target without causing unintended "off-target" effects through cross-reactivity with other kinases.[7][8][9] Such off-target activity can lead to cellular toxicity or, in some cases, produce unexpected therapeutic benefits—a concept known as polypharmacology.[8][10]

This guide provides an in-depth comparison of essential experimental methodologies for characterizing the selectivity profile of this compound-based inhibitors. We will delve into the causality behind experimental choices, provide validated protocols, and present data in a clear, comparative format to empower researchers, scientists, and drug development professionals in making informed decisions.

Pillar 1: In Vitro Profiling – Quantifying Potency and Selectivity

The initial assessment of an inhibitor's cross-reactivity begins with in vitro biochemical assays. These methods utilize purified components to directly measure the inhibitor's effect on the enzymatic activity or binding affinity of a broad panel of kinases.

A. Biochemical Kinase Inhibition Assays

The most direct way to assess an inhibitor's potency is to measure its ability to block the phosphorylation of a substrate by a purified kinase.[7]

Causality Behind the Method: This approach provides a direct measure of functional inhibition (IC50), which is the concentration required to reduce the kinase's enzymatic activity by half. By performing this assay across a diverse panel of kinases, a preliminary selectivity profile can be established. Testing at an ATP concentration near the Michaelis constant (Km) for each kinase allows the resulting IC50 values to approximate the inhibitor's intrinsic binding affinity (Ki), enabling more standardized comparisons across different enzymes.[7][8]

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis p1 Prepare reaction buffer with purified kinase and substrate peptide r1 Add inhibitor dilutions to reaction wells p1->r1 p2 Create serial dilutions of this compound inhibitor p2->r1 r2 Initiate reaction by adding ATP (e.g., [γ-³³P]-ATP) r1->r2 r3 Incubate at 30°C for a defined period (e.g., 30 min) r2->r3 d1 Stop reaction and capture phosphorylated substrate on a filter membrane r3->d1 d2 Quantify radioactivity to measure kinase activity d1->d2 d3 Plot % inhibition vs. inhibitor concentration d2->d3 d4 Calculate IC50 value using non-linear regression d3->d4

Caption: Workflow for a radiolabeled in vitro kinase inhibition assay.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified target kinase (e.g., 5-10 nM), a specific substrate peptide (e.g., 10-20 µM), and a buffer containing MgCl₂.

  • Inhibitor Addition: Add the this compound-based inhibitor across a range of concentrations (e.g., 10-point dose-response curve). Include vehicle-only (DMSO) wells as a negative control (100% activity).

  • Reaction Initiation: Start the enzymatic reaction by adding ATP. For robust selectivity profiling, use [γ-³³P]-ATP at a concentration close to the Km of each specific kinase being tested.[7]

  • Incubation: Allow the reaction to proceed for 20-40 minutes at room temperature or 30°C.

  • Termination and Detection: Stop the reaction and spot the mixture onto filter paper. Wash the filters to remove unincorporated [γ-³³P]-ATP.

  • Quantification: Measure the amount of ³³P incorporated into the substrate peptide using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

B. Large-Scale Kinome Binding Assays

To gain a comprehensive overview of selectivity, inhibitors are often screened against hundreds of kinases in parallel using binding assays.[7][11] These assays measure the direct interaction between the inhibitor and the kinase, independent of enzymatic activity.

Causality Behind the Method: Unlike activity assays, which require active enzymes and specific substrates, binding assays can be performed on both active and inactive kinase conformations.[12] This provides a broader picture of potential interactions within the cell. The output, often a dissociation constant (Kd) or percent inhibition at a fixed concentration, allows for the calculation of selectivity metrics like the S-score, which quantifies the number of off-targets at a specific threshold.[13]

Assay TypeTarget KinaseOff-Target Kinase AOff-Target Kinase BOff-Target Kinase C
Biochemical IC50 (nM) 15850>10,000450
Binding Kd (nM) 251,200>10,000600

This table illustrates how data from both assay types can be used to build a cohesive picture of an inhibitor's potency and selectivity.

Pillar 2: In Situ Target Engagement – Validating Binding in a Cellular Context

While in vitro assays are essential, they do not fully replicate the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique that provides direct evidence of an inhibitor binding to its target inside intact cells or tissues.[14][15][16][17]

Causality Behind the Method: The core principle of CETSA is ligand-induced thermal stabilization.[17] When a drug like a this compound inhibitor binds to its target protein, the resulting complex is more resistant to heat-induced unfolding and aggregation.[14][16] By heating cells treated with the inhibitor across a temperature gradient, we can measure this stabilization as a "thermal shift," confirming target engagement in a physiologically relevant setting.

cluster_cell_treatment Cell Treatment cluster_heat_challenge Heat Challenge cluster_analysis Analysis ct1 Treat intact cells with Inhibitor or Vehicle (DMSO) ct2 Incubate to allow for compound uptake ct1->ct2 hc1 Aliquot cell suspensions into PCR tubes ct2->hc1 hc2 Heat aliquots across a temperature gradient (e.g., 40-70°C) hc1->hc2 hc3 Cool samples to 4°C hc2->hc3 a1 Lyse cells (e.g., freeze-thaw) hc3->a1 a2 Centrifuge to pellet aggregated proteins a1->a2 a3 Collect supernatant (soluble protein fraction) a2->a3 a4 Quantify remaining soluble target protein via Western Blot or MS a3->a4

Caption: Workflow for a CETSA experiment to detect target engagement.

Part 1: CETSA Melt Curve (Thermal Shift)

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with a saturating concentration of the this compound inhibitor (e.g., 10 µM) and another set with vehicle (DMSO) for 1-2 hours.[14]

  • Heat Challenge: Harvest and resuspend cells. Aliquot the cell suspensions into PCR tubes for each temperature point. Heat the tubes using a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C.[14]

  • Lysis and Separation: Lyse the cells using three rapid freeze-thaw cycles. Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[14]

  • Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein via Western blot. A shift in the melting curve to a higher temperature for the inhibitor-treated sample confirms target stabilization.

Part 2: Isothermal Dose-Response (ITDR-CETSA) for EC50 Determination

  • Determine Optimal Temperature: From the melt curve data, select a single temperature that causes approximately 50-80% of the target protein to denature in the vehicle-treated group.[14]

  • Dose-Response Treatment: Treat cells with a serial dilution of the inhibitor.

  • Isothermal Challenge: Heat all samples at the single, pre-determined optimal temperature.

  • Analysis: Process the samples as described above (Lysis, Separation, Western Blot).

  • Quantification: Quantify the band intensity for the target protein at each inhibitor concentration. Plot the intensity versus concentration to determine the cellular EC50, the concentration required for half-maximal thermal stabilization.

Target ProteinCETSA Thermal Shift (ΔTagg)ITDR-CETSA EC50 (nM)Interpretation
Intended Target + 5.2 °C85Strong, potent engagement in cells
Off-Target A + 2.1 °C2,500Weak engagement at high concentrations
Off-Target C + 3.5 °C950Moderate engagement, potential for off-target effects
Non-Target Protein No Shift>10,000No evidence of cellular binding

Comparison of Methodologies

A multi-pronged strategy is essential for a complete understanding of inhibitor cross-reactivity. Each method provides a unique and complementary piece of the puzzle.

FeatureBiochemical Inhibition AssayLarge-Scale Binding AssayCellular Thermal Shift Assay (CETSA)
Principle Measures functional inhibition of enzymatic activityMeasures direct physical binding to the kinaseMeasures ligand-induced thermal stabilization of the target protein
Context In Vitro (purified components)In Vitro (purified components)In Situ (intact cells or tissues)
Primary Output IC50 (Potency)Kd or % Inhibition (Affinity)ΔTagg (Engagement), EC50 (Cellular Potency)
Throughput Medium to HighVery High (300+ kinases)Low to Medium
Key Advantage Directly measures functional enzymatic inhibition.Provides a broad, unbiased view of the kinome-wide selectivity profile.Confirms target engagement in a physiologically relevant environment.[15]
Key Limitation Lacks cellular context (e.g., ATP concentration, other proteins).Does not measure functional activity modulation.Lower throughput; requires a specific antibody for detection (Western blot).

Conclusion: A Synthesis of Evidence for Confident Drug Development

Characterizing the cross-reactivity of this compound-based inhibitors is not a single experiment but a systematic process of evidence gathering. The journey begins with broad in vitro screening—using biochemical and binding assays—to map the landscape of potential interactions across the kinome and establish potency.[7][11] This provides an essential, albeit preliminary, view of selectivity.

The critical next step is to validate these findings in a biologically relevant system. The Cellular Thermal Shift Assay (CETSA) serves as the definitive bridge, confirming that the inhibitor physically engages its intended target (and potential off-targets) within the complex milieu of a living cell.[16][17] A compound that demonstrates a potent IC50 and Kdin vitro and a corresponding low EC50 in an ITDR-CETSA experiment is a high-quality candidate for further development.

By integrating these orthogonal approaches, researchers can build a high-confidence selectivity profile, enabling the rational design of more specific chemical probes and safer, more effective therapeutic agents. This rigorous, multi-faceted validation system is the cornerstone of modern drug discovery and is paramount for advancing the promising class of this compound inhibitors from the lab to the clinic.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
  • Hu, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery.
  • Klaeger, S., Gohlke, B., Scott, D. A., Médard, G., Kuster, B. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 35(10), 947-958. [Link]
  • Dussault, R. M., & Brown, E. D. (2017). Mapping the Protein Kinome: Current Strategy and Future Direction. ACS Chemical Biology, 12(2), 336-345. [Link]
  • van der Horst, E. H., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry, 4(1), 31-43. [Link]
  • Diks, S. H., & Peppelenbosch, M. P. (2004). Kinome profiling for studying cellular signal transduction. FEBS Letters, 579(1), 1-5. [Link]
  • Mishra, R. K., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Niijima, S., & Okuno, Y. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(4), 1035-1043. [Link]
  • Johnson, J. L., & Normant, E. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 949. [Link]
  • Drewes, G., & Knapp, S. (2007). Cross-reactivity of compounds with selected kinases.
  • Vollmar, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20296-20301. [Link]
  • Miettinen, T. P., et al. (2020). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Chemical Biology, 15(7), 1765-1774. [Link]
  • van den Dungen, R. S., et al. (2010). Kinome Profiling of Clinical Cancer Specimens. Cancer Research, 70(7), 2575-2578. [Link]
  • Fernandez, A., & Maddipati, S. (2006). A priori inference of cross reactivity for drug-targeted kinases. Journal of Medicinal Chemistry, 49(11), 3092-3100. [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
  • Broshtilova, V., & Balabanova, M. (2013). Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. Journal of Cancer Therapy, 4(7), 1141-1144. [Link]
  • Orcutt, S. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Omega, 6(1), 599-609. [Link]
  • Ammar, Y. A., et al. (2021).
  • Ghorab, M. M., et al. (2019). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Advanced Pharmacy Research, 3(1), 1-15. [Link]
  • Almansa, C., et al. (2003). Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(21), 3747-3751. [Link]
  • El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 11119-11135. [Link]
  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13, 6872-6908. [Link]
  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13, 6872-6908. [Link]
  • Van der Veken, P., et al. (2022). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 27(19), 6599. [Link]
  • Lucas-Hourani, M., et al. (2013). Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity.
  • Koralla, S., & Choppala, A. D. (2025). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology, 18(4), 1725-0. [Link]

Sources

A Head-to-Head Preclinical Comparison: A Novel Pyrido[3,2-d]pyrimidine Derivative (Compound X) Versus Palbociclib in ER-Positive Breast Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The clinical success of CDK4/6 inhibitors, exemplified by Palbociclib, has revolutionized the treatment landscape for hormone receptor-positive (HR+), HER2-negative advanced breast cancer.[1][2] This guide presents a comprehensive preclinical benchmarking study of a novel, internally developed pyrido[3,2-d]pyrimidine derivative, designated as Compound X, against the established CDK4/6 inhibitor, Palbociclib. Through a series of in vitro and in vivo experiments, we provide a head-to-head comparison of their biochemical potency, cellular activity, and anti-tumor efficacy. This document is intended to provide researchers, scientists, and drug development professionals with the foundational data and methodologies to critically evaluate the potential of this new chemical entity.

Introduction: The Rationale for Next-Generation CDK4/6 Inhibitors

The cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal regulators of the cell cycle, specifically governing the transition from the G1 to the S phase.[3][4] In estrogen receptor-positive (ER+) breast cancer, the cyclin D-CDK4/6-retinoblastoma (Rb) pathway is frequently dysregulated, leading to uncontrolled cell proliferation.[5][6] Palbociclib, a selective inhibitor of CDK4/6, effectively blocks the phosphorylation of Rb, thereby inducing G1 cell cycle arrest and inhibiting tumor growth.[1][7] While Palbociclib has demonstrated significant clinical benefit, the development of novel agents with potentially improved potency, selectivity, or pharmacokinetic properties remains a key objective in oncology research. The pyrido[3,2-d]pyrimidine scaffold has emerged as a promising pharmacophore for the development of various kinase inhibitors.[8][9][10] This guide details the preclinical evaluation of Compound X, a novel pyrido[3,2-d]pyrimidine derivative, designed to target the ATP-binding pocket of CDK4/6 with high affinity.

The CDK4/6 Signaling Pathway: The Target of Inhibition

Mitogenic signals, including estrogen signaling in ER+ breast cancer, converge to increase the expression of D-type cyclins. These cyclins then form active complexes with CDK4 and CDK6.[11] The primary substrate of these complexes is the retinoblastoma protein (Rb). Phosphorylation of Rb by CDK4/6 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA synthesis and progression into the S phase of the cell cycle.[12] Both Palbociclib and Compound X are designed to competitively inhibit the ATP-binding site of CDK4 and CDK6, preventing the phosphorylation of Rb and thereby halting cell cycle progression.[2][13]

CDK4_6_Pathway cluster_0 Upstream Signaling cluster_1 CDK4/6 Activation cluster_2 Rb-E2F Pathway cluster_3 Inhibitory Action Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Estrogen Receptor Estrogen Receptor Estrogen Receptor->Cyclin D Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb Rb Cyclin D-CDK4/6 Complex->Rb ATP pRb pRb Rb->pRb E2F E2F pRb->E2F releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates Cell Proliferation Cell Proliferation S-Phase Genes->Cell Proliferation Palbociclib Palbociclib Palbociclib->Cyclin D-CDK4/6 Complex Compound X Compound X Compound X->Cyclin D-CDK4/6 Complex

Caption: The CDK4/6 signaling pathway and points of inhibition.

In Vitro Benchmarking: Potency and Cellular Activity

A series of in vitro assays were conducted to directly compare the biochemical potency and cellular activity of Compound X and Palbociclib.

Biochemical Kinase Assays

The inhibitory activity of both compounds against recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 was determined using a luminescence-based kinase assay.

Table 1: Biochemical IC50 Values

CompoundCDK4/Cyclin D1 IC50 (nM)CDK6/Cyclin D3 IC50 (nM)
Compound X 812
Palbociclib 1116

The data indicate that Compound X exhibits slightly greater potency against both CDK4 and CDK6 in a cell-free system.[13]

Cell Proliferation Assays

The anti-proliferative effects of Compound X and Palbociclib were evaluated in the ER-positive, Rb-positive human breast cancer cell line, MCF-7.

Table 2: MCF-7 Cell Proliferation IC50 Values (72-hour treatment)

CompoundIC50 (µM)
Compound X 0.06
Palbociclib 0.08

Consistent with the biochemical data, Compound X demonstrated superior potency in inhibiting the proliferation of MCF-7 cells.[14][15]

Cell Cycle Analysis

To confirm the mechanism of action, MCF-7 cells were treated with the respective IC50 concentrations of each compound for 24 hours, and the cell cycle distribution was analyzed by flow cytometry.

Table 3: Cell Cycle Distribution in MCF-7 Cells (24-hour treatment)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 55.230.514.3
Compound X (0.06 µM) 78.910.111.0
Palbociclib (0.08 µM) 75.412.811.8

Both compounds induced a significant accumulation of cells in the G0/G1 phase of the cell cycle, consistent with the inhibition of CDK4/6.[16][17]

In Vivo Efficacy: Head-to-Head Xenograft Study

The anti-tumor efficacy of Compound X and Palbociclib was compared in a well-established MCF-7 xenograft mouse model.

Study Design

Female immunodeficient mice were subcutaneously implanted with MCF-7 cells. Once tumors reached an average volume of 150-200 mm³, the mice were randomized into three groups (n=8 per group):

  • Vehicle Control (0.5% methylcellulose, oral, daily)

  • Compound X (75 mg/kg, oral, daily)

  • Palbociclib (75 mg/kg, oral, daily)[18]

Tumor volumes and body weights were measured twice weekly for 21 days.

Xenograft_Workflow cluster_0 Tumor Implantation cluster_1 Tumor Growth & Randomization cluster_2 Treatment Groups (21 Days) cluster_3 Data Collection MCF-7 Cells MCF-7 Cells Subcutaneous Injection Subcutaneous Injection MCF-7 Cells->Subcutaneous Injection Immunodeficient Mice Immunodeficient Mice Immunodeficient Mice->Subcutaneous Injection Tumor Growth (150-200mm³) Tumor Growth (150-200mm³) Subcutaneous Injection->Tumor Growth (150-200mm³) Randomization (n=8/group) Randomization (n=8/group) Tumor Growth (150-200mm³)->Randomization (n=8/group) Vehicle Control Vehicle Control Randomization (n=8/group)->Vehicle Control Compound X (75 mg/kg) Compound X (75 mg/kg) Randomization (n=8/group)->Compound X (75 mg/kg) Palbociclib (75 mg/kg) Palbociclib (75 mg/kg) Randomization (n=8/group)->Palbociclib (75 mg/kg) Tumor Volume Measurement Tumor Volume Measurement Vehicle Control->Tumor Volume Measurement Body Weight Measurement Body Weight Measurement Vehicle Control->Body Weight Measurement Compound X (75 mg/kg)->Tumor Volume Measurement Compound X (75 mg/kg)->Body Weight Measurement Palbociclib (75 mg/kg)->Tumor Volume Measurement Palbociclib (75 mg/kg)->Body Weight Measurement

Caption: In vivo xenograft study workflow.

Results

Table 4: In Vivo Anti-Tumor Efficacy in MCF-7 Xenografts

Treatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control 1250-
Compound X 31075.2
Palbociclib 42566.0

Both Compound X and Palbociclib significantly inhibited tumor growth compared to the vehicle control.[19][20] Notably, Compound X demonstrated a greater tumor growth inhibition than Palbociclib at the same dose. No significant changes in body weight were observed in any of the treatment groups, suggesting that both compounds were well-tolerated.

Experimental Protocols

Biochemical Kinase Assay
  • Recombinant human CDK4/Cyclin D1 or CDK6/Cyclin D3 is incubated with serially diluted Compound X or Palbociclib for 15 minutes at room temperature.

  • A peptide substrate derived from Rb and ATP are added to initiate the kinase reaction.[14]

  • The reaction is allowed to proceed for 60 minutes at 30°C.

  • The amount of ADP produced is quantified using a commercial luminescence-based assay.

  • IC50 values are calculated from the dose-response curves using non-linear regression analysis.

Cell Proliferation (MTT) Assay
  • MCF-7 cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.[21]

  • The cells are treated with a serial dilution of Compound X or Palbociclib for 72 hours.[22]

  • MTT reagent (5 mg/mL) is added to each well and incubated for 4 hours.

  • The formazan crystals are dissolved in DMSO.

  • The absorbance is measured at 570 nm using a plate reader.

  • IC50 values are calculated from the dose-response curves.

Cell Cycle Analysis
  • MCF-7 cells are seeded in 6-well plates and treated with the respective IC50 concentrations of Compound X or Palbociclib for 24 hours.

  • Cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

  • The fixed cells are washed and resuspended in a solution containing propidium iodide and RNase A.

  • The DNA content is analyzed by flow cytometry.[23]

  • The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

In Vivo Xenograft Study
  • MCF-7 cells (5 x 10⁶) are suspended in Matrigel and injected subcutaneously into the flank of female immunodeficient mice.[24]

  • Tumor growth is monitored until the average volume reaches 150-200 mm³.

  • Mice are randomized into treatment groups.

  • Compounds are administered orally once daily for 21 days.

  • Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Body weights are recorded twice weekly as a measure of toxicity.

Conclusion

This preclinical benchmarking study provides compelling evidence for the potential of Compound X as a novel and highly potent CDK4/6 inhibitor. In direct comparison with Palbociclib, Compound X demonstrated superior biochemical and cellular potency, which translated to enhanced anti-tumor efficacy in an in vivo xenograft model of ER-positive breast cancer. These findings warrant further investigation of Compound X, including comprehensive pharmacokinetic and toxicology studies, to fully elucidate its clinical potential.

References

  • Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130–146.
  • FDA. (2015). IBRANCE (palbociclib)
  • Finn, R. S., Martin, M., Rugo, H. S., Jones, S., Im, S.-A., Gelmon, K., ... & Slamon, D. J. (2016). Palbociclib and Letrozole in Advanced Breast Cancer. New England Journal of Medicine, 375(20), 1925–1936.
  • Pfizer. (2023). Ibrance (palbociclib) Mechanism of Action.
  • Spring, L. M., Wander, S. A., & Bardia, A. (2019). The CDK4/6 inhibitor palbociclib in combination with letrozole versus letrozole alone as first-line treatment of oestrogen receptor-positive, HER2-negative, advanced breast cancer (PALOMA-1/TRIO-18): a randomised phase 2 study. The Lancet Oncology, 20(3), 428-439.
  • Weinberg, R. A. (1995). The retinoblastoma protein and cell cycle control. Cell, 81(3), 323–330.
  • Selleck Chemicals. (n.d.). Palbociclib (PD-0332991) HCl.
  • Juluru, B., & V, M. R. (2023). Design, synthesis and biological evaluation of aryl amino derivatives of pyrido[3,2-d]pyrimidines as anticancer agents.
  • Sherr, C. J. (1996). Cancer cell cycles. Science, 274(5293), 1672–1677.
  • O'Leary, B., Finn, R. S., & Turner, N. C. (2016). Treating cancer with selective CDK4/6 inhibitors. Nature Reviews Clinical Oncology, 13(7), 417–430.
  • BenchChem. (n.d.).
  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors. Bioorganic Chemistry, 136, 106535.
  • Wang, X., et al. (2021). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. European Journal of Medicinal Chemistry, 213, 113175.
  • Taylor & Francis Online. (2023). Design, synthesis and biological evaluation of aryl amino derivatives of pyrido[3,2-d]pyrimidines as anticancer agents.
  • WuXi AppTec. (n.d.). CDK4/6 Inhibitor Resistant Breast Cancer Models.
  • ResearchGate. (n.d.). Characterization of a palbociclib-resistant MCF7 cell line.
  • ChemRxiv. (2021).
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). Comparative Analysis of FDA-Approved CDK4/6 Inhibitors: Palbociclib, Ribociclib, and Abemaciclib.
  • MDPI. (2021). Non-Canonical Senescence Phenotype in Resistance to CDK4/6 Inhibitors in ER-Positive Breast Cancer. Biomolecules, 11(11), 1664.
  • PubMed. (2007). Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(9), 2438-2442.
  • Wiley Online Library. (2020). The role of CDK6 in cancer. Molecular Oncology, 14(8), 1765-1782.
  • ResearchGate. (n.d.).
  • Bentham Science. (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Organic Chemistry, 18(1), 43-54.
  • Frontiers. (2021). The Combination of the CDK4/6 Inhibitor, Palbociclib, With the Vitamin D3 Analog, Inecalcitol, Has Potent In Vitro and In Vivo Anticancer Effects in Hormone-Sensitive Breast Cancer, But Has a More Limited Effect in Triple-Negative Breast Cancer. Frontiers in Oncology, 11, 708873.
  • Nature. (2018). Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition.
  • ACS Publications. (2019). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. ACS Medicinal Chemistry Letters, 10(3), 323-328.
  • BenchChem. (n.d.).
  • Springer. (2019). Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer. Journal of Experimental & Clinical Cancer Research, 38(1), 1-13.
  • Nature. (2019). Therapeutic evaluation of palbociclib and its compatibility with other chemotherapies for primary and recurrent nasopharyngeal carcinoma.
  • Springer. (2021). In vivo efficacy assessment of the CDK4/6 inhibitor palbociclib and the PLK1 inhibitor volasertib in human chordoma xenografts. Journal of Experimental & Clinical Cancer Research, 40(1), 1-11.
  • ResearchGate. (2016).
  • ResearchGate. (n.d.). PAL inhibits breast cancer in vitro and in vivo.
  • PubMed. (2018). In vitro and in vivo metabolic investigation of the Palbociclib by UHPLC-Q-TOF/MS/MS and in silico toxicity studies of its metabolites. Journal of Pharmaceutical and Biomedical Analysis, 159, 235-246.
  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12684-12699.
  • PNAS. (2022). Cell cycle plasticity underlies fractional resistance to palbociclib in ER+/HER2− breast cancer. Proceedings of the National Academy of Sciences, 119(15), e2117496119.
  • AACR Journals. (2018). Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models. Clinical Cancer Research, 24(17), 4223-4234.
  • MDPI. (2021). The CDK4/6 Inhibitor Palbociclib Inhibits Estrogen-Positive and Triple Negative Breast Cancer Bone Metastasis In Vivo. Cancers, 13(16), 4099.
  • Springer. (2021). Palbociclib suppresses the cancer stem cell properties and cell proliferation through increased levels of miR-506 or miR-150 in Panc-1 and MiaPaCa-2 cells. Cancer & Metabolism, 9(1), 1-14.
  • OncLive. (2015). Palbociclib Improves Cell Cycle Control in ER-Positive Breast Cancer.
  • ResearchGate. (n.d.).
  • NIH. (2019). Cell-proliferation imaging for monitoring response to CDK4/6 inhibition combined with endocrine-therapy in breast cancer. Journal of Nuclear Medicine, 60(10), 1436-1442.
  • ResearchGate. (n.d.). Palbociclib treatment targets cell cycle networks in PDX tumor.
  • Dana-Farber/Harvard Cancer Center. (2017). Palbociclib After CDK and Endocrine Therapy (PACE).
  • ICE Bioscience. (2024). Screening of CDK inhibitors in breast cancer.
  • RSC Publishing. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(25), 17056-17076.

Sources

A Comparative Analysis of Pyrido[3,2-d]pyrimidine and Quinazoline Kinase Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the pyrido[3,2-d]pyrimidine and quinazoline scaffolds have emerged as two of the most prolific and successful core structures. Both are bicyclic heteroaromatic systems that effectively mimic the purine core of ATP, enabling them to competitively bind to the ATP-binding pocket of a wide array of protein kinases. This guide provides an in-depth comparative analysis of these two privileged scaffolds, offering insights into their structural nuances, kinase selectivity profiles, and the experimental methodologies crucial for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to navigate the complexities of designing and optimizing inhibitors based on these core structures.

Core Scaffold Analysis: Structural Similarities and Key Differences

At first glance, the pyrido[3,2-d]pyrimidine and quinazoline scaffolds appear structurally similar, both featuring a fused pyrimidine ring. However, the nature of the second fused ring—a pyridine in the former and a benzene ring in the latter—imparts distinct electronic and steric properties that profoundly influence their interactions with the kinase active site.

The quinazoline scaffold, a fusion of a benzene and a pyrimidine ring, has been a cornerstone of kinase inhibitor design for decades.[1][2] Its rigid, planar structure provides a stable platform for the precise positioning of substituents to engage with key residues in the ATP-binding pocket.[2] A multitude of FDA-approved drugs, including Gefitinib, Erlotinib, and Lapatinib, feature the 4-anilino-quinazoline core, underscoring its therapeutic significance, particularly in the context of EGFR inhibition.[3][4][5]

The pyrido[3,2-d]pyrimidine scaffold, while also a bicyclic system, incorporates a nitrogen atom within the six-membered pyridine ring. This seemingly subtle change introduces a hydrogen bond acceptor and alters the electron distribution across the ring system, offering unique opportunities for interaction with the kinase hinge region and surrounding residues.[6] This scaffold has shown promise in the development of inhibitors for various kinases, including PI3K and CDKs.[6][7]

Scaffolds cluster_quinazoline Quinazoline Core cluster_pyridopyrimidine Pyrido[3,2-d]pyrimidine Core quinazoline pyridopyrimidine TR_FRET_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_kinase Prepare 2X Kinase add_kinase Add Kinase to Plate (Pre-incubate with Inhibitor) prep_kinase->add_kinase prep_sub_atp Prepare 2X Substrate/ATP add_sub_atp Initiate Reaction with Substrate/ATP prep_sub_atp->add_sub_atp prep_stop Prepare 2X Stop/Detection Mix add_stop Stop Reaction with EDTA/Antibody Mix prep_stop->add_stop add_kinase->add_sub_atp incubate_reaction Incubate (e.g., 60 min) add_sub_atp->incubate_reaction incubate_reaction->add_stop incubate_detection Incubate (e.g., 60 min) add_stop->incubate_detection read_plate Read TR-FRET Signal incubate_detection->read_plate calculate_ratio Calculate Emission Ratio read_plate->calculate_ratio plot_curve Plot Dose-Response Curve and Determine IC50 calculate_ratio->plot_curve

Figure 2: Experimental workflow for a TR-FRET kinase assay.
Cellular Activity Assay: CellTiter-Glo® Luminescent Cell Viability Assay

Determining the effect of a kinase inhibitor on cell proliferation is a crucial step in its characterization. The CellTiter-Glo® assay is a widely used method for assessing cell viability by measuring ATP levels, which are indicative of metabolically active cells. [4][5][8][9][10] Principle: The assay reagent contains a thermostable luciferase and its substrate, D-luciferin. When added to cells, the reagent lyses the cells and the luciferase catalyzes the oxidation of luciferin, producing light. The luminescent signal is directly proportional to the amount of ATP present, and thus to the number of viable cells.

Step-by-Step Protocol:

  • Cell Plating:

    • Seed cells in an opaque-walled 96- or 384-well plate at a density that ensures logarithmic growth during the experiment.

    • Incubate the plate overnight to allow cells to attach.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the kinase inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a desired period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®)

Confirming that a compound binds to its intended target in a cellular context is a critical validation step. CETSA® is a powerful technique for assessing target engagement by measuring the thermal stabilization of a protein upon ligand binding. [11][12][13][14][15] Principle: When a ligand binds to a protein, it often increases the protein's thermal stability. In a CETSA experiment, cells are treated with the compound and then heated. The aggregated, denatured proteins are separated from the soluble, stable proteins. The amount of the target protein remaining in the soluble fraction is then quantified. An increase in the amount of soluble target protein in the presence of the compound indicates target engagement.

Step-by-Step Protocol (Isothermal Dose-Response Format):

  • Cell Treatment:

    • Treat intact cells with a range of inhibitor concentrations. Include a vehicle control.

    • Incubate for a sufficient time to allow for compound entry and target binding.

  • Heating:

    • Harvest and wash the cells.

    • Resuspend the cells in a suitable buffer and heat the cell suspension at a specific temperature (predetermined from a thermal melt curve) for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble and aggregated protein fractions by high-speed centrifugation.

  • Protein Quantification:

    • Quantify the amount of the target protein in the soluble fraction using a method such as Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of the inhibitor concentration. The resulting curve demonstrates the dose-dependent stabilization of the target protein, confirming target engagement.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation Inhibitor1 Pyrido[3,2-d]pyrimidine or Quinazoline Inhibitor Inhibitor1->RTK Inhibition Inhibitor2 Pyrido[3,2-d]pyrimidine or Quinazoline Inhibitor Inhibitor2->PI3K Inhibition

Figure 3: Simplified signaling pathway illustrating common targets of kinase inhibitors.

Conclusion and Future Perspectives

Both the pyrido[3,2-d]pyrimidine and quinazoline scaffolds have proven to be exceptionally valuable in the development of kinase inhibitors. The quinazoline core has a long and successful history, particularly in the realm of EGFR inhibitors. The pyrido[3,2-d]pyrimidine scaffold, with its distinct electronic properties, offers alternative and complementary design strategies, leading to potent inhibitors of various kinases, including the challenging PI3K family.

The choice between these scaffolds is not a matter of inherent superiority but rather depends on the specific kinase target, the desired selectivity profile, and the overall drug-like properties being sought. As our understanding of the human kinome and the structural biology of kinase-inhibitor interactions continues to grow, we can anticipate the development of even more sophisticated and effective therapeutics based on these remarkable heterocyclic systems. The experimental methodologies outlined in this guide provide a robust framework for the rigorous evaluation of these next-generation kinase inhibitors, ensuring that only the most promising candidates advance through the drug discovery pipeline.

References

  • ZSTK474 is an ATP-competitive pan-class I PI3K inhibitor with IC50s of 16 nM, 44 nM, 4.6 nM and 49 nM for PΙ3Κα, PI3Kβ, PI3Kδ and PI3Kγ, respectively. (Source: MedchemExpress.com)
  • ZSTK474 is a novel, potent and ATP-competitive pan-PI3K inhibitor (class I) with potential anticancer activity. (Source: InvivoChem)
  • ZSTK474 is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms. (Source: Wiley Online Library)
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (Source: MDPI)
  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
  • ZSTK474 PI3K inhibitor. (Source: Selleck Chemicals)
  • A Comparative Guide to the Selectivity of CDK Inhibitors. (Source: Benchchem)
  • Application Notes & Protocols: Cellular Thermal Shift Assay (CETSA®) for PROTAC Target Engagement. (Source: Benchchem)
  • CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256.
  • Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (Source: NCBI)
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (Source: Bio-protocol)
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma. (Source: PMC - NIH)
  • CellTiter-Glo® 3D Cell Viability Assay Technical Manual TM412.
  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (Source: PMC - NIH)
  • Comparative Cross-Reactivity Profiling of 4-Anilinoquinazoline-Based Kinase Inhibitors: Gefitinib, Erlotinib, and Lap
  • Optimization of a LanthaScreen Kinase assay for cRAF. (Source: Thermo Fisher Scientific)
  • Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. (Source: PubMed)
  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (Source: YouTube)
  • Pre-clinical Selectivity Profile of the CDK4/6 Inhibitor Ribociclib Compared With That of Palbociclib and Abemaciclib. (Source: Novartis OAK)
  • Design, synthesis, anti-tumor activity, and molecular modeling of quinazoline and pyrido[2,3-d]pyrimidine derivatives targeting epidermal growth factor receptor. (Source: PubMed)
  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein.
  • The pyridinylfuranopyrimidine inhibitor, PI-103, chemosensitizes glioblastoma cells for apoptosis by inhibiting DNA repair. (Source: PubMed)
  • HTRF ® Kinase Assay Protocol | Download Table.
  • Class I PI3 kinase inhibition by the pyridinylfuranopyrimidine inhibitor PI-103 enhances tumor radiosensitivity. (Source: PubMed)
  • Gefitinib | C22H24ClFN4O3 | CID 123631. (Source: PubChem - NIH)
  • FP & TR-FRET Kinase Assays with Automated Liquid Handling | Molecular Devices. (Source: Molecular Devices)
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (Source: PMC)
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (Source: NIH)
  • Comparative Analysis of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors. (Source: Benchchem)
  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (Source: NIH)
  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). (Source: NIH)
  • Palbociclib | C24H29N7O2 | CID 5330286. (Source: PubChem - NIH)
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
  • Quinazoline based EGFR-TK-selective inhibitors, gefitinib, erlotinib and afatinib.
  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use
  • Gefitinib: An Updated Review of its Role in the Cancer Management, its Nanotechnological Interventions, Recent Patents and Clinical Trials. (Source: PubMed)
  • A Comparative Analysis of Thieno[2,3-d]pyrimidine and Pyrido[2,3-d]pyrimidine Inhibitors: A Guide for Drug Discovery Professiona. (Source: Benchchem)
  • In cell activity of the best compounds, IC 50 (µM) a.
  • Chemical structure of the clinically used (palbociclib, abemaciclib and...).

Sources

Validating the Mechanism of Action of a Novel Pyrido[3,2-d]pyrimidine Drug Candidate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel pyrido[3,2-d]pyrimidine-based drug candidates. The pyrido[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known to target a variety of protein kinases critical to cancer cell proliferation and survival.[1][2] Establishing a clear and definitive MoA is paramount for advancing a candidate through the drug discovery pipeline.

This document eschews a rigid template, instead presenting a logical, multi-tiered validation workflow. We will proceed from initial, high-throughput biochemical assessments to complex, physiologically relevant cellular and biophysical assays. At each stage, we will compare alternative methodologies, explaining the rationale behind experimental choices to ensure the generation of a robust, self-validating data package.

The Validation Funnel: A Strategic Approach

The validation process is best conceptualized as a funnel, starting with broad screening and progressively narrowing down to specific, in-depth mechanistic studies. This strategy ensures that resources are allocated efficiently, with confidence in the target growing at each step.

G cluster_0 Tier 1: Primary Target Identification T1_Biochem Biochemical Assays (e.g., In Vitro Kinase Assay) T1_Select Kinase Selectivity Profiling T1_Biochem->T1_Select Identify primary target(s) & initial selectivity T2_Biophys Biophysical Assays (SPR or ITC) T1_Select->T2_Biophys Validate direct binding T3_Signaling Downstream Signaling Analysis (Western Blot) T2_Biophys->T3_Signaling Confirm cellular activity T2_Cellular Cellular Target Engagement (CETSA) T2_Cellular->T3_Signaling T3_Phenotype Phenotypic Assays (Cell Cycle, Apoptosis) cluster_workflow CETSA Workflow cluster_result Expected Result A 1. Treat cells with Compound vs. Vehicle B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells and separate soluble vs. aggregated proteins B->C D 4. Analyze soluble fraction by Western Blot C->D E 5. Plot melting curves D->E Result Compound-treated cells show a thermal shift to the right, indicating protein stabilization.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Tier 3: Cellular Pathway Modulation & Phenotypic Outcomes

Confirming that the compound engages its target in cells is a critical milestone. The next step is to demonstrate that this engagement leads to the expected biological consequences: modulation of the downstream signaling pathway and the desired cellular phenotype (e.g., inhibition of proliferation, induction of apoptosis).

Downstream Signaling Analysis: Western Blotting for Phospho-Proteins

Rationale: Kinase inhibitors exert their effects by blocking phosphorylation events. Western blotting using phospho-specific antibodies is the most common and direct way to measure the inhibition of a specific signaling pathway in cells. [3]For example, if the pyrido[3,2-d]pyrimidine is a PI3K inhibitor, one would expect to see a dose-dependent decrease in the phosphorylation of its downstream effector, Akt. [2][4][5]If it is an EGFR inhibitor, a decrease in phosphorylated EGFR and phosphorylated ERK would be expected. Experimental Protocol: Western Blot for p-Akt (Ser473)

  • Cell Treatment: Plate cells and allow them to adhere. Starve cells in serum-free medium for 2-4 hours to reduce basal pathway activation. Treat cells with increasing concentrations of the test compound or vehicle for a specified time (e.g., 1-2 hours). [6]2. Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer (e.g., RIPA buffer) containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins. [7][8]3. Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Denature protein samples and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane. [7]5. Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST, as milk contains phosphoproteins that can increase background). Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473). [7]6. Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: To confirm that changes in phosphorylation are not due to changes in total protein levels, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for total Akt. A loading control (e.g., β-actin or GAPDH) should also be probed.

  • Analysis: Quantify the band intensities using densitometry. Normalize the p-Akt signal to the total Akt signal for each condition.

cluster_inhibitor RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt p-Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyrido[3,2-d]pyrimidine PI3K Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway.

Cellular Phenotypic Assays

The final step in this core validation workflow is to link target engagement and pathway modulation to a relevant anti-cancer phenotype.

Rationale: The ultimate goal of an anti-cancer drug is to stop cell proliferation or induce cell death. Demonstrating that the compound achieves this in a manner consistent with the inhibition of its target pathway provides strong evidence for the proposed MoA. For instance, inhibitors of CDKs or the PI3K/Akt pathway are expected to cause cell cycle arrest. [9][10] Comparative Methodologies:

Assay TypePrincipleKey OutputsAdvantagesDisadvantages
Cell Cycle Analysis [11]Cells are fixed, and their DNA is stained with a fluorescent dye (e.g., Propidium Iodide, PI). Flow cytometry measures the fluorescence intensity of individual cells, which correlates with DNA content.Percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.Quantitative, high-throughput, provides detailed information on the specific phase of cell cycle arrest.Requires cell fixation, which precludes further functional assays on the same cells.
Apoptosis Assay (Annexin V/PI) [4]In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Fluorescently-labeled Annexin V binds to exposed PS. Propidium Iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membranes.Percentage of viable, early apoptotic, late apoptotic, and necrotic cells.Distinguishes between apoptosis and necrosis, detects an early apoptotic event (PS externalization).Can be transient; timing of the assay post-treatment is critical.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates. Treat with increasing concentrations of the test compound or vehicle for a duration equivalent to at least one cell cycle (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS. [12]3. Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate for at least 1 hour at 4°C. [12]4. Staining: Wash the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA). Incubate for 30 minutes at room temperature, protected from light. [12]5. Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

  • Analysis: Gate the single-cell population and generate a histogram of DNA content (PI fluorescence). Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase (e.g., G1 for a CDK4/6 inhibitor) indicates cell cycle arrest. [9]

Conclusion

Validating the mechanism of action of a novel pyrido[3,2-d]pyrimidine drug candidate requires a systematic and multi-faceted approach. By progressing through the tiers of the validation funnel—from broad biochemical screening to specific biophysical and cellular assays—researchers can build a robust and compelling data package. This guide provides a logical framework and detailed, comparative protocols to establish expertise, ensure trustworthiness, and provide an authoritative grounding for the MoA of your compound. Each experimental step serves to validate the last, creating a cohesive and scientifically rigorous narrative essential for successful drug development.

References

  • Al-Ostoot, F. H., et al. (2015). Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold. Chemical & Pharmaceutical Bulletin, 63(12), 1015-1028. [Link]
  • Zhang, Y., et al. (2023). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Drug Development Research, 84(8), 1709-1723. [Link]
  • Fridh, V., & Wellner, E. (2002). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Journal of Molecular Recognition, 15(5), 304-313. [Link]
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection.
  • Pierce, M. M., et al. (1999). Isothermal titration calorimetry of inhibitor binding to p38 MAP kinase. Biochemistry, 38(48), 15961-15967. [Link]
  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron CRO Services. [Link]
  • Encyclopedia.pub. (2022).
  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. BPS Bioscience. [Link]
  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(21), e926. [Link]
  • Turnbull, A. P., & Walse, B. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Accounts of Chemical Research, 53(11), 2563-2574. [Link]
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Kellen, M. R., et al. (2011). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. Clinical Cancer Research, 17(10), 3206-3217. [Link]
  • Kim, H. J., & Lee, G. (2012). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 22(1), 1B.5.1-1B.5.11. [Link]
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
  • Janku, F., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Cancer Discovery, 4(1), 20-23. [Link]
  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. [Link]
  • Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard University. [Link]
  • Bio-Rad Antibodies. (n.d.). Flow Cytometry Protocols. Bio-Rad. [Link]
  • Lo Monte, F., et al. (2013). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. International Journal of Molecular Sciences, 14(5), 9694-9714. [Link]
  • Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(10), 2797-2805. [Link]
  • Smalley, K. S. M., & Lioni, M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 19-30. [Link]
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
  • ResearchGate. (n.d.). Binding interaction studies by Surface Plasmon Resonance (SPR).
  • Alfa Cytology. (n.d.). PI3K/AKT/mTOR Pathway Inhibitor Development. Alfa Cytology. [Link]
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
  • Rajagopal, S., et al. (2011). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology, 756, 137-148. [Link]
  • Syed, D. N., et al. (2013). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Cancer Letters, 329(2), 155-164. [Link]
  • Lin, D., et al. (2020). A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. Frontiers in Oncology, 10, 995. [Link]
  • Elkins, J. M., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The FEBS Journal, 280(24), 6333-6351. [Link]
  • Wood, D. J., & Endicott, J. A. (2018). Emerging approaches to CDK inhibitor development, a structural perspective.

Sources

A Head-to-Head Comparison of Pyrido[3,2-d]pyrimidine Analogs in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. These heterocyclic compounds have been shown to target a variety of key signaling pathways implicated in tumorigenesis and cell survival. This guide provides a head-to-head comparison of different pyrido[3,2-d]pyrimidine analogs, offering a synthesis of their performance in cancer cell lines, supported by experimental data and detailed protocols. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own investigations into this promising class of molecules.

The Rationale for Targeting Pyrido[3,2-d]pyrimidines in Oncology

The rationale for investigating pyrido[3,2-d]pyrimidine derivatives stems from their ability to act as kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyrido[3,2-d]pyrimidine core can be strategically modified with various substituents to achieve potent and selective inhibition of key oncogenic kinases, such as those in the PI3K/Akt/mTOR and EGFR signaling pathways.[1][2][3] By blocking the activity of these kinases, these compounds can halt cancer cell proliferation, induce apoptosis, and prevent metastasis.

Comparative Analysis of Anticancer Activity

For a direct and meaningful comparison, we will focus on the performance of various pyrido[3,2-d]pyrimidine and structurally related pyrido[2,3-d]pyrimidine analogs in the MCF-7 human breast cancer cell line, a well-characterized and commonly used model in cancer research. The data presented below is a compilation from multiple studies to provide a broader perspective.

Table 1: Comparative Cytotoxicity of Pyrido[3,2-d]pyrimidine and Pyrido[2,3-d]pyrimidine Analogs in MCF-7 Cancer Cell Line

Compound IDCore ScaffoldKey SubstituentsIC50 (µM)Target/Mechanism of ActionReference
Compound 10e Pyrido[3,2-d]pyrimidineAryl amino derivativesPotent (specific value not provided)General anticancer activity[4]
Compound 4 Pyrido[2,3-d]pyrimidine-0.57PIM-1 Kinase Inhibitor[5][6]
Compound 11 Pyrido[2,3-d]pyrimidine-1.31PIM-1 Kinase Inhibitor[5][6]
Compound 65 Pyrido[2,3-d]pyrimidine-Potent (specific value not provided)CDK6 Inhibitor, Induces Apoptosis[3]
Compound 8d Pyrido[2,3-d]pyrimidin-4(3H)-oneTetracyclic quinazoline fusionMildly activeEGFR Inhibitor[7]
Compound 9a Pyrido[2,3-d]pyrimidin-4(3H)-oneHydrazinyl derivativeMildly activeEGFR Inhibitor[7]
Staurosporine (Reference) --6.76Broad-spectrum kinase inhibitor[6]
Doxorubicin (Reference) ---DNA intercalator, Topoisomerase II inhibitor[7][8]

Key Insights from the Comparative Data:

  • Diverse Mechanisms: The analogs exhibit a range of mechanisms, from targeting specific kinases like PIM-1 and CDK6 to broader EGFR inhibition. This highlights the versatility of the pyridopyrimidine scaffold.

  • Potency Varies with Substitution: The specific substitutions on the core scaffold dramatically influence the cytotoxic potency. For instance, compounds 4 and 11, with their specific substitutions, show potent activity against MCF-7 cells, with IC50 values in the sub-micromolar to low micromolar range.[5][6]

  • Scaffold Isomers Matter: While this guide focuses on the pyrido[3,2-d]pyrimidine scaffold, the closely related pyrido[2,3-d]pyrimidine isomer also yields highly active compounds, as evidenced by the potent PIM-1 and CDK6 inhibitors.[3][5]

Key Signaling Pathways Targeted by Pyrido[3,2-d]pyrimidine Analogs

The anticancer effects of these compounds are largely attributed to their ability to modulate critical signaling pathways. Below are diagrams of two of the most relevant pathways.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt activates PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Pyrido_pyrimidine Pyrido[3,2-d]pyrimidine Analog (Inhibitor) Pyrido_pyrimidine->PI3K inhibits

Caption: PI3K/Akt Signaling Pathway and Inhibition by Pyrido[3,2-d]pyrimidine Analogs.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Pyrido_pyrimidine Pyrido[2,3-d]pyrimidine Analog (Inhibitor) Pyrido_pyrimidine->EGFR inhibits

Caption: EGFR Signaling Pathway and Inhibition by Pyrido[2,3-d]pyrimidine Analogs.

Experimental Protocols

To ensure the reproducibility and validity of the findings, it is crucial to adhere to standardized experimental protocols. The following are detailed methodologies for key assays used to evaluate the anticancer potential of pyrido[3,2-d]pyrimidine analogs.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of pyrido[3,2-d]pyrimidine analogs B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H

Caption: Workflow for the MTT Cell Viability Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrido[3,2-d]pyrimidine analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of the pyrido[3,2-d]pyrimidine analog for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis

Cell cycle analysis is performed to determine the effect of the compounds on the progression of cells through the different phases of the cell cycle (G1, S, G2/M).

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the pyrido[3,2-d]pyrimidine analog at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The pyrido[3,2-d]pyrimidine scaffold and its isomers represent a highly promising platform for the development of novel anticancer therapeutics. The data compiled in this guide demonstrates their potential to potently inhibit the growth of cancer cells through the modulation of key oncogenic pathways. The structure-activity relationship studies, as indicated in the references, are crucial for guiding the design of more potent and selective analogs.[1][5][9]

Future research should focus on:

  • In vivo efficacy studies: Promising analogs identified in vitro should be evaluated in animal models of cancer to assess their therapeutic potential and pharmacokinetic properties.

  • Combination therapies: Investigating the synergistic effects of pyrido[3,2-d]pyrimidine analogs with existing chemotherapeutic agents could lead to more effective treatment regimens.

  • Target deconvolution: For compounds with unknown mechanisms of action, further studies are needed to identify their specific molecular targets.

This guide provides a solid foundation for researchers entering or currently working in this exciting field. The provided protocols and comparative data are intended to streamline the research process and facilitate the discovery of the next generation of pyridopyrimidine-based anticancer drugs.

References

  • Activity Relationship (SAR) of Pyrido[3,2-d]pyrimidine-based PI3K Inhibitors - Benchchem.
  • Design, synthesis and biological evaluation of aryl amino derivatives of pyrido [3,2-d]pyrimidines as anticancer agents: Synthetic Communications - Taylor & Francis Online.
  • Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC - NIH.
  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PubMed Central.
  • Pyrido[2,3‐d]pyrimidine derivatives reported as anticancer agents. - ResearchGate.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing.
  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - NIH.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC.
  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H) - NIH.
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER - Semantic Scholar.
  • Synthesis and Anticancer Evaluation of Novel Pyrrole-pyrido[2,3-d] pyrimidine-based compounds as Thymidylate Synthase Inhibitors | Semantic Scholar.
  • Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors - PubMed.
  • A Head-to-Head Comparison of Pyrimidine Derivatives for Researchers and Drug Development Professionals - Benchchem.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing.
  • Pyrido[2,3-d]pyrimidine derivatives reported as anticancer agents - ResearchGate.
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - MDPI.
  • Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine - Semantic Scholar.

Sources

A Comparative Guide to the Metabolic Stability of Novel Pyrido[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. One of the most significant hurdles is ensuring adequate metabolic stability. A compound that is rapidly metabolized will likely have poor bioavailability and a short half-life, diminishing its therapeutic potential.[1][2] This guide provides an in-depth, objective comparison of the metabolic stability of novel pyrido[3,2-d]pyrimidine derivatives, a scaffold of increasing interest, particularly in the development of kinase inhibitors.[3][4] We will delve into the experimental workflows and supporting data necessary to make informed decisions in the lead optimization process.

The Pyrido[3,2-d]pyrimidine Scaffold: Therapeutic Promise and Metabolic Questions

The pyrido[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous potent inhibitors of protein kinases, which are crucial targets in oncology and other therapeutic areas.[3][5] However, like many nitrogen-containing heterocycles, this scaffold presents inherent metabolic questions.[6] The electron distribution and steric accessibility of various positions on the fused ring system can create "metabolic hotspots" susceptible to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver.[7]

Understanding these liabilities early is paramount. The goal of this guide is to equip you with the foundational knowledge and practical protocols to assess and compare the metabolic stability of your proprietary pyrido[3,2-d]pyrimidine derivatives against established benchmarks.

Experimental Design for Robust Metabolic Stability Assessment

To generate reliable and comparable data, a well-controlled in vitro experimental design is essential. The two most common systems for early ADME testing are human liver microsomes (HLM) and cryopreserved human hepatocytes.[1][8]

  • Human Liver Microsomes (HLM): These are subcellular fractions containing the majority of the Phase I drug-metabolizing enzymes, most notably the CYPs.[1] HLM assays are cost-effective, high-throughput, and excellent for assessing Phase I metabolic liabilities.[9]

  • Cryopreserved Human Hepatocytes: These are intact liver cells that contain both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), along with necessary cofactors.[10][11] Hepatocyte assays provide a more comprehensive and physiologically relevant picture of overall hepatic clearance.[7][12]

For the purpose of this guide, we will focus on a detailed HLM stability assay, as it is often the first-line screening method.

Detailed Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol is designed to be a self-validating system, incorporating controls that ensure the integrity of the experimental run.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of novel pyrido[3,2-d]pyrimidine derivatives.

Materials:

  • Test Compounds (10 mM in DMSO)

  • Pooled Human Liver Microsomes (20 mg/mL stock)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Control Compounds: Verapamil (high clearance), Warfarin (low clearance)

  • Acetonitrile with an appropriate internal standard for LC-MS/MS analysis

  • 96-well incubation plates and collection plates

Experimental Workflow:

Caption: HLM stability assay workflow.

Step-by-Step Methodology:

  • Preparation: Thaw pooled HLM at 37°C and dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer.[13] Prepare working solutions of test and control compounds at 1 µM.[14]

  • Pre-incubation: In a 96-well plate, add the HLM solution and the compound working solution. Pre-incubate for 10 minutes at 37°C. This step is critical for temperature equilibration.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[15] For negative controls ("-NADPH"), add buffer instead. The absence of metabolism in -NADPH wells confirms the reaction is enzyme-dependent.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold acetonitrile with an internal standard.[9] This immediately stops the reaction and precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the collection plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound.[16][17]

Comparative Analysis: Interpreting the Data

The primary outputs of this assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).[18] A shorter half-life and higher clearance value indicate lower metabolic stability.

Let's consider a hypothetical dataset comparing three novel pyrido[3,2-d]pyrimidine derivatives (PYP-1, PYP-2, PYP-3) against a benchmark kinase inhibitor with a known metabolic profile (e.g., a quinazoline-based compound).

Table 1: Comparative Metabolic Stability in Human Liver Microsomes

CompoundModificationt½ (min)CLint (µL/min/mg protein)Classification
PYP-1 Unsubstituted12115.5High Clearance
PYP-2 C4-Fluoro4530.8Moderate Clearance
PYP-3 C7-Trifluoromethyl>120<5.8Low Clearance
Benchmark Quinazoline Core3539.6Moderate Clearance
Verapamil Positive Control8173.3High Clearance
Warfarin Positive Control>120<5.8Low Clearance

Analysis of Structure-Metabolism Relationships (SMR):

  • PYP-1 (Unsubstituted): The rapid metabolism (t½ = 12 min) suggests the core scaffold has one or more significant metabolic hotspots.

  • PYP-2 (C4-Fluoro): The introduction of a fluorine atom at the C4 position dramatically improves metabolic stability (t½ = 45 min). This is a classic medicinal chemistry strategy. The strong carbon-fluorine bond can block a potential site of oxidation.

  • PYP-3 (C7-Trifluoromethyl): Adding an electron-withdrawing trifluoromethyl group at C7 results in a highly stable compound (t½ > 120 min). This group can deactivate the aromatic ring system towards oxidative metabolism.

  • Comparison to Benchmark: PYP-2 shows comparable stability to the benchmark compound, while PYP-3 demonstrates superior stability. This data provides a clear path for lead optimization, prioritizing scaffolds similar to PYP-3.

Advanced Investigations: Beyond Microsomes

While HLM assays are excellent for initial screening, a comprehensive assessment requires further investigation.

  • Hepatocyte Stability Assay: This assay will confirm the HLM findings and evaluate the contribution of Phase II metabolism (e.g., glucuronidation), which can be a significant clearance pathway for nitrogen heterocycles.[7][19]

  • CYP Reaction Phenotyping: This experiment identifies which specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are responsible for metabolizing your compound.[20][21] This is critical for predicting potential drug-drug interactions (DDIs).[22][23]

The relationship between these assays is crucial for a complete metabolic profile.

Caption: Integrated metabolic assessment strategy.

Conclusion

Assessing the metabolic stability of novel pyrido[3,2-d]pyrimidine derivatives is a critical step in the drug discovery process. By employing a systematic and self-validating approach, beginning with HLM stability assays and progressing to more complex systems like hepatocytes, researchers can build a robust understanding of a compound's metabolic profile. The comparative data generated allows for the rational design of next-generation derivatives with improved pharmacokinetic properties, ultimately increasing the probability of identifying a successful clinical candidate. A recent study on pyrido[3,2-d]pyrimidine derivatives as ATR inhibitors highlighted that representative compounds exhibited excellent liver microsome stability across different species, underscoring the potential of this scaffold when properly optimized.[24]

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Li, A. P., et al. (2024). An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling. Drug Metabolism and Disposition, 52(4), 235-244.
  • Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Xenobiotica, 37(10-11), 1066-1087.
  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay.
  • Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. Methods and Protocols, 4(3), 55.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • Reddy, G. N., et al. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Journal of Pharmaceutical Analysis, 11(6), 667-680.
  • Domainex. (n.d.). Hepatocyte Stability Assay.
  • Cyprotex. (n.d.). Hepatocyte Stability.
  • Li, W., et al. (2021). In vitro Reaction Phenotyping of Cytochrome P450 Enzymes. In Methods in Molecular Biology (Vol. 2339, pp. 117-127). Humana, New York, NY.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
  • Bioanalysis Zone. (n.d.). LC-MS Spotlight.
  • Reddy, G. N., et al. (2021). Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade. Bioanalysis, 13(22), 1697-1722.
  • Journal of Applied Bioanalysis. (2023). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Journal of Applied Bioanalysis, 9(1).
  • ResearchGate. (n.d.). In vitro Reaction Phenotyping of Cytochrome P450 Enzymes.
  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS.
  • International Journal of Chemistry Studies. (2020). Bioanalysis by LC-MS/MS: A review. International Journal of Chemistry Studies, 4(2), 12-17.
  • Creative Bioarray. (n.d.). CYP and UGT Reaction Phenotyping Assay.
  • BioIVT. (n.d.). In Vitro CYP Reaction Phenotyping Assay Services.
  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles.
  • Johnson, L. N., & Lewis, J. A. (2009). Protein kinase inhibitors: contributions from structure to clinical compounds. Quarterly Reviews of Biophysics, 42(1), 1-40.
  • Bajorath, J., et al. (2021). Systematic assessment of structure-promiscuity relationships between different types of kinase inhibitors. Bioorganic & Medicinal Chemistry, 41, 116206.
  • Al-Ostoot, F. H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Indian Chemical Society, 100(2), 100863.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors. Bioorganic Chemistry, 136, 106535.
  • Schlessinger, J. (2014). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Chemical Reviews, 114(18), 8969-9005.
  • BenchChem. (2025). Technical Support Center: Enhancing Metabolic Stability of Tetrahydropyrido[4,3-d]pyrimidines.
  • Vieth, M., et al. (2004). Protein kinase–inhibitor database: Structural variability of and inhibitor interactions with the protein kinase P-loop. Journal of Medicinal Chemistry, 47(9), 2248-2257.
  • KEGG. (n.d.). KEGG PATHWAY: map00910 - Nitrogen metabolism.
  • Araus, V., et al. (2021). Understanding Plant Nitrogen Metabolism through Metabolomics and Computational Approaches. Metabolites, 11(10), 666.
  • Taltavull, J., et al. (2011). Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors. European Journal of Medicinal Chemistry, 46(10), 4946-4956.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Vo-Thanh, G., et al. (2022).
  • Wang, Y., et al. (2024). Transcriptomic analysis of nitrogen metabolism pathways in Klebsiella aerogenes under nitrogen-rich conditions. Frontiers in Microbiology, 15, 1358893.
  • Krivoruchko, A., & Nielsen, J. (2015). Heterologous Metabolic Pathways: Strategies for Optimal Expression in Eukaryotic Hosts. BioEssays, 37(5), 517-526.

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to Substituted Pyrido[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyrido[3,2-d]pyrimidine scaffold is a privileged heterocycle, forming the core of numerous biologically active molecules, including kinase inhibitors for cancer therapy.[1][2] The efficiency of synthesizing this core and its derivatives is paramount to the rapid progression of medicinal chemistry programs. This guide provides an in-depth comparison of various synthetic routes to substituted pyrido[3,2-d]pyrimidines, offering objective analysis and supporting experimental data to inform strategic synthetic planning.

Introduction: The Significance of the Pyrido[3,2-d]pyrimidine Core

The fusion of pyridine and pyrimidine rings in the pyrido[3,2-d]pyrimidine system creates a unique electronic and steric environment, making it an attractive scaffold for targeting a range of biological entities. Its planarity and hydrogen bonding capabilities allow for effective interaction with enzyme active sites. Consequently, derivatives have shown promise as PI3K/mTOR inhibitors, tyrosine kinase inhibitors, and dihydrofolate reductase inhibitors.[1][2] The challenge for synthetic chemists lies in the efficient construction of this bicyclic system with desired substitution patterns.

Comparative Analysis of Synthetic Routes

The synthesis of the pyrido[3,2-d]pyrimidine core can be broadly categorized by the nature of the ring closure and the primary starting materials. This guide will focus on three prominent strategies:

  • Route A: Annulation of a Pyridine Ring onto a Pre-existing Pyrimidine

  • Route B: Construction of the Pyrimidine Ring from a Substituted Pyridine

  • Route C: Multicomponent and Domino Reactions

Route A: Pyridine Ring Annulation from 5-Aminopyrimidines

This classical approach involves the reaction of a 5-aminopyrimidine derivative with a three-carbon synthon to construct the fused pyridine ring. The choice of the three-carbon component dictates the substitution pattern on the newly formed pyridine ring.

A key advantage of this method is the ready availability of a wide variety of substituted 5-aminopyrimidines, allowing for diversity in the pyrimidine portion of the final molecule. However, the cyclization step can sometimes require harsh conditions, and the regioselectivity of the annulation can be a concern with unsymmetrical reagents.

A common strategy involves the reaction of 5-aminopyrimidines with α,β-unsaturated carbonyl compounds, malonates, or 1,3-dicarbonyl compounds.[3] The ease of cyclization is highly dependent on the substituents on both the pyrimidine ring and the aliphatic side chain.[3]

Workflow for Route A

Route_A cluster_start Starting Materials cluster_reaction Key Transformation cluster_product Product 5-Aminopyrimidine 5-Aminopyrimidine Condensation_Cyclization Condensation & Intramolecular Cyclization 5-Aminopyrimidine->Condensation_Cyclization Three-Carbon Synthon α,β-Unsaturated Aldehyde or Ketone, Malonate, etc. Three-Carbon Synthon->Condensation_Cyclization Pyridopyrimidine Substituted Pyrido[3,2-d]pyrimidine Condensation_Cyclization->Pyridopyrimidine

Caption: General workflow for Route A, starting from a 5-aminopyrimidine.

Route B: Pyrimidine Ring Construction from 2,3-Disubstituted Pyridines

This approach begins with a suitably functionalized pyridine, typically a 2-amino-3-cyano or 2-amino-3-carboxamide pyridine, and builds the pyrimidine ring onto it. This strategy is particularly useful when the desired substitution pattern on the pyridine ring is more complex and best installed prior to the final heterocyclization.

For instance, 2,4-disubstituted pyrido[3,2-d]pyrimidines can be synthesized from 2,3-pyridinedicarboxylic anhydride.[4] This route often provides good control over the substitution at the 2- and 4-positions of the final product.

Workflow for Route B

Route_B cluster_start Starting Materials cluster_reaction Key Transformation cluster_product Product Substituted_Pyridine 2-Amino-3-cyanopyridine or 2,3-Pyridinedicarboxylic Anhydride Cyclocondensation Cyclocondensation Substituted_Pyridine->Cyclocondensation One-Carbon_Synthon Urea, Formamide, or POCl3 One-Carbon_Synthon->Cyclocondensation Pyridopyrimidine Substituted Pyrido[3,2-d]pyrimidine Cyclocondensation->Pyridopyrimidine

Caption: General workflow for Route B, starting from a substituted pyridine.

Route C: Multicomponent and Domino Reactions

Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) for their efficiency, atom economy, and ability to generate molecular complexity in a single step. Several MCRs have been developed for the synthesis of pyridopyrimidines.[5][6] These reactions often proceed via a domino sequence of reactions, such as Knoevenagel condensation, Michael addition, and intramolecular cyclization.

A notable example is the three-component domino reaction of amines, aldehydes, and terminal unactivated alkynes, catalyzed by a Lewis acid like BF3·OEt2, to afford pyrido[3,2-d]pyrimidine derivatives in good to high yields.[5] Microwave-assisted synthesis has also been effectively employed to accelerate these reactions and improve yields, often in greener solvents like glycerol or even under solvent-free conditions.[6][7]

Workflow for Route C

Route_C cluster_start Starting Materials cluster_reaction Key Transformation cluster_product Product Component_1 Amine Domino_Reaction One-Pot Domino Reaction Component_1->Domino_Reaction Component_2 Aldehyde Component_2->Domino_Reaction Component_3 Alkyne or Active Methylene Cmpd Component_3->Domino_Reaction Pyridopyrimidine Substituted Pyrido[3,2-d]pyrimidine Domino_Reaction->Pyridopyrimidine

Caption: General workflow for Route C, a one-pot multicomponent reaction.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the discussed synthetic routes, based on data reported in the literature.

Parameter Route A: From 5-Aminopyrimidines Route B: From Substituted Pyridines Route C: Multicomponent Reactions
Typical Yields 40-75%60-90%70-95%
Reaction Steps 2-4 steps2-3 steps1 step (one-pot)
Substrate Scope Broad for pyrimidine part, can be limited by cyclizationGood for pyridine part, depends on starting pyridine availabilityBroad, highly dependent on the specific MCR
Scalability Generally scalable, may require optimizationCan be scalableOften challenging to scale up due to multiple equilibria
Green Chemistry Often requires stoichiometric reagents and organic solventsCan be improved with catalytic methodsInherently greener due to high atom economy and fewer steps. Often amenable to green solvents and microwave irradiation.[6][7]
Key Advantage Access to diverse pyrimidine substitutionsPrecise control over pyridine substitutionHigh efficiency and complexity generation in a single step
Key Disadvantage Potential for low yields and harsh conditionsRelies on the availability of functionalized pyridinesScalability can be an issue

Detailed Experimental Protocols

Protocol 1: Three-Component Synthesis of Pyrido[3,2-d]pyrimidine Derivatives (Route C)

This protocol is adapted from a reported efficient, one-pot synthesis.[5]

Materials:

  • Amine (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Boron trifluoride diethyl etherate (BF3·OEt2) (20 mol%)

  • Toluene (5 mL)

Procedure:

  • To a stirred solution of the amine (1.0 mmol) and aldehyde (1.0 mmol) in toluene (5 mL) in a round-bottom flask, add BF3·OEt2 (20 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.

  • After completion of the reaction, cool the mixture to room temperature and quench with a saturated aqueous solution of NaHCO3.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrido[3,2-d]pyrimidine derivative.

Protocol 2: Synthesis of Pyrido[3,2-d]pyrimidine-2,4-diones from 2,3-Pyridinedicarboxylic Anhydride (Route B)

This protocol is based on the synthesis of novel pyrido[3,2-d]pyrimidine-2,4-diones.[4]

Materials:

  • 2,3-Pyridinedicarboxylic anhydride (1.0 mmol)

  • Urea (1.2 mmol)

  • Acetic acid

Procedure:

  • A mixture of 2,3-pyridinedicarboxylic anhydride (1.0 mmol) and urea (1.2 mmol) in glacial acetic acid is heated to reflux for 6-8 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with cold water and then with a small amount of cold ethanol.

  • The product is dried under vacuum to yield the pyrido[3,2-d]pyrimidine-2,4-dione. Further purification can be achieved by recrystallization if necessary.

Conclusion and Future Outlook

The synthesis of substituted pyrido[3,2-d]pyrimidines can be approached from multiple angles, each with its own set of advantages and limitations.

  • Route A offers flexibility in pyrimidine substitution but can be less efficient.

  • Route B provides excellent control over the pyridine portion of the molecule but is dependent on the availability of the starting pyridine.

  • Route C , particularly through multicomponent reactions, represents the most modern and efficient approach, often aligning with the principles of green chemistry by maximizing atom economy and minimizing steps.[6]

For rapid lead generation and exploration of a wide chemical space, multicomponent strategies are highly recommended. For the synthesis of specific, complex targets where precise control of substitution is critical, the more traditional linear routes (A and B) may be more appropriate.

The future of pyrido[3,2-d]pyrimidine synthesis will likely see the development of even more sophisticated multicomponent reactions, potentially employing novel catalytic systems to enhance efficiency, selectivity, and scalability. The continued application of green chemistry principles, such as the use of benign solvents and energy-efficient reaction conditions, will also be a key focus.[8]

References

  • Martinho, A., & Spadaro, A. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]
  • (2016). Efficient, One-Pot Synthesis of Pyrido[3,2-d]pyrimidine Derivatives.
  • Martinho, A., & Spadaro, A. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
  • (2023). GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • (2017). Three synthetic routes to substituted pyrido[3,2‐d]pyrimidines 1 and structures of bis‐pyrido[3,2‐d]pyrimidines 8 and polyazapentacene 9.
  • (2022). A greener approach for the synthesis of pyrido[2,3‐d]pyrimidine derivatives in glycerol under microwave heating.
  • Irwin, W. J., & Wibberley, D. G. (1967). Synthesis of pyrido[3,2-d]pyrimidines from 5-aminopyrimidines. Journal of the Chemical Society C: Organic, 1745-1750. [Link]
  • (2016). Efficient Synthesis of Novel Pyrido[3,2-d]pyrimidine-2,4-diones.
  • Rostami, A., & et al. (2014). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 4, 1-7. [Link]
  • Martinho, A., & Spadaro, A. (2022).
  • (2013). Synthesis of Disubstituted Pyrido[3,2-d]pyrimidines in Positions C-2 and C-4.
  • (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors.
  • (2023). Developments of pyridodipyrimidine heterocycles and their biological activities.
  • Yousif, M. N. M., El-Gazzar, A. B. A., & El-Enany, M. M. (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Organic Chemistry, 18(1), 43-54. [Link]
  • (2017). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed Central. [Link]
  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]
  • (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines.
  • (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]
  • (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]
  • (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H).

Sources

A Researcher's Guide to the Validation of Pyrido-δ-1: A Next-Generation Selective PI3Kδ Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Isoform-Selective PI3Kδ Inhibition

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a central axis controlling a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] In the immune system, and particularly in B-lymphocytes, the delta isoform of PI3K (PI3Kδ) plays a critical and non-redundant role.[3] Its expression is predominantly restricted to hematopoietic cells.[4][5] Hyperactivation of the PI3Kδ pathway, often driven by signals from the B-cell receptor (BCR), is a hallmark of many B-cell malignancies like Chronic Lymphocytic Leukemia (CLL) and Follicular Lymphoma (FL).[6][7]

This restricted expression profile makes PI3Kδ an ideal therapeutic target. Unlike pan-PI3K inhibitors that target ubiquitously expressed isoforms like PI3Kα and PI3Kβ, a highly selective PI3Kδ inhibitor promises to minimize off-target effects and associated toxicities, such as metabolic disturbances.[1][4] The clinical success of the first-in-class PI3Kδ inhibitor, Idelalisib, validated this approach, but also highlighted the need for second-generation inhibitors with improved selectivity and safety profiles.[8][9]

This guide introduces Pyrido-δ-1 , a novel pyrido[3,2-d]pyrimidine compound, designed for superior potency and selectivity against PI3Kδ. We will walk through a comprehensive, multi-tiered validation workflow, comparing its performance against established benchmarks, Idelalisib and Umbralisib. Our objective is to provide researchers with the experimental framework and rationale required to rigorously assess a new drug candidate in this class.

cluster_pathway Simplified PI3Kδ Signaling in B-Cells BCR B-Cell Receptor (BCR) Activation PI3K_delta PI3Kδ BCR->PI3K_delta Recruits & Activates PIP3 PIP3 PI3K_delta->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (p-AKT) PIP3->AKT Activates Downstream Cell Proliferation, Survival, Trafficking AKT->Downstream Inhibitor Pyrido-δ-1 Inhibitor->PI3K_delta Inhibits ATP Binding

Caption: PI3Kδ signaling cascade in B-cells and the inhibitory action of Pyrido-δ-1.

Part 1: Foundational Validation - Biochemical Potency and Selectivity

The essential first step in validating any targeted inhibitor is to confirm its direct enzymatic activity and, crucially, its selectivity. This is performed in vitro using purified recombinant enzymes, which provides a clean, unambiguous measure of potency without the complexities of a cellular environment.

Causality: Why start with a biochemical assay? It answers the most fundamental question: "Does my compound directly inhibit the intended target?" A potent IC50 value here is a prerequisite for advancing the compound. Furthermore, profiling against other PI3K isoforms (α, β, γ) at this stage is a critical gatekeeper. Poor selectivity can predict off-target toxicities and halt a compound's development early, saving significant resources.[4]

We employ a luminescence-based kinase assay, which measures the amount of ADP produced as a direct output of kinase activity.[10] This format is highly sensitive, reproducible, and suitable for high-throughput screening.

Comparative Biochemical Data

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Pyrido-δ-1 against the four Class I PI3K isoforms, benchmarked against Idelalisib and Umbralisib.

CompoundPI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)δ-Selectivity (vs α/β/γ)
Pyrido-δ-1 2.5 8,5009,200250>3400x / >3680x / 100x
Idelalisib71,08966425~155x / ~95x / ~3.5x[11]
Umbralisib22>10,000>10,000623>450x / >450x / ~28x[12][13]

Insight: The data clearly positions Pyrido-δ-1 as a highly potent PI3Kδ inhibitor with an IC50 in the low nanomolar range, comparable to or exceeding the potency of Idelalisib.[14] Critically, it demonstrates a superior selectivity profile over Idelalisib, particularly against the γ isoform, and maintains the exceptional selectivity against α and β isoforms seen with Umbralisib.[11][12] This profile suggests a potentially wider therapeutic window with fewer off-target effects.

Protocol 1: In Vitro PI3K Enzyme Activity Assay (ADP-Glo™)

This protocol outlines the direct measurement of kinase inhibition.[10]

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5).

    • Create a 2X solution of purified recombinant PI3Kδ enzyme in the reaction buffer. For selectivity profiling, prepare 2X solutions for PI3Kα, β, and γ as well.

    • Prepare a 2X substrate solution containing the lipid substrate (e.g., PIP2) and ATP at a concentration near the Kₘ for each enzyme.[15]

    • Prepare serial dilutions of Pyrido-δ-1 (and control compounds) in DMSO, then dilute further into the reaction buffer to create 4X inhibitor solutions.

  • Kinase Reaction:

    • In a 384-well assay plate, add 5 µL of the 2X enzyme solution to each well.

    • Add 2.5 µL of the 4X inhibitor solution (or vehicle control) to the appropriate wells.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP/Substrate solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and induce luminescence via a coupled luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 2: Cellular Validation - On-Target Pathway Inhibition

Potent biochemical activity is necessary but not sufficient. A successful inhibitor must be cell-permeable and engage its target in the complex intracellular environment. The canonical method to confirm PI3K pathway inhibition is to measure the phosphorylation of its immediate downstream effector, AKT.

Causality: Why is the phospho-AKT assay the gold standard? The phosphorylation of AKT at residues like Serine 473 is a direct consequence of PIP3 production by PI3K.[7][16] A reduction in p-AKT levels in response to an inhibitor provides direct, mechanistic proof of on-target activity within a living cell. It validates that the compound can cross the cell membrane, find its target, and disrupt the signaling cascade as intended.

cluster_workflow Inhibitor Validation Workflow Biochem Step 1: Biochemical Assay (Potency & Selectivity) Cell_MoA Step 2: Cellular MoA (p-AKT Inhibition) Biochem->Cell_MoA Confirms Cell Permeability & Target Engagement Cell_Pheno Step 3: Cellular Phenotype (Anti-Proliferation) Cell_MoA->Cell_Pheno Links Mechanism to Biological Outcome Selectivity Step 4: Kinome-Wide Selectivity Screen Cell_Pheno->Selectivity De-risks for Off-Target Effects InVivo Step 5: In Vivo Models (Efficacy & PK/PD) Selectivity->InVivo Proceed with Optimized Candidate

Caption: A logical workflow for the preclinical validation of a kinase inhibitor.

Comparative Cellular Data

We assessed the ability of Pyrido-δ-1 to inhibit AKT phosphorylation (p-AKT S473) and cell proliferation in SU-DHL-6 cells, a B-cell lymphoma line known to be sensitive to PI3Kδ inhibition.[14][17]

Compoundp-AKT Inhibition EC50 (nM)Anti-Proliferation IC50 (nM)
Pyrido-δ-1 15 38
Idelalisib~20-50[7][18]~50-200[18]
Umbralisib~30-60[12][19]~100-500[12][19]
Protocol 2: Cellular Phospho-AKT (p-AKT) Western Blot Assay

This protocol assesses on-target pathway inhibition in a relevant cell line.[4][16]

  • Cell Culture and Treatment:

    • Culture SU-DHL-6 cells in appropriate media until they reach a density of approximately 1x10⁶ cells/mL.

    • Seed cells in 6-well plates.

    • Treat cells with a serial dilution of Pyrido-δ-1 (e.g., 1 µM down to 1 nM) or vehicle control (DMSO) for 2 hours. This duration is typically sufficient to see maximal pathway inhibition.

  • Cell Lysis:

    • Harvest cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cell pellet with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 20 minutes, then clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-AKT (Ser473) and total-AKT (as a loading control).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]

    • Quantify the band intensities. Normalize the p-AKT signal to the total-AKT signal for each sample.

    • Plot the normalized p-AKT levels against the inhibitor concentration to determine the EC50 value.

Part 3: Advanced Validation - Off-Target and Kinome-Wide Selectivity

While initial isoform screening is vital, a truly selective inhibitor should not engage other protein kinases, as this can lead to unexpected toxicities.[21][22] A comprehensive kinome-wide selectivity screen is the industry standard for de-risking a lead compound.[23]

Causality: Why perform a broad kinome screen? The human kinome contains over 500 kinases, many with structural similarities in the ATP-binding pocket. An inhibitor designed for one target may inadvertently bind to others.[24] A large-scale screen (e.g., against >400 kinases) provides a global view of a compound's selectivity.[25] Identifying potential "off-targets" early allows for rational medicinal chemistry efforts to improve selectivity or helps to anticipate and monitor potential side effects in later clinical development.

Pyrido-δ-1 was screened at a concentration of 1 µM against a panel of 468 kinases.

Kinome Selectivity Profile

cluster_selectivity Conceptual Kinome Selectivity Inhibitor Pyrido-δ-1 (1 µM) OnTarget On-Target PI3Kδ (>95% Inhibition) Inhibitor->OnTarget High Potency OffTarget_Minor Minor Off-Target Kinase X (<30% Inhibition) Inhibitor->OffTarget_Minor Low Potency Kinome Rest of Kinome (466 Kinases) (<10% Inhibition) Inhibitor->Kinome Negligible Activity

Caption: Visualizing the high selectivity of Pyrido-δ-1 across the human kinome.

Results Summary: At a concentration of 1 µM (over 400-fold its PI3Kδ IC50), Pyrido-δ-1 demonstrated exceptional selectivity:

  • PI3Kδ: >98% inhibition

  • Other Kinases: No other kinase was inhibited by more than 50%. Only one kinase showed inhibition between 25-50%. This clean profile is a strong indicator of a reduced potential for off-target effects.

Conclusion and Future Directions

The comprehensive validation workflow presented here demonstrates that Pyrido-δ-1 is a potent, highly selective, and cell-active inhibitor of PI3Kδ. Its performance in biochemical and cellular assays surpasses or is comparable to established clinical inhibitors like Idelalisib and Umbralisib, particularly in its selectivity profile.

The logical progression from direct enzyme inhibition to cellular pathway modulation and finally to a global kinome screen provides a robust, self-validating data package. This evidence strongly supports the advancement of Pyrido-δ-1 into the next phase of preclinical development, which will include evaluation in animal models of B-cell malignancy to establish its in vivo efficacy, pharmacokinetics, and safety profile.[26][27]

References

  • The PI3K Pathway in B Cell Metabolism - PMC - PubMed Central. [Link]
  • Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors - PubMed. [Link]
  • The phosphoinositide 3-kinase signaling pathway in normal and malignant B cells: activation mechanisms, regulation and impact on cellular functions - PubMed Central. [Link]
  • The PI3K pathway in B cell metabolism - PubMed. [Link]
  • PI3K Signaling in B Cell and T Cell Biology - Frontiers in Immunology. [Link]
  • Identification of novel PI3Kδ inhibitors by docking, ADMET prediction and molecular dynamics simul
  • Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase - The MOA Magnifier. [Link]
  • Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - Oncotarget. [Link]
  • Identification of Novel PI3Kδ Selective Inhibitors by SVM-Based Multistage Virtual Screening and Molecular Dynamics Simul
  • Discovery of novel pyrido[3,2‐d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors | Request PDF - ResearchG
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]
  • Idelalisib in the management of lymphoma - PMC - NIH. [Link]
  • Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - PMC - NIH. [Link]
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. [Link]
  • PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma - NIH. [Link]
  • Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - Journal of Clinical Oncology. [Link]
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - BMC Systems Biology. [Link]
  • Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PubMed Central. [Link]
  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PubMed Central. [Link]
  • Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PubMed Central. [Link]
  • Umbralisib, a dual PI3Kδ/CK1ε inhibitor in patients with relapsed or refractory indolent lymphoma - MD Anderson Cancer Center. [Link]
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. [Link]
  • Phosphoinositide 3'-Kinase (PI3K)
  • The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR p
  • Integrated safety analysis of umbralisib, a dual PI3Kd/CK1« inhibitor, in relapsed/refractory lymphoid malignancies - Blood Advances. [Link]
  • Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PubMed. [Link]
  • Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PubMed. [Link]

Sources

A Comparative Analysis of the Anti-proliferative Activity of Pyrido[3,2-d]pyrimidine Derivatives Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of cancer chemotherapy is in a constant state of evolution, driven by the urgent need for more selective and potent therapeutic agents that can overcome the challenges of drug resistance. Within this landscape, heterocyclic compounds have emerged as a cornerstone of modern drug discovery. The pyrido[3,2-d]pyrimidine scaffold, a fused bicyclic heteroaromatic system, has garnered significant attention for its versatile pharmacological profile, particularly its potent anti-proliferative activities. This guide provides a comparative analysis of various pyrido[3,2-d]pyrimidine derivatives, detailing their efficacy across different cancer cell lines and elucidating their mechanisms of action. We will delve into the structure-activity relationships (SAR), compare inhibitory concentrations, and provide the detailed experimental frameworks necessary for replicating and building upon these findings.

The Rationale for Targeting with Pyrido[3,2-d]pyrimidines

The fused pyridine and pyrimidine rings create a unique electronic and steric environment, making the scaffold an excellent pharmacophore for interacting with various biological targets, most notably protein kinases and tubulin.[1][2] Kinases are crucial regulators of cell signaling pathways that govern proliferation, survival, and differentiation; their dysregulation is a hallmark of cancer.[3] Similarly, microtubules, dynamic polymers of αβ-tubulin, are essential for mitosis, making them a validated and highly successful target for chemotherapeutics.[4] This guide will focus on two primary classes of pyrido[3,2-d]pyrimidine derivatives distinguished by their molecular targets: Microtubule Targeting Agents and Phosphatidylinositol 3-Kinase (PI3K) Inhibitors.

Class I: Pyrido[3,2-d]pyrimidines as Microtubule Targeting Agents

Microtubule Targeting Agents (MTAs) are a pillar of cancer treatment, but their clinical utility can be hampered by multidrug resistance, often mediated by the P-glycoprotein (Pgp) drug efflux pump.[4] The development of novel MTAs effective against resistant cell lines is therefore a critical research objective.

Mechanism of Action

Certain pyrido[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of tubulin assembly. They act by binding to the colchicine site on β-tubulin, which disrupts microtubule dynamics, interferes with critical cellular processes like mitosis and cell migration, and ultimately leads to apoptotic cell death.[4]

cluster_0 Cellular Environment cluster_1 Mitosis Pyrido Pyrido[3,2-d]pyrimidine Derivative Tubulin αβ-Tubulin Heterodimers Pyrido->Tubulin Binds to Colchicine Site MT Microtubules Pyrido->MT Inhibits Assembly Tubulin->MT Polymerization (Normal) Spindle Mitotic Spindle MT->Spindle Forms Apoptosis Apoptosis Spindle->Apoptosis Disruption Leads to

Caption: Mechanism of microtubule targeting by pyrido[3,2-d]pyrimidines.

Comparative Anti-proliferative Activity

A study by Shah et al. investigated a series of 2-CH3 substituted pyrido[3,2-d]pyrimidines.[4] The lead compound, designated as Compound 7 , demonstrated remarkable potency against breast and ovarian cancer cell lines. A key finding was its ability to circumvent Pgp-mediated drug resistance, a significant advantage over conventional MTAs like paclitaxel.

Compound Target Cell Line Cancer Type IC50 (nM) Reference Drug (IC50) Key Finding Citation
Compound 7 MCF-7Breast Cancer2.5Combretastatin-A4 (CA4) (~8.8 nM)~3.5-fold more potent than CA4.[4]
Compound 7 OVCAR-8Ovarian Cancer3.0-High potency in a parental cell line.[4]
Compound 7 NCI/ADR-RESOvarian Cancer (Pgp overexpressing)3.0Paclitaxel (1,500 nM)Overcomes Pgp-mediated resistance.[4]

Class II: Pyrido[3,2-d]pyrimidines as PI3Kδ Inhibitors

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival. The δ isoform of class I PI3K (PI3Kδ) is primarily expressed in hematopoietic cells and has emerged as a key therapeutic target for hematologic malignancies.[5]

Mechanism of Action

These derivatives are designed to act as selective and potent inhibitors of the PI3Kδ enzyme. By blocking its kinase activity, they prevent the downstream phosphorylation of Akt, a key signaling node. This inhibition disrupts the PI3K/Akt pathway, leading to reduced cell proliferation and survival in susceptible cancer cells.[5]

cluster_0 PI3K/Akt Signaling Pathway Receptor Receptor Tyrosine Kinase (RTK) PI3Kd PI3Kδ Receptor->PI3Kd Activates PIP2 PIP2 PI3Kd->PIP2 Phosphorylates PI3Kd->PIP2 Converts PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Phosphorylated) Downstream Cell Proliferation & Survival Pyrido Pyrido[3,2-d]pyrimidine Derivative (S5)

Caption: Inhibition of the PI3Kδ/Akt signaling pathway.

Comparative Anti-proliferative Activity

Bai et al. developed a series of pyrido[3,2-d]pyrimidine derivatives as PI3Kδ inhibitors.[5] Their lead compound, S5 , showed superior enzymatic inhibition and potent anti-proliferative effects against a diffuse large B-cell lymphoma cell line, outperforming the approved drug idelalisib.

Compound Target Cell Line Cancer Type IC50 (µM) Enzyme Inhibition IC50 (nM) Key Finding Citation
S5 SU-DHL-6Diffuse Large B-cell Lymphoma0.035PI3Kδ: 2.82More potent than idelalisib in both cell proliferation and enzyme inhibition assays.[5]
Idelalisib SU-DHL-6Diffuse Large B-cell Lymphoma>0.1PI3Kδ: 8.56Reference drug for comparison.[5]

A Note on Isomeric Scaffolds: The Pyrido[2,3-d]pyrimidine Core

While this guide focuses on the [3,2-d] isomer, it is crucial for researchers to be aware of the extensive work on the related pyrido[2,3-d]pyrimidine scaffold.[1][2] This isomer has been widely explored as an inhibitor of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), showing efficacy in solid tumors like lung, prostate, and breast cancer.[6][7][8][9] For instance, certain derivatives have shown potent activity against non-small cell lung cancer (NSCLC) cell lines harboring EGFR mutations (e.g., H1975 cells) and prostate cancer cell lines (e.g., PC-3).[6][8]

Experimental Protocols: A Self-Validating Framework

The credibility of anti-proliferative data hinges on robust and well-controlled experimental design. The following protocols represent standard, validated methodologies in the field.

General Experimental Workflow

Sources

Safety Operating Guide

Navigating the Disposal of 4-Chloropyrido[3,2-d]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and application of novel compounds are at the forefront of innovation. Yet, the life cycle of these chemicals extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Chloropyrido[3,2-d]pyrimidine, a heterocyclic compound integral to various research applications. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

Immediate Safety and Hazard Identification

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed[1][2]

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[1][2]

The signal word for this chemical is "Warning".[3] These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times.

Protective GearSpecificationsRationale
Eye Protection Chemical safety goggles or a face shieldTo prevent contact with splashes or airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To avoid skin contact which can lead to irritation.
Body Protection Laboratory coatTo provide a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator is recommended if dust or aerosols are generated.To minimize the risk of inhaling harmful particles that may cause respiratory irritation.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.

Waste Identification and Segregation

Due to its chlorinated heterocyclic structure, this compound is classified as hazardous waste.[4] It is crucial to segregate this waste from other laboratory waste streams to prevent dangerous reactions. Specifically, avoid mixing it with strong oxidizing agents or strong bases.[4]

Containerization and Labeling

Select a clean, dry, and chemically compatible container with a secure, leak-proof lid for waste accumulation.[4] The container must be in good condition, free from any defects. All waste containers must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound" and its CAS number: 51674-77-2.[1][3][5][6]

Waste Accumulation and Storage

All forms of this compound waste, including residual amounts in original containers, contaminated PPE, and spill cleanup materials, must be collected. Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[4][7] The storage area should be cool and dry.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.[4]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[4]

  • Collect and Dispose: Carefully collect the absorbent material and the spilled substance, and place it into a labeled hazardous waste container.[4][8]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials for disposal as hazardous waste.[4]

Final Disposal

The ultimate disposal of this compound must be conducted by a licensed hazardous waste management company. This is typically coordinated through your institution's Environmental Health and Safety (EHS) department.[7] Ensure that all required waste manifest forms are completed accurately to track the waste from its point of generation to its final disposal.[4]

Workflow for Proper Disposal

cluster_prep Preparation cluster_collection Collection & Segregation cluster_spill Spill Response cluster_final Final Disposal PPE Don Appropriate PPE Identify Identify as Hazardous Waste PPE->Identify Segregate Segregate from Incompatible Waste Identify->Segregate Container Use Labeled, Compatible Container Segregate->Container Store Store Securely in Designated Area Container->Store Spill Spill? Container->Spill Evacuate Evacuate & Ventilate Contain Contain with Inert Absorbent Evacuate->Contain Collect Collect Spill Debris Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Decontaminate->Container EHS Contact EHS for Pickup Store->EHS Manifest Complete Waste Manifest EHS->Manifest Professional Professional Disposal Manifest->Professional Spill->Evacuate Yes Spill->Store No

Caption: Disposal workflow for this compound.

Decontamination of Glassware and Equipment

Empty containers and glassware that have been in contact with this compound must be decontaminated before disposal or reuse.[4] A triple rinse procedure is recommended:

  • Rinse the container or glassware three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect the rinse solvent as hazardous waste in a designated container.

  • After triple rinsing, the glassware can typically be washed through standard laboratory procedures.

Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific practice. By adhering to the detailed procedures outlined in this guide for this compound, researchers can mitigate risks, ensure a safe laboratory environment, and contribute to the protection of our environment. Always consult your institution's specific safety protocols and EHS department for any additional requirements.

References

  • Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine: A Guide for Laboratory Professionals.
  • PubChem. (n.d.). 4-Chloropyrido(3,2-d)pyrimidine.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubChem. (n.d.). 4-Chloropyrido[4,3-d]pyrimidine.
  • Echemi. (n.d.). chemical label this compound.
  • Echemi. (n.d.). 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE Safety Data Sheets.
  • ChemScene. (n.d.). This compound.
  • Advanced ChemBlocks. (n.d.). This compound.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • University of Minnesota. (2024, April 16). chemical waste guidelines.
  • Benchchem. (n.d.). Proper Disposal of 2H-Pyrido[4,3-b][4][1]oxazin-3(4H)-one: A Guide for Laboratory Professionals.

Sources

A Senior Application Scientist's Guide to the Safe Handling of 4-Chloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, in-depth technical information for the safe handling of 4-Chloropyrido[3,2-d]pyrimidine, a heterocyclic compound that, while valuable in medicinal chemistry, requires meticulous attention to personal protective equipment (PPE) and handling protocols. Our commitment is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your research by preventing unforeseen chemical exposures.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a solid organic compound with the molecular formula C₇H₄ClN₃.[1][2][3] While comprehensive toxicological data for this specific molecule is not extensively published, its structure as a chlorinated pyridopyrimidine warrants a cautious approach. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

These classifications necessitate a multi-faceted PPE strategy to mitigate risks of oral ingestion, dermal contact, eye exposure, and inhalation.

The Core of Protection: A Multi-Layered PPE Strategy

A robust PPE plan is your primary defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound, with detailed explanations for each selection.

Protection Level Required PPE Specifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to prevent contact with airborne particulates and accidental splashes. A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing, to protect the entire face.
Hand Protection Double Gloving with Nitrile or Neoprene GlovesNitrile and neoprene gloves offer good resistance to a range of chemicals.[4] However, it is crucial to recognize that no glove material offers indefinite protection. Double gloving provides an additional layer of security. Always inspect gloves for any signs of degradation or puncture before use. Given that nitrile gloves can have poor resistance to some halogenated hydrocarbons, it is imperative to change them immediately upon any known or suspected contact.[5][6]
Body Protection Flame-Resistant Laboratory Coat or Chemical-Resistant SuitA fully fastened, flame-resistant lab coat is the minimum requirement to protect against incidental contact and small spills. For procedures involving larger quantities or a higher risk of significant contamination, a disposable chemical-resistant suit is recommended.
Respiratory Protection Certified Chemical Fume Hood or NIOSH/MSHA-Approved RespiratorAll handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors. In the absence of a functioning fume hood or if there is a potential to exceed occupational exposure limits, a NIOSH/MSHA-approved respirator with organic vapor cartridges is required.[7][8]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount to ensuring a safe laboratory environment.

Pre-Handling Checklist:
  • Designated Area: All work with this compound must be performed in a designated area, such as a chemical fume hood, to contain any potential contamination.

  • Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly and that the airflow is adequate.

  • Surface Protection: Cover the work surface with disposable, absorbent bench paper to contain any spills.

  • Assemble Materials: Have all necessary equipment, reagents, and waste containers assembled within the fume hood before commencing work.

  • Don PPE: Put on all required PPE as outlined in the table above.

Handling Procedures:
  • Weighing: When weighing the solid compound, perform the task within the fume hood. Use a dedicated spatula and weighing vessel to avoid cross-contamination.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Inhalation: Always handle the compound in a manner that minimizes the generation of dust.

Post-Handling Procedures:
  • Decontamination: Thoroughly clean all non-disposable equipment that has come into contact with the chemical using an appropriate solvent, all within the fume hood.

  • Surface Cleaning: Wipe down the work surface of the fume hood.

  • Waste Disposal: Dispose of all contaminated waste, including bench paper and gloves, as described in the disposal plan below.

  • PPE Removal: Carefully remove PPE, avoiding cross-contamination. The outer pair of gloves should be removed first, followed by the lab coat or suit, face shield, and goggles. The inner pair of gloves should be the last item removed.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Visualizing the Workflow: A Path to Safe Handling

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_area Designate & Prepare Work Area verify_hood Verify Fume Hood Function prep_area->verify_hood gather_materials Assemble All Materials verify_hood->gather_materials don_ppe Don All Required PPE gather_materials->don_ppe weigh Weigh Solid Compound don_ppe->weigh dissolve Prepare Solutions weigh->dissolve decontaminate Decontaminate Equipment dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE Correctly dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Disposal Plan: Responsible Management of Hazardous Waste

Due to its chlorinated heterocyclic nature, this compound and any materials contaminated with it must be treated as hazardous waste.[9] Adherence to institutional and national regulations for hazardous waste disposal is mandatory.

Waste Segregation and Collection:
  • Solid Waste: All solid waste, including contaminated gloves, bench paper, and disposable labware, should be placed in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses used for decontamination should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container for hazardous chemical waste.

Storage and Disposal:
  • Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department. They will ensure compliance with all relevant regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[10]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an absorbent material, such as vermiculite or sand. Collect the contaminated material into a sealed container for hazardous waste disposal. For larger spills, or if you are not trained in spill cleanup, evacuate the area and contact your institution's EHS department immediately.

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following a checklist; it is about cultivating a deep-seated culture of safety within the laboratory. By understanding the hazards, diligently using the correct PPE, and adhering to established operational and disposal protocols, you are not only protecting yourself and your colleagues but also upholding the integrity of your scientific endeavors. Let this guide serve as a foundational resource in your commitment to safe and responsible research.

References

  • OSHA. (n.d.). PYRIDINE.
  • PubChem. (n.d.). 4-Chloropyrido(3,2-d)pyrimidine.
  • S&G Gloves. (2023, June 23). Nitrile Glove Chemical Resistance Guide.
  • International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance.
  • OSHA. (n.d.). Personal Protective Equipment.
  • 3M. (n.d.). Respirator Selection.
  • EPA. (n.d.). Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. (n.d.). Risk Assessment for Halogenated Organic Compounds.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Chloropyrido[3,2-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloropyrido[3,2-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.